BarA protein
Beschreibung
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Eigenschaften
CAS-Nummer |
146835-03-2 |
|---|---|
Molekularformel |
C22H26N6O5S2 |
Molekulargewicht |
518.607 |
IUPAC-Name |
N-[2-[4-[(2S)-4-methylsulfonylmorpholin-2-yl]-1,3-thiazol-2-yl]-4-morpholin-4-ylphenyl]-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C22H26N6O5S2/c1-35(30,31)28-8-11-33-19(13-28)18-14-34-22(26-18)16-12-15(27-6-9-32-10-7-27)2-3-17(16)25-21(29)20-23-4-5-24-20/h2-5,12,14,19H,6-11,13H2,1H3,(H,23,24)(H,25,29)/t19-/m0/s1 |
InChI-Schlüssel |
WWTNLDQWEKRXNB-IBGZPJMESA-N |
SMILES |
CS(=O)(=O)N1CCOC(C1)C2=CSC(=N2)C3=C(C=CC(=C3)N4CCOCC4)NC(=O)C5=NC=CN5 |
Synonyme |
BarA protein |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The BarA-UvrY Two-Component System: A Core Regulatory Circuit
An In-depth Technical Guide to the Function of the BarA Protein in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the this compound's function in Escherichia coli, detailing its role as a central component of a two-component signaling system that governs critical cellular processes. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal regulatory network.
The this compound is a membrane-bound tripartite sensor histidine kinase that, in conjunction with its cognate response regulator UvrY, forms the BarA-UvrY two-component system (TCS)[1][2][3]. This system is a key player in the adaptive responses of E. coli, enabling the bacterium to efficiently switch between glycolytic and gluconeogenic carbon sources[1][3]. The BarA-UvrY TCS is not only crucial for metabolic adaptation but also plays a significant role in a variety of other cellular processes, including stress resistance, biofilm formation, and virulence[4][5][6]. Homologs of the BarA-UvrY system are widely conserved among Gram-negative bacteria, highlighting its fundamental importance in bacterial physiology[2].
The BarA-UvrY Signaling Pathway
The BarA-UvrY signaling cascade is initiated by the sensing of specific environmental cues. Short-chain carboxylic acids, such as acetate (B1210297) and formate, have been identified as physiological stimuli for BarA[7]. The sensing of these molecules, which often accumulate as metabolic byproducts, triggers a phosphotransfer cascade that ultimately modulates gene expression.
The signaling pathway can be summarized as follows:
-
Signal Perception: BarA, located in the inner membrane, senses the presence of short-chain carboxylic acids in the periplasm.
-
Autophosphorylation: Upon signal detection, BarA undergoes autophosphorylation on a conserved histidine residue in its transmitter domain, utilizing ATP as the phosphate (B84403) donor[8].
-
Phosphotransfer: The phosphoryl group is then transferred intramolecularly to a conserved aspartate residue in its receiver domain, and subsequently to a histidine residue in its phosphotransfer domain.
-
UvrY Phosphorylation: Phosphorylated BarA then transfers the phosphoryl group to a conserved aspartate residue on the response regulator, UvrY[8].
-
Transcriptional Regulation: Phosphorylated UvrY (UvrY-P) acts as a transcriptional regulator, binding to specific DNA sequences in the promoter regions of its target genes[9][10].
Downstream Regulation: The Csr (Carbon Storage Regulator) System
The primary downstream targets of the BarA-UvrY system are the genes encoding two small non-coding RNAs (sRNAs), csrB and csrC[11][12]. UvrY-P directly binds to the promoter regions of csrB and csrC, activating their transcription[4][5].
These sRNAs, in turn, regulate the activity of the global post-transcriptional regulator, CsrA[2][13]. CsrA is an RNA-binding protein that typically represses the translation of target mRNAs by binding to a conserved GGA motif near the Shine-Dalgarno sequence[2]. The CsrB and CsrC sRNAs contain multiple CsrA-binding sites (18 in CsrB and 9 in CsrC) and act as molecular sponges, sequestering CsrA and thereby alleviating its repressive effects on target gene expression[11][12].
Quantitative Data on BarA-UvrY Function
The following tables summarize quantitative data from various studies, illustrating the impact of the BarA-UvrY system on gene expression.
Table 1: Effect of barA and uvrY Mutations on csrB and csrC Expression
| Gene | Mutant | Fold Change in Expression vs. Wild-Type | Reference |
| csrB-lacZ | barA | ~0.3 (70% decrease) | [4] |
| csrB-lacZ | uvrY | ~0.05 (95% decrease) | [4] |
| csrB RNA | barA | ~0.4 (60% decrease) | [4] |
| csrB RNA | uvrY | ~0.02 (98% decrease) | [4] |
| csrC | barA | Not explicitly quantified | |
| csrC | uvrY | Significantly decreased | [14] |
Table 2: Binding of UvrY to Target Promoters
| Promoter | Protein | Binding Affinity (Kd) | Method | Reference |
| csrB | UvrY-P | Not explicitly quantified, but binding demonstrated | EMSA | [9][15] |
| csrB | UvrY (unphosphorylated) | Weaker binding than UvrY-P | EMSA | [9] |
| csrC | UvrY-P | Not explicitly quantified, but binding demonstrated | EMSA | [9] |
| csrC | UvrY (unphosphorylated) | Weaker binding than UvrY-P | EMSA | [9] |
Note: While electrophoretic mobility shift assays (EMSAs) have demonstrated the binding of phosphorylated UvrY to the promoter regions of csrB and csrC, specific dissociation constants (Kd) are not consistently reported in the literature reviewed.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the BarA-UvrY system.
Construction of a barA Deletion Mutant using Lambda Red Recombineering
This protocol is adapted from the method for one-step inactivation of chromosomal genes.
Materials:
-
E. coli strain harboring the pKD46 plasmid (expressing the lambda Red recombinase).
-
Template plasmid containing a selectable antibiotic resistance cassette flanked by FRT sites (e.g., pKD3 or pKD4).
-
Primers with 5' extensions homologous to the regions flanking the barA gene and 3' ends that anneal to the template plasmid.
-
LB broth and agar (B569324) plates with appropriate antibiotics (e.g., ampicillin (B1664943) for pKD46, chloramphenicol (B1208) or kanamycin (B1662678) for the resistance cassette).
-
L-arabinose.
-
Electroporator and cuvettes.
Procedure:
-
Primer Design: Design primers with ~50 nucleotides of homology to the regions immediately upstream and downstream of the barA open reading frame at the 5' ends. The 3' ends of the primers should be complementary to the template plasmid sequences flanking the resistance cassette.
-
PCR Amplification: Amplify the antibiotic resistance cassette from the template plasmid using the designed primers. Purify the PCR product.
-
Preparation of Electrocompetent Cells:
-
Inoculate 5 mL of LB broth with ampicillin with the E. coli strain carrying pKD46 and grow overnight at 30°C.
-
Inoculate 50 mL of LB broth with ampicillin and 10 mM L-arabinose with 1 mL of the overnight culture.
-
Grow the culture at 30°C with shaking to an OD600 of 0.4-0.6.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet three times with ice-cold sterile 10% glycerol.
-
Resuspend the final pellet in a small volume (~100 µL) of ice-cold 10% glycerol.
-
-
Electroporation:
-
Add 100-200 ng of the purified PCR product to 50 µL of the electrocompetent cells.
-
Electroporate the mixture according to the manufacturer's instructions.
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours with gentle shaking.
-
-
Selection and Verification:
-
Plate serial dilutions of the culture on LB agar plates containing the antibiotic corresponding to the resistance cassette. Incubate overnight at 37°C.
-
Verify the correct gene replacement in the resulting colonies by colony PCR using primers that flank the barA gene locus.
-
(Optional) The resistance cassette can be removed by introducing a plasmid expressing the FLP recombinase, which acts on the FRT sites.
-
β-Galactosidase Assay for csrB-lacZ Fusion
This protocol is used to quantify the promoter activity of csrB by measuring the activity of a downstream lacZ reporter gene.
Materials:
-
E. coli strain carrying the csrB-lacZ fusion.
-
LB broth.
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).
-
O-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer).
-
1 M Na2CO3.
-
0.1% SDS.
-
Spectrophotometer.
Procedure:
-
Cell Culture: Grow the E. coli strain carrying the csrB-lacZ fusion in LB broth under the desired experimental conditions to the desired growth phase (e.g., late exponential or stationary phase).
-
Sample Collection:
-
Measure the OD600 of the culture.
-
Take a 1 mL aliquot of the culture and place it in a microfuge tube.
-
-
Cell Lysis:
-
Add 2-3 drops of chloroform and 1 drop of 0.1% SDS to the cell suspension.
-
Vortex vigorously for 10-15 seconds to lyse the cells.
-
Incubate at 28-30°C for 5 minutes to allow the chloroform to settle.
-
-
Enzymatic Reaction:
-
Pre-warm the lysed cell suspension and Z-buffer to 28°C.
-
Add 0.2 mL of the ONPG solution to 0.8 mL of the lysed cell suspension in a new tube and start a timer.
-
Incubate the reaction at 28°C until a yellow color develops.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 0.4 mL of 1 M Na2CO3.
-
Record the reaction time.
-
-
Measurement:
-
Centrifuge the tubes to pellet the cell debris.
-
Measure the absorbance of the supernatant at 420 nm (OD420).
-
-
Calculation of Miller Units:
-
Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = (1000 × OD420) / (t × V × OD600) where:
-
t = reaction time in minutes
-
V = volume of culture used in mL
-
OD600 = absorbance of the culture at 600 nm
-
-
Chromatin Immunoprecipitation (ChIP) for UvrY Binding
This protocol provides a general framework for performing ChIP to identify the in vivo binding sites of UvrY.
Materials:
-
E. coli strain expressing a tagged version of UvrY (e.g., FLAG-tagged).
-
Lysis buffer.
-
Sonciator.
-
Antibody specific to the tag (e.g., anti-FLAG antibody).
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR analysis of target and control regions.
-
qPCR machine.
Procedure:
-
Cross-linking:
-
Grow the E. coli strain to the desired growth phase.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10-20 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells by centrifugation and wash with an appropriate buffer.
-
Resuspend the cells in lysis buffer and lyse the cells.
-
Shear the chromatin to an average size of 200-500 bp by sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the antibody against the tagged UvrY overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with a series of wash buffers (low salt, high salt, LiCl, and TE buffer) to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the enrichment of specific DNA regions (e.g., the csrB and csrC promoters) in the immunoprecipitated DNA compared to an input control and a negative control region using quantitative PCR (qPCR).
-
This technical guide provides a foundational understanding of the this compound's function in E. coli. The intricate regulatory network it controls highlights its importance in bacterial adaptation and survival, making it a potential target for novel antimicrobial strategies. Further research into the precise molecular mechanisms of signal perception and the full spectrum of genes regulated by the BarA-UvrY system will undoubtedly reveal even more about the complex inner workings of this fascinating bacterium.
References
- 1. E. coli recombineering protocol for gene deletions (SW102 prophage protocol) [protocols.io]
- 2. CsrA protein - Wikipedia [en.wikipedia.org]
- 3. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory Circuitry of the CsrA/CsrB and BarA/UvrY Systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory circuitry of the CsrA/CsrB and BarA/UvrY systems of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Item - Electrophoretic gel mobility shift assay showing UvrY binding to csrB and csrC DNA. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. CsrC RNA family - Wikipedia [en.wikipedia.org]
- 12. Prediction of CsrA-regulating small RNAs in bacteria and their experimental verification in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Identification of a novel regulatory protein (CsrD) that targets the global regulatory RNAs CsrB and CsrC for degradation by RNase E - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Central Role of BarA in Two-Component Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The BarA-UvrY two-component system is a critical signal transduction pathway in many Gram-negative bacteria, playing a pivotal role in the regulation of metabolism, virulence, and stress responses. This technical guide provides an in-depth exploration of the BarA sensor kinase, its cognate response regulator UvrY, and the downstream signaling cascade. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Core Signaling Pathway and Regulatory Logic
The BarA-UvrY system functions as a sophisticated switch, enabling bacteria to adapt to changing environmental cues. The canonical pathway begins with the activation of the inner membrane-bound sensor histidine kinase, BarA. While the precise activating signal is still under investigation, short-chain fatty acids have been implicated as potential stimuli. Upon activation, BarA autophosphorylates a conserved histidine residue. This phosphate (B84403) group is then transferred to a conserved aspartate residue on the response regulator, UvrY.
Phosphorylated UvrY (UvrY-P) acts as a transcriptional activator, primarily targeting the promoters of two small non-coding RNAs, csrB and csrC. These sRNAs, in turn, are key regulators of the Csr (Carbon storage regulator) system. They function by sequestering the global translational repressor protein, CsrA. By binding to multiple sites on CsrB and CsrC, CsrA is prevented from binding to its target mRNAs. This de-repression allows for the translation of genes involved in various cellular processes, including carbon metabolism and virulence.
Quantitative Analysis of the BarA-UvrY System
The following tables summarize key quantitative data related to the BarA-UvrY signaling pathway, providing a basis for comparative analysis and computational modeling.
| Parameter | Organism | Value | Experimental Method | Reference |
| Phosphorylation | ||||
| UvrY phosphorylation level | E. coli | ~7% of total UvrY in the presence of BarA | Phos-tag SDS-PAGE | [1] |
| DNA Binding | ||||
| UvrY-P affinity for csrB | E. coli | ~2-fold increase upon phosphorylation | Electrophoretic Mobility Shift Assay (EMSA) | [1][2] |
| In vivo UvrY binding to csrB | E. coli | ~35-fold reduction in a ΔbarA mutant | Chromatin Immunoprecipitation (ChIP)-PCR | [2] |
| Gene Expression | ||||
| csrB expression | E. coli | Decreased in ΔbarA and ΔuvrY mutants | Northern Blot / lacZ fusion | [3] |
| clbA and clbB expression | E. coli | Significantly lower in ΔuvrY mutant | qRT-PCR | [4] |
| Virulence | ||||
| Hemolysin activity | UPEC CFT073 | >5-fold decrease in ΔbarA mutant | Hemolysis Assay | [5] |
| Hemolysin activity | UPEC CFT073 | >7-fold decrease in ΔuvrY mutant | Hemolysis Assay | [5] |
| Chicken Embryo Mortality | UPEC CFT073 | 100% (WT) vs 67% (ΔbarA) | Chicken Embryo Lethality Assay | [5] |
| Chicken Embryo Mortality | UPEC CFT073 | 100% (WT) vs 58% (ΔuvrY) | Chicken Embryo Lethality Assay | [5] |
Visualizing the BarA-UvrY Network
The following diagrams, generated using the DOT language, illustrate the core signaling pathway, the regulatory logic of the BarA-UvrY-Csr system, and a typical experimental workflow for studying this system.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the BarA-UvrY two-component system.
In Vitro Phosphorylation Assay
This assay is fundamental to demonstrating the kinase activity of BarA and the phosphotransfer to UvrY.
-
Protein Purification: Recombinant BarA (or its cytoplasmic kinase domain) and UvrY are expressed and purified, typically using affinity chromatography (e.g., His-tag).
-
Autophosphorylation of BarA: Purified BarA is incubated in a kinase buffer containing ATP (often radiolabeled with γ-³²P-ATP for detection) and divalent cations (e.g., Mg²⁺, Mn²⁺). The reaction is allowed to proceed for a defined period.
-
Phosphotransfer to UvrY: Purified UvrY is added to the reaction mixture containing phosphorylated BarA. Aliquots are taken at various time points.
-
Analysis: The reactions are stopped by adding SDS-PAGE loading buffer and the proteins are separated by SDS-PAGE. The gel is then exposed to a phosphor screen or autoradiography film to visualize the radiolabeled, phosphorylated proteins. The intensity of the bands corresponding to phosphorylated BarA and UvrY is quantified to determine the kinetics of phosphotransfer.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the direct DNA binding sites of UvrY on a genome-wide scale.
-
Strain Construction: An E. coli strain is engineered to express an epitope-tagged version of UvrY (e.g., FLAG-tag) from its native locus.
-
In Vivo Cross-linking: The bacterial culture is treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA in close proximity.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with magnetic beads coupled to an antibody specific for the epitope tag (e.g., anti-FLAG). This selectively enriches for DNA fragments bound by UvrY.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The UvrY-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heat treatment, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the reference genome. Peak-calling algorithms are used to identify regions of the genome that are significantly enriched, representing UvrY binding sites. These sites can then be analyzed for conserved DNA motifs.
Construction of lacZ Reporter Fusions
Reporter fusions are used to quantify the transcriptional activity of UvrY target promoters, such as those of csrB and csrC.
-
Vector Construction: The promoter region of the target gene (e.g., csrB) is cloned upstream of a promoterless lacZ gene in a suitable vector. This can be a plasmid-based vector or a suicide vector for chromosomal integration.
-
Transformation and Integration: The constructed plasmid is introduced into the E. coli strain of interest (e.g., wild-type, ΔbarA, ΔuvrY). For chromosomal fusions, homologous recombination is used to integrate the reporter construct at a specific site in the chromosome.
-
β-Galactosidase Assay: The strains carrying the lacZ fusion are grown under specific conditions. The activity of the β-galactosidase enzyme, which is proportional to the transcriptional activity of the promoter, is measured using a colorimetric assay with a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside). The results are typically expressed in Miller units.
Chicken Embryo Lethality Assay
This in vivo assay is used to assess the role of the BarA-UvrY system in the virulence of avian pathogenic E. coli (APEC).
-
Bacterial Strain Preparation: Wild-type APEC and isogenic ΔbarA and ΔuvrY mutant strains are grown to a specific optical density, washed, and resuspended in a suitable buffer (e.g., PBS) to a defined concentration.
-
Embryonated Egg Inoculation: A specific number of colony-forming units (CFUs) of each bacterial strain is injected into the allantoic cavity of 10- to 12-day-old embryonated chicken eggs.
-
Incubation and Monitoring: The inoculated eggs are incubated, and embryo viability is monitored daily for a set period (e.g., 4-7 days).
-
Data Analysis: The percentage of embryo mortality is calculated for each bacterial strain. A significant decrease in mortality for the mutant strains compared to the wild-type indicates an attenuation of virulence.
Implications for Drug Development
The central role of the BarA-UvrY system in controlling virulence in many pathogenic bacteria makes it an attractive target for the development of novel antimicrobial agents. Inhibitors targeting the sensor kinase activity of BarA or the DNA binding function of UvrY could potentially disrupt the pathogen's ability to cause disease. The detailed understanding of the signaling pathway and the availability of robust experimental assays, as outlined in this guide, provide a solid foundation for high-throughput screening and rational drug design efforts aimed at this important two-component system. Further research into the specific signals that activate BarA and the precise molecular interactions within the phosphorelay and with downstream targets will undoubtedly open new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and Functional Characterization of the Escherichia coli BarA-UvrY Two-Component System: Point Mutations in the HAMP Linker of the BarA Sensor Give a Dominant-Negative Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. BarA-UvrY Two-Component System Regulates Virulence of Uropathogenic E. coli CFT073 - PMC [pmc.ncbi.nlm.nih.gov]
The BarA-UvrY Two-Component Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BarA-UvrY two-component system (TCS) is a crucial signal transduction pathway in many Gram-negative bacteria, including the model organism Escherichia coli and pathogenic species such as Salmonella, Vibrio, and avian pathogenic E. coli (APEC). This system acts as a pivotal link between the cell's metabolic state and the post-transcriptional regulation of a vast network of genes controlling carbon metabolism, virulence, motility, and biofilm formation. At the heart of this regulation lies the control of small non-coding RNAs (sRNAs), CsrB and CsrC, which in turn modulate the activity of the global translational regulatory protein, CsrA. This guide provides an in-depth technical overview of the BarA-UvrY signaling pathway, detailing its core mechanism, regulation, and the experimental methodologies used for its investigation.
Core Components of the BarA-UvrY System
The BarA-UvrY TCS is comprised of two primary proteins:
-
BarA (also known as AirS) : A membrane-bound sensor histidine kinase. BarA is a tripartite sensor kinase, containing a primary transmitter domain, a central receiver domain, and a C-terminal phosphotransfer domain. The periplasmic domain of BarA is responsible for detecting environmental signals.
-
UvrY : A cytoplasmic response regulator belonging to the FixJ family of transcription factors. UvrY contains an N-terminal receiver domain that is phosphorylated by BarA and a C-terminal helix-turn-helix DNA-binding domain.
The Signaling Pathway Mechanism
The BarA-UvrY signaling cascade is initiated by the detection of specific environmental stimuli, primarily short-chain fatty acids such as formate (B1220265) and acetate. The pathway is also influenced by environmental pH, with acidic conditions (pH < 5.5) being non-permissive for its activation.
The activation sequence proceeds as follows:
-
Signal Perception : The periplasmic domain of BarA detects the presence of protonated short-chain fatty acids.
-
Autophosphorylation : Upon signal binding, BarA undergoes a conformational change that stimulates its autophosphorylation at a conserved histidine residue (His-302) in the transmitter domain, utilizing ATP as the phosphate (B84403) donor.
-
Phosphorelay : The phosphoryl group is then transferred intramolecularly to a conserved aspartate residue (Asp-718) in the receiver domain, and subsequently to a histidine residue (His-861) in the phosphotransfer domain.
-
Transphosphorylation : Phosphorylated BarA (BarA~P) then acts as a kinase, transferring the phosphoryl group to a conserved aspartate residue (Asp-54) on the receiver domain of the cognate response regulator, UvrY.
-
Transcriptional Activation : Phosphorylated UvrY (UvrY~P) forms a dimer and binds to specific DNA sequences, primarily an 18-nucleotide inverted repeat, located far upstream of the promoters of its target genes, csrB and csrC. This binding activates the transcription of these two non-coding sRNAs.
-
Post-transcriptional Regulation : The CsrB and CsrC sRNAs possess multiple binding sites for the CsrA protein. By sequestering CsrA, they prevent it from binding to its target mRNAs, thereby alleviating CsrA-mediated translational repression or activation of a wide array of genes.
Under non-stimulatory conditions, BarA exhibits phosphatase activity, dephosphorylating UvrY~P to switch off the signaling pathway.
Visualization of the BarA-UvrY Signaling Pathway
An In-depth Technical Guide to the Environmental Signals Detected by the BarA Sensor Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the BarA sensor kinase, a crucial component of a two-component signal transduction system widely conserved in γ-proteobacteria. We delve into the specific environmental signals that activate BarA, the intricate signaling cascade it initiates, and the downstream physiological responses. This document synthesizes current research to serve as a valuable resource for professionals engaged in microbiological research and the development of novel antimicrobial strategies.
Introduction to the BarA-UvrY Two-Component System
The BarA-UvrY system is a central regulatory circuit that enables bacteria like Escherichia coli to adapt to changing environmental conditions.[1] It is composed of two primary proteins:
-
BarA: A transmembrane sensor histidine kinase. BarA is a member of the tripartite sensor kinase subclass, featuring a complex domain structure that includes a periplasmic sensor domain, a central kinase domain, and a C-terminal phosphotransfer domain.[2][3][4]
-
UvrY: The cognate response regulator. UvrY is a cytoplasmic protein that, upon phosphorylation by BarA, acts as a transcriptional regulator.[3][5]
The primary role of the BarA-UvrY system is to control the Csr (Carbon storage regulator) post-transcriptional regulatory system.[1][6] Upon sensing a specific environmental stimulus, BarA autophosphorylates and subsequently transfers the phosphoryl group to UvrY.[1] Phosphorylated UvrY (UvrY-P) then activates the transcription of two small non-coding RNAs, csrB and csrC.[1][2][5] These sRNAs contain multiple binding sites for the global regulatory protein CsrA, effectively sequestering it.[1] By controlling the availability of CsrA, the BarA-UvrY system modulates a wide array of cellular processes, including carbon metabolism, motility, biofilm formation, and virulence.[1][5][7]
Environmental Signals Detected by BarA
The primary environmental stimuli that activate the BarA sensor kinase are short-chain fatty acids (SCFAs), which are common metabolic end products.[2][4][8]
2.1 Short-Chain Fatty Acids (SCFAs)
-
Acetate (B1210297) and Formate (B1220265): Acetate and formate are the most well-characterized physiological stimuli for BarA.[2][4][8] These weak acids accumulate in the bacterial environment as a result of fermentation, particularly during the transition from exponential to stationary growth phase.[2][9]
-
Protonated State: Crucially, evidence suggests that BarA detects the protonated (uncharged) form of these carboxylic acids (e.g., acetic acid and formic acid).[1][10] This is supported by the finding that the putative ligand-binding pocket in BarA's periplasmic sensor domain is composed of hydrophobic and uncharged polar residues, rather than positively charged residues that would be expected to bind the anionic (charged) forms (acetate and formate).[1][10]
-
Other SCFAs: Other aliphatic carboxylic acids, such as propionate, have also been shown to provide a stimulus for the BarA sensor kinase.[4] The essential feature for BarA activation appears to be the presence of an accessible carboxyl group in the signal molecule.[1][2]
2.2 Influence of pH
External pH plays a critical modulatory role in BarA activation. The system is inactive at a pH below 5.5.[2][11] This pH-dependence is directly linked to the requirement for the protonated state of the SCFA ligands. In acidic environments (pH < pKa of the SCFA), the protonated form predominates, allowing for detection by BarA.[1]
2.3 Signal Perception Site
The periplasmic domain (PD) of BarA is the functional detector domain responsible for signal perception.[1][10] Deletion or specific mutations of hydroxylated and hydrophobic amino acid residues within this domain render the kinase unresponsive to its physiological stimuli.[1][10] Modeling studies indicate this sensor domain contains a conserved binding pocket with uncharged polar and hydrophobic residues, consistent with the binding of protonated SCFAs.[1][10]
Signaling Pathway and Regulation
The activation of BarA by environmental signals initiates a multi-step phosphorelay.
3.1 The BarA-UvrY Phosphorelay
-
Signal Binding: Protonated SCFAs in the periplasm bind to the sensor domain of BarA.[1]
-
Autophosphorylation: This binding event triggers a conformational change, leading to the autophosphorylation of a conserved histidine residue in BarA's cytoplasmic domain, using ATP as the phosphate (B84403) donor.[1][12]
-
Phosphotransfer: The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of BarA itself, and subsequently to a histidine in the phosphotransfer domain.[3]
-
UvrY Phosphorylation: Finally, BarA transfers the phosphate group to a conserved aspartate residue on its cognate response regulator, UvrY.[1][3]
-
Transcriptional Activation: Phosphorylated UvrY (UvrY-P) binds to the promoter regions of the csrB and csrC genes, activating their transcription.[1][13]
-
CsrA Sequestration: The resulting CsrB and CsrC sRNAs bind to the CsrA protein, preventing it from interacting with its target mRNAs. This relieves CsrA's repressive effects on gene expression.[1][13]
Quantitative Data on BarA-UvrY Signaling
The response of the BarA-UvrY system can be quantified by measuring the expression of downstream targets, most commonly csrB, often using a lacZ reporter fusion.
| Condition / Mutant | Target Gene | Relative Expression Level (% of Wild-Type) | Key Observation | Reference |
| Wild-Type (Stimulated) | csrB | 100% | Baseline for stimulated conditions. | [14] |
| ΔbarA mutant | csrB | ~30-40% | BarA is important but not essential for csrB expression; a significant portion of the signal is lost. | [14] |
| ΔuvrY mutant | csrB | ~2-5% | UvrY is critical for the activation of csrB transcription. | [14] |
| Wild-Type + Formate (6 mM) | csrB-lacZ | Immediate & strong activation | Formate is a direct and potent stimulus. | [4][15] |
| Wild-Type + Acetate (6 mM) | csrB-lacZ | Immediate activation | Acetate is also a direct stimulus. | [4][15] |
| ΔbarA + Acetate (6 mM) | csrB-lacZ | Delayed but significant activation | Acetate can partially activate the system independently of BarA, likely through acetyl-phosphate dependent phosphorylation of UvrY. | [4][15] |
| UvrY Phosphorylation (in presence of BarA) | UvrY-P | ~7% of total UvrY | Shows that only a fraction of the UvrY pool needs to be phosphorylated for signaling. | [16] |
Key Experimental Methodologies
Studying the BarA-UvrY system involves a combination of genetic, biochemical, and molecular biology techniques.
5.1 Reporter Gene Fusions (e.g., csrB-lacZ)
This is a common in vivo method to quantify the activity of the BarA-UvrY pathway.
-
Principle: The promoter of a target gene (e.g., csrB) is fused to a reporter gene, typically lacZ, which encodes the enzyme β-galactosidase. The activity of β-galactosidase, which can be easily measured, serves as a proxy for the transcriptional activity of the target promoter.
-
Methodology Outline:
-
Construct a strain carrying the Φ(csrB-lacZ) transcriptional fusion on the chromosome or a plasmid.
-
Grow bacterial cultures in defined media (e.g., LB buffered to a specific pH).[11][15]
-
Introduce the stimulus (e.g., formate or acetate at a specific concentration) at a designated point in the growth curve (e.g., mid-exponential phase).[4][15]
-
Collect samples at various time points post-stimulation.
-
Permeabilize the cells (e.g., with SDS and chloroform) and measure β-galactosidase activity using a colorimetric assay with a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside).
-
Calculate activity in Miller units, normalized to cell density (OD600).[15]
-
5.2 In Vitro Phosphorylation and Phosphotransfer Assays
These biochemical assays are essential for demonstrating direct interactions and enzymatic activity.
-
Principle: Purified kinase and response regulator proteins are used to directly observe autophosphorylation and the subsequent transfer of the phosphate group.
-
Methodology Outline:
-
Protein Purification: Overexpress and purify the cytoplasmic domain of BarA and full-length UvrY, often as His-tagged or GST-tagged fusions.[17]
-
Autophosphorylation: Incubate purified BarA with radiolabeled [γ-³²P]ATP and a suitable buffer containing MgCl₂.[17]
-
Phosphotransfer: After allowing BarA to autophosphorylate, add purified UvrY to the reaction mixture.
-
Analysis: Stop the reactions at different time points and separate the proteins using SDS-PAGE.
-
Detection: Visualize the radiolabeled (phosphorylated) proteins using autoradiography or a phosphorimager. A successful phosphotransfer is indicated by the appearance of a radioactive band corresponding to UvrY and a decrease in the signal from BarA.[17]
-
5.3 Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to confirm the direct binding of a DNA-binding protein (like UvrY-P) to its target promoter regions in vivo.
-
Principle: Proteins are cross-linked to DNA in living cells. The protein of interest is then immunoprecipitated, and the co-precipitated DNA is identified and quantified.
-
Methodology Outline:
-
Cross-linking: Treat live bacterial cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Lysis & Sonication: Lyse the cells and shear the chromatin into small fragments using sonication.
-
Immunoprecipitation: Use an antibody specific to the protein of interest (e.g., anti-FLAG for a FLAG-tagged UvrY) to pull down the protein-DNA complexes.[16]
-
Reverse Cross-links: Reverse the cross-links and purify the precipitated DNA.
-
Quantification: Use quantitative PCR (qPCR) with primers specific to the putative binding site (e.g., the csrB promoter) to quantify the amount of enriched DNA. A non-target gene (e.g., lacY) is used as a negative control.[16][18]
-
Implications for Drug Development
The BarA-UvrY two-component system is a highly conserved regulatory hub in many pathogenic γ-proteobacteria, including E. coli, Salmonella, Pseudomonas, and Vibrio species.[2][5] Its role in controlling virulence, metabolism, and biofilm formation makes it an attractive target for novel antimicrobial therapies.[5][6] Developing molecules that inhibit BarA's sensor domain or block the phosphotransfer to UvrY could disrupt these critical pathogenic processes, potentially offering a new class of drugs that disarm bacteria rather than killing them, which may reduce the selective pressure for resistance.
References
- 1. The Escherichia coli two-component signal sensor BarA binds protonated acetate via a conserved hydrophobic-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. The Physiological Stimulus for the BarA Sensor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BarA-UvrY Two-Component System Regulates Virulence in Avian Pathogenic Escherichia coli O78:K80:H9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bacterial adaptive response gene, barA, encodes a novel conserved histidine kinase regulatory switch for adaptation and modulation of metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Spatiotemporal regulation of the BarA/UvrY two-component signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Escherichia coli two-component signal sensor BarA binds protonated acetate via a conserved hydrophobic-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Regulatory Circuitry of the CsrA/CsrB and BarA/UvrY Systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of the BarA/UvrY Two-Component System in Shewanella oneidensis MR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the BarA Protein: Structure, Domains, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BarA protein is a highly conserved histidine kinase that plays a pivotal role in bacterial adaptation to environmental stressors. As a key component of a two-component signal transduction system, BarA functions as a sensory kinase, initiating a phosphorelay cascade that ultimately modulates gene expression in response to specific environmental cues. This regulation allows bacteria such as Escherichia coli to fine-tune their metabolism, motility, and virulence, making BarA and its associated signaling pathway attractive targets for novel antimicrobial drug development. This technical guide provides a comprehensive overview of the this compound, with a focus on its structure, functional domains, and the signaling pathways it governs.
This compound: Core Properties and Domain Architecture
The this compound of Escherichia coli K-12 is a large, multi-domain transmembrane protein. Its primary function is to sense environmental signals and transduce this information across the cytoplasmic membrane.
Quantitative Data Summary
| Property | Value | Strain | Source |
| Total Amino Acids | 918 | E. coli K-12 | --INVALID-LINK-- |
| Molecular Weight | 102,453 Da | E. coli K-12 | --INVALID-LINK-- |
Domain Organization of E. coli K-12 BarA
The precise domain boundaries of BarA can be predicted using bioinformatic tools and have been inferred from studies on homologous proteins. The following table summarizes the putative domain architecture of E. coli K-12 BarA based on analysis using the SMART (Simple Modular Architecture Research Tool) and Pfam databases.
| Domain | Putative Start Position | Putative End Position | Function |
| Transmembrane Domain 1 | 10 | 32 | Anchors the protein to the cytoplasmic membrane. |
| GAF Domain | 36 | 200 | A putative sensory domain that may be involved in binding signaling molecules. |
| Transmembrane Domain 2 | 135 | 149 | Further anchors the protein in the membrane. |
| PAS Domain | ~200 | ~300 | Per-ARNT-Sim domain, often involved in sensing diverse environmental signals. |
| HisKA (Kinase) Domain | ~302 | ~550 | Contains the conserved histidine residue that is autophosphorylated in response to a signal. |
| HATPase_c Domain | ~560 | ~700 | The catalytic domain responsible for ATP binding and hydrolysis, driving the autophosphorylation reaction. |
| REC (Receiver) Domain | ~718 | ~830 | Contains a conserved aspartate residue that receives the phosphoryl group from the HisKA domain. |
| Hpt (HPt) Domain | ~861 | ~918 | Histidine-containing phosphotransfer domain, which transfers the phosphoryl group to the response regulator. |
The BarA-UvrY Signaling Pathway
In Escherichia coli and other Gram-negative bacteria, BarA is the sensor kinase in a two-component system where UvrY is the cognate response regulator. The signaling cascade is initiated by the detection of specific carboxylated compounds, such as formate (B1220265) and acetate (B1210297), which are common metabolic byproducts.
Signaling Cascade Overview
-
Signal Perception: BarA, embedded in the cytoplasmic membrane, senses the presence of formate or acetate in the periplasm.
-
Autophosphorylation: Upon signal binding, BarA undergoes a conformational change that activates its kinase activity, leading to the autophosphorylation of a conserved histidine residue within its HisKA domain, utilizing ATP as the phosphate (B84403) donor.
-
Intramolecular Phosphorelay: The phosphoryl group is then transferred intramolecularly to a conserved aspartate residue in the REC domain of BarA.
-
Intermolecular Phosphotransfer: The phosphoryl group is subsequently transferred to a conserved histidine residue in the Hpt domain.
-
Response Regulator Activation: The phosphorylated Hpt domain of BarA then transfers the phosphoryl group to a conserved aspartate residue on the response regulator, UvrY.
-
Transcriptional Regulation: Phosphorylated UvrY (UvrY-P) acts as a transcriptional activator, binding to the promoter regions of target genes, most notably the genes encoding the small regulatory RNAs (sRNAs) CsrB and CsrC.
-
Downstream Effects: CsrB and CsrC are RNA sponges that sequester the global post-transcriptional regulator CsrA. By binding to CsrA, they relieve its repressive effect on the translation of various target mRNAs involved in central carbon metabolism, motility, and biofilm formation.
Signaling Pathway Diagram
An In-Depth Technical Guide to the Periplasmic Sensor Domain of the BarA Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The BarA-UvrY two-component system is a critical signal transduction pathway in many Gram-negative bacteria, governing the regulation of central carbon metabolism, motility, biofilm formation, and virulence. At the heart of this system lies the periplasmic sensor domain of the histidine kinase BarA, which acts as the primary interface for detecting environmental cues. This technical guide provides a comprehensive overview of the BarA periplasmic sensor domain, including its structure, function, and the signaling cascade it initiates. Detailed experimental protocols for studying this domain and a summary of known ligand binding affinities are presented to facilitate further research and therapeutic development.
Introduction
The BarA-UvrY two-component signal transduction system is a key player in bacterial adaptation and survival.[1][2] The system is composed of the transmembrane sensor histidine kinase, BarA, and its cognate response regulator, UvrY.[1][3] BarA perceives specific environmental signals through its N-terminal periplasmic sensor domain, which triggers a phosphorelay cascade, ultimately leading to the modulation of gene expression through the phosphorylation of UvrY.[1] This system is a central regulator of the Csr (carbon storage regulation) global regulatory system, primarily through the transcriptional activation of the small non-coding RNAs, CsrB and CsrC.[1][4]
The periplasmic domain of BarA is a member of the PDC/PAS-like (PhoQ/DcuS/CitA; Per-ARNT-Sim) or Cache (calcium channels and chemotaxis receptors) domain superfamily.[1] This domain is responsible for recognizing and binding to specific ligands, thereby initiating the signaling cascade. Understanding the molecular mechanisms of ligand perception by the BarA sensor domain is crucial for the development of novel antimicrobial agents that target this vital bacterial regulatory system.
The BarA-UvrY Signaling Pathway
The BarA-UvrY signaling pathway is initiated by the binding of a specific ligand to the periplasmic sensor domain of BarA. This event triggers a conformational change that is propagated across the transmembrane domain to the cytoplasmic catalytic domains of the BarA protein. The signaling cascade proceeds through a multi-step phosphorelay, as depicted in the diagram below.
Caption: The BarA-UvrY two-component signaling pathway.
Upon ligand binding, BarA undergoes autophosphorylation on a conserved histidine residue within its HisKA domain, utilizing ATP as the phosphate (B84403) donor.[1] This phosphate group is then transferred intramolecularly to a conserved aspartate residue in the receiver (REC) domain, and subsequently to a histidine residue in the histidine phosphotransfer (Hpt) domain. Finally, the phosphate is transferred to a conserved aspartate residue on the UvrY response regulator.[5] Phosphorylated UvrY (UvrY-P) then acts as a transcriptional activator for the csrB and csrC genes.[1][4]
Ligand Binding to the Periplasmic Sensor Domain
The primary physiological stimuli for the BarA sensor kinase are protonated short-chain carboxylic acids, such as formate (B1220265) and acetate.[1] The binding of these ligands is pH-dependent, with the protonated state of the carboxylic acid being the active stimulus.[1] The binding pocket of the BarA periplasmic domain is characterized by uncharged polar and hydrophobic residues, which differs from other related sensor domains that often utilize a positively charged binding pocket.[1]
Table 1: Known Ligands and their Binding Affinities for the BarA Periplasmic Sensor Domain
| Ligand | Putative Binding Residues | Notes |
| Protonated Formate | Not fully elucidated; likely involves a hydrophobic pocket. | Physiological stimulus for BarA activation.[1] |
| Protonated Acetate | Not fully elucidated; likely involves a hydrophobic pocket. | Physiological stimulus for BarA activation.[1] |
Quantitative binding affinity data (e.g., Kd values) for various ligands with the isolated BarA periplasmic domain are not yet extensively documented in the literature. Further biophysical studies, such as isothermal titration calorimetry or surface plasmon resonance, are required to populate this table comprehensively.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the BarA periplasmic sensor domain.
Expression and Purification of the BarA Periplasmic Domain
This protocol describes the expression of the BarA periplasmic domain in E. coli and its subsequent purification.
Workflow for Expression and Purification of BarA Periplasmic Domain
Caption: Workflow for the expression and purification of the BarA periplasmic domain.
Materials:
-
E. coli strain BL21(DE3)
-
Expression vector (e.g., pET series) containing the coding sequence for the BarA periplasmic domain with an affinity tag (e.g., His-tag)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing the appropriate antibiotic.
-
Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a reduced temperature (e.g., 20°C) for 16-18 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated affinity chromatography column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the protein with 5 column volumes of elution buffer.
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against storage buffer.
-
Determine the protein concentration, aliquot, and store at -80°C.
In Vitro Autophosphorylation Assay
This assay is used to determine the kinase activity of BarA.
Materials:
-
Purified this compound (or a construct containing the kinase domain)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
[γ-32P]ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager
Protocol:
-
Prepare a reaction mixture containing the purified this compound in reaction buffer.
-
Initiate the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C).
-
At various time points, remove aliquots of the reaction and stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the radiolabeled this compound using a phosphorimager.
Site-Directed Mutagenesis
This protocol is used to introduce specific mutations into the gene encoding the BarA periplasmic domain to study the function of individual amino acid residues. A common method is the QuikChange™ site-directed mutagenesis protocol.
Materials:
-
Plasmid DNA containing the BarA periplasmic domain gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., Pfu polymerase)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Protocol:
-
Design and synthesize a pair of complementary mutagenic primers.
-
Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the plasmid containing the desired mutation.
-
Digest the parental, methylated template DNA with DpnI for at least 1 hour at 37°C.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select for transformed colonies and isolate plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
Conclusion
The periplasmic sensor domain of the this compound is a key component of a conserved two-component signaling system that plays a pivotal role in bacterial adaptation and pathogenesis. Understanding the molecular details of how this domain perceives and transduces environmental signals is of fundamental importance. The experimental protocols and information provided in this technical guide are intended to serve as a valuable resource for researchers in their efforts to further elucidate the function of the BarA sensor domain and to explore its potential as a target for novel antimicrobial therapies. Future work should focus on obtaining high-resolution structural data of the periplasmic domain in complex with its ligands and on detailed kinetic analysis of ligand binding to provide a more complete picture of this critical bacterial sensor.
References
- 1. The Escherichia coli two-component signal sensor BarA binds protonated acetate via a conserved hydrophobic-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory circuitry of the CsrA/CsrB and BarA/UvrY systems of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
The Role of the HAMP Linker Domain in the BarA Sensor Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The BarA-UvrY two-component system is a critical regulator of bacterial stress adaptation, metabolism, and virulence. Central to this system is the sensor histidine kinase BarA, a tripartite protein that perceives environmental signals and initiates a phosphorylation cascade. The HAMP linker domain of BarA plays a pivotal role in transducing signals from the periplasmic sensor domain to the cytoplasmic catalytic domains. This technical guide provides an in-depth analysis of the HAMP linker's function in BarA, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated signaling pathways and workflows. Understanding the molecular mechanisms of the BarA HAMP linker is crucial for the development of novel antimicrobial therapies targeting this important bacterial signaling system.
Introduction to the BarA-UvrY Two-Component System
In many bacteria, adaptation to environmental changes is mediated by two-component systems (TCSs), which typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[1] The BarA-UvrY system is a conserved TCS in gammaproteobacteria that links the metabolic state of the cell to the Csr (carbon storage regulator) post-transcriptional regulatory system.[2]
The BarA sensor kinase is a complex transmembrane protein with a tripartite structure: a periplasmic sensor domain, a central kinase domain, and a C-terminal phosphotransfer domain.[1] Upon sensing specific signals, such as short-chain fatty acids like acetate, BarA autophosphorylates a conserved histidine residue.[2] This phosphate (B84403) group is then transferred to its cognate response regulator, UvrY.[2] Phosphorylated UvrY (UvrY-P) in turn activates the transcription of two small non-coding RNAs, CsrB and CsrC.[2] These sRNAs act by sequestering the global regulatory protein CsrA, thereby alleviating its translational repression of target mRNAs involved in various cellular processes, including carbon metabolism, motility, and biofilm formation.[2]
The HAMP Linker Domain: A Key Transducer of Conformational Change
The HAMP linker domain is a conserved signaling module found in a wide array of bacterial sensor proteins, including histidine kinases and chemoreceptors. It is typically located in the cytoplasm, immediately following the transmembrane domain, and serves to connect the periplasmic input domain with the cytoplasmic output domains. Structurally, HAMP domains form a four-helix bundle. Functionally, they are thought to transduce conformational changes initiated by ligand binding in the sensor domain into a change in the activity of the downstream kinase or phosphatase domains.
In BarA, the HAMP linker is crucial for the proper transmission of the signal perceived by its periplasmic domain. Mutations within this linker can have profound effects on the signaling output of the entire BarA-UvrY system, highlighting its critical role in regulating the kinase and phosphatase activities of BarA.
Quantitative Analysis of HAMP Linker Function in BarA
Studies involving site-directed mutagenesis of the HAMP linker in Escherichia coli BarA have provided significant insights into its function. The following table summarizes quantitative data from experiments using a csrB-lacZ reporter fusion to measure the in vivo activity of wild-type and mutant BarA proteins. The activity of β-galactosidase serves as a proxy for the level of UvrY-dependent transcription of csrB, which is directly related to the kinase activity of BarA.
| Plasmid | BarA Genotype | Relevant Mutation(s) | β-galactosidase Activity (Miller Units) | Phenotype | Reference |
| pHTbar3 | Wild-type | None | 3,500 ± 250 | Complements ΔbarA | Pernestig et al., 2005[3] |
| pHTbar7 | HAMP linker mutant | A225V, I228T | 150 ± 50 | Dominant-negative | Pernestig et al., 2005[3] |
| pHTbar7-D718N | HAMP linker, receiver mutant | A225V, I228T, D718N | 3,200 ± 300 | Dephosphorylating activity abolished | Pernestig et al., 2005[3] |
| pHTbar7-H861Q | HAMP linker, Hpt mutant | A225V, I228T, H861Q | 3,000 ± 280 | Dephosphorylating activity abolished | Pernestig et al., 2005[3] |
| pACYC184 | Vector control | None | 200 ± 70 | No complementation | Pernestig et al., 2005[3] |
Key Findings:
-
Dominant-Negative Phenotype: Point mutations (A225V, I228T) in the HAMP linker of BarA (pHTbar7) result in a protein with significantly reduced ability to activate the downstream reporter.[3] When co-expressed with wild-type BarA, this mutant protein actively reduces the overall signaling output, demonstrating a dominant-negative effect.[3] This suggests that the mutant BarA not only has impaired kinase activity but also possesses a net dephosphorylating activity towards UvrY-P.
-
Role of Phosphoaccepting Residues in Dephosphorylation: The dominant-negative phenotype of the HAMP linker mutant is dependent on the integrity of the phosphoaccepting residues in the receiver (D718) and phosphotransfer (H861) domains.[3] Mutating either of these sites in the context of the HAMP linker mutant abolishes its dephosphorylating activity, restoring the high-level reporter expression driven by acetyl phosphate-dependent UvrY phosphorylation.[3]
Signaling Pathways and Experimental Workflows
BarA-UvrY Signaling Pathway
Caption: The BarA-UvrY signaling cascade.
Experimental Workflow for Characterizing BarA HAMP Mutants
References
- 1. researchgate.net [researchgate.net]
- 2. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and Functional Characterization of the Escherichia coli BarA-UvrY Two-Component System: Point Mutations in the HAMP Linker of the BarA Sensor Give a Dominant-Negative Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
downstream targets of the BarA-UvrY system
An In-depth Technical Guide to the Downstream Targets of the BarA-UvrY Two-Component System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The BarA-UvrY two-component system (TCS) is a crucial global regulatory system in many Gram-negative bacteria, including Escherichia coli and Salmonella enterica. It plays a pivotal role in adapting to environmental changes by modulating a wide array of physiological processes, including central metabolism, biofilm formation, motility, stress resistance, and virulence.[1][2] This technical guide provides a comprehensive overview of the , with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved. The primary mechanism of BarA-UvrY action is the transcriptional activation of two small non-coding RNAs, CsrB and CsrC, which subsequently regulate the activity of the global post-transcriptional regulator CsrA.[1][3][4] Understanding the intricacies of this regulatory network is paramount for the development of novel antimicrobial strategies targeting bacterial pathogenesis and adaptation.
The BarA-UvrY Signaling Pathway
The BarA-UvrY system functions as a classic two-component system. BarA is a membrane-bound sensor histidine kinase, and UvrY is its cognate cytoplasmic response regulator.[5][6][7][8] The signaling cascade is initiated by environmental signals, such as the presence of short-chain fatty acids like acetate (B1210297) and formate, which stimulate the autophosphorylation of BarA.[2][9] The phosphoryl group is then transferred to UvrY.[2][7] Phosphorylated UvrY (UvrY-P) acts as a transcriptional activator, binding to specific DNA sequences in the promoter regions of its target genes.[2][10]
Downstream Targets of the BarA-UvrY System
The global regulatory effects of the BarA-UvrY system are primarily mediated through the transcriptional activation of the csrB and csrC genes.[1][2] These two genes encode small, non-coding RNAs (sRNAs) that act as antagonists of the CsrA protein. CsrA is an RNA-binding protein that post-transcriptionally regulates the expression of numerous genes by binding to the 5' untranslated region of their mRNAs, often affecting translation initiation and/or mRNA stability.[3][9] By sequestering CsrA, CsrB and CsrC sRNAs relieve the CsrA-mediated repression or activation of its target genes.
While csrB and csrC are the most prominent and well-validated direct targets of UvrY, other genes have been identified as being regulated by the BarA-UvrY system, often indirectly through the Csr cascade.
Quantitative Data on BarA-UvrY Downstream Targets
The following table summarizes quantitative data on the regulation of key from various studies.
| Target Gene/sRNA | Organism | Experimental Method | Fold Change (Mutant vs. Wild-Type) | Reference |
| csrB | E. coli | Northern Hybridization | ~20-fold decrease in uvrY mutant | [11] |
| csrB-lacZ | E. coli | β-galactosidase assay | ~95% decrease in uvrY mutant | [11] |
| csrB-lacZ | E. coli | In vitro transcription-translation | ~6-fold stimulation by purified UvrY | [10] |
| csrC | E. coli | ChIP-exo | Highly enriched UvrY binding at promoter | [1][2] |
| pks island genes | E. coli | qRT-PCR | Downregulation in barA and uvrY mutants | [12] |
| fimA (Type 1 fimbriae) | Avian Pathogenic E. coli | qRT-PCR | Downregulation in barA and uvrY mutants | [3] |
| papA (P fimbriae) | Avian Pathogenic E. coli | qRT-PCR | Downregulation in barA and uvrY mutants | [3] |
| luxS | E. coli | Not specified | Positive regulation by BarA-UvrY | [13] |
Experimental Protocols for Identifying Downstream Targets
Several experimental approaches have been pivotal in elucidating the . The following sections provide detailed methodologies for key experiments.
Chromatin Immunoprecipitation with Exonuclease Digestion (ChIP-exo)
ChIP-exo is a high-resolution technique used to map the precise binding sites of DNA-binding proteins in vivo.[2] This method has been instrumental in identifying the direct binding of UvrY to the csrB and csrC promoters.[1][2]
Methodology:
-
Cell Growth and Cross-linking: E. coli cells expressing a FLAG-tagged UvrY from its native locus are grown to mid-exponential phase. Formaldehyde is added to the culture to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are harvested, lysed, and the chromatin is sheared into small fragments using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with anti-FLAG antibodies conjugated to magnetic beads to immunoprecipitate UvrY-DNA complexes.
-
Exonuclease Treatment: The immunoprecipitated material is treated with a lambda exonuclease, which digests the DNA in a 5' to 3' direction until it is blocked by the cross-linked protein. This step defines the precise border of protein binding.
-
Elution and Cross-link Reversal: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification and Library Preparation: The DNA is purified and prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads are mapped to the reference genome to identify enriched regions, which correspond to the UvrY binding sites.[2]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of specific genes in wild-type and mutant strains, providing evidence for regulation by the BarA-UvrY system.
Methodology:
-
RNA Extraction: Total RNA is isolated from bacterial cultures of wild-type, ΔbarA, and ΔuvrY strains grown under specific conditions.
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.
-
Real-Time PCR: The cDNA is used as a template for PCR with gene-specific primers. The amplification of the target gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The expression level of the target gene is normalized to an internal control gene (e.g., gyrA) that is not expected to be regulated by the BarA-UvrY system. The relative fold change in gene expression in the mutant strains compared to the wild-type is calculated using the ΔΔCt method.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to study protein-DNA interactions. It can be used to confirm the direct binding of purified UvrY to the promoter regions of its target genes.
Methodology:
-
Protein Purification: The UvrY protein is overexpressed and purified. For phosphorylation-dependent binding studies, UvrY can be phosphorylated in vitro using a suitable phosphate (B84403) donor.
-
Probe Labeling: A DNA fragment corresponding to the putative UvrY binding site is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the purified UvrY protein in a suitable binding buffer.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The positions of the DNA probe are visualized by autoradiography or fluorescence imaging. A shift in the mobility of the labeled probe indicates the formation of a protein-DNA complex.
Conclusion and Future Directions
The BarA-UvrY two-component system is a master regulator of bacterial physiology, primarily through its control of the CsrB and CsrC sRNAs. While these are the best-characterized downstream targets, the full extent of the BarA-UvrY regulon, including potentially direct targets other than csrB and csrC, remains an active area of research. Future studies employing a combination of genomics, proteomics, and metabolomics will undoubtedly uncover further layers of regulation within this complex network. For drug development professionals, the BarA-UvrY system presents an attractive target for novel antimicrobial agents. Inhibiting this system could disrupt key virulence and survival pathways, potentially rendering pathogenic bacteria more susceptible to host defenses and conventional antibiotics. A thorough understanding of its downstream targets is essential for the rational design of such therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BarA-UvrY Two-Component System Regulates Virulence in Avian Pathogenic Escherichia coli O78:K80:H9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of UvrY as the cognate response regulator for the BarA sensor kinase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Regulatory circuitry of the CsrA/CsrB and BarA/UvrY systems of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulatory Circuitry of the CsrA/CsrB and BarA/UvrY Systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
The BarA-UvrY Two-Component System: A Comprehensive Technical Guide to the Regulation of CsrB and CsrC sRNAs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The BarA-UvrY two-component system is a critical global regulatory circuit in many Gram-negative bacteria, including the model organism Escherichia coli. This system plays a pivotal role in bacterial adaptation to environmental cues, primarily by controlling the expression of two small non-coding RNAs (sRNAs), CsrB and CsrC. These sRNAs, in turn, regulate the activity of the master post-transcriptional regulator, CsrA. This technical guide provides an in-depth examination of the molecular mechanisms underpinning the BarA-UvrY-CsrB/CsrC signaling cascade. It offers a detailed overview of the core components, their interactions, and the downstream physiological consequences of this regulation. Furthermore, this guide presents a compilation of quantitative data and detailed experimental protocols to facilitate further research and therapeutic development targeting this crucial bacterial regulatory network.
Introduction
In the competitive microbial world, the ability to rapidly and efficiently adapt to changing environmental conditions is paramount for survival. Bacteria have evolved sophisticated regulatory networks to sense and respond to a myriad of signals, from nutrient availability to host-generated stresses. Among these, two-component systems (TCSs) represent a predominant signal transduction paradigm. The BarA-UvrY TCS is a canonical example of such a system, directly linking environmental sensing to the post-transcriptional control of a vast regulon through the Csr (Carbon storage regulator) system.
The core of the Csr system is the RNA-binding protein CsrA, a global regulator that modulates the translation and stability of hundreds of mRNAs.[1] The activity of CsrA is, in turn, controlled by the sRNAs CsrB and CsrC, which act as molecular sponges, sequestering CsrA and thereby alleviating its repressive effects on target transcripts.[1] The transcription of csrB and csrC is directly activated by the BarA-UvrY TCS.[2] This intricate regulatory cascade allows bacteria to fine-tune their gene expression in response to specific environmental niches, impacting a wide range of physiological processes including central carbon metabolism, motility, biofilm formation, and virulence.[3][4]
This guide will dissect the BarA-UvrY-CsrB/CsrC regulatory network, providing a technical resource for researchers and professionals seeking to understand and manipulate this fundamental bacterial signaling pathway.
The Core Signaling Pathway
The regulation of CsrB and CsrC by BarA-UvrY is a multi-step process involving signal perception, phosphotransfer, and transcriptional activation. The key players in this pathway are:
-
BarA: A membrane-bound sensor histidine kinase.
-
UvrY: A cytoplasmic response regulator.
-
CsrB and CsrC: Two homologous small non-coding RNAs.
-
CsrA: An RNA-binding protein and global post-transcriptional regulator.
The signaling cascade is initiated by environmental signals, such as the presence of short-chain fatty acids like acetate (B1210297) and formate, which are sensed by the periplasmic domain of BarA.[5] This leads to a conformational change and subsequent autophosphorylation of a conserved histidine residue in BarA's cytoplasmic domain.[6] The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, UvrY.[6] Phosphorylated UvrY (UvrY-P) then acts as a transcriptional activator, binding to specific sites in the promoter regions of the csrB and csrC genes and stimulating their transcription.[2][7] The resulting CsrB and CsrC sRNAs contain multiple high-affinity binding sites for the CsrA protein.[8] By sequestering CsrA, they prevent it from binding to its target mRNAs, thereby modulating the expression of a vast array of genes involved in various cellular processes.[4][8]
Signaling Pathway Diagram
Caption: The BarA-UvrY-CsrB/CsrC signaling pathway.
Quantitative Data
The following tables summarize key quantitative data from studies on the BarA-UvrY-CsrB/CsrC regulatory system in E. coli.
Table 1: Expression of CsrB in barA and uvrY Mutants
| Strain | Method | Relative CsrB RNA Level (% of Wild-Type) | Fold Change in csrB-lacZ Expression | Citation(s) |
| Wild-Type | Northern Blot / Reporter Assay | 100% | 1.0 | [2] |
| ΔbarA | Northern Blot / Reporter Assay | ~40% | ~0.3 (approx. 70% decrease) | [2] |
| ΔuvrY | Northern Blot / Reporter Assay | ~2% | ~0.05 (20-fold decrease) | [2] |
Table 2: In Vivo Binding of UvrY to the csrB Promoter
| Genetic Background | Method | Relative In Vivo Binding of UvrY-FLAG to csrB promoter | Citation(s) |
| Wild-Type (barA⁺) | ChIP-qPCR | 100% (Normalized) | [1] |
| ΔbarA | ChIP-qPCR | ~2.9% (~35-fold reduction) | [1] |
Table 3: Effect of Phosphorylation on UvrY Binding Affinity
| Protein | Method | Effect on Binding to csrB and csrC DNA | Citation(s) |
| UvrY-His₆ | EMSA | Baseline binding | [9] |
| Phosphorylated UvrY-His₆ | EMSA | ~2-fold increase in binding affinity | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the BarA-UvrY-CsrB/CsrC regulatory system.
Electrophoretic Mobility Shift Assay (EMSA) for UvrY Binding
This protocol is adapted from methods used to demonstrate the direct binding of UvrY to the promoter regions of csrB and csrC.[9]
Objective: To determine if the UvrY protein directly binds to the promoter DNA of csrB and csrC.
Materials:
-
Purified UvrY-His₆ protein
-
DNA probes corresponding to the promoter regions of csrB and csrC (labeled with a non-radioactive tag, e.g., biotin (B1667282) or a fluorescent dye)
-
Unlabeled competitor DNA (specific and non-specific)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl₂, 0.05% NP-40)
-
Polyacrylamide gel (e.g., 6% native gel)
-
TBE buffer (Tris-borate-EDTA)
-
Gel electrophoresis apparatus
-
Detection system appropriate for the DNA label (e.g., chemiluminescence or fluorescence imager)
Procedure:
-
Prepare Binding Reactions: In separate microcentrifuge tubes, prepare the following reactions on ice:
-
Negative Control: Labeled DNA probe only.
-
Binding Reactions: Labeled DNA probe with increasing concentrations of purified UvrY-His₆ protein.
-
Competition Assay (Specific): Labeled DNA probe, UvrY-His₆ protein, and an excess of unlabeled specific competitor DNA (csrB or csrC promoter fragment).
-
Competition Assay (Non-specific): Labeled DNA probe, UvrY-His₆ protein, and an excess of unlabeled non-specific competitor DNA (e.g., a random DNA sequence).
-
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage (e.g., 100V) at 4°C until the loading dye has migrated an appropriate distance.
-
Transfer and Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled DNA using the appropriate detection method. A shift in the mobility of the labeled probe in the presence of UvrY indicates binding. This shift should be diminished in the presence of the specific competitor but not the non-specific competitor.
Caption: A generalized workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Northern Blot Analysis of CsrB/CsrC sRNAs
This protocol is based on standard procedures for detecting and quantifying small RNAs.[10][11]
Objective: To measure the levels of CsrB and CsrC sRNAs in wild-type and mutant bacterial strains.
Materials:
-
Total RNA extracted from bacterial cultures
-
Denaturing agarose (B213101) or polyacrylamide gel
-
MOPS or TBE running buffer
-
Nylon membrane
-
UV crosslinker or vacuum oven
-
Hybridization buffer
-
Labeled DNA or RNA probe complementary to CsrB or CsrC
-
Wash buffers
-
Phosphorimager or chemiluminescence detector
Procedure:
-
RNA Electrophoresis: Separate total RNA samples on a denaturing gel to resolve RNAs by size.
-
Transfer: Transfer the separated RNA from the gel to a nylon membrane.
-
Crosslinking: Immobilize the RNA on the membrane using UV crosslinking or baking.
-
Prehybridization: Block the membrane with hybridization buffer to prevent non-specific probe binding.
-
Hybridization: Incubate the membrane with the labeled probe overnight at an appropriate temperature.
-
Washing: Wash the membrane to remove unbound probe.
-
Detection: Detect the signal from the labeled probe using a phosphorimager or chemiluminescence detector. The intensity of the signal is proportional to the amount of the target sRNA.
Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR)
This protocol is a generalized procedure for determining the in vivo association of UvrY with the csrB and csrC promoters.[1][12]
Objective: To quantify the in vivo binding of UvrY to the csrB and csrC promoter regions.
Materials:
-
E. coli strains expressing a tagged version of UvrY (e.g., FLAG-tagged)
-
Formaldehyde (B43269) for crosslinking
-
Lysis buffer
-
Sonicator or enzymatic digestion reagents for chromatin shearing
-
Antibody against the tag (e.g., anti-FLAG)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR machine and reagents
-
Primers specific for the csrB and csrC promoter regions and a negative control region
Procedure:
-
Crosslinking: Treat bacterial cells with formaldehyde to crosslink proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the tagged UvrY.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the crosslinks by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Quantify the amount of csrB and csrC promoter DNA in the immunoprecipitated sample relative to an input control using qPCR.
In Vitro Phosphorylation of UvrY
This protocol describes the in vitro phosphorylation of UvrY using a small molecule phosphodonor.[1]
Objective: To generate phosphorylated UvrY (UvrY-P) for use in in vitro assays.
Materials:
-
Purified UvrY-His₆ protein
-
Acetyl phosphate (B84403)
-
Phosphorylation buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified UvrY-His₆ protein with acetyl phosphate in the phosphorylation buffer.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Verification (Optional): The phosphorylation status of UvrY can be verified using Phos-tag™ SDS-PAGE, which separates phosphorylated and unphosphorylated proteins.
Implications for Drug Development
The BarA-UvrY-CsrB/CsrC signaling pathway represents a promising target for the development of novel antimicrobial agents. As this system is a global regulator of virulence in many pathogenic bacteria, its inhibition could lead to the attenuation of bacterial pathogenicity. Potential therapeutic strategies could involve:
-
Small molecule inhibitors of BarA autophosphorylation: Preventing the initial step in the signaling cascade.
-
Inhibitors of the BarA-UvrY phosphotransfer: Blocking the activation of the response regulator.
-
Compounds that prevent UvrY-P from binding to DNA: Disrupting the transcriptional activation of csrB and csrC.
The detailed understanding of this pathway, coupled with the experimental protocols outlined in this guide, provides a solid foundation for the rational design and screening of such inhibitory compounds.
Conclusion
The regulation of CsrB and CsrC sRNAs by the BarA-UvrY two-component system is a cornerstone of bacterial gene regulation, enabling rapid adaptation to diverse and challenging environments. This technical guide has provided a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to this crucial signaling pathway. A thorough understanding of this system is not only fundamental to bacterial physiology but also opens new avenues for the development of innovative anti-infective therapies. Further research into the specific signals that modulate BarA activity and the broader downstream consequences of CsrA regulation will continue to illuminate the intricate workings of this elegant regulatory network.
References
- 1. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Circuitry of the CsrA/CsrB and BarA/UvrY Systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RNA binding protein CsrA controls c-di-GMP metabolism by directly regulating the expression of GGDEF proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of UvrY as the cognate response regulator for the BarA sensor kinase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory circuitry of the CsrA/CsrB and BarA/UvrY systems of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CsrA Shows Selective Regulation of sRNA-mRNA Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Different csrA Expression Levels in C versus K-12 E. coli Strains Affect Biofilm Formation and Impact the Regulatory Mechanism Presided by the CsrB and CsrC Small RNAs | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
The BarA-UvrY Two-Component System: A Pivotal Regulator of Bacterial Virulence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the intricate world of bacterial pathogenesis, the ability to sense and respond to environmental cues is paramount for survival and the successful establishment of infection. Two-component systems (TCSs) are a primary mechanism by which bacteria achieve this, acting as sophisticated signaling pathways that translate external stimuli into adaptive changes in gene expression. Among these, the BarA-UvrY system has emerged as a crucial global regulator of virulence in a wide range of Gram-negative bacteria, including prominent human pathogens like Escherichia coli and Salmonella enterica. This technical guide provides a comprehensive overview of the BarA protein's role in bacterial virulence, detailing its signaling cascade, its impact on key virulence determinants, and the experimental methodologies employed to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important regulatory network as a potential target for novel antimicrobial strategies.
The BarA-UvrY Signaling Cascade: A Multi-layered Regulatory Network
The BarA-UvrY two-component system is a highly conserved signaling pathway in γ-proteobacteria.[1][2] It is composed of the sensor histidine kinase, BarA, and its cognate response regulator, UvrY.[1][3] BarA is a transmembrane protein that senses specific environmental signals, which are believed to include short-chain carboxylic acids like acetate (B1210297) and formate.[2][4] Upon signal detection, BarA autophosphorylates a conserved histidine residue.[2][5] The phosphoryl group is then transferred to a conserved aspartate residue on the UvrY response regulator.[2][5]
Phosphorylated UvrY (UvrY-P) functions as a transcriptional activator, binding to the promoter regions of its target genes.[2] The primary and most well-characterized targets of UvrY-P are the genes encoding the small non-coding RNAs (sRNAs), CsrB and CsrC.[2][6][7] These sRNAs act as antagonists of the global post-transcriptional regulator, CsrA (Carbon storage regulator A).[2][6] CsrA is an RNA-binding protein that typically represses the translation of target mRNAs by binding to their 5' untranslated regions.[6] By sequestering CsrA, CsrB and CsrC alleviate this repression, leading to the increased expression of a broad range of genes involved in various cellular processes, including virulence.[2][6][7]
The BarA-UvrY system has orthologs in many pathogenic bacteria, including BarA-SirA in Salmonella enterica, VarS-VarA in Vibrio cholerae, and GacS-GacA in Pseudomonas species, all of which play conserved roles in regulating virulence.[1][6]
Role of BarA in Bacterial Virulence
The BarA-UvrY two-component system exerts global control over a multitude of virulence-associated phenotypes. Disruption of either barA or uvrY has been shown to significantly attenuate the virulence of various pathogenic bacteria.
Adhesion and Invasion
A critical initial step in many bacterial infections is the adherence to and subsequent invasion of host cells. In avian pathogenic E. coli (APEC), mutations in barA or uvrY lead to a reduction in adherence and invasion of cultured chicken embryo fibroblasts.[6] Similarly, in Salmonella enterica serovar Typhimurium, barA or uvrY mutants show a marked decrease in their ability to invade cultured epithelial cells, which is partly attributed to the regulation of a type III secretion system.[6] In uropathogenic E. coli (UPEC), a uvrY mutation reduces invasion of uroepithelial cells.[1]
Systemic Infection and Persistence
The BarA-UvrY system is also crucial for systemic infection and persistence within the host. In a chicken embryo model of APEC infection, a nonfunctional BarA-UvrY TCS results in poor colonization of lung tissues and limits systemic invasion.[6] Complementation of a uvrY mutant with a wild-type copy of the gene restores colonization and persistence in the liver and spleen, highlighting the role of this system in systemic infection.[6] In a mouse urinary tract infection (UTI) model with UPEC, mutations in barA and uvrY reduced invasion and colonization in the bladder and kidneys.[1]
Resistance to Host Defenses
Survival within the host requires the ability to withstand various defense mechanisms. The BarA-UvrY system contributes to this by regulating factors involved in resistance to oxidative stress and serum complement. In E. coli, barA mutants exhibit impaired catalase expression, rendering them more susceptible to oxidative stress.[6] In APEC, the ability to resist the bactericidal effects of serum complement is compromised in barA or uvrY mutants.[6]
Regulation of Virulence Factors
The BarA-UvrY system directly or indirectly regulates the expression of a wide array of specific virulence factors. In UPEC, mutation of either barA or uvrY leads to a reduction in the production of hemolysin and lipopolysaccharide (LPS).[1] Furthermore, this system has been shown to influence the expression of the locus of enterocyte effacement (LEE) pathogenic genes in enterohemorrhagic E. coli (EHEC) O157:H7, which are essential for the formation of attaching and effacing lesions.[3] The BarA-UvrY system also regulates the pks island in E. coli, which is responsible for the production of the genotoxin colibactin.[8]
Quantitative Data on the Impact of BarA-UvrY on Virulence
The following tables summarize quantitative data from various studies, illustrating the significant impact of the BarA-UvrY system on bacterial virulence.
| Bacterial Strain | Assay | Mutant | Observed Effect | Quantitative Measurement | Reference |
| Uropathogenic E. coli (UPEC) CFT073 | Mouse UTI Model | barA / uvrY | Reduced colonization of bladder and kidneys | 1-2 log reduction in bacterial colonization | [1] |
| Uropathogenic E. coli (UPEC) CFT073 | Chicken Embryo Killing Assay | barA / uvrY | Decreased virulence | 58-67% reduction in chicken embryo killing | [1] |
| Avian Pathogenic E. coli (APEC) O78:K80:H9 | Adherence to Chicken Embryo Fibroblasts | barA / uvrY | Reduced adherence | Significant reduction (specific percentage not stated) | [6] |
| Avian Pathogenic E. coli (APEC) O78:K80:H9 | Invasion of Chicken Embryo Fibroblasts | barA / uvrY | Reduced invasion | Significant reduction (specific percentage not stated) | [6] |
| Salmonella enterica serovar Typhimurium | Invasion of Epithelial Cells | barA / uvrY | Reduced invasion | Significant reduction (specific percentage not stated) | [6] |
| Bacterial Strain | Gene/Protein | Mutant | Effect on Expression | Fold Change/Quantitative Measure | Reference |
| Uropathogenic E. coli (UPEC) CFT073 | Hemolysin | barA / uvrY | Reduced secretion | Unique 110 kDa band reduced in culture supernatants | [1] |
| Uropathogenic E. coli (UPEC) CFT073 | Inflammatory Cytokines (TNF-α, IL-6, IL-8) | uvrY | Down-regulation | Significant reduction in cytokine expression | [1] |
| Enterohemorrhagic E. coli (EHEC) O157:H7 | LEE pathogenic genes (e.g., ler, tir, eae) | uvrY | Decreased transcription | Significant reduction in mRNA levels | [3] |
| E. coli | pks island genes (clbA, clbB) | uvrY | Decreased expression | Significantly lower expression in ΔuvrY mutant | [8] |
Experimental Protocols
Understanding the function of the BarA-UvrY system has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Generation of Gene Deletion Mutants
Objective: To create knockout mutants of barA and uvrY to study their function.
Methodology (Lambda Red Recombinase System):
-
Primer Design: Design PCR primers with 5' extensions homologous to the regions flanking the target gene (barA or uvrY) and 3' ends that anneal to a selectable antibiotic resistance cassette (e.g., kanamycin).
-
PCR Amplification: Amplify the antibiotic resistance cassette using the designed primers.
-
Electroporation: Electroporate the purified PCR product into a recipient bacterial strain expressing the lambda Red recombinase system (from plasmid pKD46). This system promotes homologous recombination.
-
Selection: Select for transformants on agar (B569324) plates containing the appropriate antibiotic.
-
Verification: Verify the correct insertion of the resistance cassette and deletion of the target gene by PCR using primers flanking the gene and by DNA sequencing.
-
Curing of Helper Plasmid: Remove the temperature-sensitive pKD46 plasmid by growing the mutant strain at a non-permissive temperature (e.g., 37°C or 42°C).
Complementation of Mutants
Objective: To confirm that the observed phenotype of a mutant is due to the deletion of the specific gene and not to polar effects on downstream genes.
Methodology:
-
Plasmid Construction: Clone the wild-type barA or uvrY gene with its native promoter into a suitable expression vector (e.g., a low-copy-number plasmid).
-
Transformation: Transform the constructed plasmid into the corresponding mutant strain (ΔbarA or ΔuvrY).
-
Phenotypic Analysis: Perform the relevant virulence assays (e.g., adherence, invasion, in vivo infection) with the complemented strain and compare the results to the wild-type and mutant strains. A restoration of the wild-type phenotype confirms successful complementation.
In Vivo Virulence Assays
A. Chicken Embryo Lethality Assay:
Objective: To assess the overall virulence of bacterial strains.
Methodology:
-
Bacterial Culture: Grow bacterial strains (wild-type, mutant, and complemented) to mid-logarithmic phase in a suitable broth (e.g., Luria-Bertani).
-
Inoculum Preparation: Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 100 colony-forming units (CFU) in 100 µl).
-
Embryo Inoculation: Inoculate 10-day-old embryonated chicken eggs via the allantoic cavity with the prepared bacterial suspension.
-
Incubation and Monitoring: Incubate the eggs at 37°C and monitor for embryo mortality daily for up to 7 days.
-
Data Analysis: Record the number of surviving embryos for each group and calculate the percentage of lethality.
B. Mouse Urinary Tract Infection (UTI) Model:
Objective: To evaluate bacterial colonization and persistence in the urinary tract.
Methodology:
-
Bacterial Culture and Preparation: Prepare bacterial inocula as described for the chicken embryo assay.
-
Animal Inoculation: Anesthetize female mice (e.g., CBA/J) and inoculate them transurethrally with the bacterial suspension (e.g., 10^8 CFU in 50 µl) into the bladder.
-
Tissue Harvesting: At specific time points post-infection (e.g., 24 or 48 hours), euthanize the mice and aseptically harvest the bladder and kidneys.
-
Bacterial Enumeration: Homogenize the tissues in sterile PBS and plate serial dilutions onto appropriate agar plates to determine the number of CFU per gram of tissue.
-
Statistical Analysis: Compare the bacterial loads in the organs of mice infected with wild-type, mutant, and complemented strains using appropriate statistical tests.
BarA as a Target for Drug Development
The central role of the BarA-UvrY two-component system in regulating bacterial virulence makes it an attractive target for the development of novel antimicrobial agents. Inhibiting the function of BarA or UvrY could potentially disarm pathogenic bacteria, rendering them more susceptible to host immune clearance without necessarily killing them, which may reduce the selective pressure for the development of resistance.
Potential strategies for targeting the BarA-UvrY system include:
-
Small Molecule Inhibitors: Developing compounds that bind to the ATP-binding site of BarA, preventing its autophosphorylation.
-
Inhibitors of Phosphotransfer: Designing molecules that block the transfer of the phosphoryl group from BarA to UvrY.
-
Disruption of UvrY-DNA Binding: Identifying compounds that prevent phosphorylated UvrY from binding to its target promoters.
Further research is needed to validate these approaches and to identify lead compounds with high specificity and efficacy. High-throughput screening of chemical libraries, coupled with structural biology studies of BarA and UvrY, will be instrumental in this endeavor.
Conclusion
The this compound, as the sensory component of the BarA-UvrY two-component system, stands as a master regulator of bacterial virulence. Through the intricate BarA-UvrY-Csr signaling cascade, it governs a wide array of pathogenic traits, from initial host cell attachment and invasion to systemic dissemination and resistance to host defenses. The significant attenuation of virulence observed in barA and uvrY mutants across multiple pathogenic species underscores the critical importance of this system in the infection process. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to further unravel the complexities of this regulatory network. As the threat of antimicrobial resistance continues to grow, a thorough understanding of pivotal virulence regulators like BarA will be indispensable for the development of innovative therapeutic strategies to combat bacterial infections.
References
- 1. BarA-UvrY Two-Component System Regulates Virulence of Uropathogenic E. coli CFT073 | PLOS One [journals.plos.org]
- 2. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Role of the Two-Component System Response Regulator UvrY in Enterohemorrhagic Escherichia coli O157:H7 Pathogenicity Regulation [mdpi.com]
- 4. The Physiological Stimulus for the BarA Sensor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The BarA-UvrY Two-Component System Regulates Virulence in Avian Pathogenic Escherichia coli O78:K80:H9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
The BarA-UvrY System: A Master Switch in Bacterial Biofilm Formation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The ability of bacteria to form biofilms—complex, surface-associated communities of cells encased in a self-produced matrix—is a critical factor in their persistence in clinical and industrial environments. Biofilms confer enhanced resistance to antibiotics and host immune responses, making them a significant challenge in drug development. At the heart of biofilm regulation in many Gram-negative bacteria, including pathogenic Escherichia coli, lies the BarA-UvrY two-component system (TCS). This technical guide provides a comprehensive overview of the BarA-UvrY signaling cascade, its intricate involvement in biofilm formation, quantitative data on its effects, and detailed experimental protocols for its study.
The BarA-UvrY Signaling Cascade: A Post-Transcriptional Regulatory Hub
The BarA-UvrY system is a classic two-component regulatory system that allows bacteria to sense and respond to environmental cues.[1][2] It functions as a molecular switch, translating external signals into a global change in gene expression, primarily through a post-transcriptional regulatory network involving the CsrA protein.
The canonical signaling pathway proceeds as follows:
-
Signal Perception and Autophosphorylation: The inner membrane-bound sensor kinase, BarA, detects specific environmental signals, such as short-chain carboxylic acids like acetate (B1210297) and formate.[3] This stimulus triggers BarA to autophosphorylate at a conserved histidine residue, using ATP as the phosphate (B84403) donor.[4][5]
-
Phosphotransfer: The phosphoryl group is then transferred from BarA to a conserved aspartate residue on its cognate response regulator, UvrY.[4][6]
-
Transcriptional Activation: Phosphorylated UvrY (UvrY-P) acts as a transcriptional activator. Its primary and most potent targets are the genes encoding two small, non-coding RNAs (sRNAs): CsrB and CsrC.[4][6] UvrY-P binds to specific sites in the promoter regions of csrB and csrC, significantly upregulating their transcription.[4][7]
-
Sequestration of CsrA: The CsrB and CsrC sRNAs function as molecular sponges. They contain multiple high-affinity binding sites for the global RNA-binding protein CsrA.[4] By sequestering CsrA, they prevent it from binding to its target messenger RNAs (mRNAs).[4]
-
Relief of Translational Repression: CsrA is a potent repressor of translation for numerous genes, including those involved in biofilm formation, such as the pgaABCD operon which is responsible for the synthesis of the adhesin poly-β-1,6-N-acetyl-D-glucosamine (PGA).[8] When CsrA is sequestered by CsrB/C, its repressive activity is lifted. This allows for the translation of target mRNAs, promoting the synthesis of biofilm matrix components and leading to robust biofilm development.[9][10]
This entire cascade demonstrates how the BarA-UvrY system acts as a master regulator, indirectly activating biofilm formation by inhibiting a key repressor.[10]
Quantitative Impact of the BarA-UvrY System
The regulatory effects of the BarA-UvrY system have been quantified through various molecular techniques, revealing its significant impact on downstream targets and the resulting biofilm phenotype.
| Component/Process | Genetic Background | Quantitative Effect | Organism | Reference(s) |
| Gene Expression | ||||
| csrB-lacZ Expression | uvrY mutant vs. WT | ~95% decrease (20-fold reduction) | E. coli | [7] |
| csrB-lacZ Expression | barA mutant vs. WT | ~70% decrease | E. coli | [7] |
| csrB-lacZ Expression | In vitro transcription | ~6-fold stimulation with purified UvrY protein | E. coli | [1][6] |
| Protein-DNA Binding | ||||
| UvrY binding to csrB | ihfA/B mutant vs. WT | ~2.5-fold reduction in binding (ChIP-qPCR) | E. coli | [11] |
| UvrY binding to csrC | In vivo (ChIP-qPCR) | ~4.5-fold enrichment compared to mock-ChIP | EHEC O157:H7 | [12] |
| Phenotype | ||||
| Biofilm Formation | barA deletion vs. WT | Up to 7-fold attenuation | E. coli | [13] |
| Biofilm Formation | uvrY deletion vs. WT | Abolished biofilm production on polystyrene, PVC, and glass surfaces; phenotype restored by complementation. | Uropathogenic E. coli | [14] |
Implications for Drug Development
The central role of the BarA-UvrY system in controlling biofilm formation makes it an attractive target for novel anti-biofilm therapeutics.[15] Unlike conventional antibiotics that target bacterial viability, inhibitors of the BarA-UvrY pathway would represent an anti-virulence strategy.[15] Such a strategy could prevent or disrupt biofilm formation, thereby rendering bacteria more susceptible to conventional antibiotics and host immune clearance. Potential therapeutic approaches include:
-
Small Molecule Inhibitors: Developing molecules that block the ATP-binding site of BarA, preventing autophosphorylation.
-
Phosphotransfer Inhibitors: Targeting the interaction between BarA and UvrY to block the phosphorelay.
-
UvrY-DNA Binding Inhibitors: Designing compounds that prevent phosphorylated UvrY from binding to the csrB and csrC promoters.
Targeting this system is promising because it is highly conserved among many pathogenic γ-proteobacteria but is absent in eukaryotes, suggesting a potential for high specificity and low host toxicity.[6][15]
Key Experimental Protocols
Studying the BarA-UvrY system requires a combination of genetic, molecular, and phenotypic assays. Below are detailed methodologies for essential experiments.
Protocol: Crystal Violet Biofilm Assay
This method quantifies the total biomass of a biofilm formed on an abiotic surface, such as a 96-well polystyrene plate.
Materials:
-
96-well sterile, flat-bottom microtiter plates
-
Bacterial culture and appropriate growth medium (e.g., LB, M9 minimal media)
-
Phosphate-Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Plate reader capable of measuring absorbance at 590-595 nm
Procedure:
-
Inoculum Preparation: Grow overnight cultures of wild-type and mutant strains (e.g., ΔbarA, ΔuvrY) at 37°C. Dilute the overnight cultures 1:100 into fresh biofilm growth medium.[16]
-
Biofilm Growth: Add 200 µL of each diluted culture into at least four replicate wells of a 96-well plate. Include wells with sterile medium only as a negative control. Incubate the plate under static conditions for 24-48 hours at the desired temperature (e.g., 37°C).[12][17]
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells carefully twice with 200 µL of PBS to remove non-adherent cells. After the final wash, remove all liquid by inverting the plate and tapping it firmly on a paper towel.[16][17]
-
Staining: Add 125-160 µL of 0.1% crystal violet solution to each well, ensuring the biofilm is fully submerged. Incubate at room temperature for 10-15 minutes.[16][17]
-
Final Wash: Discard the crystal violet solution. Wash the plate multiple times with water until the water runs clear. Vigorously tap the plate on a paper towel to remove all residual liquid. Allow the plate to air dry completely.[12][16]
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 10-15 minutes at room temperature, occasionally mixing on a plate shaker.[7][12]
-
Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new, clear, flat-bottom plate. Measure the absorbance at 595 nm (OD595) using a plate reader.[7][17] The absorbance value is directly proportional to the biofilm biomass.
Protocol: Quantification of CsrB/C sRNAs via qRT-PCR
This protocol allows for the relative quantification of CsrB and CsrC sRNA levels between different bacterial strains.
Materials:
-
RNAprotect Bacteria Reagent (Qiagen)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I treatment kit
-
Reverse transcription kit (e.g., with stem-loop primers for sRNAs)
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Primers specific for CsrB, CsrC, and a reference gene (e.g., 16S rRNA)
Procedure:
-
RNA Sample Collection: Grow bacterial cultures (wild-type, ΔbarA, ΔuvrY) to the desired growth phase (e.g., mid-exponential). Harvest cells by mixing the culture with RNAprotect Bacteria Reagent as per the manufacturer's instructions to stabilize the RNA.[18]
-
RNA Extraction: Pellet the stabilized cells and extract total RNA using a commercial kit, following the manufacturer's protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This step is critical for accurate quantification. A no-reverse-transcriptase (-RT) control should be run in the final qPCR step to verify the absence of DNA contamination.[18]
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA. For sRNAs like CsrB/C, using specific stem-loop RT primers can improve specificity and efficiency.[19] Perform the RT reaction according to the kit's instructions.
-
Quantitative PCR (qPCR): Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target sRNA (or reference gene), and the synthesized cDNA. Run the reaction in a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative expression of CsrB and CsrC in the mutant strains compared to the wild-type using the ΔΔCq method, normalizing to the expression of the reference gene.
Protocol: Chromatin Immunoprecipitation (ChIP-qPCR/ChIP-seq)
ChIP is used to identify the in vivo binding sites of DNA-binding proteins like UvrY.[4][11] When coupled with qPCR, it can quantify binding at specific loci (e.g., the csrB promoter). When coupled with high-throughput sequencing (ChIP-seq), it can map binding sites across the entire genome.
Materials:
-
Bacterial cultures (e.g., expressing FLAG-tagged UvrY)
-
Formaldehyde (B43269) (for cross-linking)
-
Lysis and sonication buffers
-
Sonicator
-
Antibody specific to the protein of interest (e.g., anti-FLAG)
-
Protein A/G magnetic beads
-
Wash and elution buffers
-
Proteinase K and RNase A
-
DNA purification kit
Procedure:
-
Cross-linking: Grow bacterial cultures to the desired density. Add formaldehyde to the culture medium to a final concentration of 1% and incubate to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Resuspend in lysis buffer and lyse the cells. Shear the chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with magnetic beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to the target protein (e.g., anti-FLAG for UvrY-FLAG). A mock IP with a non-specific IgG should be run in parallel as a negative control.
-
Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture to capture the immune complexes.
-
Washing and Elution: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the co-precipitated DNA using a DNA purification kit.
-
Analysis:
-
ChIP-qPCR: Use the purified DNA as a template for qPCR with primers designed to amplify a known target region (e.g., csrB promoter) and a negative control region (e.g., a gene body).[11] Quantify the enrichment of the target region in the IP sample relative to the input and mock IP controls.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify all genomic regions enriched by the IP, revealing the protein's genome-wide binding profile.
-
Conclusion
The BarA-UvrY two-component system is a cornerstone of bacterial gene regulation, exerting profound control over the switch between planktonic and biofilm lifestyles. Its well-defined signaling pathway, which culminates in the post-transcriptional derepression of biofilm-related genes, highlights a sophisticated mechanism of environmental adaptation. The quantitative data clearly demonstrate the potent influence of this system, where mutations can lead to a dramatic collapse of the biofilm phenotype. For researchers and drug developers, the BarA-UvrY system represents a validated and highly promising target for the development of novel anti-biofilm agents, offering a path to disarm pathogenic bacteria and combat persistent infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Quantitative proteomics reveals unique responses to antimicrobial treatments in clinical Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative proteomics analysis reveals an important role of the transcriptional regulator UidR in the bacterial biofilm formation of Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory circuitry of the CsrA/CsrB and BarA/UvrY systems of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory Circuitry of the CsrA/CsrB and BarA/UvrY Systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative proteomics and phosphoproteomics elucidate the molecular mechanism of nanostructured TiO2-stimulated biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Escherichia coli biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Quantitative Proteomics Reveals That the Protein Components of Outer Membrane Vesicles (OMVs) in Aeromonas hydrophila Play Protective Roles in Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Sentinel Kinase: A Technical Guide to the BarA Protein's Role in Bacterial Stress Adaptation
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the perpetual struggle for survival, bacteria employ sophisticated sensory and response mechanisms to adapt to fluctuating and often hostile environments. Central to these adaptive strategies are two-component systems (TCSs), which allow bacteria to perceive external stimuli and modulate gene expression accordingly. Among these, the BarA-UvrY TCS has emerged as a critical regulator of stress adaptation, virulence, and metabolic switching in a wide range of Gram-negative bacteria. This technical guide provides an in-depth exploration of the BarA protein, a conserved histidine kinase that acts as the primary sensor in this pivotal system. We will dissect the molecular mechanisms of the BarA signaling pathway, present quantitative data on its impact on gene expression under various stress conditions, and provide detailed protocols for key experimental methodologies used to investigate its function. This document aims to serve as a comprehensive resource for researchers seeking to understand and target the BarA-UvrY system for basic research and therapeutic development.
Introduction to the BarA-UvrY Two-Component System
The BarA-UvrY system is a paradigm of bacterial two-component signal transduction.[1][2][3] It is typically composed of a membrane-bound sensor histidine kinase, BarA, and a cytoplasmic response regulator, UvrY.[4][5] BarA perceives specific environmental cues, leading to its autophosphorylation. This phosphoryl group is then transferred to UvrY, which, in its phosphorylated state, acts as a transcriptional regulator, modulating the expression of target genes.[1][6] This system is highly conserved across various Gram-negative bacteria, including important pathogens like Escherichia coli, Salmonella enterica, and Vibrio cholerae, where its orthologs are known as GacS/GacA, VarS/VarA, and SirA/BarA respectively.[5][7][8]
The BarA-UvrY system is a global regulator, influencing a diverse array of cellular processes. Its primary role is in controlling the expression of small non-coding RNAs (sRNAs), such as CsrB and CsrC in E. coli.[8][9][10] These sRNAs, in turn, sequester the global post-transcriptional regulator CsrA (Carbon storage regulator A), an RNA-binding protein that controls the translation and stability of numerous mRNAs involved in central carbon metabolism, motility, biofilm formation, and virulence.[1][6][11] By regulating the availability of CsrA, the BarA-UvrY system orchestrates large-scale changes in bacterial physiology to promote survival under stressful conditions.
The BarA Signaling Pathway
The BarA signaling cascade is a multi-step phosphorelay system. Upon sensing a specific stimulus, the transmitter domain of the dimeric this compound autophosphorylates a conserved histidine residue. This phosphate (B84403) group is then intramolecularly transferred to a receiver domain and subsequently to a C-terminal phosphotransfer domain. Finally, the phosphate is transferred to a conserved aspartate residue on the cognate response regulator, UvrY. Phosphorylated UvrY (UvrY-P) then binds to the promoter regions of its target genes, primarily csrB and csrC, to activate their transcription.[10]
BarA's Contribution to Stress Adaptation
BarA is a key player in the bacterial response to a variety of environmental stressors.[12] Its activation allows for rapid adaptation of cellular metabolism and behavior to ensure survival.
Oxidative, Acid, and Osmotic Stress
The BarA-UvrY system has been implicated in the response to oxidative, weak acid, and osmotic stress.[12] For instance, mutations in barA can lead to increased sensitivity to hydrogen peroxide. The system is also activated by the metabolic end-products formate and acetate, which can cause acid stress.[8] Furthermore, studies have shown that external pH can modulate the activity of the BarA/UvrY pathway, with a pH lower than 5.5 inhibiting its activation.[9]
Metabolic Stress and Carbon Source Switching
BarA plays a crucial role in enabling bacteria to efficiently switch between different carbon sources, a critical adaptation for survival in nutrient-fluctuating environments.[4] The BarA-UvrY system controls the Csr system, which is a master regulator of the switch between glycolysis and gluconeogenesis.[4] Mutants in barA or uvrY exhibit growth advantages or disadvantages compared to the wild type depending on whether the available carbon source is glycolytic or gluconeogenic.[4]
Biofilm Formation
Biofilm formation is a key survival strategy for many bacteria, providing protection from environmental insults and host immune responses. The BarA-UvrY system is a positive regulator of biofilm formation.[1][13] Deletion of barA has been shown to significantly attenuate biofilm formation in E. coli.[13] This effect is likely mediated through the Csr system, as CsrA is a known repressor of biofilm formation.[1]
Quantitative Data on BarA-Mediated Gene Regulation
The following tables summarize quantitative data from various studies on the effect of BarA on gene expression and phenotype.
| Table 1: Effect of External pH on BarA-UvrY Activity in E. coli | |
| Condition | Relative β-galactosidase activity of a Φ(csrB-lacZ) fusion |
| pH 5.0 | ~100 |
| pH 6.0 | ~400 |
| pH 7.0 | ~1200 |
| pH 8.0 | ~1300 |
| pH 9.0 | ~1100 |
| Data adapted from:[9] |
| Table 2: Effect of barA Deletion on Biofilm Formation in E. coli | |
| Strain | Relative Biofilm Formation (Crystal Violet Staining) |
| Wild Type | 100% |
| ΔbarA | ~14% (7-fold decrease) |
| Data adapted from:[13] |
| Table 3: Effect of Carbon Source on the Competitive Fitness of a barA Mutant | |
| Carbon Source | Competitive Index (Mutant/Wild Type) |
| Acetate (Gluconeogenic) | > 1 (Mutant has an advantage) |
| Glucose (Glycolytic) | < 1 (Wild type has an advantage) |
| Data adapted from:[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound and its signaling pathway.
Reporter Gene Assay for Measuring Promoter Activity
Reporter gene assays are used to quantify the transcriptional activity of a promoter of interest, such as the csrB promoter, in response to different conditions or in different genetic backgrounds.[14][15][16][17]
Protocol:
-
Construct the Reporter Fusion: Clone the promoter region of the target gene (e.g., csrB) upstream of a reporter gene (e.g., lacZ or luciferase) in a suitable plasmid vector.
-
Transform Bacteria: Introduce the reporter plasmid into the bacterial strains to be tested (e.g., wild-type and ΔbarA mutant).
-
Culture Preparation: Grow the bacterial strains overnight in a suitable medium. The next day, dilute the cultures into fresh medium to a low optical density (OD600) and grow to the desired growth phase (e.g., mid-exponential or stationary).
-
Induce Stress (if applicable): Expose the cultures to the desired stress condition (e.g., different pH, addition of formate/acetate).
-
Cell Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents, including the reporter protein.
-
Enzyme Assay:
-
For β-galactosidase (LacZ): Add a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). The enzyme will cleave the substrate, producing a yellow product (o-nitrophenol) that can be quantified by measuring the absorbance at 420 nm.
-
For Luciferase: Add the luciferin (B1168401) substrate and measure the resulting luminescence using a luminometer.
-
-
Data Normalization: Normalize the reporter activity to the cell density (OD600) or total protein concentration to account for differences in cell number.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq is a powerful technique to identify the genome-wide binding sites of a DNA-binding protein, such as the phosphorylated UvrY response regulator.[10][18][19][20][21][22]
Protocol:
-
Cross-linking: Treat bacterial cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-UvrY). The antibody will bind to the protein, and this complex is then captured using protein A/G-coated magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome to identify regions of enrichment, which represent the binding sites of the protein.
RNA Sequencing (RNA-Seq)
RNA-Seq is used to obtain a global profile of gene expression, allowing for the identification of all genes that are differentially expressed in a barA mutant compared to the wild type under specific conditions.[23][24][25][26]
Protocol:
-
RNA Extraction: Grow bacterial cultures (e.g., wild-type and ΔbarA) to the desired growth phase and under the desired conditions, then extract total RNA.
-
rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, to enrich for messenger RNA (mRNA) and small RNAs (sRNAs).
-
Library Preparation:
-
Fragment the RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Ligate sequencing adapters to the ends of the cDNA fragments.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome.
-
Quantify the number of reads mapping to each gene.
-
Perform differential expression analysis to identify genes with statistically significant changes in expression between the wild-type and mutant strains.
-
Implications for Drug Development
The critical role of the BarA-UvrY system in bacterial stress adaptation, virulence, and biofilm formation makes it an attractive target for the development of novel antimicrobial agents.[5][11] Inhibiting the BarA sensor kinase could disrupt the ability of pathogenic bacteria to sense their environment and mount an appropriate stress response, potentially rendering them more susceptible to host defenses or conventional antibiotics. Furthermore, targeting this system could offer a strategy to combat chronic infections associated with biofilms. The detailed understanding of the BarA signaling pathway and the availability of robust experimental methodologies outlined in this guide provide a solid foundation for the rational design and screening of small molecule inhibitors of BarA.
Conclusion
The this compound is a highly conserved and versatile sensor kinase that plays a central role in the ability of bacteria to adapt to a wide range of environmental stresses. Through the intricate BarA-UvrY two-component system, it governs a global regulatory network that impacts metabolism, motility, biofilm formation, and virulence. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers aiming to further unravel the complexities of this important signaling pathway. A deeper understanding of BarA's function will not only advance our knowledge of bacterial physiology but also pave the way for the development of novel therapeutic strategies to combat bacterial infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Two-component regulatory system - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Escherichia coli BarA-UvrY two-component system is needed for efficient switching between glycolytic and gluconeogenic carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-Dependent Activation of the BarA-UvrY Two-Component System in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spatiotemporal regulation of the BarA/UvrY two-component signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathways Leading from BarA/SirA to Motility and Virulence Gene Expression in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The BarA-UvrY Two-Component System Regulates Virulence in Avian Pathogenic Escherichia coli O78:K80:H9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bacterial adaptive response gene, barA, encodes a novel conserved histidine kinase regulatory switch for adaptation and modulation of metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. Reporter Gene Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. An optimized chromatin immunoprecipitation protocol using Staph-seq for analyzing genome-wide protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 20. ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 22. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 23. RNA-Seq for Bacterial Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Data analysis for RNA-seq for bacterial gene expression [people.binf.ku.dk]
- 25. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 26. GitHub - barricklab/brnaseq: Basic analysis of bacterial RNAseq data for differential gene expression [github.com]
The Role of BarA as a Butyrolactone Receptor in Streptomyces virginiae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the BarA protein in Streptomyces virginiae, a key regulator in the biosynthesis of the virginiamycin antibiotic. BarA functions as a specific receptor for virginiae butanolides (VBs), a class of γ-butyrolactone autoregulators, and plays a critical role as a transcriptional repressor. Understanding the molecular mechanisms of the BarA-mediated signaling pathway is crucial for the targeted development of novel antibiotics and the optimization of industrial virginiamycin production.
Introduction to the BarA-Mediated Signaling Pathway
In Streptomyces virginiae, the production of the antibiotic virginiamycin is a tightly regulated process initiated by the accumulation of small signaling molecules known as virginiae butanolides (VBs).[1][2][3] The this compound is the specific intracellular receptor for these VBs.[2][4][5] In the absence of its ligand, BarA functions as a transcriptional repressor, binding to specific DNA sequences known as BarA-responsive elements (BAREs) in the promoter regions of target genes.[1][5][6] This binding blocks the transcription of genes involved in virginiamycin biosynthesis.
Upon reaching a critical concentration, VBs enter the cell and bind to BarA. This ligand-receptor interaction induces a conformational change in BarA, causing it to dissociate from the BAREs.[2][3][5] The release of BarA from the DNA alleviates the transcriptional repression, leading to the expression of downstream genes, including barB, which in turn modulates the onset of virginiamycin production.[4][5] The signaling cascade also involves another protein, BarX, which appears to act as a co-repressor, enhancing the DNA-binding activity of BarA.[6]
Quantitative Data on BarA Function and Regulation
The following tables summarize key quantitative data related to the BarA signaling pathway and its impact on virginiamycin production.
Table 1: Ligand Specificity and Activity
| Compound | Minimum Effective Concentration (ng/mL) for Virginiamycin Induction | Reference |
| Virginiae Butanolide C (VB-C) Analogue (1'-hydroxyheptyl) | 0.8 | [4] |
| Virginiae Butanolide C (VB-C) Analogue (1'-hydroxyoctyl) | 0.8 | [4] |
Note: While the precise dissociation constant (Kd) for the BarA-VB interaction is not explicitly stated in the reviewed literature, the nanomolar effective concentrations of VBs suggest a high-affinity interaction.
Table 2: Phenotypic Effects of barA and barB Gene Deletion
| Strain | Phenotype | Quantitative Observation | Reference |
| S. virginiae ΔbarA (NH1 mutant) | Early onset of virginiamycin production | Production starts 6 hours earlier than wild-type | [3] |
| S. virginiae ΔbarB | Early onset of virginiamycin production | Production occurs 2-3 hours earlier than wild-type | [4] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the function of the this compound.
Protein Purification
Objective: To isolate pure and active this compound for use in in vitro assays.
Methodology (adapted from general Streptomyces protein purification protocols):
-
Culture Growth: Grow Streptomyces virginiae in a suitable liquid medium (e.g., Tryptic Soy Broth) to the desired growth phase.
-
Cell Lysis: Harvest the mycelia by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: If a tagged version of BarA is expressed (e.g., His-tag), use an appropriate affinity resin (e.g., Ni-NTA agarose) to capture the protein. Elute the bound protein with a high concentration of imidazole.
-
Ion-Exchange Chromatography: Further purify the protein using an ion-exchange column (e.g., Q-Sepharose or SP-Sepharose) based on the calculated isoelectric point of BarA.
-
Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion column (e.g., Superdex 200) to separate BarA from any remaining contaminants and to confirm its native oligomeric state.
-
Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.
Ligand Binding Assay
Objective: To demonstrate the specific binding of virginiae butanolides to the this compound.
Methodology (adapted from Surface Plasmon Resonance protocols):
-
Chip Preparation: Use a sensor chip (e.g., CM5) and immobilize purified this compound onto the sensor surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of virginiae butanolides (VBs) in a suitable running buffer (e.g., HBS-EP).
-
Binding Measurement: Inject the different concentrations of VBs over the sensor surface containing the immobilized BarA. Monitor the change in the refractive index in real-time to measure the association and dissociation of the ligand.
-
Data Analysis: Analyze the resulting sensorgrams to determine the binding kinetics (association rate constant, k_a; dissociation rate constant, k_d) and the equilibrium dissociation constant (K_d).
DNA Binding Assay
Objective: To demonstrate the sequence-specific binding of BarA to its DNA target (BARE) and the inhibitory effect of VBs.
Methodology (Electrophoretic Mobility Shift Assay - EMSA):
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the BarA-responsive element (BARE). Label one of the oligonucleotides with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: In a small reaction volume, incubate the labeled DNA probe with purified this compound in a suitable binding buffer (containing non-specific competitor DNA like poly(dI-dC) to prevent non-specific binding).
-
Competition Assay: For specificity controls, perform parallel reactions with an excess of unlabeled BARE probe (specific competitor) or an unrelated DNA sequence (non-specific competitor).
-
Ligand Effect: To test the effect of VBs, pre-incubate BarA with varying concentrations of VBs before adding the labeled probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel.
-
Visualization: Detect the labeled DNA by autoradiography or fluorescence imaging. A "shifted" band indicates the formation of a BarA-DNA complex.
Gene Expression Analysis
Objective: To quantify the effect of BarA and VBs on the transcription of target genes like barB.
Methodology (Reverse Transcription Quantitative PCR - RT-qPCR):
-
RNA Isolation: Grow Streptomyces virginiae cultures under different conditions (e.g., with and without the addition of VBs, in wild-type vs. barA mutant strains). Isolate total RNA from the mycelia at different time points.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Quantitative PCR: Perform qPCR using primers specific for the target gene (barB) and a reference gene (e.g., a housekeeping gene like hrdB). Use a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry to monitor the amplification in real-time.
-
Data Analysis: Calculate the relative expression levels of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.
Visualizing the BarA Signaling Pathway and Experimental Workflows
The following diagrams illustrate the core concepts and experimental procedures described in this guide.
Caption: The BarA-mediated signaling pathway in Streptomyces virginiae.
Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Caption: Workflow for RT-qPCR analysis of gene expression.
Conclusion
The this compound is a central figure in the regulation of virginiamycin biosynthesis in Streptomyces virginiae. Its function as a virginiae butanolide-responsive transcriptional repressor provides a clear model for quorum sensing-like regulation in this important antibiotic-producing bacterium. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals seeking to understand and manipulate this signaling pathway for applications in drug discovery and industrial microbiology. Further research aimed at elucidating the precise structural basis of the BarA-VB and BarA-DNA interactions will undoubtedly pave the way for the rational design of novel therapeutics and improved antibiotic production strategies.
References
- 1. Characterization of Binding Sequences for Butyrolactone Autoregulator Receptors in Streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrolactone autoregulator receptor protein (BarA) as a transcriptional regulator in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene Replacement Analysis of the Streptomyces virginiae barA Gene Encoding the Butyrolactone Autoregulator Receptor Reveals that BarA Acts as a Repressor in Virginiamycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification by gene deletion analysis of barB as a negative regulator controlling an early process of virginiamycin biosynthesis in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of an AfsA homologue (BarX) from Streptomyces virginiae as a pleiotropic regulator controlling autoregulator biosynthesis, virginiamycin biosynthesis and virginiamycin M1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Bacterial BarA from Eukaryotic BAR Domain Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of protein nomenclature between prokaryotic and eukaryotic systems can present significant challenges, leading to potential confusion and misinterpretation of functional roles. A salient example is the distinction between the bacterial sensor kinase BarA and the eukaryotic BAR (Bin/Amphiphysin/Rvs) domain protein superfamily. While their names bear a superficial resemblance, their evolutionary origins, structures, functions, and signaling paradigms are fundamentally disparate. This technical guide provides a comprehensive framework for distinguishing between these two protein classes, offering detailed structural and functional comparisons, experimental protocols for their differentiation, and visual guides to their respective signaling pathways. A critical clarification is also made regarding the recent discovery of a bona fide, albeit distinct, BAR domain-like protein in bacteria, further emphasizing the need for precise protein identification.
Core Distinctions: BarA vs. BAR Domain Proteins
The primary source of confusion arises from the nomenclature. The bacterial protein "BarA" stands for Bacterial Adaptive Response A , a sensor kinase integral to a two-component signaling system.[1] In stark contrast, the eukaryotic "BAR" domain is named after its founding members: Bin, Amphiphysin, and Rvs167 .[2][3] These proteins are central to membrane dynamics, sensing, and remodeling.[3][4] Genes encoding BAR domain proteins have not been found in prokaryotes, suggesting their evolution was tied to the development of complex intracellular membrane systems in eukaryotes.[2]
Functional Divergence
-
Bacterial BarA: Functions as a transmembrane sensor kinase in Gram-negative bacteria.[1][5] In Escherichia coli, BarA is part of the BarA-UvrY two-component system, which regulates central carbon metabolism, motility, biofilm formation, and virulence in response to environmental cues like pH.[1][6][7] It does not directly participate in sculpting cellular membranes. The BarA-UvrY system controls the expression of small non-coding RNAs, CsrB and CsrC, which in turn regulate the activity of the CsrA protein, a master regulator of carbon metabolism.[1][6]
-
Eukaryotic BAR Domain Proteins: These are a large superfamily of proteins that are fundamental players in membrane remodeling.[8] Their primary role is to recognize, induce, and stabilize membrane curvature, which is essential for processes like endocytosis, exocytosis, cell migration, and the formation of intracellular vesicles.[3][4][9] They directly bind to the phospholipid bilayer and can physically deform it.[8][10]
Structural Dissimilarity
-
Bacterial BarA: As a sensor kinase, BarA has a tripartite domain structure: a primary transmitter domain, a central receiver domain, and a C-terminal phosphotransfer domain.[1] It is an integral membrane protein, but its structure is not based on the canonical banana-shaped fold of BAR domains.[5][11]
-
Eukaryotic BAR Domain: The defining feature is the BAR domain itself, a conserved module of approximately 250 amino acids that forms a crescent-shaped (banana-shaped) dimer.[2][10][12] This dimer is a six-helix bundle.[10] The concave, positively charged surface of the dimer interacts with the negatively charged head groups of membrane phospholipids, allowing it to bind and stabilize curved membranes.[10][13] The degree of curvature of the BAR domain itself dictates the preferred curvature of the membrane it binds.[14]
A New Player: Bacterial BAR Domain-Like Proteins
Recent research has identified a protein in Shewanella oneidensis, named BdpA, that exhibits BAR domain-like activity, sculpting outer membrane extensions.[15] It is crucial to distinguish this protein from the BarA sensor kinase. BdpA and its homologs represent a newly identified class of prokaryotic BAR (P-BAR) proteins.[15] While it performs a similar function to eukaryotic BAR domains (membrane sculpting), its sequence and predicted structure are distinct, suggesting a case of convergent evolution. This discovery underscores the importance of moving beyond name-based comparisons to detailed sequence and functional analysis.
Comparative Data Summary
The following tables summarize the key quantitative and qualitative differences between bacterial BarA, eukaryotic BAR domain proteins, and the bacterial BAR-like protein BdpA.
| Feature | Bacterial BarA Sensor Kinase | Eukaryotic BAR Domain Proteins | Bacterial BdpA (BAR-like Protein) |
| Primary Function | Environmental sensing, signal transduction (two-component system)[1][6] | Membrane curvature sensing and induction, membrane trafficking, cytoskeletal regulation[3][8] | Membrane sculpting, formation of outer membrane extensions[15] |
| Core Functional Domain | Sensor Kinase Domain (HisKA, HATPase_c) | BAR (Bin/Amphiphysin/Rvs) domain[2][10] | Putative P-BAR domain with predicted coiled-coil structure[15] |
| Typical Location | Inner membrane of Gram-negative bacteria[5] | Cytosol, associated with plasma membrane and various intracellular membranes (endosomes, Golgi)[3][8] | Non-cytoplasmic, likely outer membrane-associated[15] |
| Quaternary Structure | Dimer (typical for sensor kinases) | Dimer (BAR domain forms a functional banana-shaped dimer)[10][12] | Predicted to be an oligomeric, antiparallel alpha-helical dimer[15] |
| Interaction Partners | UvrY (cognate response regulator)[1] | Dynamin, WASP/WAVE family proteins, Rho GTPases, phospholipids[8][9][16] | Lipids (via a predicted galactose-binding-like domain) |
| Signaling Paradigm | Phosphorelay cascade[1] | Scaffolding for protein complexes, direct membrane deformation, regulation of Rho GTPase signaling[9][17] | Direct membrane scaffolding and tubulation |
| Example Organism | Escherichia coli[1] | Homo sapiens, Saccharomyces cerevisiae, etc.[2] | Shewanella oneidensis[15] |
| Domain Architecture Comparison | Bacterial BarA (E. coli) | Eukaryotic BAR Protein (Human Amphiphysin-1) | Bacterial BdpA (S. oneidensis) |
| Total Length (amino acids) | ~918 | ~695 | ~337 |
| Key Domains | - Periplasmic sensor domain- HAMP domain- HisKA (Histidine Kinase A) domain- HATPase_c (Histidine kinase-like ATPase) domain- REC (Receiver) domain- Hpt (Histidine-containing phosphotransfer) domain | - N-BAR domain (includes an N-terminal amphipathic helix and the BAR domain)- CLAP (Clathrin and AP-2 binding) domain- SH3 (Src Homology 3) domain[8][16] | - N-terminal signal peptide- Galactose-binding domain-like region- Putative P-BAR coiled-coil region[15] |
Signaling Pathways and Logical Workflows
Visualizing the operational context of these proteins is key to understanding their distinct roles.
Bacterial BarA-UvrY Signaling Pathway
This pathway is a classic two-component system regulating gene expression in response to environmental signals.
Eukaryotic BAR Domain Protein Workflow in Endocytosis
This diagram illustrates the general role of an N-BAR domain protein in clathrin-mediated endocytosis, a process involving membrane curvature.
Logical Workflow for Protein Distinction
This workflow outlines the experimental logic for differentiating an unknown protein that may be a bacterial BarA or a eukaryotic BAR domain protein.
Detailed Experimental Protocols
To empirically distinguish between these protein types, a combination of structural, biochemical, and cell-based assays is required.
Protocol: Recombinant Protein Expression and Purification
This is a prerequisite for all subsequent in vitro assays.
-
Gene Cloning: Synthesize or PCR-amplify the codon-optimized gene of interest. Clone it into an appropriate expression vector (e.g., pGEX for GST-tag, pET for His-tag) for E. coli expression.
-
Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1.0 mM) and continue growth at a lower temperature (e.g., 18-25°C) for 4-16 hours to improve protein solubility.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors for His-tag; PBS for GST-tag). Lyse cells using sonication or a high-pressure homogenizer.
-
Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to an affinity chromatography column (Ni-NTA for His-tag, Glutathione (B108866) for GST-tag). Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the tagged protein using a high concentration of imidazole (for His-tag) or reduced glutathione (for GST-tag).
-
Purification & QC: (Optional) If higher purity is needed, perform size-exclusion chromatography. Analyze the final protein product by SDS-PAGE and Coomassie staining to assess purity and molecular weight. Determine protein concentration using a Bradford or BCA assay.
Protocol: In Vitro Kinase Assay (for BarA activity)
This assay directly tests for the autophosphorylation activity characteristic of a sensor kinase.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mix: Purified putative BarA protein (1-5 µM), kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2), and 100 µM ATP.
-
Radiolabeling: Add 5-10 µCi of [γ-32P]ATP to the reaction mix.
-
Initiation and Incubation: Start the reaction by adding the ATP mix to the protein. Incubate at room temperature for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction at each time point by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film.
-
Interpretation: A band appearing at the molecular weight of the purified protein, with increasing intensity over time, indicates autophosphorylation activity, a hallmark of a sensor kinase like BarA.
Protocol: Liposome Co-sedimentation and Tubulation Assay (for BAR domain activity)
This assay assesses the ability of a protein to bind to and remodel lipid membranes.[18][19]
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion. Use a lipid composition mimicking the target membrane (e.g., for plasma membrane interaction: PC, PS, PE, and PI(4,5)P2). Briefly, dry lipids under nitrogen, rehydrate in buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl), and pass through a polycarbonate filter with a defined pore size (e.g., 100-400 nm) using an extruder.
-
Binding Reaction: Incubate the purified putative BAR domain protein (e.g., at concentrations from 0.1 to 10 µM) with a fixed concentration of liposomes (e.g., 0.5 mg/mL) in a reaction buffer for 30 minutes at room temperature.
-
Co-sedimentation: Centrifuge the mixture at high speed (e.g., >100,000 x g) for 30 minutes to pellet the liposomes and any bound protein.
-
Analysis (Binding): Carefully separate the supernatant (unbound protein) and the pellet (liposome-bound protein). Analyze both fractions by SDS-PAGE and Coomassie staining. Increased protein in the pellet fraction with increasing protein concentration indicates lipid binding.
-
Analysis (Tubulation): For visualization of membrane remodeling, prepare giant unilamellar vesicles (GUVs) containing a fluorescent lipid dye (e.g., Rhodamine-PE). Incubate the GUVs with the protein on a glass slide.
-
Microscopy: Observe the GUVs using fluorescence microscopy. The formation of tubules, invaginations, or other non-spherical structures from the GUV surface upon protein addition is direct evidence of membrane sculpting activity, characteristic of BAR and BAR-like domains.[18]
Conclusion
The distinction between the bacterial BarA sensor kinase and the eukaryotic BAR domain protein family is absolute and critical for accurate biological research and therapeutic development. BarA is a signal transducer, while BAR domains are membrane sculptors. This guide provides the foundational knowledge, comparative data, and experimental frameworks necessary to differentiate these proteins unequivocally. The recent characterization of bacterial BAR-like proteins such as BdpA adds a layer of complexity, reinforcing the principle that functional classification must be supported by rigorous sequence analysis and direct experimental validation rather than relying on nomenclature alone. For professionals in drug development, targeting the BarA-UvrY system in pathogenic bacteria presents a viable antibiotic strategy, whereas modulating eukaryotic BAR domain proteins could have implications in cancer, neurodegenerative disorders, and other diseases involving aberrant membrane trafficking.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The BAR Domain Proteins: Molding Membranes in Fission, Fusion, and Phagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of BAR Domain Proteins in the Regulation of Membrane Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAR domain proteins [sites.uclouvain.be]
- 5. Structure and function of bacterial outer membrane proteins: barrels in a nutshell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Escherichia coli BarA-UvrY two-component system is needed for efficient switching between glycolytic and gluconeogenic carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-dependent activation of the BarA-UvrY two-component system in Escherichia coli. [publications-affiliated.scilifelab.se]
- 8. The BAR Domain Superfamily Proteins from Subcellular Structures to Human Diseases [mdpi.com]
- 9. BAR domain proteins—a linkage between cellular membranes, signaling pathways, and the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BAR Protein Domain | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. BAR domain - Wikipedia [en.wikipedia.org]
- 13. F-BAR domain proteins: Families and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. The BAR Domain Superfamily Proteins from Subcellular Structures to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BAR domain proteins regulate Rho GTPase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. molbiolcell.org [molbiolcell.org]
- 19. A simple guide to biochemical approaches for analyzing protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the BarA-UvrY Two-Component System in Bacterial Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The BarA-UvrY two-component system is a highly conserved signal transduction pathway in many Gram-negative bacteria that plays a crucial role in metabolic adaptation and virulence. This technical guide provides an in-depth exploration of the physiological function of the sensor kinase BarA in carbon metabolism. It details the molecular mechanisms of the BarA-UvrY signaling cascade, its intricate relationship with the Csr (Carbon storage regulator) system, and its impact on the expression of genes central to glycolysis and gluconeogenesis. This document summarizes key quantitative data, provides detailed experimental protocols for studying this system, and presents visual diagrams of the signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Bacteria possess sophisticated two-component systems (TCSs) to sense and respond to environmental changes. The BarA-UvrY TCS is a paradigm of such systems, enabling bacteria like Escherichia coli to efficiently switch between different carbon sources, a critical function for survival and pathogenesis[1][2]. BarA (Bacterial Adaptive Response) is a membrane-bound sensor histidine kinase, and UvrY is its cognate cytoplasmic response regulator[3]. This system is a key regulator of central carbon metabolism, motility, biofilm formation, and virulence by controlling the expression of small non-coding RNAs (sRNAs), primarily CsrB and CsrC[4]. These sRNAs, in turn, regulate the activity of the global post-transcriptional regulator CsrA[4]. Understanding the intricacies of the BarA-UvrY system offers potential avenues for the development of novel antimicrobial strategies targeting bacterial metabolic flexibility.
The BarA-UvrY Signaling Cascade: Mechanism of Action
The BarA-UvrY signaling pathway is initiated by environmental cues that lead to the autophosphorylation of the BarA sensor kinase. The phosphoryl group is then transferred to the UvrY response regulator, which, in its phosphorylated state, acts as a transcriptional activator for the csrB and csrC genes[3][5].
Activation Signals: The BarA sensor kinase is activated by short-chain fatty acids, such as acetate (B1210297) and formate, which are common metabolic byproducts[6]. The protonated form of acetate is sensed by a conserved hydrophobic binding pocket within the periplasmic domain of BarA[6]. The activity of the BarA-UvrY system is also influenced by environmental pH, with acidic conditions (pH < 5.5) being non-permissive for its activation[7].
Phosphorelay: Upon activation, BarA, a hybrid histidine kinase, undergoes autophosphorylation on a conserved histidine residue in its transmitter domain. The phosphate (B84403) group is then shuttled through an internal receiver domain to a second histidine phosphotransfer (Hpt) domain. Finally, the phosphate is transferred to a conserved aspartate residue on the UvrY response regulator[5][8].
Downstream Regulation: Phosphorylated UvrY (UvrY-P) binds to specific DNA sequences in the promoter regions of the csrB and csrC genes, activating their transcription[9]. The resulting CsrB and CsrC sRNAs contain multiple binding sites for the CsrA protein. By sequestering CsrA, they relieve its repressive effect on the translation of target mRNAs, including those involved in gluconeogenesis, and its activating effect on mRNAs for glycolytic enzymes[3][9].
Physiological Role of BarA in Carbon Metabolism
The BarA-UvrY system is a master regulator that allows bacteria to efficiently switch between glycolytic and gluconeogenic metabolic pathways, depending on the available carbon sources[3][7].
During Growth on Glycolytic Substrates: When bacteria are grown in the presence of glycolytic substrates like glucose, acetate is produced as a metabolic byproduct. This acetate activates the BarA-UvrY system, leading to the synthesis of CsrB/C sRNAs. These sRNAs sequester CsrA, which would otherwise activate the expression of glycolytic genes and repress gluconeogenic genes. This feedback loop fine-tunes the metabolic flux to prevent the over-accumulation of toxic byproducts and to prepare the cell for a potential shift in nutrient availability.
During Growth on Gluconeogenic Substrates: In environments where gluconeogenic substrates such as lactate (B86563) or acetate are the primary carbon source, the BarA-UvrY system is highly active. The resulting high levels of CsrB/C sRNAs effectively sequester CsrA. This sequestration relieves the CsrA-mediated repression of genes involved in gluconeogenesis, allowing the cell to synthesize essential glucose-6-phosphate from non-carbohydrate precursors. Conversely, the sequestration of CsrA prevents the wasteful expression of glycolytic enzymes.
Mutations in barA or uvrY lead to a distinct competitive disadvantage when switching between these metabolic states. For instance, barA or uvrY mutants show a growth advantage over the wild-type when grown on gluconeogenic carbon sources, but are outcompeted by the wild-type on glycolytic substrates[3][7].
Quantitative Data on BarA-UvrY Mediated Regulation
The regulatory impact of the BarA-UvrY system on gene expression has been quantified in several studies, primarily focusing on the direct targets csrB and csrC.
Table 1: Effect of barA and uvrY Mutations on Gene Expression
| Gene | Mutant | Fold Change in Expression (relative to Wild-Type) | Reference |
| csrB | ΔbarA | ~0.3 | [4] |
| csrB | ΔuvrY | ~0.05 | [4] |
| csrC | ΔbarA | Not specified | |
| csrC | ΔuvrY | Significantly decreased | [8] |
| clbA (colibactin synthesis) | ΔuvrY | ~0.2 | [4] |
| clbB (colibactin synthesis) | ΔuvrY | ~0.3 | [4] |
Table 2: Relative Abundance of Metabolites in E. coli Grown on Different Carbon Sources
| Metabolite | Growth on Glucose (Glycolytic) | Growth on Lactate (Gluconeogenic) | Reference |
| Glucose-6-phosphate | High | Low | [1][10] |
| Fructose-6-phosphate | High | Low | [1][10] |
| Phosphoenolpyruvate (PEP) | Moderate | High | [1] |
| α-Ketoglutarate | Low | High | [10] |
| Malate | Low | High | [10] |
| Fumarate | Low | High | [10] |
Experimental Protocols
In Vitro Autophosphorylation and Phosphotransfer Assay
This protocol is adapted from a general method for bacterial two-component systems and can be used to study the phosphotransfer from BarA to UvrY[11].
Reagents and Buffers:
-
Purified His-tagged BarA and UvrY proteins
-
5x Kinase Reaction Buffer: 250 mM Tris-HCl (pH 7.5), 250 mM KCl, 50 mM MgCl₂
-
[γ-³²P]ATP (10 mCi/ml)
-
5x SDS-PAGE Loading Buffer
Procedure:
-
Autophosphorylation of BarA:
-
In a microcentrifuge tube, mix 10 µL of 5x Kinase Reaction Buffer, 5 µL of purified BarA (final concentration ~5 µM), and sterile deionized water to a final volume of 49 µL.
-
Initiate the reaction by adding 1 µL of [γ-³²P]ATP.
-
Incubate at 30°C for 60 minutes.
-
-
Phosphotransfer to UvrY:
-
Add 5 µL of purified UvrY (final concentration ~10 µM) to the autophosphorylation reaction mixture.
-
Take 10 µL aliquots at different time points (e.g., 0, 1, 5, 10, 20, 30 minutes).
-
Stop the reaction for each aliquot by adding 2.5 µL of 5x SDS-PAGE Loading Buffer.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the radiolabeled proteins using a phosphorimager. An increase in the signal from UvrY-P and a corresponding decrease from BarA-P over time indicates successful phosphotransfer.
-
β-Galactosidase Assay for Reporter Gene Fusions
This protocol is for measuring the activity of a lacZ reporter gene fused to a promoter of interest (e.g., csrB promoter) in a 96-well plate format[11][12].
Reagents and Buffers:
-
Z-Buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol (add fresh).
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution: 4 mg/mL in Z-Buffer.
-
1 M Na₂CO₃ solution.
-
Cell Lysis Reagent (e.g., PopCulture Reagent).
Procedure:
-
Grow E. coli strains carrying the reporter fusion to the desired optical density (OD₆₀₀).
-
In a 96-well microplate, add 80 µL of cell culture to each well.
-
Add 20 µL of cell lysis reagent to each well and mix.
-
Add 100 µL of pre-warmed ONPG solution to each well to start the reaction.
-
Incubate the plate at 37°C and monitor the development of yellow color.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.
-
Measure the absorbance at 420 nm (A₄₂₀) and 600 nm (OD₆₀₀) using a microplate reader.
-
Calculate Miller Units using the formula: Miller Units = 1000 × [A₄₂₀ / (t × v × OD₆₀₀)], where t is the reaction time in minutes and v is the volume of the culture used in ml.
Northern Blot Analysis of CsrB and CsrC RNA
This protocol is for the detection and quantification of specific sRNAs[13][14].
Reagents and Buffers:
-
Total RNA extraction kit.
-
Formaldehyde-agarose gel electrophoresis reagents.
-
Nylon membrane.
-
Hybridization buffer.
-
Radiolabeled or DIG-labeled DNA or RNA probes specific for CsrB and CsrC.
Procedure:
-
Extract total RNA from bacterial cultures grown under different conditions.
-
Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.
-
Transfer the RNA to a nylon membrane by capillary blotting or electroblotting.
-
UV-crosslink the RNA to the membrane.
-
Pre-hybridize the membrane in hybridization buffer at the appropriate temperature.
-
Add the labeled probe and hybridize overnight.
-
Wash the membrane to remove unbound probe.
-
Detect the signal using autoradiography (for radiolabeled probes) or a chemiluminescent substrate (for DIG-labeled probes).
-
Quantify the band intensities using densitometry and normalize to a loading control (e.g., 5S rRNA).
Conclusion
The BarA-UvrY two-component system is a critical regulatory hub that integrates metabolic signals to control the expression of genes involved in central carbon metabolism. Its role in facilitating the switch between glycolytic and gluconeogenic pathways underscores its importance for bacterial adaptation and survival in diverse environments. The detailed molecular mechanisms and the intricate interplay with the CsrA/B/C system provide a clear picture of how bacteria fine-tune their metabolism. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to further elucidate the function of this system and for professionals exploring it as a potential target for novel antimicrobial therapies. Future research focusing on a broader quantitative analysis of the BarA-UvrY regulon and metabolome will undoubtedly provide deeper insights into its global impact on bacterial physiology.
References
- 1. Metabolic Characterization of Escherichia coli Strains Adapted to Growth on Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Escherichia coli BarA-UvrY two-component system is needed for efficient switching between glycolytic and gluconeogenic carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of UvrY as the cognate response regulator for the BarA sensor kinase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Regulatory Circuitry of the CsrA/CsrB and BarA/UvrY Systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Escherichia coli metabolism under short-term repetitive substrate dynamics: adaptation and trade-offs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Quantification of Bacterial Histidine Kinase Autophosphorylation Using a Nitrocellulose Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphotransfer profiling: systematic mapping of two-component signal transduction pathways and phosphorelays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
The BarA-UvrY Regulon: A Conserved Master Switch in Bacterial Adaptation and Virulence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The BarA-UvrY two-component system (TCS) is a global regulatory network widely conserved across Gram-negative bacteria. It functions as a crucial molecular switch, enabling bacteria to sense and respond to environmental cues, thereby controlling a diverse array of physiological processes. This system is a key player in the regulation of carbon metabolism, stress responses, biofilm formation, motility, and the expression of virulence factors. In many pathogenic bacteria, the BarA-UvrY regulon is intimately linked to the establishment and progression of infection, making it a compelling target for the development of novel antimicrobial strategies.
This technical guide provides a comprehensive overview of the BarA-UvrY regulon in several key bacterial species. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the core signaling pathway, the genes it regulates, and the experimental methodologies used to study this intricate system.
Core Signaling Pathway
The BarA-UvrY system is a canonical two-component signal transduction pathway consisting of a membrane-bound sensor histidine kinase, BarA, and a cytoplasmic response regulator, UvrY.[1][2]
Signal Perception and Autophosphorylation: The precise environmental signals that activate BarA are still being fully elucidated, but short-chain fatty acids such as acetate (B1210297) and formate (B1220265) have been identified as key stimuli in Escherichia coli.[1] Upon signal detection, the BarA sensor kinase undergoes autophosphorylation on a conserved histidine residue within its cytoplasmic domain.[1][2]
Phosphotransfer Cascade: The phosphoryl group is then transferred from BarA to a conserved aspartate residue on the receiver domain of the UvrY response regulator.[1][2] This phosphotransfer event activates UvrY, leading to a conformational change that enhances its DNA-binding affinity.
Transcriptional Regulation: Activated, phosphorylated UvrY (UvrY-P) functions as a transcriptional activator. It binds to specific DNA sequences in the promoter regions of its target genes, most notably the genes encoding the small regulatory RNAs (sRNAs) CsrB and CsrC in E. coli and their homologs in other bacteria.[1][3][4] This binding event recruits RNA polymerase to the promoter, initiating the transcription of these sRNAs.
Downstream Effects via the CsrA/RsmA System: The CsrB and CsrC sRNAs act as molecular sponges, sequestering the global post-transcriptional regulator CsrA (or its homolog RsmA in other species).[1][3] CsrA is an RNA-binding protein that typically represses the translation of target mRNAs by binding to a conserved GGA motif in their leader sequences. By titrating CsrA, the CsrB/C sRNAs relieve this repression, allowing for the translation of a wide range of proteins involved in various cellular processes.
The following diagram illustrates the core BarA-UvrY signaling pathway.
Caption: Core BarA-UvrY signaling pathway.
The BarA-UvrY Regulon Across Different Bacterial Species
While the core BarA-UvrY signaling cascade is highly conserved, the specific genes and phenotypes it regulates can vary between bacterial species, reflecting their unique environmental niches and lifestyles.
Escherichia coli
In E. coli, the BarA-UvrY system is a central regulator of the switch between glycolysis and gluconeogenesis, allowing the bacterium to adapt to different carbon sources.[5][6] It achieves this primarily through the UvrY-dependent activation of csrB and csrC transcription. The resulting CsrB/C sRNAs antagonize the CsrA protein, which in turn controls the expression of genes involved in central metabolism, motility, and biofilm formation.[3][4] In pathogenic E. coli strains, such as uropathogenic E. coli (UPEC) and avian pathogenic E. coli (APEC), the BarA-UvrY system is a critical virulence determinant, controlling the expression of toxins, adhesins, and other factors required for host colonization and disease.[7]
Table 1: Selected Genes Regulated by BarA-UvrY in Escherichia coli
| Gene | Function | Regulation by UvrY | Fold Change (mutant vs. wild-type) | Reference |
| csrB | sRNA, CsrA antagonist | Positive | ~20-fold decrease | [4] |
| csrC | sRNA, CsrA antagonist | Positive | Significant decrease | [1] |
| clbA | Colibactin biosynthesis | Positive | ~4-fold decrease | [8] |
| clbB | Colibactin biosynthesis | Positive | ~4-fold decrease | [8] |
| pgaA | Biofilm formation | Indirectly Positive | Decreased expression | [3] |
| fliC | Flagellin, motility | Indirectly Negative | Increased expression | [3] |
Pseudomonas aeruginosa
In the opportunistic pathogen Pseudomonas aeruginosa, the BarA-UvrY ortholog is the GacS-GacA two-component system. This system is a master regulator of virulence and quorum sensing. The GacS-GacA system directly activates the transcription of two small RNAs, RsmY and RsmZ, which are functional homologs of CsrB/C.[7] These sRNAs sequester the RNA-binding protein RsmA, leading to the expression of genes involved in the production of extracellular proteases, hydrogen cyanide, and components of the type VI secretion system.
Table 2: Selected Genes Regulated by GacS-GacA in Pseudomonas aeruginosa
| Gene | Function | Regulation by GacA | Fold Change (mutant vs. wild-type) | Reference |
| rsmY | sRNA, RsmA antagonist | Positive | Significant decrease | [7] |
| rsmZ | sRNA, RsmA antagonist | Positive | Significant decrease | [7] |
| hcnA | Hydrogen cyanide biosynthesis | Indirectly Positive | Decreased expression | [7] |
| aprA | Alkaline protease | Indirectly Positive | Decreased expression | [7] |
| lasI | Quorum sensing signal synthase | Indirectly Positive | Decreased expression | [7] |
Vibrio cholerae
In Vibrio cholerae, the causative agent of cholera, the VarS-VarA system is the ortholog of BarA-UvrY. This system plays a crucial role in the regulation of virulence factors, including cholera toxin (CT) and the toxin-coregulated pilus (TCP), which are essential for intestinal colonization and disease. The VarS-VarA system controls the expression of the CsrB, CsrC, and CsrD sRNAs, which in turn modulate the activity of CsrA. This regulatory cascade integrates with the quorum-sensing circuitry to fine-tune the expression of virulence genes in response to both cell density and environmental cues.
Table 3: Selected Genes and Phenotypes Regulated by VarS-VarA in Vibrio cholerae
| Gene/Phenotype | Function | Regulation by VarA | Effect in varA Mutant | Reference |
| csrB, C, D | sRNAs, CsrA antagonists | Positive | Decreased expression | |
| ctxA | Cholera toxin A subunit | Indirectly Positive | Decreased expression | |
| tcpA | Toxin-coregulated pilus subunit | Indirectly Positive | Decreased expression | |
| Biofilm formation | Colonization | Positive | Reduced biofilm |
Salmonella enterica
In Salmonella enterica, the BarA-SirA system is required for virulence, particularly for the invasion of host epithelial cells. SirA, the UvrY homolog, directly activates the transcription of csrB and csrC. Additionally, SirA directly activates the expression of hilA, a key transcriptional activator of the Salmonella Pathogenicity Island 1 (SPI-1) type III secretion system, which is essential for invasion.
Table 4: Selected Genes Regulated by BarA-SirA in Salmonella enterica
| Gene | Function | Regulation by SirA | Fold Change (mutant vs. wild-type) | Reference |
| csrB | sRNA, CsrA antagonist | Positive | Significant decrease | [1] |
| csrC | sRNA, CsrA antagonist | Positive | Significant decrease | [1] |
| hilA | SPI-1 transcriptional activator | Positive | Decreased expression | [7] |
| invF | SPI-1 effector protein | Indirectly Positive | Decreased expression | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the BarA-UvrY regulon.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the direct binding sites of a DNA-binding protein, such as UvrY, on a genome-wide scale.
Experimental Workflow Diagram:
Caption: ChIP-seq experimental workflow.
Detailed Protocol:
-
Bacterial Growth and Crosslinking:
-
Grow bacterial cultures expressing an epitope-tagged version of UvrY (e.g., UvrY-FLAG) to the desired optical density.
-
Add formaldehyde (B43269) to a final concentration of 1% and incubate for 20-30 minutes at room temperature with gentle shaking to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).
-
-
Cell Lysis and Sonication:
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells using a method appropriate for the bacterial species (e.g., lysozyme (B549824) treatment, bead beating, or French press).
-
Shear the chromatin by sonication to an average fragment size of 200-500 base pairs. The optimal sonication conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet cell debris.
-
Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody specific for the epitope tag (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound DNA.
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS in TE buffer) at 65°C.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the formaldehyde crosslinks by incubating the eluate at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein, respectively.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA using a commercial kit according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform high-throughput sequencing of the library on a suitable platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use a peak-calling algorithm to identify regions of the genome that are significantly enriched in the immunoprecipitated sample compared to a control sample (e.g., input DNA or a mock IP).
-
Perform motif analysis on the identified peaks to discover the consensus UvrY binding sequence.
-
In Vitro Transcription-Translation (IVTT) Assay
This assay is used to determine the direct effect of a regulatory protein, such as UvrY, on the transcription of a target gene, like csrB, in a cell-free system.
Experimental Workflow Diagram:
Caption: In Vitro Transcription-Translation workflow.
Detailed Protocol:
-
Preparation of S30 Extract:
-
Prepare a cell-free S30 extract from an appropriate E. coli strain (e.g., a strain lacking the gene of interest to reduce background). This involves growing the cells to mid-log phase, harvesting, and lysing them to release the cellular machinery for transcription and translation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the S30 extract, a plasmid containing the promoter of the target gene (csrB) fused to a reporter gene (e.g., lacZ), purified UvrY protein (and a control reaction without UvrY), a mixture of amino acids, and a mixture of nucleoside triphosphates (NTPs).
-
Acetyl phosphate (B84403) can be added to the reaction to promote the in vitro phosphorylation of UvrY.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes) to allow for coupled transcription and translation.
-
-
Measurement of Reporter Activity:
-
Stop the reaction and measure the activity of the reporter protein. For a lacZ reporter, this can be done by adding ONPG (o-nitrophenyl-β-D-galactopyranoside) and measuring the production of o-nitrophenol spectrophotometrically at 420 nm.
-
-
Data Analysis:
-
Compare the reporter activity in the presence and absence of UvrY. A significant increase in reporter activity in the presence of UvrY indicates that it directly activates the transcription of the target promoter.
-
Chicken Embryo Lethality Assay
This in vivo assay is used to assess the virulence of avian pathogenic E. coli (APEC) strains and the contribution of specific genes, such as barA and uvrY, to pathogenicity.
Detailed Protocol:
-
Bacterial Preparation:
-
Grow the wild-type APEC strain and the barA or uvrY mutant strains in Luria-Bertani (LB) broth overnight at 37°C.
-
Subculture the strains and grow to mid-log phase.
-
Harvest the cells by centrifugation, wash with sterile PBS, and resuspend in PBS to a specific concentration (e.g., 1 x 10^4 CFU/ml).
-
-
Embryo Inoculation:
-
Obtain 10- to 12-day-old specific-pathogen-free (SPF) embryonated chicken eggs.
-
Candle the eggs to locate the air sac and mark the injection site.
-
Disinfect the surface of the egg at the injection site.
-
Carefully create a small hole in the eggshell over the air sac.
-
Inject a defined volume (e.g., 0.1 ml) of the bacterial suspension into the allantoic cavity. A control group should be injected with sterile PBS.
-
-
Incubation and Monitoring:
-
Seal the hole in the eggshell with sterile paraffin (B1166041) or a similar sealant.
-
Return the eggs to the incubator and monitor for embryo mortality daily for a period of 4-7 days by candling.
-
-
Data Analysis:
-
Record the number of dead embryos in each group each day.
-
Calculate the percentage of mortality for each bacterial strain. A significant decrease in mortality for the mutant strain compared to the wild-type indicates that the mutated gene is a virulence factor.
-
Conclusion
The BarA-UvrY two-component system and its orthologs represent a highly conserved and fundamentally important regulatory hub in a wide range of Gram-negative bacteria. Its central role in controlling metabolism, stress responses, and virulence makes it an attractive target for the development of novel anti-infective therapies. A thorough understanding of the molecular mechanisms underlying the BarA-UvrY signaling pathway, the composition of its regulon in different pathogens, and the experimental tools available for its study are essential for advancing research in this area. This technical guide provides a solid foundation for researchers and drug development professionals to explore the intricacies of the BarA-UvrY regulon and its potential as a therapeutic target.
References
- 1. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Regulatory Circuitry of the CsrA/CsrB and BarA/UvrY Systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Escherichia coli BarA-UvrY two-component system is needed for efficient switching between glycolytic and gluconeogenic carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BarA-UvrY Two-Component System Regulates Virulence in Avian Pathogenic Escherichia coli O78:K80:H9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Evolution of the BarA/GacS Family of Sensor Kinases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The BarA/GacS family of sensor kinases represents a cornerstone of bacterial signal transduction, orchestrating global changes in gene expression that govern the switch between planktonic and sessile lifestyles, virulence, and secondary metabolism. These unorthodox sensor kinases are the primary input for the widely conserved Gac/Rsm (or Csr) signal transduction cascade. Understanding the evolutionary trajectory of the BarA/GacS family—from its domain architecture to its phylogenetic distribution and regulatory network integration—provides critical insights into bacterial adaptation and offers novel avenues for antimicrobial drug development. This technical guide provides an in-depth exploration of the core signaling pathway, the evolutionary mechanisms shaping this family, quantitative data on its function, and detailed protocols for its experimental investigation.
Introduction to the BarA/GacS System
In the competitive microbial world, bacteria must adeptly sense and respond to a multitude of environmental cues. A primary mechanism for this is the two-component signal transduction system (TCS), typically comprising a sensor histidine kinase (HK) and a cognate response regulator (RR).[1][2] The BarA/GacS family is a highly conserved TCS in Gram-negative bacteria that acts as a master regulator.[3] The sensor kinase, GacS (Global Activator of Cyanide synthesis), and its cognate response regulator, GacA, control the expression of a vast regulon.[4][5][6] This system is pivotal in managing crucial bacterial behaviors, including the production of virulence factors, biofilm formation, motility, and the synthesis of secondary metabolites.[3][7] The GacS/GacA system ultimately functions by controlling the activity of translational repressor proteins of the RsmA/CsrA family through the expression of small, non-coding RNAs (sRNAs).[8][9]
The Core Signaling Pathway: The GacS/GacA/Rsm Cascade
The GacS/GacA pathway is a multi-step phosphorelay system that translates an external signal into a global post-transcriptional regulatory response.
GacS: An Unorthodox Sensor Kinase
GacS is a homodimeric, membrane-bound protein classified as an "unorthodox" or hybrid sensor kinase.[3] Its modular architecture is a product of its evolutionary history and is central to its function. Each monomer consists of:
-
Periplasmic Sensor Domain: An N-terminal domain located in the periplasm, responsible for detecting as-yet-uncharacterized environmental signals.[3][10] These signals are believed to be low-molecular-weight metabolites indicative of nutritional stress or high population density.[10]
-
Transmembrane Helices: Two α-helices that anchor the protein in the cytoplasmic membrane.[3]
-
HAMP Domain: A cytoplasmic domain that transmits the conformational change from the sensor domain to the catalytic domains.[3]
-
Histidine Kinase (HK) Domain: Also known as the transmitter domain, it contains a conserved histidine residue that undergoes ATP-dependent autophosphorylation.[3]
-
Receiver (REC) Domain: Contains a conserved aspartate residue that receives the phosphoryl group from the HK domain in an intramolecular transfer.
-
Histidine Phosphotransfer (HPt) Domain: An output domain that shuttles the phosphoryl group from the REC domain to the cognate response regulator, GacA.[3]
Phosphorelay Mechanism
Upon binding its cognate signal, the periplasmic domain of GacS induces a conformational change that is propagated through the HAMP domain to the cytoplasmic catalytic core.[3] This activates the HK domain, which catalyzes its own phosphorylation on a conserved histidine residue using ATP. GacS autophosphorylates in trans, meaning one monomer of the homodimer phosphorylates the other.[11] The phosphoryl group is then transferred intramolecularly to the REC domain, and finally to the HPt domain. From the HPt domain, the phosphate (B84403) is transferred to a conserved aspartate residue on the GacA response regulator.[3][9]
Downstream Regulation via Small RNAs
Phosphorylated GacA (GacAngcontent-ng-c282987731="" class="ng-star-inserted">P) functions as a transcriptional activator. Genome-wide analyses in Pseudomonas aeruginosa have shown that GacAP binds directly and specifically to the promoter regions of genes encoding small regulatory RNAs (sRNAs), primarily rsmY and rsmZ. This binding activates their transcription.[8][9] These sRNAs are characterized by the presence of multiple exposed GGA motifs within hairpin loop structures.[1][8][12]
RsmA/CsrA: The Ultimate Effector
The sRNAs RsmY and RsmZ do not act on their own; their function is to sequester the small RNA-binding protein RsmA (or its homolog CsrA in E. coli).[8] RsmA is a global post-transcriptional repressor that typically binds to GGA motifs near the ribosome binding site of target mRNAs, blocking translation.[8][13] By binding to RsmA with high affinity, RsmY and RsmZ effectively titrate it away from its mRNA targets, thereby de-repressing their translation. This leads to the production of proteins involved in biofilm formation, secondary metabolism, and chronic infection phenotypes.[14][15]
Diagram 1: The GacS/GacA/Rsm signaling cascade. An unknown signal triggers GacS autophosphorylation and subsequent phosphotransfer to GacA. Phosphorylated GacA activates transcription of sRNAs which sequester the translational repressor RsmA, leading to protein synthesis from target mRNAs.
Evolution of the BarA/GacS System
The evolution of BarA/GacS kinases is a story of modular adaptation, driven by domain shuffling, horizontal gene transfer, and lineage-specific expansions, allowing bacteria to fine-tune their regulatory networks to specific environmental niches.[1][14][16]
Phylogenetic Distribution
Homologs of the barA/gacS and gacA genes are found across a wide variety of Gram-negative bacteria, particularly within the Proteobacteria phylum, including important plant and animal pathogens like Pseudomonas, Salmonella, Vibrio, and Erwinia.[4][5][17] This broad distribution highlights the ancient origins and fundamental importance of this regulatory circuit. Phylogenetic analyses based on amino acid sequences show that these proteins cluster based on bacterial taxonomy, but also reveal evidence of horizontal transfer events.[4][18]
Domain Architecture Evolution
The complex, multi-domain structure of GacS is a classic example of evolution by "domain shuffling," where pre-existing functional domains are combined in new ways to create novel proteins.[14][19] The evolution of these architectures is not always linear; the same domain arrangements can evolve independently in different lineages, a process known as parallel evolution.[14][16] This combinatorial evolution is constrained by the limited number of functionally relevant domains, leading to the repeated emergence of successful architectures.[16][20] The modularity of sensor kinases allows for the swapping of sensor domains to recognize new signals while maintaining the same core phosphorelay and output, a principle that has been exploited to create engineered chimeric sensors.[18][21]
Horizontal Gene Transfer (HGT)
HGT is a major force in bacterial evolution, allowing for the rapid acquisition of new genes and functions.[22][23] The barA/gacS system is subject to dissemination via HGT, which can occur through mechanisms like conjugation (plasmid-mediated transfer), transformation (uptake of naked DNA), or transduction (phage-mediated transfer).[24][25] The presence of barA/gacS genes on mobile genetic elements in some species facilitates their spread, allowing bacteria to quickly acquire this complex regulatory module to adapt to new environments.
Quantitative Insights into the Gac/Rsm Pathway
Quantifying the interactions and regulatory impact of the Gac/Rsm pathway is essential for building predictive models and for designing targeted inhibitors.
Gene Regulation by GacS
Transcriptomic studies, such as RNA-sequencing, have revealed the vast scope of the GacS regulon. Inactivation of gacS leads to profound changes in the expression of hundreds of genes, demonstrating its role as a global regulator.
| Organism | Genes Regulated (in gacS mutant) | Key Affected Pathways | Reference(s) |
| Pseudomonas fluorescens SBW25 | 702 (300 up, 402 down) | Motility, biofilm, siderophores, T2SS, (exo)polysaccharide | [4][5] |
| Pseudomonas aeruginosa PAO1 | >500 | Biofilm, motility, T3SS, acute & chronic virulence factors | [6] |
| Pseudomonas fluorescens MFE01 | - (Significant changes observed) | T6SS, volatile compound production, antimicrobial activity | [7][26] |
Table 1: Summary of Global Gene Regulation by GacS. RNA-Seq and microarray analyses of gacS mutants reveal that the GacS/GacA system controls hundreds of genes involved in diverse physiological processes.
Binding Affinities
The regulatory efficacy of the Gac/Rsm cascade depends on the precise affinities between its components. The sequestration of RsmA by sRNAs and the modulation of GacS by other kinases are governed by specific protein-RNA and protein-protein interactions.
| Interacting Molecules | System | Affinity (Kd) | Method | Reference(s) |
| CsrA (RsmA homolog) - High-affinity RNA | E. coli | 7 - 16 nM | Gel Mobility Shift Assay | [16] |
| RsmA - RsmY/RsmZ sRNA | P. aeruginosa | Low nM range | Electrophoretic Mobility Shift Assay (EMSA) | [1] |
| RetS sensory domain - RetS sensory domain | P. aeruginosa | 580 ± 50 nM | Fluorescence Energy Transfer | [27][28] |
Table 2: Summary of Key Binding Affinities in the Gac/Rsm Pathway and its Regulation. The high-affinity (low nM) interaction between RsmA/CsrA and its target sRNAs is critical for the sequestration mechanism. The sub-micromolar affinity of the RetS sensory domain for itself suggests that dimerization is important for its function in regulating GacS.
Cross-Regulation and Network Integration
The GacS/GacA system does not operate in isolation. In organisms like Pseudomonas aeruginosa, it is integrated into a complex multi-kinase network that fine-tunes the decision between acute and chronic infection modes.
The RetS/LadS/GacS Network in Pseudomonas
Two other sensor kinases, RetS and LadS, directly modulate the activity of the GacS/GacA pathway.[3][15]
-
RetS (Regulator of exopolysaccharide and Type III secretion): This hybrid sensor kinase acts as an inhibitor of the GacS pathway. RetS forms a direct, non-covalent heterodimer with GacS in the inner membrane.[11][14] This interaction physically blocks the GacS autophosphorylation site, preventing the initiation of the phosphorelay and leading to a state where RsmA is active.[11][14][15] This promotes the expression of factors for acute virulence, like the Type III Secretion System (T3SS), and inhibits biofilm formation.[14]
-
LadS (Lost adherence Sensor): This sensor kinase acts as an activator of the GacS pathway. While the precise mechanism is less clear than for RetS, LadS is proposed to stimulate GacS activity, possibly by shuttling additional phosphate groups into the phosphorelay, thereby promoting biofilm formation and chronic infection phenotypes.[3][15]
This network integrates multiple environmental signals, allowing the bacterium to make a coordinated decision on which lifestyle and virulence program to adopt.
Diagram 2: The RetS/LadS/GacS regulatory network. LadS activates the GacS pathway, promoting chronic infection phenotypes. RetS inhibits GacS by direct interaction, favoring acute virulence.
Key Experimental Protocols
Investigating the evolution and function of the BarA/GacS family requires a combination of bioinformatic, biochemical, and genetic techniques.
Protocol: Phylogenetic Analysis of BarA/GacS Homologs
This protocol outlines a typical workflow for constructing a phylogenetic tree to understand the evolutionary relationships between BarA/GacS proteins.[29][30]
-
Sequence Retrieval:
-
Obtain a query BarA/GacS amino acid sequence (e.g., from P. aeruginosa PAO1) from a database like UniProt or NCBI.
-
Use BLASTp against the non-redundant protein database to identify homologous sequences in a diverse range of bacteria. Select representative sequences, ensuring broad taxonomic coverage.
-
-
Multiple Sequence Alignment (MSA):
-
Align the collected sequences using a program like ClustalW, MAFFT, or MUSCLE.[30] The MSA is crucial for identifying conserved regions and calculating evolutionary distances.
-
Manually inspect and trim the alignment to remove poorly aligned regions or large gaps, which can introduce noise into the phylogenetic inference.
-
-
Phylogenetic Tree Construction:
-
Use the trimmed MSA as input for a tree-building program. Common methods include:
-
Maximum Likelihood (ML): Programs like RAxML, IQ-TREE, or FastTree are widely used.[29] This method evaluates the likelihood of the data given a specific tree and evolutionary model.
-
Bayesian Inference: Programs like MrBayes use a Bayesian framework to infer the posterior probability of trees.
-
-
Select an appropriate amino acid substitution model (e.g., JTT, WAG, LG) as determined by model testing software (e.g., ModelTest-NG).
-
-
Tree Assessment and Visualization:
-
Assess the statistical support for the tree topology using bootstrapping (for ML) or posterior probabilities (for Bayesian). Bootstrap values >70% are generally considered good support.[29]
-
Visualize and annotate the final tree using software like FigTree or the Interactive Tree Of Life (iTOL) to label clades, species names, and support values.
-
Diagram 3: A typical workflow for the phylogenetic analysis of BarA/GacS protein homologs.
Protocol: In Vitro Histidine Kinase Phosphorylation Assay
This assay measures the autophosphorylation of GacS and subsequent phosphotransfer to GacA using radiolabeled ATP.[17][31]
-
Protein Expression and Purification:
-
Clone the cytoplasmic domains of GacS and full-length GacA into expression vectors (e.g., pET vectors with His-tags).
-
Express proteins in E. coli BL21(DE3) and purify using Ni-NTA affinity chromatography.[31]
-
-
Autophosphorylation Reaction:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 150 mM KCl, 4 mM MgCl₂, 10% glycerol).[17]
-
Incubate purified GacS (e.g., 2-5 µM) in the reaction buffer.
-
Initiate the reaction by adding a mix of cold ATP and [γ-³²P]-ATP (final concentration ~1 mM, ~0.1-1 µCi per reaction).[17][31]
-
Incubate at room temperature or 30°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding SDS-PAGE loading buffer.
-
-
Phosphotransfer Reaction:
-
First, allow GacS to autophosphorylate as described above for a sufficient time (e.g., 60 minutes) to reach steady-state.
-
Add an excess of purified GacA (e.g., 5-10 µM) to the GacS~P reaction mix.
-
Take samples at various time points (e.g., 0, 1, 5, 10, 20 minutes) and stop the reaction with SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the protein samples on an SDS-PAGE gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography).
-
Quantify the radioactive signal in the bands corresponding to GacS and GacA using densitometry to determine the rates of phosphorylation and phosphotransfer.
-
Protocol: Bacterial Two-Hybrid (BACTH) Assay for Protein Interactions
The BACTH system is ideal for testing in vivo interactions between membrane proteins like RetS and GacS.[18][19][23]
-
Vector Construction:
-
The BACTH system uses two vectors, each encoding a complementary fragment (T18 or T25) of the Bordetella pertussis adenylate cyclase.[23]
-
Clone the gene for one protein of interest (e.g., retS) in-frame with the T18 fragment and the other (e.g., gacS) in-frame with the T25 fragment. Create both N- and C-terminal fusions to account for potential steric hindrance.
-
-
Transformation:
-
Co-transform the pair of plasmids (e.g., pUT18-retS and pKT25-gacS) into an E. coli reporter strain that is deficient in its own adenylate cyclase (cyaA⁻).[18]
-
-
Screening for Interaction:
-
Interaction between the two fusion proteins brings the T18 and T25 fragments into proximity, reconstituting adenylate cyclase activity. This produces cyclic AMP (cAMP).
-
cAMP activates the expression of catabolic operons like lacZ or mal.
-
Plate the co-transformants on indicator plates (e.g., MacConkey agar (B569324) with maltose (B56501) or LB agar with X-Gal). A positive interaction will result in colored colonies (red on MacConkey, blue on X-Gal).
-
-
Quantitative Analysis:
-
Quantify the strength of the interaction by performing a β-galactosidase assay using liquid cultures of the co-transformants.[14] Higher activity (measured in Miller units) indicates a stronger interaction.
-
Protocol: Construction of Chimeric Sensor Kinases
Creating chimeras by swapping domains (e.g., the sensor domain) is a powerful tool to study the evolution of signal perception and specificity.[21][32]
-
Design of the Chimeric Construct:
-
Identify the precise boundaries of the domains to be swapped using protein domain prediction tools (e.g., Pfam, SMART) and multiple sequence alignments. The junction points are critical for maintaining the correct protein fold.
-
Design a strategy to fuse the sensor domain of one kinase (e.g., a kinase with a known ligand) to the signaling core (HAMP, HK, REC, HPt domains) of GacS.
-
-
Molecular Cloning:
-
Use overlap extension PCR or Gibson assembly to precisely fuse the DNA fragments encoding the different domains.
-
For example, amplify the sensor domain from "Kinase X" and the signaling core of "GacS" with primers that contain overlapping sequences at the desired junction.
-
Use a second round of PCR with the outer primers to amplify the full-length chimeric gene.
-
-
Cloning and Expression:
-
Clone the resulting chimeric gene into an appropriate expression vector.
-
Transform the construct into a suitable bacterial host, often a strain where the native gacS has been deleted to avoid interference.
-
-
Functional Validation:
-
Test the functionality of the chimeric kinase using a reporter system. For example, use a strain with a GacA-dependent promoter (e.g., PrsmY a) fused to a reporter gene like lacZ or gfp.
-
Expose the cells to the ligand known to activate the donor sensor domain ("Kinase X"). A functional chimera will activate the GacS signaling core in response to this ligand, leading to reporter gene expression.
-
Diagram 4: Conceptual diagram of creating a chimeric sensor kinase by fusing the sensor domain of one kinase ("Kinase X") to the signaling core of GacS. This allows the GacS output to be controlled by a new, defined input signal.
Conclusion and Future Directions
The BarA/GacS family of sensor kinases has evolved into a sophisticated and widespread regulatory hub. Its modular architecture, disseminated through both vertical and horizontal gene transfer, has allowed for remarkable functional diversification across the bacterial kingdom.[6][33] The integration of GacS into complex kinase networks, as seen with RetS and LadS in Pseudomonas, provides an elegant mechanism for integrating multiple signals to make critical "lifestyle" decisions.
Despite significant progress, key questions remain. The native ligands for most BarA/GacS family members are still unknown, representing a major challenge and opportunity in the field.[10] High-resolution structures of the full-length, membrane-bound GacS kinase, both alone and in complex with its regulators like RetS, are needed to fully understand the allosteric mechanisms of signal transduction and inhibition.[6][11] Continued exploration of the evolutionary history and functional mechanics of this system will not only deepen our fundamental understanding of bacterial signaling but also uncover novel targets for the development of anti-virulence and anti-biofilm therapeutics.
References
- 1. Functional Analyses of the RsmY and RsmZ Small Noncoding Regulatory RNAs in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Evanescent GacS Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Gac regulon of Pseudomonas fluorescens SBW25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. Evidence of bidirectional transmembrane signaling by the sensor histidine kinase GacS from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GacS/GacA two-component system strongly regulates antimicrobial competition mechanisms of Pseudomonas fluorescens MFE01 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The RsmA RNA-Binding Proteins in Pseudomonas syringae Exhibit Distinct and Overlapping Roles in Modulating Virulence and Survival Under Different Nutritional Conditions [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. RetS inhibits Pseudomonas aeruginosa biofilm formation by disrupting the canonical histidine kinase dimerization interface of GacS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The function of small RNA in Pseudomonas aeruginosa [PeerJ] [peerj.com]
- 13. Thermodynamic modeling of RsmA - mRNA interactions capture novel direct binding across the Pseudomonas aeruginosa transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct interaction between sensor kinase proteins mediates acute and chronic disease phenotypes in a bacterial pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. RNA sequence and secondary structure participate in high-affinity CsrA–RNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Bacterial Histidine Kinase Autophosphorylation Using a Nitrocellulose Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Membrane Protein Interactions with a Bacterial Adenylate Cyclase–Based Two‐Hybrid (BACTH) Technique | Semantic Scholar [semanticscholar.org]
- 19. Protein-Protein Interaction: Bacterial Two-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Bacterial two-component systems as sensors for synthetic biology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular geometry of CsrA (RsmA) binding to RNA and its implications for regulated expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Large Scale Engineering of Chimeric Histidine Kinases [scholarsbank.uoregon.edu]
- 26. journals.asm.org [journals.asm.org]
- 27. Crystal Structure and Oligomeric State of the RetS Signaling Kinase Sensory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Crystal structure and oligomeric state of the RetS signaling kinase sensory domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. An atlas of bacterial serine-threonine kinases reveals functional diversity and key distinctions from eukaryotic kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Evolution of Bacterial Protein-Tyrosine Kinases and Their Relaxed Specificity Toward Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bio-protocol.org [bio-protocol.org]
- 32. Construction of a photo-responsive chimeric histidine kinase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
Structural Model of the BarA Histidine Kinase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and functional aspects of the BarA sensor kinase, a crucial component of two-component signal transduction systems in many Gram-negative bacteria. This document details the domain architecture, the molecular signaling pathway, and the experimental protocols used to elucidate its function, serving as a comprehensive resource for researchers in microbiology, structural biology, and drug development.
Introduction to the BarA Sensor Kinase
The BarA (Bacterial Adaptive Response) protein is a highly conserved, membrane-associated sensor histidine kinase (HK). It is a central regulator in bacterial adaptation to environmental and metabolic stress.[1] BarA is the sensor component of a two-component system (TCS), working in concert with its cognate response regulator, UvrY (also known as SirA in Salmonella).[2][3][4] This system, often referred to as BarA-UvrY, plays a global regulatory role in a variety of cellular processes, including carbon metabolism, motility, biofilm formation, virulence, and stress resistance.[2][5] The BarA-UvrY system perceives signals from metabolic end-products, such as formate (B1220265) and acetate, and transduces this information to modulate gene expression post-transcriptionally.[5]
Domain Architecture and Structural Model
BarA is a member of the tripartite hybrid sensor kinase family.[4][6] Its structure is composed of multiple domains, including N-terminal transmembrane helices for membrane anchoring, a central kinase core, and a C-terminal phosphotransfer domain. While a full-length crystal structure of BarA is not currently available, structural information for individual domains and homologous proteins provides a robust model of its architecture and function.
The cytoplasmic portion of BarA contains the key domains for signal transduction: a Dimerization and Histidine phosphotransfer (DHp) domain, a Catalytic and ATP-binding (CA) domain, a receiver (Rec) domain, and a C-terminal Histidine-containing phosphotransfer (HPT) domain.[6]
Table 1: Key Domains and Conserved Residues in the E. coli BarA-UvrY System
| Domain/Protein | Conserved Residue | Function | Reference |
| BarA DHp Domain | His-302 | Site of autophosphorylation | [6] |
| BarA Rec Domain | Asp-718 | Phosphoacceptor site in the hybrid kinase | [6] |
| BarA HPT Domain | His-861 | Site for phosphotransfer to the response regulator | [6] |
| UvrY Rec Domain | Asp-54 | Phosphoacceptor site on the response regulator | [6] |
The kinase core (DHp and CA domains) is responsible for ATP binding and autophosphorylation. The DHp domain typically forms a four-helix bundle through dimerization, which is essential for its function.[7][8] The CA domain contains conserved motifs known as the N, G1, F, and G2 boxes, which form the ATP-binding pocket.[8][9]
Structural Data of the BarA HPT Domain
A crystal structure for the Histidine-containing phosphotransfer (HPT) domain of BarA from E. coli CFT073 has been solved, providing high-resolution insight into this critical component of the phosphorelay system.
Table 2: Quantitative Structural Data for BarA HPT Domain (PDB ID: 3IQT)
| Parameter | Value |
| Method | X-RAY DIFFRACTION |
| Resolution | 1.40 Å |
| R-Value Work | 0.141 |
| R-Value Free | 0.181 |
| Total Structure Weight | 14.19 kDa |
| Modeled Residue Count | 123 |
| Atom Count | 1,161 |
| Data sourced from RCSB PDB entry 3IQT. |
The BarA-UvrY Signaling Pathway
The BarA-UvrY signaling cascade is a key regulatory circuit that links the metabolic state of the cell to global gene expression. The pathway is initiated by the sensing of short-chain carboxylic acids, such as formate and acetate.[5]
Signaling Pathway Workflow:
-
Signal Perception: BarA senses the presence of metabolic signals like formate and acetate, although the direct binding mechanism is not fully determined.[2]
-
Autophosphorylation: Upon activation, the CA domain of a BarA dimer catalyzes the transfer of a gamma-phosphate group from an ATP molecule to a conserved histidine residue (His-302) on the DHp domain of the other monomer in a trans reaction.[6][10]
-
Intramolecular Phosphorelay: The phosphate (B84403) group is then transferred intramolecularly to a conserved aspartate residue (Asp-718) in the receiver domain of BarA.[6]
-
Intermolecular Phosphotransfer: The phosphate is subsequently transferred from the receiver domain to a conserved histidine residue (His-861) in the C-terminal HPT domain.[6]
-
Response Regulator Activation: The phosphorylated HPT domain of BarA interacts with the response regulator UvrY, transferring the phosphoryl group to a conserved aspartate residue (Asp-54) in UvrY's receiver domain.[6]
-
Transcriptional Regulation: Phosphorylated UvrY (UvrY-P) acts as a transcriptional activator. It binds to specific DNA sequences in the promoter regions of the genes encoding the small non-coding RNAs, csrB and csrC, stimulating their transcription.[2][3]
-
Post-transcriptional Control: The CsrB and CsrC sRNAs contain multiple binding sites for the global regulatory protein CsrA. By sequestering CsrA, they prevent it from binding to its target mRNAs, thereby relieving CsrA-mediated translational repression or activation of various genes involved in metabolism, motility, and biofilm formation.[2][5]
Experimental Protocols
The structural and functional characterization of the BarA histidine kinase relies on a combination of biochemical and biophysical techniques. Below are generalized protocols for key experiments.
In Vitro Histidine Kinase Autophosphorylation Assay
This assay measures the ability of a purified histidine kinase to phosphorylate itself using radiolabeled ATP.
Materials:
-
Purified BarA cytoplasmic domain (or full-length protein reconstituted in liposomes)
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
ATP stock solution (10 mM)
-
Quench Solution (e.g., 4X SDS-PAGE loading buffer or 325 mM H₃PO₄)[11]
-
SDS-PAGE equipment and reagents
-
Phosphor imager screen and scanner
Procedure:
-
Prepare a master mix of the kinase reaction buffer and purified BarA protein to a final concentration of 2-5 µM.
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of ~100 µM (with a small amount of radiolabel spike).
-
Incubate the reaction at room temperature (or 37°C) for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, remove an aliquot of the reaction and stop it by adding an equal volume of Quench Solution.[11]
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor imager screen overnight.
-
Scan the screen to visualize the radiolabeled, phosphorylated this compound. The intensity of the band corresponds to the level of autophosphorylation.[11][12]
Protein Crystallization for X-ray Diffraction
This protocol outlines the general steps for obtaining protein crystals suitable for determining the three-dimensional structure of a BarA domain.
Materials:
-
Highly pure and concentrated (>5 mg/mL) protein sample of a BarA domain (e.g., HPT domain)
-
Crystallization screens (commercial or custom-made sparse matrix screens)
-
Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop plates)
-
Pipetting tools for setting up nanoliter-scale drops
-
Microscope for crystal visualization
Procedure:
-
Sample Preparation: Purify the target BarA domain to >95% homogeneity. Concentrate the protein to 5-10 mg/mL in a low-salt buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).[13]
-
Crystallization Screening: Use the hanging-drop or sitting-drop vapor diffusion method.[13][14]
-
Pipette ~500 µL of the reservoir solution (precipitant from the screen) into the well of the crystallization plate.
-
On a cover slip (hanging drop) or in a micro-well (sitting drop), mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
Seal the well with the cover slip (hanging drop) or with clear tape (sitting drop).
-
-
Incubation: Store the plates in a stable environment (e.g., 20°C) and monitor for crystal growth over several days to weeks using a microscope.
-
Crystal Optimization: Once initial "hits" (small crystals or precipitates) are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and protein concentration around the initial hit condition to grow larger, diffraction-quality crystals.[14]
-
Data Collection: Harvest a suitable crystal, cryo-protect it if necessary, and expose it to a high-intensity X-ray beam to collect diffraction data.[13]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of a protein (e.g., phosphorylated UvrY) to a specific DNA fragment (e.g., the csrB promoter).
Materials:
-
Purified UvrY protein
-
DNA probe: A short, double-stranded DNA fragment (~30-50 bp) corresponding to the UvrY binding site in the csrB or csrC promoter.
-
DNA labeling reagents (e.g., T4 Polynucleotide Kinase and [γ-³²P]ATP)
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.6, 50 mM NaCl, 5% glycerol, 1 mM DTT)[15]
-
Non-denaturing polyacrylamide gel (e.g., 5% acrylamide (B121943) in TGE buffer)
-
Electrophoresis equipment
Procedure:
-
Probe Labeling: End-label the DNA probe with ³²P using T4 Polynucleotide Kinase. Purify the labeled probe to remove unincorporated nucleotides.
-
Phosphorylation of UvrY: If testing the effect of phosphorylation, incubate purified UvrY with a phosphodonor (e.g., acetyl phosphate or pre-phosphorylated BarA) prior to the binding reaction.
-
Binding Reaction: In a microfuge tube, combine the binding buffer, a non-specific competitor DNA, and the purified UvrY-P protein. Incubate for 10-15 minutes at room temperature.[15]
-
Add the radiolabeled DNA probe to the reaction mixture and incubate for another 20-30 minutes at room temperature to allow binding to occur.[17]
-
Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel at a constant voltage until the free probe has migrated approximately two-thirds of the way down the gel.[16]
-
Detection: Dry the gel and expose it to a phosphor imager screen. A "shifted" band, which migrates more slowly than the free probe, indicates the formation of a UvrY-DNA complex. The specificity of this interaction can be confirmed by adding an excess of unlabeled "cold" probe as a specific competitor, which should diminish the shifted band.[18]
References
- 1. rcsb.org [rcsb.org]
- 2. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems | PLOS One [journals.plos.org]
- 3. Regulatory circuitry of the CsrA/CsrB and BarA/UvrY systems of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Signal Transduction in Histidine Kinases: Insights from New Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histidine kinase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of activation and autophosphorylation of a histidine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Bacterial Histidine Kinase Autophosphorylation Using a Nitrocellulose Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Bacterial Histidine Kinase Autophosphorylation Using a Nitrocellulose Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystallization and preliminary X-ray diffraction study of the histidine-containing phosphotransfer protein ZmHP1 from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Gel Shift Assay Protocol | Rockland [rockland.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Video: Electrophoretic Mobility Shift Assay EMSA [jove.com]
- 18. DNA-Protein Interactions/Band Shift Assay Protocols [protocol-online.org]
Methodological & Application
Application Notes & Protocols: Cloning, Expression, and Purification of Recombinant BarA Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BarA protein is a crucial component of the BarA-UvrY two-component system (TCS) in Escherichia coli and its homologues in other Gram-negative bacteria.[1][2] As a tripartite sensor kinase, BarA is involved in regulating central carbon metabolism, motility, biofilm formation, and virulence.[1][3] The BarA-UvrY system primarily functions by controlling the expression of small non-coding RNAs, CsrB and CsrC, which in turn regulate the activity of the CsrA protein, a master regulator of carbon metabolism.[1][4]
The production of pure, active recombinant this compound is essential for a variety of research and drug development applications.[5][6][7] These include structural biology studies to understand its signal transduction mechanism, in vitro assays to screen for inhibitors, and functional studies to elucidate its role in bacterial pathogenesis.[8] This document provides a detailed guide for the cloning, expression, and purification of recombinant this compound in an E. coli host system.
The BarA-UvrY Signaling Pathway
The BarA-UvrY system is a phosphorelay signal transduction pathway.[9] Upon sensing an environmental stimulus (the precise signal is still under investigation, but pH is a known factor), the membrane-anchored BarA sensor kinase undergoes autophosphorylation on a conserved histidine residue in its transmitter domain.[1][9] This phosphate (B84403) group is then transferred intramolecularly to an aspartate residue in its central receiver domain, and subsequently to a second histidine residue in its C-terminal phosphotransfer domain.[9] Finally, the phosphate is transferred to a conserved aspartate residue on its cognate response regulator, UvrY.[2][9] Phosphorylated UvrY then acts as a transcriptional activator, binding to the promoter regions of the csrB and csrC genes to upregulate their expression.[1][2]
Caption: The BarA-UvrY phosphorelay signaling cascade.
Experimental Workflow Overview
The process of producing recombinant this compound involves several distinct stages, from the initial amplification of the barA gene to the final analysis of the purified protein.[10][11] The general workflow includes gene cloning into an expression vector, transformation into a suitable E. coli host, optimization of expression conditions, large-scale protein production, and finally, purification and validation.[11][12]
Caption: General workflow for recombinant this compound production.
Experimental Protocols
Protocol 1: Cloning of the barA Gene into an Expression Vector
This protocol describes the amplification of the barA gene from E. coli genomic DNA and its insertion into a pET-based expression vector, which adds an N-terminal His-tag for purification.
Materials:
-
E. coli K-12 genomic DNA
-
Phusion High-Fidelity DNA Polymerase and buffer
-
dNTPs
-
Custom forward and reverse primers for barA (with restriction sites)
-
pET-28a(+) vector
-
Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffer
-
T4 DNA Ligase and buffer
-
DH5α competent cells
-
LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)
-
QIAprep Spin Miniprep Kit
-
Agarose (B213101) and TAE buffer
Methodology:
-
Primer Design: Design primers to amplify the full-length barA coding sequence. Add an NdeI restriction site to the forward primer at the start codon and an XhoI site to the reverse primer before the stop codon.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction using Phusion polymerase.
-
Use an annealing temperature appropriate for the designed primers.
-
Run the PCR product on a 1% agarose gel to confirm the correct size (~2.7 kb for barA).
-
Purify the PCR product using a gel extraction kit.
-
-
Restriction Digest:
-
Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI enzymes for 2 hours at 37°C.
-
Purify the digested products.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector and insert using T4 DNA Ligase. A 3:1 molar ratio of insert to vector is recommended.
-
Incubate at 16°C overnight or at room temperature for 2 hours.
-
-
Transformation:
-
Transform chemically competent E. coli DH5α cells with 5-10 µL of the ligation product using the heat shock method.[12]
-
Plate the transformed cells on LB agar with kanamycin and incubate overnight at 37°C.
-
-
Screening:
-
Select several colonies and grow them overnight in LB broth with kanamycin.
-
Isolate the plasmid DNA using a miniprep kit.
-
Confirm the correct insert by restriction digest and Sanger sequencing.
-
Protocol 2: Expression of Recombinant His-tagged BarA
This protocol details the process for optimizing and performing the expression of the recombinant this compound in an E. coli BL21(DE3) host strain.
Materials:
-
Verified pET-28a-barA plasmid
-
E. coli BL21(DE3) competent cells
-
LB broth and agar with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock
-
SDS-PAGE reagents
Methodology:
-
Transformation: Transform BL21(DE3) competent cells with the pET-28a-barA plasmid and plate on LB-kanamycin agar.
-
Small-Scale Expression Trial:
-
Inoculate a single colony into 5 mL of LB-kanamycin and grow overnight at 37°C.
-
Use the overnight culture to inoculate 50 mL of LB-kanamycin to an optical density at 600 nm (OD600) of 0.05.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Remove a 1 mL "uninduced" sample.
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM.
-
Incubate the culture for 4 hours at 30°C.
-
Harvest the cells by centrifugation.
-
Analyze the uninduced and induced samples by SDS-PAGE to confirm expression of a protein at the expected size (~104 kDa for His-tagged BarA).
-
-
Optimization of Expression Conditions: To maximize the yield of soluble protein, test various conditions.[13][14]
-
Temperature: After induction, incubate cultures at different temperatures (e.g., 18°C, 25°C, 30°C). Lower temperatures can improve protein solubility.[14]
-
IPTG Concentration: Test a range of final IPTG concentrations (e.g., 0.1 mM, 0.4 mM, 1.0 mM).
-
Induction Time: Harvest cells at different time points post-induction (e.g., 4 hours, 8 hours, overnight).
-
Analyze all samples by SDS-PAGE.
-
-
Large-Scale Expression:
-
Based on the optimization results, inoculate 1 L of LB-kanamycin with an overnight culture.
-
Grow at 37°C to an OD600 of 0.6-0.8.
-
Induce with the optimal IPTG concentration and shift to the optimal temperature for the determined time.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C until purification.
-
Protocol 3: Purification of Recombinant His-tagged BarA
This protocol uses immobilized metal affinity chromatography (IMAC) to purify the N-terminally His-tagged this compound.
Materials:
-
Cell pellet from 1 L culture
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose resin
-
Chromatography column
-
Dialysis tubing or centrifugal concentrators
Methodology:
-
Cell Lysis:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (crude lysate).
-
-
Affinity Chromatography:
-
Equilibrate a column containing 5 mL of Ni-NTA resin with 10 column volumes (CV) of Lysis Buffer.
-
Load the crude lysate onto the column. Collect the flow-through.
-
Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with 5 CV of Elution Buffer, collecting 1 mL fractions.
-
-
Analysis of Fractions:
-
Run samples of the crude lysate, flow-through, wash, and elution fractions on an SDS-PAGE gel to assess purity.
-
-
Buffer Exchange and Concentration:
-
Pool the purest elution fractions.
-
Perform buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a centrifugal concentrator.[15] This step also removes the imidazole.
-
Concentrate the protein to the desired concentration.
-
-
Storage: Aliquot the purified protein and store at -80°C.
Data Presentation
The following tables present illustrative data from expression optimization and purification experiments.
Table 1: Optimization of Recombinant BarA Expression
| Temperature (°C) | IPTG (mM) | Induction Time (hr) | Total Protein (mg/L) | Soluble Fraction (%) |
| 37 | 1.0 | 4 | 150 | 15 |
| 30 | 0.4 | 4 | 120 | 40 |
| 25 | 0.4 | 8 | 100 | 65 |
| 18 | 0.2 | 16 | 80 | 85 |
Data are for illustrative purposes. Optimal conditions (bolded) indicate the highest percentage of soluble protein.
Table 2: Purification Summary for His-tagged BarA
| Purification Step | Total Volume (mL) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Lysate | 30 | 450 | 10 | 100 | ~5 |
| Ni-NTA Flow-through | 30 | 380 | N/A | N/A | N/A |
| Ni-NTA Elution | 5 | 25 | 250 | 5.6 | >95 |
Data are for illustrative purposes. Purity is estimated from SDS-PAGE analysis.
Applications of Recombinant this compound
Purified recombinant BarA is a valuable tool for various applications in research and drug development.[5][16]
-
Biochemical and Structural Studies: Used to investigate the protein's kinase and phosphatase activities, study its structure via X-ray crystallography, and understand its interaction with the UvrY response regulator.[8]
-
Drug Discovery: Serves as a target in high-throughput screening assays to identify novel antimicrobial compounds that inhibit the BarA-UvrY signaling pathway.[5]
-
Diagnostic Assays: Can be used as an antigen to develop antibodies for diagnostic tools like ELISA or Western blotting to detect pathogenic bacteria expressing BarA homologues.[5][7]
-
Understanding Pathogenesis: Facilitates in vitro studies on the role of the BarA-UvrY system in virulence, allowing researchers to dissect its contribution to bacterial survival and adaptation in host environments.[2]
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. genextgenomics.com [genextgenomics.com]
- 7. Understanding & Applying Recombinant Proteins | evitria [evitria.com]
- 8. abyntek.com [abyntek.com]
- 9. An Overview of Two-Component Signal Transduction Systems Implicated in Extra-Intestinal Pathogenic E. coli Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. Expression of proteins in E coli [qiagen.com]
- 12. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 13. Recombinant protein expression optimization in Escherichia coli: A review [arccjournals.com]
- 14. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 15. Protein Purification Methods [comis.med.uvm.edu]
- 16. 5 Exciting Applications of Recombinant Proteins & Cytokines [thermofisher.com]
Purification Protocol for His-tagged BarA Protein: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of the BarA protein's structure and function is paramount to understanding its regulatory mechanisms and for designing targeted inhibitors. A common and effective method for obtaining pure and active BarA for in vitro studies is through the expression and purification of a recombinant protein with an affinity tag, such as a polyhistidine (His-tag). This application note provides a detailed protocol for the purification of a His-tagged version of the E. coli this compound. The protocol is based on established methods for His-tagged protein purification and has been adapted from a published procedure for a truncated, yet functional, version of the this compound.
Signaling Pathway of the BarA-UvrY System
The BarA-UvrY signaling cascade is a key regulatory pathway that allows bacteria to adapt to changing environmental conditions. The pathway begins with the sensing of environmental cues by the sensor kinase BarA, leading to a phosphorylation cascade that ultimately results in the regulation of gene expression.
Experimental Workflow for His-tagged BarA Purification
The purification of His-tagged this compound involves a series of steps, from the expression of the recombinant protein in E. coli to its final purification using immobilized metal affinity chromatography (IMAC). The following diagram outlines the general workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of UvrY as the cognate response regulator for the BarA sensor kinase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spatiotemporal regulation of the BarA/UvrY two-component signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory Circuitry of the CsrA/CsrB and BarA/UvrY Systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Item - The study of the Escherichia coli BarA-UvrY two-component system and its ability to sense the environment - Karolinska Institutet - Figshare [openarchive.ki.se]
- 8. The Physiological Stimulus for the BarA Sensor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying BarA Kinase Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro study of the BarA sensor kinase, a key component of a two-component signal transduction system in Escherichia coli and other bacteria. The protocols outlined below are essential for characterizing the enzymatic activity of BarA, its autophosphorylation, and the subsequent phosphotransfer to its cognate response regulator, UvrY. These assays are fundamental for screening potential inhibitors and understanding the molecular mechanisms of this important bacterial signaling pathway.
Introduction to the BarA-UvrY Two-Component System
The BarA-UvrY two-component system is crucial for bacterial adaptation to environmental changes, regulating processes such as carbon metabolism, motility, and biofilm formation.[1][2] BarA, a membrane-associated sensor kinase, perceives environmental signals, leading to its autophosphorylation on a conserved histidine residue.[2][3] Subsequently, the phosphoryl group is transferred to a conserved aspartate residue on the response regulator, UvrY.[3][4] Phosphorylated UvrY then modulates the expression of target genes, including the small non-coding RNAs CsrB and CsrC.[1][4] Understanding the kinase activity of BarA is therefore a critical step in elucidating its regulatory functions and identifying potential targets for antimicrobial therapies.[4]
Signaling Pathway of the BarA-UvrY System
The BarA-UvrY signaling cascade begins with the sensing of an environmental stimulus by the BarA sensor kinase. This leads to a conformational change and subsequent autophosphorylation using ATP. The phosphate (B84403) group is then transferred to the UvrY response regulator, which, in its phosphorylated state, controls the transcription of downstream genes.
Caption: The BarA-UvrY two-component signaling pathway.
Data Presentation: BarA Kinase Activity
The following table summarizes hypothetical quantitative data from in vitro kinase assays, illustrating how results can be presented for comparative analysis. This data could be generated from autophosphorylation or phosphotransfer assays under various conditions.
| Assay Condition | BarA Concentration (µM) | Substrate (UvrY) Concentration (µM) | [γ-³²P]ATP (µCi) | Incubation Time (min) | Relative Kinase Activity (%) |
| Control | 1.0 | 5.0 | 10 | 30 | 100 |
| Inhibitor A (10 µM) | 1.0 | 5.0 | 10 | 30 | 45 |
| Inhibitor B (10 µM) | 1.0 | 5.0 | 10 | 30 | 85 |
| Low ATP (10 µM) | 1.0 | 5.0 | 1 | 30 | 30 |
| High Salt (300 mM NaCl) | 1.0 | 5.0 | 10 | 30 | 110 |
| pH 5.5 | 1.0 | 5.0 | 10 | 30 | 25 |
| pH 7.5 | 1.0 | 5.0 | 10 | 30 | 100 |
| pH 9.0 | 1.0 | 5.0 | 10 | 30 | 70 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Purification of BarA and UvrY Proteins
For in vitro kinase assays, highly purified BarA (a truncated, soluble variant) and UvrY proteins are required.[3] A common method involves expressing these proteins in E. coli as fusion proteins with an affinity tag (e.g., His-tag) and purifying them using affinity chromatography.[5][6][7]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with plasmids encoding His-tagged BarA and UvrY.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).
-
Ni-NTA affinity resin.
Protocol:
-
Grow E. coli cultures expressing the target proteins to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 3-4 hours at 30°C.
-
Harvest cells by centrifugation and resuspend in Lysis Buffer.
-
Lyse cells by sonication on ice and clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
Analyze fractions by SDS-PAGE to assess purity.
-
Pool pure fractions and dialyze against Dialysis Buffer to remove imidazole and for storage.
-
Determine protein concentration using a suitable method (e.g., Bradford assay).
In Vitro Autophosphorylation of BarA
This protocol describes a method to measure the ATP-dependent autophosphorylation of BarA using radioactive [γ-³²P]ATP.[3]
Caption: Workflow for the BarA in vitro autophosphorylation assay.
Materials:
-
Purified BarA protein (e.g., 100 pmol).[3]
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂).
-
[γ-³²P]ATP (10 µCi).
-
Cold ATP (to a final concentration of 50 µM).
-
2x SDS-PAGE Loading Buffer.
Protocol:
-
In a microcentrifuge tube, prepare the reaction mixture containing purified BarA in Kinase Assay Buffer.
-
Initiate the reaction by adding [γ-³²P]ATP. The total reaction volume is typically 20-40 µL.[3]
-
Incubate the reaction at room temperature.
-
At various time points (e.g., 0, 2, 5, 10, 20, 45 minutes), withdraw a 5 µL aliquot and stop the reaction by adding an equal volume of 2x SDS-PAGE Loading Buffer.[3]
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the amount of radiolabeled BarA using a PhosphorImager or by densitometry. The protein phosphorylation should increase over time, reaching a maximum level.[3]
In Vitro Phosphotransfer from BarA-P to UvrY
This assay measures the ability of autophosphorylated BarA (BarA-P) to transfer its phosphate group to UvrY.[3]
Materials:
-
Purified BarA and UvrY proteins.[3]
-
Kinase Assay Buffer.
-
[γ-³²P]ATP.
-
2x SDS-PAGE Loading Buffer.
Protocol:
-
First, generate a pool of phosphorylated BarA (BarA-P) by incubating purified BarA (e.g., 100 pmol) with [γ-³²P]ATP in Kinase Assay Buffer for a sufficient time to reach maximal autophosphorylation (e.g., 45 minutes, based on the autophosphorylation assay).[3]
-
Initiate the phosphotransfer reaction by adding purified UvrY (e.g., 100 pmol) to the tube containing BarA-P.
-
Incubate the reaction at room temperature.
-
At various time points (e.g., 0, 1, 5, 10, 20 minutes), withdraw aliquots and stop the reaction with 2x SDS-PAGE Loading Buffer.[3]
-
Analyze the samples by SDS-PAGE followed by autoradiography or phosphorimaging.
-
Quantify the signal intensity for both BarA-P and the newly formed UvrY-P. A successful phosphotransfer will show a decrease in the BarA-P signal over time with a concurrent increase in the UvrY-P signal.[3]
Non-Radioactive Kinase Assay (Luminescence-Based)
For a higher-throughput and non-radioactive alternative, a luminescence-based assay such as the ADP-Glo™ Kinase Assay can be adapted. This assay measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[8]
Materials:
-
Purified BarA and UvrY proteins.
-
Kinase Assay Buffer.
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 96-well plates.
Protocol:
-
Set up the kinase reaction in a 96-well plate containing Kinase Assay Buffer, purified BarA, and the substrate UvrY.
-
If screening for inhibitors, pre-incubate BarA with the compounds for 10-15 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.[8]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[8]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[8]
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity of BarA.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic and Functional Characterization of the Escherichia coli BarA-UvrY Two-Component System: Point Mutations in the HAMP Linker of the BarA Sensor Give a Dominant-Negative Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Bacterial Histidine Kinase Autophosphorylation Using a Nitrocellulose Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. bio-rad.com [bio-rad.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the BarA-UvrY Phosphotransfer Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BarA-UvrY two-component system is a crucial signal transduction pathway in many Gram-negative bacteria, including Escherichia coli. This system plays a pivotal role in regulating a wide array of cellular processes, including central carbon metabolism, motility, biofilm formation, and virulence.[1][2][3] The sensor kinase BarA, a membrane-associated tripartite sensor, detects environmental signals, leading to its autophosphorylation.[4][5][6] The phosphoryl group is then transferred to the cognate response regulator, UvrY.[4][5] Phosphorylated UvrY (UvrY-P) subsequently modulates the transcription of target genes, most notably the small regulatory RNAs CsrB and CsrC, which in turn regulate the activity of the global post-transcriptional regulator CsrA.[5][7]
Understanding the phosphotransfer dynamics between BarA and UvrY is fundamental to elucidating the regulatory mechanisms of this system and for the development of novel antimicrobial agents targeting bacterial signaling pathways. These application notes provide detailed protocols for an in vitro phosphotransfer assay to monitor the autophosphorylation of BarA and the subsequent phosphotransfer to UvrY.
Signaling Pathway
The BarA-UvrY signaling cascade begins with the sensing of a stimulus by the sensor kinase BarA. This leads to a conformational change and subsequent autophosphorylation on a conserved histidine residue, utilizing ATP as the phosphate (B84403) donor. The phosphorylated BarA then serves as a phosphodonor, transferring the phosphoryl group to a conserved aspartate residue on the response regulator UvrY. Phosphorylated UvrY is the active form that binds to target DNA sequences to regulate gene expression.
Caption: The BarA-UvrY phosphotransfer signaling pathway.
Experimental Protocols
Protein Expression and Purification
Successful in vitro phosphotransfer assays rely on highly pure and active BarA and UvrY proteins. Here are generalized protocols for their expression and purification.
1. Purification of His-tagged UvrY
This protocol is adapted from previously described methods for purifying His-tagged UvrY.[5][7]
-
Expression:
-
Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the UvrY coding sequence with a C-terminal His6-tag.
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6.
-
Induce protein expression by adding 1 mM IPTG and continue to incubate for 2-3 hours at 37°C.
-
Harvest the cells by centrifugation and store the pellet at -80°C.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 500 mM NaCl, 20 mM imidazole) containing a protease inhibitor cocktail.
-
Lyse the cells using a French press or sonication.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 40-60 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged UvrY protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
-
Dialyze the purified protein against a storage buffer (e.g., 10 mM Tris-acetate pH 8.0, 25% glycerol) and store at -80°C.[7]
-
2. Purification of BarA
The purification of the full-length, membrane-bound BarA sensor kinase is more challenging. This protocol provides a general framework.
-
Expression:
-
Overexpress a tagged version of BarA (e.g., His-tag) in an appropriate E. coli strain. Due to its membrane localization, expression at lower temperatures (e.g., 16-20°C) may improve proper folding and yield.
-
Harvest cells as described for UvrY.
-
-
Purification:
-
Resuspend the cell pellet in a suitable buffer and disrupt the cells.
-
Isolate the membrane fraction by ultracentrifugation.
-
Solubilize the membrane proteins using a mild detergent (e.g., DDM, Triton X-100).
-
Purify the solubilized BarA using affinity chromatography (e.g., Ni-NTA for His-tagged protein). All buffers should contain the same detergent used for solubilization.
-
Further purify the protein using size-exclusion chromatography to remove aggregates and ensure homogeneity.
-
Dialyze against a storage buffer containing a low concentration of detergent and store at -80°C.
-
In Vitro Phosphotransfer Assay
This protocol details the steps to monitor the autophosphorylation of BarA and the subsequent phosphotransfer to UvrY using radiolabeled ATP.
Materials:
-
Purified BarA and UvrY proteins
-
Phosphorylation buffer: 33 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA, 10% glycerol[4]
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
2x SDS-PAGE loading buffer
-
SDS-PAGE gels (e.g., 12-15%)
-
Phosphorimager or autoradiography film
Experimental Workflow Diagram:
Caption: Workflow for the in vitro phosphotransfer assay.
Protocol:
Part A: BarA Autophosphorylation
-
Set up the reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
Purified BarA (e.g., 1-5 µM final concentration)
-
4 µL of 5x Phosphorylation buffer
-
Nuclease-free water to a volume of 18 µL
-
-
Initiate the reaction by adding 2 µL of [γ-³²P]ATP (final concentration ~50 µM).
-
Incubate the reaction at room temperature.
-
At various time points (e.g., 0, 1, 5, 10, 20, and 30 minutes), remove a 5 µL aliquot of the reaction mixture and terminate the reaction by adding it to 5 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes before loading onto an SDS-PAGE gel.
Part B: Phosphotransfer from BarA-P to UvrY
-
First, generate phosphorylated BarA (BarA-P). Set up a larger scale autophosphorylation reaction (e.g., 40 µL) as described in Part A, step 1.
-
Initiate the reaction with [γ-³²P]ATP and incubate for a sufficient time to allow for maximal BarA autophosphorylation (e.g., 45-60 minutes at room temperature), as determined from the autophosphorylation time-course experiment.[4]
-
Initiate the phosphotransfer reaction by adding purified UvrY (e.g., to a final concentration of 5-10 µM) to the mixture containing BarA-P.
-
At various time points (e.g., 0, 1, 2, 5, 10, and 20 minutes), remove a 5 µL aliquot and quench the reaction with 5 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and analyze by SDS-PAGE.
Analysis:
-
Run the quenched samples on a 12-15% SDS-PAGE gel until the dye front reaches the bottom.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Analyze the resulting image to visualize the radiolabeled proteins. Phosphorylated proteins will appear as dark bands.
-
Quantify the band intensities using appropriate software (e.g., ImageJ or software associated with the phosphorimager).
Alternative Non-Radioactive Detection:
For laboratories not equipped for handling radioactivity, Phos-tag™ SDS-PAGE can be used. This method separates phosphorylated and unphosphorylated proteins based on their differential migration in the presence of the Phos-tag™ acrylamide. The proteins can then be visualized by standard Coomassie blue or silver staining.
Data Presentation
The quantitative data obtained from the phosphotransfer assay can be presented in tabular format to facilitate comparison and analysis. The following tables are based on data adapted from a study on the BarA-UvrY system.[4]
Table 1: Time Course of BarA Autophosphorylation
| Time (minutes) | Relative Amount of BarA-P (Arbitrary Units) |
| 0 | 0 |
| 2 | 35 |
| 5 | 60 |
| 10 | 85 |
| 20 | 95 |
| 45 | 100 |
Table 2: Time Course of Phosphotransfer from BarA-P to UvrY
| Time (minutes) | Relative Amount of BarA-P (Arbitrary Units) | Relative Amount of UvrY-P (Arbitrary Units) |
| 0 | 100 | 0 |
| 1 | 40 | 55 |
| 2 | 25 | 70 |
| 5 | 15 | 80 |
| 10 | 10 | 85 |
| 20 | 5 | 90 |
Note: The values in these tables are representative and should be determined experimentally for each specific set of conditions.
Conclusion
The in vitro phosphotransfer assay for the BarA-UvrY system is a powerful tool for characterizing the biochemical activity of these key regulatory proteins. The protocols provided herein offer a robust framework for investigating the kinetics of autophosphorylation and phosphotransfer. Such studies are essential for a deeper understanding of bacterial signal transduction and can aid in the identification and characterization of inhibitors that target this critical pathway, paving the way for the development of novel therapeutic strategies.
References
- 1. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Dependent Activation of the BarA-UvrY Two-Component System in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatiotemporal regulation of the BarA/UvrY two-component signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Generating a barA Gene Knockout Mutant in Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
The barA gene in Escherichia coli encodes a sensor histidine kinase that, together with its cognate response regulator UvrY, forms the BarA-UvrY two-component system.[1][2][3] This system is a global regulator involved in cellular adaptation to environmental stress, including oxidative, weak acid, and osmotic stress.[4] The BarA-UvrY system plays a crucial role in regulating carbon metabolism by controlling the CsrA/CsrB regulatory system, which governs the switch between glycolytic and gluconeogenic pathways.[1][3][5] Furthermore, this system has been implicated in the regulation of virulence, biofilm formation, and motility.[4][6][7] Deletion of the barA gene can therefore have significant phenotypic effects, making the generation of a barA knockout mutant a valuable tool for studying these fundamental cellular processes and for potential applications in drug development.
These application notes provide detailed protocols for the generation and verification of a barA gene knockout mutant in E. coli using two common and effective methods: Lambda Red Recombinase-mediated homologous recombination and CRISPR/Cas9-based gene editing.
Signaling Pathway and Experimental Overview
The BarA-UvrY signaling cascade is initiated by environmental signals, leading to the autophosphorylation of the BarA sensor kinase. The phosphate (B84403) group is then transferred to the UvrY response regulator, which in turn modulates the transcription of target genes, including the small non-coding RNAs CsrB and CsrC. These sRNAs sequester the CsrA protein, a post-transcriptional regulator, thereby controlling the expression of genes involved in various metabolic and stress-response pathways.
The general workflow for generating a barA knockout mutant involves designing a strategy to replace the barA gene with a selectable marker or to introduce a frameshift mutation, followed by transformation of E. coli with the necessary genetic constructs, selection of putative mutants, and verification of the gene knockout.
Experimental Protocols
Two primary methods for generating a barA knockout in E. coli are presented below.
Method 1: Lambda Red Recombinase-Mediated Gene Knockout
This method utilizes the Lambda Red recombination system to replace the target gene with a selectable antibiotic resistance cassette via homologous recombination.[8][9]
Materials:
-
E. coli strain (e.g., BW25113)
-
pKD46 plasmid (temperature-sensitive, expresses Lambda Red recombinase)
-
pKD3 or pKD4 plasmid (template for chloramphenicol (B1208) or kanamycin (B1662678) resistance cassette, respectively)
-
Primers for amplifying the resistance cassette with homology arms to barA
-
pCP20 plasmid (expresses FLP recombinase to remove the resistance cassette)
-
LB medium and agar (B569324) plates with appropriate antibiotics (Ampicillin, Chloramphenicol/Kanamycin)
-
L-arabinose
Table 1: Primers for Lambda Red Recombinase Method
| Primer Name | Sequence (5' to 3') | Purpose |
| barA_KO_F | [50 nt upstream of barA start codon]GTGTAGGCTGGAGCTGCTTC | Forward primer for amplification of resistance cassette with 5' homology to barA |
| barA_KO_R | [50 nt downstream of barA stop codon]CATATGAATATCCTCCTTAG | Reverse primer for amplification of resistance cassette with 3' homology to barA |
Protocol:
Day 1: Preparation of Electrocompetent Cells with pKD46
-
Transform the target E. coli strain with the pKD46 plasmid and select on LB agar plates containing ampicillin (B1664943) at 30°C.[10]
-
Inoculate a single colony into 5 mL of LB broth with ampicillin and grow overnight at 30°C with shaking.[10]
Day 2: Induction of Recombinase and Electroporation
-
Inoculate 50 mL of LB broth with ampicillin with the overnight culture to an OD600 of ~0.1.
-
Grow at 30°C with shaking to an OD600 of 0.4-0.6.
-
Add L-arabinose to a final concentration of 0.2% to induce the expression of the Lambda Red recombinase from pKD46 and continue to incubate for 1 hour at 30°C.[11]
-
Prepare electrocompetent cells by washing the cell pellet with ice-cold sterile 10% glycerol.[10]
-
Amplify the antibiotic resistance cassette from pKD3 or pKD4 using the barA_KO_F and barA_KO_R primers. Purify the PCR product.
-
Electroporate ~100-200 ng of the purified PCR product into the electrocompetent cells.[12]
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours with shaking.
-
Plate on LB agar plates containing the appropriate antibiotic (chloramphenicol or kanamycin) and incubate overnight at 37°C. The higher temperature will cure the cells of the temperature-sensitive pKD46 plasmid.
Day 3: Verification and Removal of Resistance Cassette (Optional)
-
Verify the replacement of the barA gene with the resistance cassette by colony PCR (see Verification section).
-
(Optional) To create a scarless deletion, transform the verified mutant with the pCP20 plasmid and select on ampicillin plates at 30°C.
-
Induce the expression of the FLP recombinase by incubating at 42°C to remove the resistance cassette.
-
Screen for colonies that have lost the resistance cassette by replica plating on antibiotic-containing and antibiotic-free plates.
Method 2: CRISPR/Cas9-Mediated Gene Knockout
This method uses the CRISPR/Cas9 system to introduce a targeted double-strand break in the barA gene, which is then repaired by homologous recombination with a provided donor DNA, leading to gene disruption.[13][14]
Materials:
-
E. coli strain (e.g., DH5α)
-
pCasRed plasmid (expresses Cas9 and Lambda Red recombinase)
-
pCRISPR-SacB-gDNA plasmid (for cloning the guide RNA)
-
Primers for cloning the barA-targeting gRNA
-
Donor DNA (oligonucleotide or plasmid) with homology to the regions flanking the barA gene and containing the desired mutation (e.g., a stop codon and frameshift).
-
LB medium and agar plates with appropriate antibiotics (e.g., Chloramphenicol, Kanamycin)
Table 2: Primers for CRISPR/Cas9 Method
| Primer Name | Sequence (5' to 3') | Purpose |
| barA_gRNA_F | [20 nt target sequence in barA]GTTTTAGAGCTAGAAATAGCAAG | Forward primer for gRNA cloning |
| barA_gRNA_R | [Reverse complement of 20 nt target]AAAC[Reverse complement of 20 nt target] | Reverse primer for gRNA cloning |
| barA_donor_F | [50 nt upstream of target site][desired mutation][50 nt downstream of target site] | Forward donor oligonucleotide |
| barA_donor_R | [Reverse complement of barA_donor_F] | Reverse donor oligonucleotide |
Protocol:
Day 1-2: Plasmid Construction
-
Design a 20-nucleotide guide RNA (gRNA) targeting the barA gene using online tools to minimize off-target effects.[15]
-
Clone the designed gRNA into the pCRISPR-SacB-gDNA plasmid.[13]
-
Design and synthesize the donor DNA. For a simple knockout, this can be a short double-stranded DNA fragment with homology arms flanking the target site and introducing a premature stop codon and a frameshift mutation.
Day 3: Transformation and Knockout
-
Transform the target E. coli strain with the pCasRed plasmid and select on appropriate antibiotic plates.[13]
-
Prepare electrocompetent cells of the pCasRed-containing strain.
-
Co-transform the competent cells with the pCRISPR-SacB-gDNA plasmid containing the barA-targeting gRNA and the donor DNA.[13]
-
Plate on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight.
Day 4: Verification
-
Select colonies and verify the knockout by PCR and Sanger sequencing (see Verification section).[16][17]
Verification of the barA Knockout
Accurate verification of the gene knockout is crucial.[17] A combination of PCR and DNA sequencing is recommended.
Protocol: PCR Verification
-
Design a pair of primers that anneal to the regions flanking the barA gene.
-
Perform colony PCR on the putative mutant colonies and a wild-type control.
-
Analyze the PCR products by agarose gel electrophoresis. A successful knockout will result in a PCR product of a different size than the wild-type.[18]
Table 3: Expected PCR Product Sizes for Verification
| Strain | Expected PCR Product Size |
| Wild-type E. coli | Size of barA gene (~2.7 kb) + flanking regions |
| ΔbarA::kan (Lambda Red) | Size of kanamycin cassette (~1.5 kb) + flanking regions |
| ΔbarA (CRISPR/Cas9) | Size of flanking regions (if entire gene is deleted) or same as wild-type (if only small indel) |
Protocol: Sequencing Verification
-
Purify the PCR product from the verified mutant colonies.
-
Send the purified PCR product for Sanger sequencing to confirm the absence of the barA gene or the presence of the intended mutation.[17]
Phenotypic Characterization of the ΔbarA Mutant
The barA knockout mutant is expected to exhibit several phenotypic changes.
Table 4: Expected Phenotypes of the ΔbarA Mutant
| Phenotype | Expected Observation in ΔbarA Mutant | Reference |
| Growth on different carbon sources | Growth advantage on gluconeogenic carbon sources; growth disadvantage on glycolytic carbon sources compared to wild-type. | [1][3] |
| Biofilm formation | Reduced biofilm formation. | [7] |
| Motility | Altered motility. | [6] |
| Stress response | Altered response to oxidative, weak acid, and osmotic stress. | [4] |
| Virulence (in pathogenic strains) | Attenuated virulence. | [6] |
Protocol: Growth Curve Analysis
-
Grow wild-type and ΔbarA mutant strains in minimal medium supplemented with either a glycolytic (e.g., glucose) or a gluconeogenic (e.g., succinate) carbon source.
-
Monitor the optical density (OD600) of the cultures over time to generate growth curves.
-
Compare the growth rates of the mutant and wild-type strains under each condition.
Protocol: Biofilm Assay
-
Grow wild-type and ΔbarA mutant strains in a multi-well plate in a biofilm-promoting medium (e.g., LB without salt).
-
After a period of incubation, discard the planktonic cells and stain the attached biofilm with crystal violet.
-
Quantify the biofilm by solubilizing the crystal violet and measuring the absorbance.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful generation and verification of a barA gene knockout mutant in E. coli. The resulting mutant will be a valuable tool for researchers investigating the diverse roles of the BarA-UvrY two-component system in bacterial physiology and pathogenesis, and for professionals in drug development exploring novel antibacterial targets.
References
- 1. The Escherichia coli BarA-UvrY two-component system is needed for efficient switching between glycolytic and gluconeogenic carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bacterial adaptive response gene, barA, encodes a novel conserved histidine kinase regulatory switch for adaptation and modulation of metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Genetic and Functional Characterization of the Escherichia coli BarA-UvrY Two-Component System: Point Mutations in the HAMP Linker of the BarA Sensor Give a Dominant-Negative Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted chromosomal gene knockout using PCR fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Efficiency Scarless Genetic Modification in Escherichia coli by Using Lambda Red Recombination and I-SceI Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. static.igem.org [static.igem.org]
- 12. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 13. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene Knockout in E. coli - CD Biosynsis [biosynsis.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 17. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for ChIP-seq Analysis of UvrY Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BarA-UvrY two-component system is a crucial signal transduction pathway in many Gram-negative bacteria, including the model organism Escherichia coli. This system allows bacteria to sense and respond to environmental cues, playing a significant role in metabolism, motility, biofilm formation, and virulence.[1][2] The response regulator UvrY, upon phosphorylation by the sensor kinase BarA, binds to specific DNA sequences to modulate the transcription of target genes.[3] A primary role of the BarA-UvrY system is the activation of transcription of small non-coding RNAs, such as CsrB and CsrC, which in turn regulate the activity of the global carbon storage regulator CsrA.[4][5]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of DNA-binding proteins like UvrY.[6] This application note provides a comprehensive overview and detailed protocols for performing and analyzing a UvrY ChIP-seq experiment in E. coli.
BarA-UvrY Signaling Pathway
The BarA-UvrY signaling cascade begins with the sensing of environmental signals, such as short-chain fatty acids like acetate (B1210297) and formate, by the periplasmic domain of the sensor kinase BarA.[3] This leads to the autophosphorylation of BarA, which then transfers the phosphoryl group to the response regulator UvrY.[3] Phosphorylated UvrY (UvrY-P) subsequently binds to specific DNA sites in the promoter regions of its target genes, activating their transcription.[1]
Diagram of the BarA-UvrY signaling pathway.
UvrY ChIP-seq Experimental Workflow
The ChIP-seq protocol for UvrY involves several key steps, starting from cell culture and cross-linking to DNA sequencing and data analysis. A schematic of the experimental workflow is presented below.
UvrY ChIP-seq experimental workflow.
Detailed Experimental Protocols
This section provides a detailed protocol for performing ChIP-seq to identify UvrY binding sites in E. coli. This protocol is adapted from general bacterial ChIP-seq protocols and incorporates specific details from UvrY ChIP-exo studies.[1][7]
I. Cell Culture and Cross-linking
-
Culture Growth: Grow E. coli strains expressing a C-terminally FLAG-tagged UvrY from its native promoter in a suitable medium (e.g., LB broth) at 37°C with shaking to the desired growth phase (e.g., late exponential phase).
-
Cross-linking: Add formaldehyde (B43269) to the culture to a final concentration of 1% (vol/vol). Incubate at room temperature for 20 minutes with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with gentle shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS).
II. Cell Lysis and Chromatin Sonication
-
Resuspension: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitors).
-
Lysis: Lyse the cells, for example by using a bead beater.
-
Sonication: Shear the chromatin by sonication to an average fragment size of 200-500 bp. Optimization of sonication conditions (power, duration, and cycles) is critical and should be determined empirically for the specific sonicator and sample volume. Monitor fragmentation by running an aliquot of the sonicated chromatin on an agarose (B213101) gel.[8]
III. Immunoprecipitation
-
Clarification: Centrifuge the sonicated lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Dilution: Dilute the supernatant (chromatin) 10-fold with a dilution buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Input Control: Set aside an aliquot of the diluted chromatin to serve as the input control.
-
Antibody Incubation: Add a ChIP-grade anti-FLAG antibody to the remaining diluted chromatin and incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.
IV. Elution, Reverse Cross-linking, and DNA Purification
-
Elution: Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS).
-
Reverse Cross-linking: Add NaCl to a final concentration of 200 mM to the eluted chromatin and the input control. Incubate at 65°C for at least 6 hours or overnight to reverse the cross-links.
-
RNase and Proteinase K Treatment: Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
V. Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA using a commercial kit according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a suitable platform (e.g., Illumina).
Bioinformatics Analysis of UvrY ChIP-seq Data
A robust bioinformatics pipeline is essential for processing and interpreting ChIP-seq data. The following workflow outlines the key steps for analyzing UvrY ChIP-seq data.
Bioinformatics workflow for UvrY ChIP-seq data analysis.
I. Quality Control and Read Alignment
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the quality-filtered reads to the E. coli reference genome using aligners such as Bowtie2 or BWA.
II. Peak Calling
-
Peak Calling: Identify regions of the genome with significant enrichment of ChIP reads compared to the input control. MACS2 is a widely used tool for this purpose.[4][5] The output will be a list of "peaks" representing putative UvrY binding sites.
III. Peak Annotation and Motif Analysis
-
Peak Annotation: Annotate the identified peaks to determine their proximity to genomic features, particularly the transcription start sites of genes.
-
Motif Discovery: Analyze the sequences within the called peaks to identify conserved DNA motifs that may represent the UvrY binding site. Tools like MEME can be used for de novo motif discovery. A 9 bp inverted repeat sequence has been identified in the promoter regions of csrB and csrC and is a likely UvrY binding motif.
IV. Downstream Analysis
-
Gene Ontology (GO) Analysis: Perform GO analysis on the genes associated with UvrY binding sites to identify enriched biological processes and molecular functions.
-
Integration with other data: Integrate the ChIP-seq data with other omics data, such as RNA-seq, to understand the functional consequences of UvrY binding.
Data Presentation: UvrY Binding Sites
ChIP-seq experiments have identified direct binding of UvrY to the promoter regions of the csrB and csrC genes.[1] The following table summarizes representative quantitative data that could be obtained from a UvrY ChIP-seq experiment.
| Target Gene | Peak Location (relative to TSS) | Fold Enrichment (ChIP vs. Input) | p-value | Associated Biological Process |
| csrB | -222 to -142 and -56 to +25 | 15.2 | 1.5e-10 | Carbon metabolism regulation |
| csrC | -223 to -143 and -49 to +32 | 12.8 | 3.2e-8 | Carbon metabolism regulation |
| cspA | Promoter region | 8.5 | 5.1e-6 | Cold shock response |
| spf | Promoter region | 6.3 | 2.4e-5 | RNA processing |
Note: The fold enrichment and p-values are illustrative and may vary between experiments.
UvrY Binding Motif
Analysis of UvrY binding sites in the promoter regions of csrB and csrC has revealed a conserved 9 bp inverted repeat sequence. This motif is likely the recognition site for UvrY binding.
Consensus UvrY binding motif.
Conclusion
The application of ChIP-seq for the analysis of UvrY binding sites provides invaluable insights into the regulatory network governed by the BarA-UvrY two-component system. The protocols and data analysis pipeline detailed in this application note offer a comprehensive guide for researchers and scientists. Understanding the genome-wide targets of UvrY is crucial for elucidating its role in bacterial physiology and pathogenesis, and may aid in the development of novel antimicrobial strategies targeting this important regulatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulatory circuitry of the CsrA/CsrB and BarA/UvrY systems of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel regulatory protein (CsrD) that targets the global regulatory RNAs CsrB and CsrC for degradation by RNase E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. A consensus sequence for binding of Lrp to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WebLogo 3 - About [weblogo.threeplusone.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Identifying BarA-Interacting Proteins Using Yeast Two-Hybrid Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial sensor kinase BarA is a critical component of a two-component signal transduction system that regulates virulence, stress adaptation, and metabolic switching in various Gram-negative bacteria, including pathogenic species like Escherichia coli and Salmonella. Understanding the protein-protein interactions (PPIs) of BarA is crucial for elucidating its regulatory mechanisms and for the development of novel antimicrobial strategies. The yeast two-hybrid (Y2H) system offers a powerful genetic approach to screen for and identify novel protein interaction partners. This document provides a detailed application note and experimental protocols for the identification and validation of BarA-interacting proteins using a yeast two-hybrid screen, followed by co-immunoprecipitation (Co-IP) and pull-down assays for confirmation.
Introduction
BarA is a highly conserved membrane-associated histidine kinase.[1] In conjunction with its cognate response regulator UvrY (also known as SirA in Salmonella), it forms a two-component system (TCS) that responds to environmental signals, such as the presence of short-chain fatty acids like formate (B1220265) and acetate (B1210297).[2][3] This system plays a pivotal role in controlling the expression of non-coding RNAs CsrB and CsrC, which in turn regulate the activity of the global post-transcriptional regulator CsrA.[4][5][6] The BarA/UvrY/Csr system governs a wide array of cellular processes, including carbon metabolism, motility, biofilm formation, and the expression of virulence factors.[5][7]
Identifying proteins that interact with BarA can provide deeper insights into how its activity is modulated and how it integrates various cellular signals. The yeast two-hybrid (Y2H) system is a robust in vivo technique for detecting binary protein-protein interactions.[8] It relies on the reconstitution of a functional transcription factor within a yeast cell, which occurs only when a "bait" protein (fused to a DNA-binding domain) and a "prey" protein (fused to a transcriptional activation domain) interact.[8] This application note will detail the workflow for using BarA as a bait to screen a cDNA library for interacting prey proteins.
Data Presentation
While specific quantitative data for BarA interactors from a large-scale Y2H screen is not extensively available in the public domain, this section provides a template for how such data should be structured and presented.
Table 1: Putative BarA-Interacting Proteins Identified by Yeast Two-Hybrid Screening
| Prey ID | Gene Name | Organism | Reporter Gene Activation (Fold Change over Negative Control) | Notes |
| P01 | geneX | E. coli | 15.2 | Strong interaction; validated by Co-IP. |
| P02 | geneY | E. coli | 8.7 | Moderate interaction; validation pending. |
| P03 | geneZ | Salmonella | 25.1 | Very strong interaction; validated by Co-IP and Pull-down. |
| P04 | uvrY | E. coli | 2.1 | Weak, transient interaction; likely not detectable in standard Y2H. |
Table 2: Validation of BarA-Protein Interactions
| Interaction Pair | Co-Immunoprecipitation (Co-IP) | Pull-Down Assay |
| BarA - Protein X | Positive | Positive |
| BarA - Protein Y | Negative | Not Performed |
| BarA - Protein Z | Positive | Positive |
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: The BarA/UvrY two-component signaling pathway.
Caption: Yeast two-hybrid experimental workflow.
Experimental Protocols
Yeast Two-Hybrid (Y2H) Screening
Objective: To identify proteins that interact with BarA by screening a cDNA library.
Principle: The GAL4-based Y2H system is utilized. The BarA gene is cloned into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD). A cDNA library from the organism of interest is cloned into a "prey" vector (e.g., pGADT7) to create fusions with the GAL4 activation domain (AD). If the BarA "bait" and a "prey" protein interact in the yeast nucleus, the BD and AD are brought into proximity, reconstituting a functional GAL4 transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ).
Materials:
-
Bait plasmid: pGBKT7 containing the full-length coding sequence of barA.
-
Prey library: Pre-transformed cDNA library in pGADT7.
-
Yeast strains: e.g., AH109 (MATa) and Y187 (MATα).
-
Yeast media: YPDA, SD/-Trp, SD/-Leu, SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade.
-
Reagents for yeast transformation (if not using pre-transformed library).
-
3-Amino-1,2,4-triazole (3-AT) for suppressing leaky HIS3 expression.
Procedure:
-
Bait Plasmid Preparation and Auto-activation Test:
-
Clone the full-length barA coding sequence in-frame with the GAL4 DNA-binding domain in the pGBKT7 vector.
-
Transform the pGBKT7-BarA construct into yeast strain AH109.
-
Plate the transformants on SD/-Trp and SD/-Trp/-His/-Ade media.
-
Growth on SD/-Trp/-His/-Ade indicates that the BarA bait auto-activates the reporter genes. If auto-activation occurs, the bait construct may need to be truncated or a different Y2H system used.
-
-
Yeast Mating:
-
Grow a single colony of the AH109 strain containing the pGBKT7-BarA bait in SD/-Trp liquid medium overnight at 30°C.
-
In parallel, grow an aliquot of the pre-transformed Y187 prey library in SD/-Leu liquid medium.
-
Combine 50 mL of the bait culture with 50 mL of the prey library culture in a sterile 2 L flask.
-
Add 400 mL of YPDA medium and incubate at 30°C with gentle shaking (50 rpm) for 20-24 hours to allow mating.
-
-
Selection of Diploids and Screening for Interactions:
-
Collect the mated yeast cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Plate the resuspended cells on high-stringency selective medium: SD/-Leu/-Trp/-His/-Ade. To increase stringency and reduce false positives, this medium can be supplemented with 3-AT (concentration to be optimized, typically 5-20 mM).
-
Incubate the plates at 30°C for 5-10 days and monitor for colony growth.
-
-
Identification and Confirmation of Positive Interactions:
-
Pick individual positive colonies.
-
Isolate the prey plasmids from these yeast colonies.
-
Transform the isolated prey plasmids into E. coli for amplification and sequencing to identify the interacting protein.
-
To confirm the interaction, co-transform the identified prey plasmid with the pGBKT7-BarA bait plasmid into a fresh yeast strain and re-plate on selective media. As a negative control, co-transform the prey plasmid with an empty pGBKT7 vector.
-
Co-Immunoprecipitation (Co-IP) Assay
Objective: To validate the interaction between BarA and a putative interacting protein in a cellular context.
Principle: A tagged version of the bait protein (e.g., FLAG-tagged BarA) is co-expressed in cells with the untagged prey protein. An antibody specific to the tag is used to immunoprecipitate the bait protein. If the prey protein interacts with the bait, it will be co-precipitated and can be detected by Western blotting.
Materials:
-
Expression vectors for tagged BarA (e.g., pFLAG-BarA) and the prey protein.
-
Appropriate bacterial or mammalian cell line for expression.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors).
-
Anti-FLAG antibody.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash buffer (lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer or FLAG peptide solution).
-
Antibody against the prey protein for Western blotting.
Procedure:
-
Cell Culture and Lysis:
-
Co-transform E. coli cells with plasmids expressing FLAG-BarA and the prey protein.
-
Grow the cells to mid-log phase and induce protein expression.
-
Harvest the cells by centrifugation and resuspend in ice-cold lysis buffer.
-
Lyse the cells (e.g., by sonication) and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by resuspending in 2X SDS-PAGE sample buffer and boiling for 5 minutes, or by incubating with a solution of 3X FLAG peptide.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific for the prey protein to detect its presence in the immunoprecipitated complex. A Western blot for the FLAG tag should also be performed to confirm the immunoprecipitation of BarA.
-
In Vitro Pull-Down Assay
Objective: To confirm a direct physical interaction between BarA and a putative interacting protein using purified proteins.
Principle: A tagged version of the bait protein (e.g., His-tagged BarA) is purified and immobilized on an affinity resin. This immobilized bait is then incubated with a purified prey protein. If the proteins interact directly, the prey protein will be "pulled down" with the bait and can be detected by Western blotting.[1][9]
Materials:
-
Purified, tagged bait protein (e.g., His-BarA).
-
Purified prey protein.
-
Affinity resin (e.g., Ni-NTA agarose for His-tagged proteins).
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole).
-
Wash buffer (binding buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
-
Elution buffer (binding buffer with a high concentration of imidazole, e.g., 250 mM).
Procedure:
-
Immobilization of Bait Protein:
-
Equilibrate the Ni-NTA agarose beads with binding buffer.
-
Incubate the purified His-BarA with the equilibrated beads for 1-2 hours at 4°C to allow binding.
-
Wash the beads with binding buffer to remove any unbound bait protein.
-
-
Interaction/Pull-Down:
-
Add the purified prey protein to the beads with the immobilized His-BarA.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow the interaction to occur.
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant (flow-through).
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound prey protein.
-
Elute the protein complexes from the beads by incubating with elution buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting using an antibody against the prey protein. The presence of the prey protein in the eluate indicates a direct interaction with BarA.
-
Conclusion
The identification of BarA-interacting proteins is a critical step toward a comprehensive understanding of its function in bacterial signaling and pathogenesis. The yeast two-hybrid system provides an excellent platform for the initial discovery of novel interaction partners. Subsequent validation of these putative interactions through rigorous biochemical methods such as co-immunoprecipitation and in vitro pull-down assays is essential to confirm their biological relevance. The protocols and workflows detailed in this document provide a robust framework for researchers to systematically identify and characterize the BarA interactome, which may ultimately reveal new targets for therapeutic intervention.
References
- 1. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 2. The Escherichia coli two-component signal sensor BarA binds protonated acetate via a conserved hydrophobic-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. string-db.org [string-db.org]
- 8. thesciencenotes.com [thesciencenotes.com]
- 9. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Identifying BarA Phosphorylation Sites using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BarA-UvrY two-component system is a critical signal transduction pathway in many Gram-negative bacteria, including Escherichia coli. This system plays a pivotal role in regulating central carbon metabolism, motility, biofilm formation, and virulence. The sensor kinase, BarA, perceives environmental signals and initiates a phosphorelay cascade that culminates in the phosphorylation of the response regulator, UvrY. This phosphorylation event modulates the expression of target genes, primarily the small non-coding RNAs CsrB and CsrC, which in turn regulate the activity of the global post-transcriptional regulator CsrA.[1][2][3] Understanding the precise phosphorylation sites within the BarA-UvrY system is crucial for elucidating its regulatory mechanisms and for the development of novel antimicrobial strategies.
Mass spectrometry has emerged as a powerful and indispensable tool for the identification and quantification of protein phosphorylation sites due to its high sensitivity, specificity, and throughput.[4][5][6] This document provides detailed application notes and protocols for the use of mass spectrometry to identify and characterize the phosphorylation sites of the BarA protein.
BarA-UvrY Signaling Pathway
The BarA-UvrY signaling pathway operates through a multi-step phosphorelay. Upon sensing a stimulus, such as the presence of short-chain carboxylic acids, the sensor kinase BarA undergoes autophosphorylation on a conserved histidine residue. The phosphoryl group is then intramolecularly transferred to a conserved aspartate residue within BarA's receiver domain, and subsequently to a second conserved histidine in its phosphotransfer domain. Finally, the phosphate (B84403) is transferred to a conserved aspartate residue on the response regulator UvrY.[1][3][7] Phosphorylated UvrY then acts as a transcriptional regulator for genes like csrB and csrC.
Quantitative Analysis of BarA Phosphorylation Sites
Table 1: Representative Quantitative Phosphoproteomics Data for BarA and UvrY Phosphorylation Sites. This table illustrates a potential outcome of a quantitative mass spectrometry experiment. The fold change represents the relative abundance of the phosphorylated peptide in the wild-type versus a negative control (e.g., a kinase-dead BarA mutant).
| Protein | Phosphorylation Site | Peptide Sequence | m/z (Observed) | Fold Change (WT/Mutant) | p-value |
| BarA | His302 | K.VGSH DLR.L | 754.38 | 15.2 | <0.001 |
| BarA | Asp718 | I.TIDED IMK.T | 648.29 | 12.8 | <0.001 |
| BarA | His861 | G.FAGH EIK.G | 549.27 | 14.5 | <0.001 |
| UvrY | Asp54 | L.VLIVD DPR.N | 587.31 | 25.6 | <0.001 |
Note: The peptide sequences and m/z values are illustrative and would be determined experimentally.
Experimental Protocols
The following protocols provide a general framework for the identification of BarA phosphorylation sites using mass spectrometry. These should be optimized based on the specific experimental setup and available instrumentation.
Expression and Purification of BarA
For in vitro phosphorylation assays and detailed phosphopeptide mapping, it is often advantageous to work with purified protein.
-
Gene Cloning: Clone the full-length barA gene into an expression vector with a suitable tag (e.g., 6xHis or GST) for affinity purification.
-
Protein Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and a protease inhibitor cocktail). Lyse the cells by sonication or high-pressure homogenization.
-
Affinity Purification: Clarify the lysate by centrifugation and apply the supernatant to an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins). Wash the resin extensively and elute the purified this compound.
-
Quality Control: Assess the purity of the protein by SDS-PAGE and Coomassie blue staining.
In Vitro Autophosphorylation of BarA
This protocol is designed to induce the autophosphorylation of purified BarA.
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Purified BarA (1-5 µg)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
1 mM ATP
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
In-gel Digestion of Phosphorylated BarA
-
SDS-PAGE: Separate the phosphorylated BarA sample by SDS-PAGE.
-
Band Excision: Stain the gel with a mass spectrometry-compatible Coomassie stain (e.g., SimplyBlue™ SafeStain) and excise the protein band corresponding to BarA.
-
Destaining: Destain the gel piece with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate until the gel piece is colorless.
-
Reduction and Alkylation:
-
Reduce the protein by incubating the gel piece in 10 mM dithiothreitol (B142953) (DTT) in 100 mM ammonium bicarbonate at 56°C for 1 hour.
-
Alkylate the protein by incubating in 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Wash the gel piece with 100 mM ammonium bicarbonate and then dehydrate with 100% ACN.
-
Rehydrate the gel piece in a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction: Extract the peptides from the gel piece by sequential incubations with solutions of increasing ACN concentration (e.g., 50% ACN/5% formic acid, followed by 100% ACN). Pool the extracts and dry them in a vacuum centrifuge.
Phosphopeptide Enrichment (IMAC or TiO₂)
Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is often necessary for their detection by mass spectrometry.[6]
-
Resuspend Peptides: Resuspend the dried peptide extract in a loading buffer appropriate for the chosen enrichment method (e.g., 80% ACN/0.1% trifluoroacetic acid for TiO₂).
-
Enrichment:
-
IMAC: Use commercially available IMAC resins (e.g., Fe-NTA or Ga-NTA) according to the manufacturer's instructions.
-
TiO₂: Use TiO₂ microcolumns or beads. Incubate the peptide solution with the TiO₂ material, wash to remove non-phosphorylated peptides, and elute the phosphopeptides with a basic solution (e.g., 1% ammonium hydroxide).
-
-
Desalting: Desalt the enriched phosphopeptides using a C18 ZipTip or equivalent before mass spectrometry analysis.
LC-MS/MS Analysis
-
Chromatography: Separate the enriched and desalted phosphopeptides using a nano-liquid chromatography (nanoLC) system coupled to the mass spectrometer. A typical setup involves a C18 reversed-phase column with a gradient of increasing ACN concentration.
-
Mass Spectrometry:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Use a fragmentation method such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis
-
Database Searching: Use a database search engine (e.g., Mascot, SEQUEST, or MaxQuant) to identify the peptides from the MS/MS spectra. Search against a database containing the sequence of BarA.
-
Phosphorylation Site Localization: Specify phosphorylation of serine, threonine, and histidine as variable modifications in the search parameters. The software will identify peptides with a mass shift of +79.966 Da (the monoisotopic mass of HPO₃) and localize the phosphorylation site based on the fragmentation pattern in the MS/MS spectrum.
-
Quantitative Analysis: For quantitative experiments (e.g., using label-free quantification or isotopic labeling), use appropriate software (e.g., MaxQuant, Skyline) to determine the relative abundance of the identified phosphopeptides between different samples.
Conclusion
The application of mass spectrometry provides a robust and sensitive methodology for the identification and quantification of BarA phosphorylation sites. The protocols and information presented here offer a comprehensive guide for researchers investigating the molecular mechanisms of the BarA-UvrY two-component system. A thorough understanding of the phosphorylation dynamics of BarA is essential for deciphering its role in bacterial physiology and pathogenesis and may pave the way for the development of novel therapeutic interventions.
References
- 1. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Quantitative phosphoproteomics | Semantic Scholar [semanticscholar.org]
- 5. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contemporary Enzyme-Based Methods for Recombinant Proteins In Vitro Phosphorylation [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring BarA-UvrY Activity Using Fluorescent Reporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BarA-UvrY two-component system is a crucial regulatory circuit in many Gram-negative bacteria, including Escherichia coli. It plays a pivotal role in controlling a wide range of cellular processes such as carbon metabolism, motility, biofilm formation, and virulence. The system responds to environmental signals, activating the transcription of small non-coding RNAs, CsrB and CsrC. These sRNAs, in turn, regulate the activity of the global post-transcriptional regulator CsrA. Given its central role in bacterial physiology and pathogenesis, the BarA-UvrY system represents a promising target for the development of novel antimicrobial agents.
This document provides detailed application notes and protocols for the use of fluorescent reporters to quantitatively measure the activity of the BarA-UvrY signaling pathway. Fluorescent reporters, such as Green Fluorescent Protein (GFP), offer a sensitive, real-time, and high-throughput method to monitor gene expression downstream of BarA-UvrY activation.
Signaling Pathway
The BarA-UvrY signaling cascade begins with the sensor kinase BarA, a transmembrane protein that autophosphorylates in response to specific environmental stimuli, such as the presence of short-chain fatty acids like acetate (B1210297) and formate. The phosphoryl group is then transferred to the cognate response regulator, UvrY. Phosphorylated UvrY (UvrY-P) acts as a transcriptional activator, binding to the promoter regions of the csrB and csrC genes and upregulating their expression.[1] The resulting CsrB and CsrC sRNAs contain multiple binding sites for the CsrA protein, effectively sequestering it and alleviating its repressive effects on target mRNAs.
Application Notes
Fluorescent reporter systems are powerful tools for studying the activity of the BarA-UvrY pathway. By fusing the promoter of a BarA-UvrY target gene, such as csrB or csrC, to a gene encoding a fluorescent protein (e.g., GFP), the level of fluorescence becomes a direct proxy for the transcriptional activity of the pathway.
Key Applications:
-
Screening for Inhibitors/Activators: High-throughput screening of small molecule libraries to identify compounds that modulate BarA-UvrY activity. This is highly relevant for antibiotic discovery programs.
-
Investigating Environmental Signals: Identifying and characterizing environmental cues (e.g., pH, specific metabolites) that activate or repress the BarA-UvrY system.[2][3][4]
-
Dissecting Regulatory Networks: Quantifying the contribution of other regulatory proteins to the control of BarA-UvrY activity.
-
Validating Genetic Mutants: Confirming the effect of mutations in barA, uvrY, or other related genes on pathway output.
Choosing a Fluorescent Reporter:
-
GFP and its Variants: GFPuv, sfGFP (superfolder GFP), and other enhanced variants are commonly used due to their bright fluorescence and stability.
-
Other Fluorescent Proteins: Red fluorescent proteins (e.g., mCherry) can also be used, particularly in dual-reporter systems for simultaneous monitoring of multiple promoters or for normalization.
Reporter Construct Design:
-
Transcriptional Fusions: The promoter region of a BarA-UvrY target gene (e.g., the promoter of csrB, PcsrB) is cloned upstream of the fluorescent reporter gene in a suitable vector. This allows for the measurement of promoter activity.
-
Vector Choice: Low-copy-number plasmids are generally preferred to minimize the metabolic burden on the host cells and to avoid titration of regulatory factors. Chromosomal integration of the reporter construct provides the most stable and single-copy reporter system.
Experimental Protocols
Protocol 1: Construction of a PcsrB-gfp Reporter Plasmid
This protocol describes the construction of a plasmid-based fluorescent reporter by cloning the csrB promoter upstream of a promoterless gfp gene.
Materials:
-
E. coli strain (e.g., DH5α for cloning, a wild-type strain like MG1655 for assays)
-
Genomic DNA from E. coli MG1655
-
A low-copy-number plasmid vector with a promoterless gfp gene (e.g., pUA66)
-
Restriction enzymes (e.g., EcoRI and BamHI)
-
T4 DNA Ligase
-
PCR reagents
-
Primers to amplify the csrB promoter (forward and reverse, with appropriate restriction sites)
-
Standard molecular biology reagents and equipment
Methodology:
-
Primer Design: Design primers to amplify the promoter region of csrB. Include restriction sites for the chosen enzymes (e.g., EcoRI and BamHI) at the 5' ends of the forward and reverse primers, respectively.
-
PCR Amplification: Amplify the PcsrB region from E. coli genomic DNA using the designed primers and a high-fidelity DNA polymerase.
-
Purification: Purify the PCR product and the reporter plasmid vector using a PCR purification kit and a plasmid miniprep kit, respectively.
-
Restriction Digest: Digest both the purified PCR product and the plasmid vector with the selected restriction enzymes (e.g., EcoRI and BamHI).
-
Ligation: Ligate the digested PcsrB fragment into the digested plasmid vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells.
-
Selection and Verification: Plate the transformed cells on selective agar (B569324) plates (containing the appropriate antibiotic). Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing.
-
Transformation into Assay Strain: Transform the confirmed PcsrB-gfp plasmid into the desired E. coli strain for activity assays (e.g., wild-type, ΔbarA, ΔuvrY).
Protocol 2: Measuring BarA-UvrY Activity Using the PcsrB-gfp Reporter
This protocol details the measurement of fluorescence from the reporter strain to quantify BarA-UvrY activity.
Materials:
-
E. coli strains containing the PcsrB-gfp reporter plasmid (e.g., wild-type, ΔbarA, ΔuvrY)
-
Luria-Bertani (LB) medium or other appropriate growth medium
-
Appropriate antibiotic for plasmid maintenance
-
96-well microplates (black with a clear bottom for fluorescence measurements)
-
Microplate reader with fluorescence detection capabilities (excitation/emission filters for GFP, e.g., 485/520 nm) and absorbance measurement (e.g., 600 nm)
-
Optional: Inducing compounds or varying growth conditions (e.g., different pH buffers)
Methodology:
-
Inoculation: Inoculate single colonies of the reporter strains into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight cultures 1:100 into fresh medium in a 96-well microplate (200 µL per well). Include multiple replicates for each strain and condition. Also include a well with medium only for background subtraction.
-
Incubation and Measurement: Incubate the microplate in a plate reader at 37°C with shaking. Measure the optical density at 600 nm (OD600) and GFP fluorescence (Excitation: 485 nm, Emission: 520 nm) at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Data Analysis:
-
Subtract the background fluorescence (from the medium-only well) from all fluorescence readings.
-
Subtract the background OD600 (from the medium-only well) from all OD600 readings.
-
Normalize the fluorescence signal by dividing the fluorescence value by the OD600 value for each time point. This gives the relative fluorescence intensity per cell.
-
Plot the normalized fluorescence over time or as a bar chart at a specific time point (e.g., stationary phase) to compare the activity between different strains or conditions.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of barA and uvrY Mutations on csrB Promoter Activity
This table shows representative data on the relative activity of the csrB promoter in wild-type and mutant backgrounds, based on findings from studies using lacZ reporters which are expected to be comparable to fluorescent reporter outcomes.[1]
| Strain Background | Genotype | Relative Promoter Activity (%) | Fold Change vs. Wild-Type |
| Wild-Type | barA+, uvrY+ | 100 | 1.0 |
| ΔbarA | barA-, uvrY+ | ~30 | ~0.3 |
| ΔuvrY | barA+, uvrY- | ~5 | ~0.05 |
Table 2: Influence of External pH on csrB Promoter Activity
This table illustrates the pH-dependent activation of the BarA-UvrY system, with data extrapolated from published lacZ reporter assays.[2][3]
| External pH | Relative Promoter Activity (Normalized Fluorescence) |
| 5.0 | Basal/Inactive |
| 6.0 | Activated |
| 7.0 | Activated |
| 8.0 | Activated |
| 9.0 | Activated |
Drug Development Applications
The use of fluorescent reporters for BarA-UvrY activity is particularly valuable in drug development. High-throughput screening (HTS) campaigns can be designed to identify small molecules that inhibit this two-component system.
Workflow for HTS:
-
Assay Development: Optimize the PcsrB-gfp reporter strain and assay conditions (e.g., cell density, incubation time) for a robust and reproducible signal in a 384-well or 1536-well plate format.
-
Screening: Screen a compound library by adding the compounds to the reporter strain in microplates. Measure fluorescence after a set incubation period.
-
Hit Identification: Identify compounds that significantly reduce the fluorescent signal without affecting bacterial growth (to exclude cytotoxic compounds).
-
Hit Validation and Characterization: Confirm the activity of hit compounds through dose-response curves and secondary assays to determine their mechanism of action (e.g., targeting BarA autophosphorylation or UvrY DNA binding).
By providing a quantitative and scalable method to measure BarA-UvrY activity, fluorescent reporters are an indispensable tool for both fundamental research into bacterial signaling and applied research in the quest for new antimicrobial therapies.
References
- 1. Regulatory Circuitry of the CsrA/CsrB and BarA/UvrY Systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Dependent Activation of the BarA-UvrY Two-Component System in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pH-dependent activation of the BarA-UvrY two-component system in Escherichia coli [pubmed.ncbi.nlm.nih.gov]
Protocol for In Vivo Crosslinking of BarA-Regulated DNA Complexes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the in vivo crosslinking of UvrY-DNA complexes in E. coli using formaldehyde, followed by chromatin immunoprecipitation and preparation for downstream analysis such as sequencing (ChIP-seq). This method allows for the genome-wide identification of UvrY binding sites, providing valuable insights into the direct regulatory targets of the BarA-UvrY signaling pathway.
Data Presentation
Table 1: Quantitative Parameters for ChIP-seq of a Transcription Factor in E. coli
| Parameter | Typical Range | Notes |
| Starting Cell Number | 1 x 109 - 1 x 1010 cells | Sufficient cell material is crucial for obtaining adequate DNA yield. |
| Chromatin Yield (after sonication) | 10 - 100 µg | Measured by spectrophotometry (A260). |
| DNA Fragment Size | 200 - 1000 bp | Optimal for high-resolution mapping of binding sites. Verified by agarose (B213101) gel electrophoresis.[5] |
| Antibody Amount per IP | 2 - 10 µg | This should be optimized for each specific antibody. |
| Immunoprecipitated DNA (ChIP-DNA) Yield | 1 - 10 ng | Highly dependent on the abundance of the target protein and the efficiency of the antibody. |
| Fold Enrichment (over IgG/mock IP) | >2-fold (qPCR) | A 2-fold enrichment is often considered the minimum for a potentially biologically relevant interaction.[6] |
| Percent Input DNA Precipitated | 0.1% - 1% | For transcription factors, values in this range are common for positive control loci.[6] |
Signaling Pathway Diagram
Caption: The BarA-UvrY two-component signaling pathway in E. coli.
Experimental Workflow Diagram
References
- 1. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Circuitry of the CsrA/CsrB and BarA/UvrY Systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Determining the Crystal Structure of the Sensor Kinase BarA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BarA is a conserved transmembrane sensor histidine kinase that plays a pivotal role in bacterial adaptation to environmental changes. In many Gram-negative bacteria, including Escherichia coli, BarA is part of a two-component signal transduction system with its cognate response regulator, UvrY.[1][2] This system regulates a variety of cellular processes, including carbon metabolism, motility, biofilm formation, and virulence.[3] The BarA-UvrY system responds to short-chain carboxylic acids, such as acetate, leading to the activation of transcription of small non-coding RNAs, CsrB and CsrC. These sRNAs then sequester the global regulatory protein CsrA.[2]
Due to its role in pathogenesis, BarA is an attractive target for the development of novel antimicrobial agents. A detailed understanding of its three-dimensional structure is crucial for structure-based drug design. This document provides detailed application notes and protocols for the determination of the crystal structure of BarA, with a focus on X-ray crystallography and cryo-electron microscopy (cryo-EM). While the crystal structure of the full-length BarA protein has not been experimentally determined to date, this guide consolidates and adapts established methods for membrane protein structure determination.
BarA Signaling Pathway
The BarA-UvrY signaling cascade is a key regulatory pathway in bacteria. Upon detection of a signal, such as acetate, the sensor kinase BarA autophosphorylates. The phosphoryl group is then transferred to the response regulator UvrY. Phosphorylated UvrY acts as a transcriptional activator for the csrB and csrC genes. The resulting sRNAs, CsrB and CsrC, bind to and sequester the CsrA protein, thereby relieving CsrA's translational repression of target mRNAs.
Experimental Workflow for Structure Determination
The overall workflow for determining the crystal structure of BarA, applicable to both X-ray crystallography and cryo-EM, involves several key stages, from gene to structure.
Detailed Protocols
Protein Expression and Purification
This protocol is adapted from established methods for the purification of bacterial membrane sensor kinases.[4]
1.1. Gene Cloning and Expression Vector
-
Gene: Synthesize the full-length barA gene from E. coli K-12, codon-optimized for expression in E. coli.
-
Vector: Clone the gene into a pET-based vector (e.g., pET-28a) with an N-terminal or C-terminal His-tag (e.g., 6x-His or 8x-His) for affinity purification. A TEV protease cleavage site can be included to remove the tag.
1.2. Overexpression
-
Transform E. coli BL21(DE3) cells with the expression plasmid.
-
Grow the cells in Luria-Bertani (LB) or Terrific Broth (TB) medium supplemented with the appropriate antibiotic at 37°C with shaking.
-
Induce protein expression at an OD₆₀₀ of 0.6-0.8 with 0.5-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue to grow the culture at a reduced temperature (e.g., 18-20°C) for 16-20 hours to improve protein folding and solubility.
1.3. Membrane Preparation
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol (B35011), 1 mM PMSF, and DNase I).
-
Lyse the cells by sonication or using a high-pressure homogenizer.
-
Remove unbroken cells and debris by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant at 150,000 x g for 1 hour at 4°C.
-
Resuspend the membrane pellet in a buffer without DNase I.
1.4. Solubilization
-
Resuspend the membrane pellet to a final protein concentration of 10-20 mg/mL in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20% glycerol).
-
Add a detergent such as n-dodecyl-β-D-maltoside (DDM) or lauryl maltose (B56501) neopentyl glycol (LMNG) to a final concentration of 1-2% (w/v).
-
Stir gently at 4°C for 1-2 hours to solubilize the membrane proteins.
-
Remove insoluble material by ultracentrifugation at 150,000 x g for 1 hour at 4°C.
1.5. Purification
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, and 0.02% DDM).
-
Wash the column with 10-20 column volumes of wash buffer.
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250-500 mM imidazole, and 0.02% DDM).
-
-
(Optional) His-tag Cleavage:
-
If a TEV protease cleavage site is present, dialyze the eluted protein against a buffer containing TEV protease overnight at 4°C.
-
Pass the dialyzed protein through a Ni-NTA column again to remove the cleaved His-tag and the protease.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the protein and load it onto a size-exclusion column (e.g., Superdex 200 or Sephacryl S-300) pre-equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, and 0.02% DDM).
-
Collect fractions corresponding to the monomeric or dimeric form of BarA.
-
Assess the purity and homogeneity of the protein by SDS-PAGE and analytical SEC.
-
Table 1: Typical Purification Yields for a Membrane Sensor Kinase
| Purification Step | Total Protein (mg) | Purity (%) |
| Solubilized Membrane | 100 | <5 |
| Ni-NTA Elution | 5-10 | >80 |
| After SEC | 1-3 | >95 |
Structure Determination by X-ray Crystallography
2.1. Crystallization
-
Concentrate the purified BarA to 5-10 mg/mL.
-
Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.
-
Screen a wide range of commercially available crystallization screens for membrane proteins (e.g., MemGold, CrystalMation).
-
Typical drops consist of 1 µL of protein solution mixed with 1 µL of reservoir solution, equilibrated against 500 µL of reservoir solution at 4°C or 20°C.
Table 2: Example Crystallization Conditions for Homologous Sensor Kinases
| Parameter | Condition 1 | Condition 2 |
| Precipitant | 0.1 M MES pH 6.5, 25% PEG 400 | 0.1 M HEPES pH 7.5, 1.5 M Li₂SO₄ |
| Salt | 0.2 M (NH₄)₂SO₄ | - |
| Additive | 5% glycerol | 2% Jeffamine ED-2001 |
| Temperature | 20°C | 4°C |
2.2. Crystal Optimization and Data Collection
-
Optimize initial crystal hits by varying the precipitant concentration, pH, and additives.
-
Cryo-protect the crystals by soaking them in a solution containing the reservoir solution supplemented with a cryo-protectant (e.g., 20-30% glycerol or ethylene (B1197577) glycol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
Table 3: Representative X-ray Diffraction Data Collection Statistics
| Parameter | Value |
| Wavelength (Å) | 0.979 |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions (Å) | a=50, b=80, c=120 |
| Resolution (Å) | 3.0 (3.1-3.0) |
| R_merge | 0.10 (0.45) |
| I/σI | 15.0 (2.5) |
| Completeness (%) | 99.0 (95.0) |
| Redundancy | 4.0 (3.5) |
| Values in parentheses are for the highest resolution shell. |
Structure Determination by Cryo-Electron Microscopy
3.1. Grid Preparation and Vitrification
-
Concentrate the purified BarA to 1-5 mg/mL.
-
Apply 3-4 µL of the protein solution to a glow-discharged cryo-EM grid (e.g., C-flat or Quantifoil).
-
Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).
3.2. Data Collection and Processing
-
Screen the vitrified grids for ice thickness and particle distribution using a transmission electron microscope (TEM).
-
Collect a large dataset of movie micrographs using a high-end cryo-TEM (e.g., Titan Krios) equipped with a direct electron detector.
-
Process the movie micrographs to correct for beam-induced motion and perform contrast transfer function (CTF) estimation.
-
Pick particles and perform 2D classification to select for high-quality particles.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction.
Table 4: Example Cryo-EM Data Collection and Processing Parameters
| Parameter | Value |
| Microscope | Titan Krios G3i |
| Voltage (kV) | 300 |
| Detector | Gatan K3 |
| Magnification | 105,000x |
| Pixel size (Å) | 0.83 |
| Total electron dose (e⁻/Ų) | 50 |
| Number of movies | 5,000 |
| Number of particles | 200,000 |
| Final resolution (Å) | 3.5 |
Conclusion
Determining the high-resolution structure of the full-length this compound will provide invaluable insights into its mechanism of signal transduction and will facilitate the rational design of novel inhibitors. The protocols outlined in this document, based on established methodologies for similar membrane proteins, provide a comprehensive framework for achieving this goal. Both X-ray crystallography and cryo-EM are powerful techniques that can be applied to this challenging target. The choice between them will depend on factors such as the propensity of the protein to form well-diffracting crystals and the availability of instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bacterial adaptive response gene, barA, encodes a novel conserved histidine kinase regulatory switch for adaptation and modulation of metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of bacterial membrane sensor kinases and biophysical methods for determination of their ligand and inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Small Molecule Inhibitors of BarA Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BarA-UvrY two-component system is a crucial regulatory pathway in many Gram-negative bacteria, including pathogenic species. This system allows bacteria to sense and respond to environmental cues, controlling a range of processes such as metabolism, virulence, and biofilm formation.[1][2] The sensor kinase, BarA, is a transmembrane histidine kinase that, upon activation by specific signals like short-chain fatty acids, autophosphorylates a conserved histidine residue.[3] This phosphoryl group is then transferred to its cognate response regulator, UvrY.[1] Phosphorylated UvrY subsequently activates the transcription of small non-coding RNAs, CsrB and CsrC.[2][3] These sRNAs act as antagonists of the global post-transcriptional regulator CsrA, a small RNA-binding protein. By sequestering CsrA, the BarA-UvrY system derepresses the translation of numerous target mRNAs involved in various cellular functions.[3] Given its role in bacterial virulence and adaptation, the BarA kinase represents an attractive target for the development of novel antimicrobial agents. This document provides detailed protocols for high-throughput screening of small molecule inhibitors of BarA kinase activity using non-radioactive methods.
Signaling Pathway of the BarA-UvrY System
Data Presentation: Inhibitor Screening Results
As there is limited publicly available data on specific small molecule inhibitors of BarA kinase, the following table presents hypothetical data for representative compounds to illustrate the expected output from a screening campaign.
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Inhibition at 10 µM (%) |
| EX-001 | BarA | ADP-Glo | 2.5 | 85 |
| EX-002 | BarA | ADP-Glo | 15.2 | 40 |
| EX-003 | BarA | FP | 5.8 | 72 |
| EX-004 | BarA | FP | > 50 | 12 |
Experimental Workflow for High-Throughput Screening
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for BarA Activity
This protocol is adapted for the screening of inhibitors of BarA autophosphorylation activity. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during an enzymatic reaction.[4][5][6] The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Materials:
-
Recombinant purified BarA kinase (cytoplasmic domain)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA
-
ATP solution (in water)
-
Small molecule inhibitor library (dissolved in DMSO)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[7][8]
-
Thaw all reagents and equilibrate to room temperature.
-
Prepare a stock solution of ATP at a concentration determined by the Kₘ of BarA for ATP (if unknown, a starting concentration of 100 µM can be used).
-
Prepare a working solution of BarA kinase in Kinase Buffer. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.
-
-
Assay Plate Setup:
-
Add 1 µL of each test compound from the library to the appropriate wells of the 384-well plate. For control wells, add 1 µL of DMSO (negative control, 100% activity) and 1 µL of a known broad-spectrum kinase inhibitor or a validated BarA inhibitor if available (positive control, 0% activity).
-
-
Kinase Reaction:
-
Prepare a master mix containing the BarA kinase in Kinase Buffer.
-
Add 2 µL of the BarA kinase solution to each well containing the compounds and controls.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.
-
Prepare a master mix containing ATP in Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - [(Luminescence_compound - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control)])
-
Compounds showing significant inhibition (e.g., >50%) are selected as primary hits for further validation.
-
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes a competitive binding assay to identify compounds that bind to the ATP-binding pocket of BarA.[9][10] The assay relies on the displacement of a fluorescently labeled tracer molecule from the kinase by a test compound, resulting in a decrease in fluorescence polarization.
Materials:
-
Recombinant purified BarA kinase (cytoplasmic domain)
-
Fluorescently labeled ATP-competitive tracer (a fluorescently labeled, non-hydrolyzable ATP analog or a known BarA inhibitor)
-
FP Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Small molecule inhibitor library (dissolved in DMSO)
-
Black, low-volume 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation and Optimization:
-
Determine the optimal concentration of the fluorescent tracer. This is typically a concentration that gives a stable and robust FP signal when bound to the kinase and is at or below the Kᴅ of the tracer for BarA.
-
Determine the optimal concentration of BarA kinase that results in a significant shift in FP upon tracer binding (assay window).
-
-
Assay Plate Setup:
-
Add 1 µL of each test compound from the library to the appropriate wells of the 384-well plate. For control wells, add 1 µL of DMSO (no inhibition) and 1 µL of a high concentration of a known unlabeled competitor (maximum displacement).
-
-
Competition Reaction:
-
Prepare a master mix containing the optimized concentration of BarA kinase in FP Assay Buffer.
-
Add 10 µL of the BarA kinase solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding.
-
Prepare a master mix containing the optimized concentration of the fluorescent tracer in FP Assay Buffer.
-
Add 10 µL of the tracer solution to each well to initiate the competition. The final assay volume is 21 µL.
-
Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Calculate the percent displacement for each compound: % Displacement = 100 x (1 - [(mP_compound - mP_max_displacement) / (mP_no_inhibition - mP_max_displacement)])
-
Compounds causing a significant decrease in FP are considered primary hits.
-
Conclusion
The protocols outlined in this application note provide robust and non-radioactive methods for the high-throughput screening of small molecule inhibitors of BarA kinase activity. The ADP-Glo™ assay offers a direct measure of kinase inhibition, while the fluorescence polarization assay provides a valuable orthogonal method to identify compounds that bind to the ATP-binding site. Successful identification and characterization of BarA inhibitors could lead to the development of novel therapeutics to combat bacterial infections by targeting a key virulence-associated signaling pathway. Further studies will be required to validate the hits in cell-based assays and to characterize their mechanism of action and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulatory circuitry of the CsrA/CsrB and BarA/UvrY systems of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spatiotemporal regulation of the BarA/UvrY two-component signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. researchgate.net [researchgate.net]
- 6. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. carnabio.com [carnabio.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Note: A High-Throughput Assay for Screening Modulators of the BarA-UvrY Two-Component Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The BarA-UvrY two-component system (TCS) is a key regulatory circuit in many Gram-negative bacteria, including Escherichia coli.[1][2] This system allows bacteria to sense and respond to environmental cues, playing a crucial role in the regulation of central carbon metabolism, motility, biofilm formation, and virulence.[1][3][4] The BarA sensor kinase and its cognate response regulator, UvrY, control the expression of small non-coding RNAs, CsrB and CsrC.[1][2] These RNAs, in turn, regulate the activity of the global translational regulatory protein CsrA. Given its central role in bacterial adaptation and pathogenesis, the BarA-UvrY system represents a promising target for the development of novel antimicrobial agents.[5][6] This application note describes a robust, high-throughput screening (HTS) assay for the identification of small molecule modulators of BarA signaling.
Assay Principle
This assay employs a cell-based reporter gene system in E. coli. The principle is based on the activation of the csrB promoter by phosphorylated UvrY. In this system, the promoter region of the csrB gene is fused to the firefly luciferase gene (luc). This reporter construct is integrated into the chromosome of an E. coli strain. When the BarA-UvrY signaling pathway is activated, phosphorylated UvrY binds to the csrB promoter, driving the expression of luciferase. The resulting luminescence can be readily measured and is directly proportional to the activity of the BarA-UvrY pathway. This allows for the rapid screening of compound libraries to identify inhibitors or activators of this signaling cascade.
Signaling Pathway Diagram
Caption: The BarA-UvrY two-component signaling pathway.
Experimental Protocols
I. Construction of the E. coli Reporter Strain
-
Promoter Amplification: The promoter region of the csrB gene is amplified from E. coli K-12 genomic DNA using PCR with primers containing appropriate restriction sites.
-
Vector Ligation: The amplified csrB promoter fragment is cloned into a luciferase reporter vector upstream of the luc gene.
-
Chromosomal Integration: The PcsrB-luc reporter cassette is subcloned into a suicide vector for chromosomal integration to ensure stable, single-copy expression.
-
Transformation and Selection: The final construct is transformed into the desired E. coli background strain (e.g., a strain with enhanced permeability to small molecules). Transformants are selected on appropriate antibiotic-containing media.
-
Verification: The correct integration of the reporter cassette is verified by PCR and Sanger sequencing.
II. High-Throughput Screening Protocol (384-well format)
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the E. coli PcsrB-luc reporter strain into 5 mL of Luria-Bertani (LB) broth.
-
Incubate overnight at 37°C with shaking (220 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase).
-
Dilute the bacterial culture to the final assay concentration (e.g., OD600 = 0.05) in assay buffer (e.g., M9 minimal medium supplemented with a known BarA activator like sodium acetate (B1210297) to a sub-maximal stimulating concentration).
-
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of test compounds (typically dissolved in DMSO) into the wells of a 384-well white, opaque assay plate.
-
Include appropriate controls:
-
Negative Control: DMSO only (no compound).
-
Positive Control: A known activator or inhibitor of the pathway.
-
-
-
Assay Initiation:
-
Dispense 20 µL of the diluted bacterial culture into each well of the compound-containing plate.
-
Seal the plates with a gas-permeable membrane.
-
-
Incubation:
-
Incubate the plates for 3-4 hours at 37°C with shaking. This incubation time should be optimized to achieve a robust signal-to-background ratio.
-
-
Luminescence Detection:
-
Equilibrate the plates to room temperature for 10 minutes.
-
Add 20 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega) to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
-
Cytotoxicity Counter-Screen (Optional but Recommended):
-
In parallel, screen the compound library for effects on bacterial growth.
-
Prepare plates as in steps 2 and 3, but use the parental E. coli strain without the reporter.
-
After incubation, add a viability reagent (e.g., resazurin) and measure fluorescence or absorbance to assess cell viability. This helps to eliminate compounds that inhibit the reporter signal simply by being cytotoxic.
-
Experimental Workflow Diagram
Caption: High-throughput screening workflow for BarA modulators.
Data Presentation and Analysis
Raw data from the plate reader should be normalized to the controls on each plate. The activity of each compound can be expressed as a percentage of inhibition or activation relative to the positive and negative controls. A key metric for assay quality is the Z'-factor, which should be ≥ 0.5 for a robust screen.
Table 1: Summary of Hypothetical Screening Data
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition | Cell Viability (%) | Hit |
| Negative Control | - | 150,000 | 0 | 100 | No |
| Positive Control (Inhibitor) | 10 | 15,000 | 100 | 98 | No |
| HTS-001 | 10 | 145,000 | 3.7 | 102 | No |
| HTS-002 | 10 | 45,000 | 77.8 | 95 | Yes |
| HTS-003 | 10 | 10,000 | 103.7 | 15 | No (Cytotoxic) |
| HTS-004 | 10 | 60,000 | 66.7 | 99 | Yes |
Data Analysis Calculations:
-
Percent Inhibition: 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))
-
Z'-Factor: 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
The described high-throughput assay provides a sensitive and reliable method for identifying novel modulators of the BarA-UvrY signaling pathway. Its miniaturized format and automated workflow make it suitable for screening large compound libraries. The identified hits can serve as valuable starting points for the development of new therapeutic agents targeting bacterial virulence and adaptation. Further characterization of hit compounds will be necessary to confirm their mechanism of action and evaluate their potential as drug leads.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pH-Dependent Activation of the BarA-UvrY Two-Component System in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Two-Component Signal Transduction Systems Implicated in Extra-Intestinal Pathogenic E. coli Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The bacterial adaptive response gene, barA, encodes a novel conserved histidine kinase regulatory switch for adaptation and modulation of metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Real-Time PCR Analysis of BarA-Regulated Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BarA-UvrY two-component system is a crucial global regulatory system in many Gram-negative bacteria, including Escherichia coli and Salmonella species. This system allows bacteria to sense and respond to environmental cues, significantly impacting their metabolism, motility, biofilm formation, and virulence.[1][2][3] The sensor kinase, BarA, and its cognate response regulator, UvrY, primarily function by controlling the transcription of small non-coding RNAs (sRNAs), CsrB and CsrC.[1][2][4] These sRNAs, in turn, regulate the activity of the CsrA protein, a global post-transcriptional regulator.[5][6] Given its role in pathogenesis, the BarA-UvrY system is an attractive target for novel antimicrobial therapies.[3][5]
Quantitative real-time PCR (qRT-PCR) is a highly sensitive and reliable method for quantifying gene expression.[7][8] This document provides detailed application notes and protocols for utilizing qRT-PCR to study the expression of genes regulated by the BarA-UvrY system.
Signaling Pathway
The BarA-UvrY signaling cascade begins with the sensing of environmental signals by the sensor kinase BarA, which is thought to respond to short-chain fatty acids like acetate (B1210297) and formate.[6] Upon activation, BarA autophosphorylates and then transfers the phosphoryl group to the response regulator UvrY.[4][6] Phosphorylated UvrY (UvrY-P) then acts as a transcriptional activator, binding to the promoter regions of the csrB and csrC genes to upregulate their expression.[2][4] The CsrB and CsrC sRNAs contain multiple binding sites for the CsrA protein and act as a sponge, sequestering CsrA and preventing it from binding to its target mRNAs.[6] This de-repression allows for the translation of genes involved in various cellular processes.
Figure 1: The BarA-UvrY signaling pathway leading to the regulation of CsrA activity.
Experimental Protocols
Bacterial Growth and RNA Isolation
This protocol outlines the steps for culturing bacteria and extracting high-quality RNA suitable for qRT-PCR.
Materials:
-
Bacterial strain of interest (e.g., E. coli, Salmonella)
-
Appropriate growth medium (e.g., LB broth)
-
Inducing agent (if applicable, e.g., acetate)
-
RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I, RNase-free
-
Nuclease-free water
Procedure:
-
Inoculate the bacterial strain into the appropriate growth medium.
-
Grow the culture to the desired growth phase (e.g., mid-logarithmic phase) under specific experimental conditions (e.g., with and without an inducing agent).
-
Harvest the bacterial cells by centrifugation.
-
Immediately stabilize the RNA by resuspending the cell pellet in an RNA stabilization solution according to the manufacturer's instructions.
-
Extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis. A 260/280 ratio of ~2.0 is indicative of pure RNA. The integrity of the ribosomal RNA bands (16S and 23S) on the gel indicates minimal RNA degradation.
cDNA Synthesis (Reverse Transcription)
This protocol describes the conversion of RNA to complementary DNA (cDNA).
Materials:
-
Total RNA sample
-
Reverse transcriptase enzyme
-
Random primers or gene-specific primers
-
dNTPs
-
Reverse transcription buffer
-
Nuclease-free water
Procedure:
-
In a nuclease-free tube, combine the total RNA, primers, and nuclease-free water.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.
-
Prepare a master mix containing the reverse transcription buffer, dNTPs, and reverse transcriptase.
-
Add the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction according to the enzyme manufacturer's recommended thermal profile (e.g., 25°C for 10 minutes, 42-50°C for 30-60 minutes, followed by enzyme inactivation at 85°C for 5 minutes).
-
The resulting cDNA can be used immediately for qRT-PCR or stored at -20°C.
Quantitative Real-Time PCR (qRT-PCR)
This protocol details the setup of the qRT-PCR reaction.[9]
Materials:
-
cDNA template
-
Forward and reverse primers for target genes (e.g., csrB, csrC) and reference genes (e.g., rpoD, gyrA)
-
SYBR Green or TaqMan master mix
-
Nuclease-free water
-
qRT-PCR instrument
Procedure:
-
Design and validate primers for your target and reference genes. Primers should be specific and efficient.
-
Prepare a reaction mix containing the SYBR Green or TaqMan master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the reaction mix into qRT-PCR plates or tubes.
-
Add the cDNA template to each reaction. Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
Run the qRT-PCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C for 5-10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[9]
-
Include a melt curve analysis at the end of the run when using SYBR Green to verify the specificity of the amplified product.
Figure 2: Experimental workflow for qRT-PCR analysis of bacterial gene expression.
Data Analysis
The relative expression of target genes is typically calculated using the delta-delta Ct (ΔΔCt) method.
-
Normalization to a Reference Gene (ΔCt): ΔCt = Ct (target gene) - Ct (reference gene) A stable reference gene, whose expression does not change under the experimental conditions, is crucial for accurate normalization.[10][11]
-
Normalization to a Control Condition (ΔΔCt): ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Calculation of Fold Change: Fold Change = 2-ΔΔCt
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Primer Sequences for qRT-PCR
| Gene Name | Primer Sequence (5' - 3') | Product Size (bp) |
| csrB | Forward: [Sequence] Reverse: [Sequence] | [Size] |
| csrC | Forward: [Sequence] Reverse: [Sequence] | [Size] |
| rpoD (Reference) | Forward: [Sequence] Reverse: [Sequence] | [Size] |
| gyrA (Reference) | Forward: [Sequence] Reverse: [Sequence] | [Size] |
Table 2: Relative Gene Expression Analysis
| Condition | Target Gene | Average Ct (±SD) | ΔCt (vs. rpoD) | ΔΔCt (vs. Control) | Fold Change (2-ΔΔCt) |
| Control | csrB | 22.5 (±0.3) | 4.5 | 0 | 1.0 |
| csrC | 24.1 (±0.4) | 6.1 | 0 | 1.0 | |
| rpoD | 18.0 (±0.2) | - | - | - | |
| Acetate-Treated | csrB | 19.8 (±0.2) | 1.9 | -2.6 | 6.1 |
| csrC | 21.2 (±0.3) | 3.3 | -2.8 | 6.9 | |
| rpoD | 17.9 (±0.2) | - | - | - |
Note: The data presented in the tables are for illustrative purposes only and should be replaced with experimental results.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the application of qRT-PCR to study the expression of genes regulated by the BarA-UvrY two-component system. By accurately quantifying changes in the expression of key targets like csrB and csrC, researchers can gain valuable insights into the activity of this important signaling pathway and its role in bacterial physiology and pathogenesis. This information is critical for fundamental research and for the development of novel therapeutic strategies targeting bacterial virulence.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. The BarA-UvrY Two-Component System Regulates Virulence in Avian Pathogenic Escherichia coli O78:K80:H9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
- 10. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 11. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analyzing the Phenotype of a barA Deletion Strain
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The barA gene encodes a highly conserved histidine kinase, a key component of the BarA-UvrY two-component signaling system in many Gram-negative bacteria. This system acts as a global regulator, influencing a wide array of cellular processes, including metabolism, stress resistance, virulence, and biofilm formation. Deletion of the barA gene results in a pleiotropic phenotype, making it a target of interest for understanding bacterial adaptation and for the development of novel antimicrobial strategies. These application notes provide a detailed guide to the phenotypic analysis of a barA deletion strain, including experimental protocols and expected quantitative outcomes.
The BarA-UvrY Signaling Pathway
The BarA sensor kinase, typically a transmembrane protein, responds to environmental signals, which are believed to be short-chain carboxylic acids such as formate (B1220265) and acetate. Upon activation, BarA autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulator, UvrY. Phosphorylated UvrY then activates the transcription of two small non-coding RNAs, CsrB and CsrC. These sRNAs act as sponges, sequestering the global translational repressor protein CsrA. By binding to CsrA, CsrB and CsrC prevent it from inhibiting the translation of target mRNAs involved in various cellular processes. Thus, the deletion of barA leads to a significant dysregulation of CsrA activity, resulting in the observed phenotypes.
Caption: The BarA-UvrY-Csr signaling cascade.
Phenotypic Analysis Workflow
A systematic approach is recommended to characterize the pleiotropic effects of a barA deletion. The following workflow outlines the key experimental areas to investigate.
Caption: Experimental workflow for analyzing a barA deletion strain.
Data Presentation: Quantitative Phenotypes of a barA Deletion Strain
The following tables summarize the expected quantitative outcomes when comparing a barA deletion mutant (ΔbarA) to its wild-type (WT) counterpart.
Table 1: Metabolic and Competitive Fitness
| Phenotype | Wild-Type (WT) | ΔbarA Mutant | Reference |
| Competition in Gluconeogenic Media (e.g., LB Broth) | Decreases to <10% of the population within 2-4 days | Outcompetes WT, reaching >90% of the population | [1] |
| Competition in Glycolytic Media (e.g., M9 + Glucose) | Maintains dominance or outcompetes the mutant | Shows a fitness disadvantage compared to WT | [1] |
| Growth on Gluconeogenic Carbon Sources | Standard growth | Similar or slightly advantageous growth in monoculture | [1] |
| Growth on Glycolytic Carbon Sources | Standard growth | Similar growth in monoculture, but disadvantaged in competition | [1] |
Table 2: Virulence-Associated Phenotypes
| Phenotype | Wild-Type (WT) | ΔbarA Mutant | Reference |
| Biofilm Formation (OD595) | Normalized to 100% | ~14% (7-fold decrease) | [2] |
| Serum Resistance (% Survival) | High | Significantly Reduced | [3] |
| Macrophage Survival (% Intracellular Survival) | High | Significantly Reduced | [3] |
| Chicken Embryo Lethality (% Survival at 5 days) | 10% (2/20) | 60% (12/20) | [3] |
Table 3: Motility
| Phenotype | Wild-Type (WT) | ΔbarA Mutant | Reference (Qualitative) |
| Motility Zone Diameter (Soft Agar) | Forms a large motility halo | Significantly reduced or no motility halo | [4] |
Experimental Protocols
Bacterial Competition Assay
This protocol is used to assess the relative fitness of the ΔbarA mutant compared to the wild-type strain in different nutrient environments.
Materials:
-
Wild-type and ΔbarA strains with different selectable markers (e.g., antibiotic resistance).
-
Luria-Bertani (LB) broth (gluconeogenic).
-
M9 minimal medium supplemented with 0.4% glucose (glycolytic).
-
Appropriate agar plates for colony forming unit (CFU) counting.
Procedure:
-
Grow overnight cultures of the wild-type and ΔbarA strains separately in LB broth at 37°C with shaking.
-
The next day, dilute both cultures 1:100 into fresh LB and M9+glucose media, respectively.
-
Grow the cultures to mid-log phase (OD600 ≈ 0.4-0.6).
-
Mix the wild-type and ΔbarA cultures in a 1:1 ratio based on OD600 in fresh LB and M9+glucose media.
-
Immediately after mixing (T=0), take a sample, serially dilute it, and plate on selective agar to determine the initial ratio of the two strains (CFU/mL).
-
Incubate the mixed cultures at 37°C with shaking.
-
Take samples at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
For each time point, serially dilute and plate on selective agar to determine the CFU/mL of each strain.
-
Calculate the ratio of the two strains at each time point and plot the percentage of each strain in the population over time.
Crystal Violet Biofilm Assay
This protocol quantifies the ability of the ΔbarA mutant to form biofilms on an abiotic surface.
Materials:
-
96-well polystyrene microtiter plates.
-
Bacterial growth medium (e.g., LB).
-
0.1% (w/v) crystal violet solution.
-
30% (v/v) acetic acid.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Grow overnight cultures of the wild-type and ΔbarA strains.
-
Dilute the overnight cultures 1:100 in fresh growth medium.
-
Add 200 µL of the diluted cultures to the wells of a 96-well plate. Include wells with sterile medium as a negative control.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
Carefully discard the planktonic cultures from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Air-dry the plate or fix the biofilms by heating at 60°C for 1 hour.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader.
Macrophage Survival Assay (Gentamicin Protection Assay)
This assay determines the ability of the ΔbarA mutant to survive within macrophages.
Materials:
-
Macrophage cell line (e.g., J774 or RAW 264.7).
-
24-well tissue culture plates.
-
DMEM with 10% FBS.
-
Gentamicin (B1671437) solution (100 µg/mL).
-
0.1% Triton X-100 in PBS.
-
LB agar plates.
Procedure:
-
Seed macrophages into a 24-well plate at a density of ~2 x 105 cells/well and incubate overnight.
-
Grow overnight cultures of wild-type and ΔbarA strains.
-
The next day, wash the macrophages with sterile PBS.
-
Infect the macrophages with the bacterial strains at a multiplicity of infection (MOI) of 10:1 (bacteria:macrophage).
-
Centrifuge the plate at 1000 rpm for 5 minutes to synchronize the infection and incubate for 1 hour at 37°C in 5% CO2.
-
After incubation, remove the medium and wash the cells three times with PBS to remove extracellular bacteria.
-
Add fresh medium containing 100 µg/mL gentamicin to kill any remaining extracellular bacteria. Incubate for 1 hour.
-
This time point is considered T=0. Lyse the macrophages in one set of wells with 0.1% Triton X-100. Serially dilute the lysate and plate on LB agar to determine the number of intracellular bacteria (CFU/mL).
-
For subsequent time points (e.g., 2, 4, 8 hours), replace the gentamicin-containing medium with fresh medium containing a lower concentration of gentamicin (e.g., 10 µg/mL) and incubate.
-
At each time point, lyse the macrophages and plate for CFU as in step 8.
-
Calculate the percentage of survival at each time point relative to the number of intracellular bacteria at T=0.
Serum Resistance Assay
This protocol assesses the susceptibility of the ΔbarA mutant to the bactericidal activity of serum complement.
Materials:
-
Normal human serum (or serum from another animal model).
-
Heat-inactivated serum (56°C for 30 minutes) as a control.
-
PBS.
-
LB agar plates.
Procedure:
-
Grow overnight cultures of wild-type and ΔbarA strains.
-
Wash the bacterial cells with PBS and resuspend to a concentration of ~1 x 106 CFU/mL in PBS.
-
In a microcentrifuge tube, mix 100 µL of the bacterial suspension with 300 µL of normal human serum (75% serum concentration).
-
As a control, mix 100 µL of the bacterial suspension with 300 µL of heat-inactivated serum.
-
Immediately after mixing (T=0), take a sample from each tube, serially dilute, and plate on LB agar to determine the initial CFU/mL.
-
Incubate the tubes at 37°C.
-
Take samples at 1, 2, and 3 hours, serially dilute, and plate for CFU.
-
Calculate the percentage of survival at each time point relative to the initial CFU count at T=0.
Soft Agar Motility Assay
This assay visualizes and semi-quantifies the swimming motility of the ΔbarA mutant.
Materials:
-
Motility agar plates (e.g., LB with 0.3% agar).
Procedure:
-
Grow overnight cultures of wild-type and ΔbarA strains in LB broth.
-
Using a sterile inoculating needle or pipette tip, take a small amount of the overnight culture.
-
Carefully stab the center of a motility agar plate, approximately halfway into the agar depth.
-
Incubate the plates upright at 37°C for 12-24 hours.
-
Motility is observed as a zone of turbidity spreading from the inoculation line.
-
Measure the diameter of the motility zone to semi-quantitatively compare the strains.
Disclaimer: These protocols provide a general framework. Specific parameters such as incubation times, media composition, and cell densities may need to be optimized for your particular bacterial strain and experimental setup.
References
- 1. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The BarA-UvrY Two-Component System Regulates Virulence in Avian Pathogenic Escherichia coli O78:K80:H9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Escherichia coli BarA-UvrY two-component system is a virulence determinant in the urinary tract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of the BarA Periplasmic Domain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the expression and purification of the periplasmic sensor domain of the Escherichia coli BarA protein. BarA is a membrane-bound sensor kinase that, along with its cognate response regulator UvrY, forms a two-component system crucial for regulating central carbon metabolism, motility, and biofilm formation. The periplasmic domain of BarA is responsible for detecting environmental signals, making it a key target for further biochemical and structural studies to understand its function and potentially develop novel antimicrobial agents.
The following protocol outlines a method for high-yield production of a His-tagged version of the BarA periplasmic domain in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
BarA-UvrY Signaling Pathway
The BarA-UvrY two-component system responds to environmental signals, such as the presence of short-chain fatty acids. This response initiates a phosphorylation cascade that ultimately modulates gene expression.
Caption: The BarA-UvrY two-component signaling pathway.
Experimental Workflow for Purification
The purification of the BarA periplasmic domain involves several key stages, from the expression of the recombinant protein to its final purification. The workflow is designed to maximize yield and purity.
Caption: Experimental workflow for the purification of the BarA periplasmic domain.
Quantitative Data Summary
The following table summarizes the expected quantitative data from a typical purification of the His-tagged BarA periplasmic domain from a 1-liter E. coli culture. These values are representative and may vary depending on the specific experimental conditions.
| Parameter | Value | Unit | Notes |
| Culture Volume | 1 | L | - |
| OD600 at Induction | 0.6 - 0.8 | - | Optical density at 600 nm |
| Wet Cell Paste Weight | 5 - 10 | g | - |
| Periplasmic Extract Volume | 20 - 30 | mL | - |
| Total Protein in Extract | 50 - 100 | mg | Bradford or BCA assay |
| Purified Protein Yield | 2 - 5 | mg | Post-IMAC |
| Purity | >90 | % | Estimated from SDS-PAGE |
Experimental Protocols
Expression of His-tagged BarA Periplasmic Domain
This protocol describes the expression of a C-terminally His-tagged BarA periplasmic domain in E. coli BL21(DE3) cells. A suitable expression vector (e.g., pET series) containing the coding sequence for the BarA periplasmic domain with a C-terminal 6x-His tag and an N-terminal periplasmic signaling sequence (e.g., PelB or OmpA) is required.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector with BarA periplasmic domain insert
-
Luria-Bertani (LB) agar (B569324) plates with appropriate antibiotic
-
LB broth with appropriate antibiotic
-
1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution
Procedure:
-
Transform the expression vector into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking (200 rpm).
-
Inoculate 1 L of LB broth (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking (200 rpm) until the OD600 reaches 0.6-0.8.[1]
-
Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.[2]
-
Continue to incubate the culture at 18-20°C for 16-20 hours with shaking.[2]
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[2] The cell pellet can be stored at -80°C or used immediately for periplasmic extraction.
Periplasmic Extraction by Osmotic Shock
This method releases the contents of the periplasmic space while leaving the inner membrane and cytoplasm largely intact.[2]
Materials:
-
Cell pellet from 1 L culture
-
Osmotic Shock Buffer: 0.1 M Tris-acetate (pH 8.0), 20% (w/v) Sucrose (B13894), 0.5 mM EDTA, 0.1 mM PMSF (add fresh)[2]
-
Ice-cold deionized water
-
Centrifuge and appropriate tubes
Procedure:
-
Resuspend the cell pellet gently in 20 mL of ice-cold Osmotic Shock Buffer.
-
Incubate on ice for 15 minutes with occasional gentle mixing.[2]
-
Centrifuge the cell suspension at 6,000 x g for 10 minutes at 4°C.[2] Carefully collect the supernatant (this is the sucrose fraction and may contain some leaked protein).
-
Resuspend the cell pellet in 20 mL of ice-cold deionized water.[2]
-
Incubate on ice for 15 minutes with occasional gentle mixing.[2] This causes the outer membrane to become permeable, releasing the periplasmic proteins.
-
Centrifuge at 6,000 x g for 10 minutes at 4°C to pellet the cells.[2]
-
Carefully collect the supernatant, which contains the periplasmic extract. Combine it with the supernatant from the sucrose wash.
-
Filter the periplasmic extract through a 0.45 µm filter to clarify the solution before chromatography.
Purification by Immobilized Metal Affinity Chromatography (IMAC)
This protocol utilizes a Ni-NTA (Nickel-Nitrilotriacetic Acid) resin to purify the His-tagged BarA periplasmic domain.
Materials:
-
Clarified periplasmic extract
-
Ni-NTA agarose (B213101) resin
-
Chromatography column
-
Binding Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, 20 mM Imidazole, pH 7.4.
-
Wash Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, 40 mM Imidazole, pH 7.4.
-
Elution Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, 500 mM Imidazole, pH 7.4.
Procedure:
-
Pack a chromatography column with an appropriate volume of Ni-NTA resin (e.g., 1-2 mL for a 1 L culture) and wash with 5 column volumes of deionized water.
-
Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Load the clarified periplasmic extract onto the column at a slow flow rate (e.g., 0.5-1 mL/min).
-
Wash the column with 10-15 column volumes of Wash Buffer, or until the absorbance at 280 nm returns to baseline. This step removes non-specifically bound proteins.
-
Elute the His-tagged BarA periplasmic domain with 5-10 column volumes of Elution Buffer. Collect fractions of 0.5-1 mL.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the purest fractions.
-
(Optional) For higher purity, the pooled fractions can be further purified by size-exclusion chromatography.
-
Dialyze the purified protein against a suitable storage buffer (e.g., PBS with 10% glycerol) and store at -80°C.
References
Application Notes and Protocols for Western Blot Analysis of BarA Protein Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of BarA protein expression levels in bacteria, such as Escherichia coli and Salmonella, using Western blot analysis. BarA is a conserved histidine kinase that acts as a global regulator of stress response and metabolism, making its expression analysis crucial for understanding bacterial adaptation and pathogenesis.
Introduction
BarA is a transmembrane sensor kinase that, in conjunction with its cognate response regulator SirA (in Salmonella) or UvrY (in E. coli), forms a two-component regulatory system. This system plays a pivotal role in controlling a wide range of cellular processes, including virulence, motility, biofilm formation, and carbon metabolism. The analysis of BarA expression levels under various conditions, such as oxidative stress or exposure to weak acids, can provide valuable insights into bacterial survival mechanisms and potential targets for antimicrobial drug development. Western blotting is a powerful technique for quantifying the relative abundance of specific proteins in complex biological samples.
Data Presentation
Table 1: Representative Quantitative Analysis of this compound Expression Under Oxidative Stress
The following table is an example of how to present quantitative data from a Western blot analysis of BarA expression in response to oxidative stress induced by hydrogen peroxide (H₂O₂). Data is normalized to a loading control (e.g., DnaK) and expressed as fold change relative to the untreated control.
| Treatment Condition | Time Point | This compound Level (Normalized Intensity) | Fold Change vs. Control | Standard Deviation | p-value |
| Untreated Control | 0 min | 1.00 | 1.0 | ± 0.12 | - |
| 1 mM H₂O₂ | 15 min | 1.85 | 1.85 | ± 0.21 | < 0.05 |
| 1 mM H₂O₂ | 30 min | 2.50 | 2.5 | ± 0.35 | < 0.01 |
| 1 mM H₂O₂ | 60 min | 1.60 | 1.6 | ± 0.18 | < 0.05 |
Note: The data presented in this table is for illustrative purposes only and represents hypothetical results. Actual results may vary depending on the experimental conditions.
Mandatory Visualizations
BarA-SirA Signaling Pathway in Salmonella
Caption: The BarA-SirA two-component signaling cascade in Salmonella.
Experimental Workflow for Western Blot Analysis of BarA
Caption: Workflow for the Western blot analysis of this compound expression.
Experimental Protocols
Sample Preparation: Bacterial Cell Lysis
Given that BarA is a membrane-bound protein, proper solubilization is critical for successful detection. RIPA buffer is recommended due to its ability to effectively lyse cells and solubilize membrane proteins.
Materials:
-
Bacterial cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer): 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease inhibitor cocktail (add fresh to RIPA buffer before use)
-
Sonicator
Protocol:
-
Harvest bacterial cells from culture by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold RIPA buffer containing freshly added protease inhibitors. Use approximately 1 mL of buffer per 100 mg of wet cell pellet.
-
Incubate the suspension on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA. Use short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent overheating and protein degradation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Carefully transfer the supernatant (containing the solubilized proteins) to a new pre-chilled tube. This is your whole-cell lysate.
Protein Quantification
Protocol:
-
Determine the total protein concentration of the lysate using a BCA (Bicinchoninic Acid) Protein Assay Kit, as it is compatible with the detergents present in RIPA buffer.
-
Based on the protein concentration, calculate the volume of lysate needed to load equal amounts of total protein for each sample in the subsequent SDS-PAGE. A typical loading amount is 20-40 µg of total protein per lane.
SDS-PAGE and Protein Transfer
Materials:
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (polyacrylamide percentage appropriate for the molecular weight of BarA, which is ~103 kDa in E. coli)
-
PVDF (polyvinylidene difluoride) membrane
-
Transfer buffer (Tris-glycine with 20% methanol)
Protocol:
-
Mix the calculated volume of cell lysate with an equal volume of 2x Laemmli sample buffer.
-
Crucially, for membrane proteins like BarA, avoid boiling the samples. Instead, incubate at a lower temperature, such as 37°C for 30 minutes or 50°C for 15 minutes, to denature the proteins without causing aggregation.
-
Load equal amounts of protein into the wells of the SDS-PAGE gel, along with a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure complete transfer by, for example, staining the membrane with Ponceau S.
Immunodetection
Materials:
-
Blocking buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary antibody: Anti-BarA antibody. The optimal dilution must be determined empirically, but a starting point of 1:1000 is often recommended.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, depending on the host species of the primary antibody. A typical starting dilution is 1:5000 to 1:10,000.
-
Enhanced Chemiluminescence (ECL) substrate.
Protocol:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-BarA antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Data Analysis and Quantification
Protocol:
-
Acquire the image of the blot, ensuring that the signal is not saturated.
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to BarA and the loading control.
-
Normalize the intensity of the BarA band to the intensity of the corresponding loading control band in the same lane.
-
Express the expression levels of BarA in treated samples as a fold change relative to the untreated control.
-
Perform statistical analysis to determine the significance of any observed changes in protein expression.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recombinant BarA Protein Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low expression of recombinant BarA protein in E. coli.
Frequently Asked Questions (FAQs)
Q1: My this compound expression is very low or undetectable. What are the first steps I should take?
A1: When encountering low or no expression of your recombinant this compound, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your expression construct. This includes confirming the correct DNA sequence of the BarA gene and ensuring it is in the correct reading frame within the expression vector. Once the construct is verified, initial small-scale expression trials are recommended to test different parameters. Key starting points for optimization include varying the induction conditions, such as inducer concentration and post-induction temperature and time. Additionally, ensuring you are using the appropriate E. coli host strain for your expression vector is a critical initial checkpoint.[1][2][3]
Q2: Could the choice of expression vector be the reason for low this compound yield?
A2: Absolutely. The expression vector is a cornerstone of successful recombinant protein production.[4] Several vector-related factors can significantly impact expression levels:
-
Promoter Strength: Strong promoters like the T7 promoter are commonly used for high-level expression.[5][6] However, if BarA is toxic to the host cell, a weaker or more tightly regulated promoter, such as the araBAD promoter, might yield better results by reducing metabolic burden.[5]
-
Plasmid Copy Number: High-copy-number plasmids generally lead to higher protein yields.[5][7][8] However, this can also increase the metabolic load on the host.[4] A balance between copy number and host cell viability is essential.
-
Fusion Tags: The presence of fusion tags can significantly influence expression and solubility. Tags like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) can enhance the solubility and yield of the target protein.[9][10]
Q3: How important is codon usage for this compound expression in E. coli?
A3: Codon usage is a critical factor.[4] If the BarA gene is from a eukaryotic source, its codon usage may differ significantly from that of E. coli. This "codon bias" can lead to translational stalling and reduced protein expression due to the limited availability of certain tRNAs in the host.[4][8][11] To address this, you can either synthesize a codon-optimized version of the BarA gene to match E. coli's preferred codons or use an E. coli host strain engineered to express rare tRNAs, such as Rosetta™ or BL21-CodonPlus.[5][11][12]
Q4: My this compound is expressed, but it's insoluble and forms inclusion bodies. What can I do?
A4: Inclusion body formation is a common challenge, indicating that the expressed protein is misfolded and aggregated.[2][9] Several strategies can be employed to improve the solubility of BarA:
-
Lower Expression Temperature: Reducing the post-induction temperature (e.g., to 16-25°C) can slow down the rate of protein synthesis, which often promotes proper folding and reduces aggregation.[4][7][9][13][14]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription, which may lead to better-folded, soluble protein.[9][14][15]
-
Use Solubility-Enhancing Fusion Tags: Fusing BarA with highly soluble partners like MBP or GST can significantly improve its solubility.[4][9]
-
Co-expression with Chaperones: Molecular chaperones, such as GroEL/GroES or DnaK/DnaJ, can assist in the proper folding of your protein.[9] Co-expressing these chaperones with BarA can increase the yield of soluble protein.
-
Change Host Strain: Some strains are specifically designed to enhance the solubility of difficult-to-express proteins.
Troubleshooting Guides
Guide 1: Optimizing Expression Conditions
If your initial experiments yield low levels of this compound, systematically optimizing the culture and induction conditions is the next logical step.
Problem: Low or no detectable this compound expression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low protein expression.
Experimental Protocol: Small-Scale Expression Trials
-
Inoculation: Inoculate 5 mL of appropriate growth medium (e.g., LB) containing the necessary antibiotic with a single colony of E. coli harboring the BarA expression plasmid. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate 50 mL of fresh medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[1]
-
Induction: Split the culture into smaller, equal volumes (e.g., 5 x 10 mL). Induce each sub-culture under different conditions (see table below). Reserve one un-induced culture as a negative control.
-
Harvesting: After the induction period, harvest the cells by centrifugation.
-
Analysis: Analyze the cell pellets by SDS-PAGE to assess this compound expression levels.
Table 1: Example Parameters for Optimizing BarA Expression
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Temperature | 37°C | 30°C | 25°C | 18°C |
| IPTG Conc. | 1.0 mM | 0.5 mM | 0.1 mM | 0.05 mM |
| Induction Time | 4 hours | 6 hours | Overnight | Overnight |
| Growth Medium | LB | TB | M9 | 2xYT |
Guide 2: Addressing Codon Bias and Host Strain Selection
If optimizing expression conditions does not significantly improve the yield, the issue may lie with the genetic makeup of your system.
Problem: Consistently low BarA expression despite optimized culture conditions.
Logical Relationship Diagram:
Caption: Addressing genetic factors in low protein expression.
Experimental Protocol: Host Strain Comparison
-
Transformation: Transform the BarA expression plasmid into a panel of suitable E. coli expression strains.
-
Selection: Plate the transformations on appropriate antibiotic-containing agar (B569324) plates and incubate overnight at 37°C.
-
Expression Trial: For each strain, pick a single colony and perform a small-scale expression trial using the best conditions identified in Guide 1.
-
Analysis: Compare the expression levels of BarA across the different host strains using SDS-PAGE and/or Western blotting.
Table 2: Common E. coli Strains for Recombinant Protein Expression
| Strain | Key Features | Recommended For |
| BL21(DE3) | Deficient in Lon and OmpT proteases; contains T7 RNA polymerase gene. | General purpose, non-toxic proteins.[4][16] |
| Rosetta(DE3) | BL21(DE3) derivative expressing tRNAs for rare codons. | Eukaryotic proteins with potential codon bias.[16] |
| BL21(DE3)pLysS | Contains a plasmid expressing T7 lysozyme (B549824) to reduce basal expression. | Toxic proteins.[6][14] |
| C41(DE3) / C43(DE3) | Mutations that allow for better expression of toxic and membrane proteins. | Toxic or membrane-associated proteins.[16] |
| SHuffle® T7 Express | Engineered cytoplasm that promotes disulfide bond formation. | Proteins requiring disulfide bonds for proper folding.[16] |
By systematically working through these FAQs and troubleshooting guides, researchers can identify and overcome the common hurdles associated with low recombinant this compound expression, ultimately leading to higher yields of soluble, functional protein.
References
- 1. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Critical Factors Affecting the Success of Cloning, Expression, and Mass Production of Enzymes by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 10. bonopusbio.com [bonopusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomatik.com [biomatik.com]
- 14. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 16. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
Technical Support Center: Optimizing Codon Usage for BarA Expression in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers expressing the Escherichia coli BarA protein. The following sections address common issues encountered during codon optimization and subsequent protein expression experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered when expressing codon-optimized BarA in E. coli.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| BARA-EXP-01 | Low or No Expression of this compound | 1. Suboptimal Codon Optimization: The algorithm used may not have been ideal for E. coli K-12 strains.[1][2] 2. mRNA Secondary Structure: Stable secondary structures near the 5' end, particularly around the ribosome binding site (RBS), can hinder translation initiation.[1][3] 3. Toxicity of BarA: Overexpression of the membrane-bound sensor kinase may be toxic to E. coli. 4. Inefficient Transcription/Translation: Promoter leakage or inefficient induction can lead to poor expression.[4] | 1. Re-evaluate Codon Strategy: Use a different codon optimization tool or algorithm. Aim for a Codon Adaptation Index (CAI) greater than 0.8 for high expression.[1][3] 2. Analyze mRNA Structure: Use tools like RNAfold to predict and redesign the 5' untranslated region (UTR) to minimize secondary structures.[1] 3. Reduce Basal Expression: Use expression vectors with tight promoters (e.g., pET vectors) and add glucose to the medium to suppress basal expression from lac-based promoters.[4] 4. Optimize Induction Conditions: Lower the induction temperature (e.g., 16-25°C) and inducer concentration (e.g., 0.1-0.5 mM IPTG) and induce for a longer period (e.g., 16-24 hours).[5][6] |
| BARA-EXP-02 | BarA is Expressed but Forms Inclusion Bodies | 1. High Expression Rate: Rapid translation due to codon optimization can outpace the cellular machinery for proper protein folding.[7] 2. Hydrophobic Nature of BarA: As a transmembrane protein, BarA has hydrophobic regions that are prone to aggregation in the aqueous cytoplasm. 3. Suboptimal Growth Conditions: High induction temperatures can promote protein misfolding and aggregation.[6] | 1. Lower Induction Temperature: Reduce the growth temperature to 16-25°C post-induction to slow down protein synthesis and allow more time for proper folding.[5][6] 2. Use a Weaker Promoter/Lower Inducer Concentration: This reduces the rate of protein production. 3. Co-express Chaperones: Use E. coli strains engineered to co-express chaperone proteins (e.g., GroEL/ES) to assist in proper folding. 4. Test Solubility-Enhancing Fusion Tags: Fuse tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) to the N-terminus of BarA. |
| BARA-EXP-03 | Codon-Optimized Gene Shows Lower Expression than Wild-Type | 1. Disruption of Translation Pausing: The native mRNA sequence may have rare codons at specific locations that cause ribosomal pausing, which can be critical for correct co-translational folding.[7] 2. Altered mRNA Stability: The optimized sequence might be less stable than the wild-type mRNA. 3. Negative Epistasis: The combined effect of multiple synonymous codon changes can unexpectedly decrease expression levels.[2] | 1. Consider Codon Harmonization: Instead of replacing all codons with the most frequent ones, match the codon usage frequency of the original organism to maintain the native translation rhythm.[8][9] 2. Analyze and Modify GC Content: Aim for a GC content of around 50% in the optimized gene, as extreme GC content can affect mRNA stability and transcription. 3. Synthesize and Test Multiple Optimized Variants: Test a few different optimization strategies from different vendors or algorithms to find the best performer empirically.[2] |
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it important for BarA expression in E. coli?
A1: Codon optimization is the process of modifying a gene's nucleotide sequence to match the preferred codon usage of a specific expression host, in this case, E. coli, without changing the amino acid sequence of the encoded protein.[1][10] Different organisms exhibit "codon usage bias," meaning they preferentially use certain codons for the same amino acid due to varying tRNA abundances.[7][11] If the native barA gene contains codons that are rare in E. coli, it can lead to translational stalling, reduced protein yield, and even premature termination of translation.[12] Optimizing the barA sequence can significantly enhance its expression levels by improving translational efficiency.[10]
Q2: What is the Codon Adaptation Index (CAI) and what is a good value for BarA expression?
A2: The Codon Adaptation Index (CAI) is a numerical value from 0 to 1 that measures how well the codon usage of a gene matches the codon usage of a reference set of highly expressed genes in a target organism.[3][11] A CAI of 1.0 indicates that the gene uses the most preferred codons exclusively. For robust expression of BarA in E. coli, a CAI value greater than 0.8 is generally recommended.[3]
Q3: Can codon optimization negatively affect my this compound?
A3: Yes, while often beneficial, codon optimization can sometimes have unintended negative consequences. Aggressive optimization that replaces all codons with the most frequent ones can lead to very rapid translation, which may not allow enough time for the this compound to fold correctly, potentially leading to misfolding and the formation of insoluble inclusion bodies.[7] It can also eliminate natural ribosomal pause sites that may be crucial for the proper co-translational folding of protein domains.[7]
Q4: My codon-optimized BarA is forming inclusion bodies. What should I do?
A4: Inclusion body formation is a common issue with overexpressed recombinant proteins, particularly membrane proteins like BarA. Here are the primary strategies to address this:
-
Lower the expression temperature: Reducing the temperature to 16-25°C after induction is the most effective first step. This slows down protein synthesis, giving the polypeptide more time to fold correctly.[6]
-
Reduce inducer concentration: Using a lower concentration of IPTG (e.g., 0.1-0.4 mM) will decrease the rate of transcription and translation.
-
Use a specialized E. coli strain: Strains like Rosetta™ or BL21-CodonPlus®, which contain plasmids supplying tRNAs for rare codons, can sometimes help even with optimized genes by balancing tRNA pools.[12][13]
-
Add a solubility-enhancing tag: Fusing a highly soluble protein like MBP or GST to the N-terminus of BarA can improve its solubility.
Q5: How do I verify that my codon-optimized barA gene is being expressed?
A5: The most common method is to perform SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis) on cell lysates. You should compare protein profiles from E. coli cultures before and after inducing expression. A new band appearing at the expected molecular weight of BarA (~102 kDa) after induction indicates successful expression. This can be confirmed by Western blotting using an antibody specific to BarA or to an affinity tag (e.g., His-tag) if one was included in your construct.
Signaling Pathway and Experimental Workflow
BarA-UvrY Two-Component Signaling Pathway
The BarA-UvrY system is a two-component signal transduction system in E. coli. The sensor kinase BarA, a transmembrane protein, autophosphorylates in response to environmental signals like short-chain fatty acids (e.g., acetate).[14] BarA then transfers the phosphoryl group to the response regulator UvrY.[15][16] Phosphorylated UvrY (UvrY-P) activates the transcription of small non-coding RNAs, CsrB and CsrC.[15][17] These sRNAs, in turn, sequester the global post-transcriptional regulator CsrA, relieving its repressive effects on various target genes involved in metabolism and virulence.[16][18]
Caption: The BarA-UvrY signaling cascade in E. coli.
General Workflow for BarA Expression and Analysis
The following diagram outlines a typical experimental workflow for expressing a codon-optimized barA gene in E. coli and subsequently analyzing the expression levels.
Caption: Workflow for expression of codon-optimized BarA.
Experimental Protocols
Protocol 1: Expression of Codon-Optimized BarA in E. coli BL21(DE3)
-
Transformation: Transform the expression plasmid containing the codon-optimized barA gene into chemically competent E. coli BL21(DE3) cells using a standard heat-shock protocol.[4] Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).
-
Main Culture: Inoculate a larger volume (e.g., 500 mL) of LB medium (with antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Growth: Grow the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8 (mid-log phase).
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until needed.
Protocol 2: Analysis of BarA Expression by SDS-PAGE
-
Sample Preparation: Resuspend a small aliquot of the cell pellet in 1X SDS-PAGE loading buffer, normalized by OD600 readings to ensure equal cell loading between samples (e.g., resuspend the pellet from 1 mL of culture at OD600=1.0 in 100 µL of buffer).
-
Lysis: Boil the samples at 95-100°C for 5-10 minutes to lyse the cells and denature the proteins.
-
Electrophoresis: Load 10-15 µL of each sample onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-induction sample, a post-induction sample, and a protein molecular weight marker. Run the gel according to the manufacturer's instructions.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue R-250 for at least 1 hour.
-
Destaining: Destain the gel in a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.
-
Analysis: Look for a prominent band at ~102 kDa in the post-induction lane that is absent or much fainter in the pre-induction lane. This band represents the expressed this compound.
Protocol 3: Protein Quantification using BCA Assay
-
Prepare Standards: Prepare a series of protein standards of known concentration using Bovine Serum Albumin (BSA) (e.g., 0, 25, 125, 250, 500, 750, 1000 µg/mL).
-
Prepare Lysates: Lyse the harvested cells using a lysis buffer (e.g., BugBuster™ or sonication). Centrifuge the lysate to pellet insoluble debris. The supernatant contains the soluble protein fraction.
-
Assay Setup: Add the standards and unknown soluble protein samples to a 96-well microplate in triplicate.
-
Reagent Addition: Add the BCA working reagent to each well and mix thoroughly.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Generate a standard curve from the BSA standards and use the equation of the line to calculate the protein concentration in the unknown samples.[19][20]
References
- 1. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 4. sinobiological.com [sinobiological.com]
- 5. youtube.com [youtube.com]
- 6. biomatik.com [biomatik.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. The Escherichia coli two-component signal sensor BarA binds protonated acetate via a conserved hydrophobic-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. biorxiv.org [biorxiv.org]
- 19. qb3.berkeley.edu [qb3.berkeley.edu]
- 20. biocompare.com [biocompare.com]
Technical Support Center: Preventing Inclusion Body Formation of BarA Protein
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of inclusion body formation during the recombinant expression of the BarA protein.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and its function?
The this compound is a bacterial adaptive response (BarA) sensor kinase found in Escherichia coli and other gram-negative bacteria.[1] It is a member of the tripartite sensor kinases.[1] BarA functions as part of a two-component signal transduction system (TCS) along with its cognate response regulator, UvrY.[1][2] This system, BarA-UvrY, plays a crucial role in globally regulating central carbon metabolism, motility, biofilm formation, stress resistance, and virulence.[1][3] It does this primarily by controlling the expression of small, non-coding RNAs like CsrB and CsrC, which in turn regulate the activity of the CsrA protein, a major post-transcriptional regulator.[1][2][3]
Q2: What are inclusion bodies and why does BarA tend to form them?
Inclusion bodies are dense, insoluble aggregates of misfolded recombinant proteins that accumulate in the cytoplasm of the host organism, typically E. coli.[4][5][6] Their formation is a common challenge in recombinant protein production.[4][6]
Several factors contribute to why a protein like BarA might form inclusion bodies:
-
High Expression Rate: Rapid synthesis of the protein can overwhelm the host cell's folding machinery (chaperones), leading to an imbalance between protein folding and aggregation.[4][5][6]
-
Protein Characteristics: The intrinsic properties of the this compound, such as the presence of hydrophobic regions, can predispose it to aggregation.[4][5][6] As a membrane-associated sensor kinase, its structure may contain hydrophobic transmembrane domains that are difficult to express in a soluble form in the cytoplasm.[7]
-
Sub-optimal Culture Conditions: Environmental factors like high temperature and high inducer concentrations promote rapid protein synthesis, which favors inclusion body formation.[4][5] The pH of the culture medium can also have a profound effect on inclusion body formation.[8][9]
Q3: How can I quickly check for inclusion body formation?
A simple method is to perform SDS-PAGE analysis on soluble and insoluble cell fractions. After inducing expression, lyse a small sample of cells and centrifuge it to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). If the this compound is forming inclusion bodies, it will be predominantly found in the insoluble pellet fraction when analyzed on an SDS-PAGE gel.
Visual Guides
Signaling Pathway of the BarA-UvrY System
This diagram illustrates the signal transduction cascade of the BarA-UvrY two-component system in E. coli. An environmental signal activates the sensor kinase BarA, which then phosphorylates the response regulator UvrY. Phosphorylated UvrY activates the transcription of sRNAs (CsrB, CsrC) that sequester the global regulator CsrA, thereby controlling the expression of downstream genes involved in metabolism and other cellular processes.
Caption: The BarA-UvrY two-component signaling pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound expression.
Problem: High levels of this compound are found in the insoluble fraction (inclusion bodies).
This is the most common issue. The goal is to slow down protein synthesis to allow for proper folding.
Solution 1: Modify Culture Conditions
Modifying culture conditions is often the simplest and most effective first step to increase the yield of soluble protein.[4][6]
-
1.1 Lower the Induction Temperature: Reducing the temperature after induction slows down cell growth and protein synthesis, which can significantly enhance soluble protein expression.[4][5][6]
-
1.2 Reduce Inducer Concentration: High concentrations of inducers (like IPTG) lead to a high rate of transcription and translation, overwhelming the cell's folding capacity.[5] Using the lowest effective concentration can improve solubility.
-
1.3 Change Culture Medium/pH: The pH of the culture medium can influence inclusion body formation.[8][9] Maintaining a physiological pH (around 7.0-7.5) may be beneficial.[4][6]
| Parameter | Standard Condition | Recommended Change | Rationale |
| Temperature | 37°C | 16-25°C | Slows protein synthesis, aids proper folding.[4][5][10] |
| Inducer (IPTG) | 1.0 mM | 0.01 - 0.1 mM | Reduces transcription rate, preventing protein overload.[5][10] |
| Induction Time | 3-4 hours | 12-24 hours (at lower temp) | Allows more time for folding at a slower synthesis rate. |
| Culture pH | Uncontrolled | Maintained at ~7.0-7.5 | Protein solubility is often lowest at its isoelectric point (pI).[11] |
Solution 2: Change Expression Host or Vector
-
2.1 Use a Specialized E. coli Strain: Some strains are engineered to enhance soluble protein expression. For example, strains like Rosetta™ or BL21(DE3)pLysS contain plasmids that express rare tRNAs or lysozyme (B549824) (to reduce basal expression), respectively.
-
2.2 Co-express Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of the target protein and prevent aggregation.[4]
-
2.3 Use a Weaker Promoter or Lower Copy Number Plasmid: Strong promoters (like T7) and high-copy plasmids lead to very high expression rates.[4][6] Switching to a weaker promoter (e.g., tac, araBAD) or a plasmid with a lower copy number can reduce the synthesis rate.
Solution 3: Modify the Protein Construct
-
3.1 Add a Solubility-Enhancing Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N- or C-terminus of BarA can improve its solubility and folding.[5][6]
-
3.2 Codon Optimization: If the codon usage of the barA gene is not optimal for E. coli, it can lead to translational pauses and misfolding. Synthesizing a gene with codons optimized for E. coli can improve expression.[4][6]
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting the formation of BarA inclusion bodies, starting from initial expression analysis and progressing through various optimization strategies.
Caption: A step-by-step workflow for troubleshooting inclusion bodies.
Key Experimental Protocols
Protocol 1: SDS-PAGE Analysis of Soluble and Insoluble Fractions
This protocol allows for a quick assessment of protein solubility.
-
Cell Harvesting: Take a 1 mL aliquot from your induced E. coli culture. Centrifuge at 12,000 x g for 2 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 200 µL of a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with lysozyme and DNase I). Incubate on ice for 30 minutes.
-
Sonication: Sonicate the sample on ice to ensure complete cell lysis (e.g., 4 cycles of 15 seconds on, 30 seconds off).
-
Fraction Separation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C.[12]
-
Sample Preparation:
-
Soluble Fraction: Carefully transfer the supernatant to a new tube. This is your soluble fraction. Mix 20 µL of this fraction with 20 µL of 2x SDS-PAGE loading buffer.
-
Insoluble Fraction: Resuspend the pellet in 200 µL of the same lysis buffer. This is your insoluble fraction. Mix 20 µL of this suspension with 20 µL of 2x SDS-PAGE loading buffer.
-
-
Analysis: Boil both samples for 5-10 minutes. Load equal volumes (e.g., 15 µL) onto an SDS-PAGE gel, along with an uninduced control and a total cell lysate sample. Run the gel and stain with Coomassie Blue to visualize the protein bands. A prominent band at the expected molecular weight of BarA in the insoluble lane indicates inclusion body formation.
Protocol 2: Solubilization and Refolding from Inclusion Bodies
If optimizing expression for soluble protein fails, the alternative is to purify the inclusion bodies and refold the protein. This is a multi-step process that requires optimization for each specific protein.[13]
-
Inclusion Body Isolation: After cell lysis, the insoluble pellet contains the inclusion bodies. Wash this pellet several times to remove contaminating proteins and cell debris. A common wash buffer contains a low concentration of a mild detergent (e.g., 1% Triton X-100) or a low concentration of a denaturant (e.g., 1-2M Urea).[12][14]
-
Solubilization: Solubilize the washed inclusion bodies using a strong denaturant.[14] The choice of buffer must be optimized.[13]
-
Buffer Example: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, 10 mM DTT.[12]
-
Procedure: Resuspend the pellet in solubilization buffer and stir for 1-2 hours at room temperature. Centrifuge at high speed to remove any remaining insoluble material.
-
-
Refolding: The goal is to remove the denaturant slowly to allow the protein to refold into its native, active conformation. Common methods include:
-
Dialysis: Step-wise dialysis against buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Rapidly diluting the solubilized protein solution (10-100 fold) into a refolding buffer.
-
On-Column Refolding: Binding the denatured protein to a chromatography column (e.g., Ni-NTA if His-tagged) and then washing with a gradient of decreasing denaturant concentration.
-
Refolding Buffer: Typically contains additives to prevent aggregation, such as L-arginine, and a redox system (e.g., reduced/oxidized glutathione) to promote correct disulfide bond formation.
-
-
Purification: After refolding, purify the now-soluble and active protein using standard chromatography techniques.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Factors influencing inclusion body formation in the production of a fused protein in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors influencing inclusion body formation in the production of a fused protein in Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 10. Inclusion Bodies, Enemy Or Ally? | Peak Proteins [peakproteins.com]
- 11. entomologenportal.net [entomologenportal.net]
- 12. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 13. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biossusa.com [biossusa.com]
Technical Support Center: Strategies to Improve the Solubility of Purified BAR Domain Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with purified BAR domain-containing proteins.
Disclaimer
Initial searches for a specific protein named "BarA" did not yield targeted results. The following guidance is based on established protocols and troubleshooting strategies for the broader family of Bin/Amphiphysin/Rvs (BAR) domain-containing proteins, which are known to present solubility challenges. These strategies are widely applicable to proteins within this family, such as Amphiphysin, Endophilin, and Sorting Nexins.
Frequently Asked Questions (FAQs)
Q1: My purified BAR domain protein precipitates after cleaving the affinity tag (e.g., GST, MBP). Why does this happen and what can I do?
A1: This is a common issue with BAR domain proteins. Affinity tags like GST and MBP are large, soluble proteins that can enhance the solubility of the fusion protein.[1][2] Upon cleavage, the BAR domain protein is left on its own and may expose hydrophobic patches, leading to aggregation and precipitation.[1]
Initial troubleshooting steps include:
-
Addition of glycerol (B35011): Glycerol is a common co-solvent that can stabilize proteins and prevent aggregation.[1][3] Including 5-10% (v/v) glycerol in your purification and storage buffers can significantly improve solubility.[1][2]
-
Optimize buffer conditions: The pH and salt concentration of your buffer can dramatically impact protein solubility.[3][4]
-
Lower protein concentration: High protein concentrations can promote aggregation.[3] Try to work with lower concentrations during purification and for final storage.
Q2: What are the optimal buffer conditions for purifying and storing BAR domain proteins?
A2: The optimal buffer conditions can be protein-specific. However, a good starting point is a buffer with a pH that is at least one unit away from the protein's isoelectric point (pI) to ensure the protein has a net charge, which can help prevent aggregation.[3] Increasing the ionic strength of the buffer by adding 300-500 mM NaCl can also help to shield electrostatic interactions that may lead to aggregation.[2] For some DNA-binding proteins, HEPES or phosphate (B84403) buffers have shown better results than Tris buffers.[2]
Q3: Are there any additives other than glycerol that can improve the solubility of my BAR domain protein?
A3: Yes, several additives can be screened to find the best conditions for your specific protein:
-
Arginine and Glutamate: A combination of 50 mM L-arginine and 50 mM L-glutamate in the buffer can help to prevent aggregation by interacting with charged and hydrophobic regions on the protein surface.
-
Non-ionic detergents: Low concentrations of non-ionic detergents like Triton X-100 or Tween-20 can help to solubilize proteins, especially those with hydrophobic patches.[5]
-
Reducing agents: For proteins containing cysteine residues, including a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[2]
Q4: Should I consider using a different expression system if I consistently get insoluble BAR domain protein from E. coli?
A4: If optimizing expression and purification conditions in E. coli fails, using a different expression system is a valid strategy. Eukaryotic systems like yeast, insect, or mammalian cells can provide post-translational modifications and a cellular environment that may be more conducive to the proper folding and solubility of your BAR domain protein.[4]
Troubleshooting Guides
Problem 1: Protein Precipitation After Affinity Tag Cleavage
Symptoms:
-
Visible precipitate forms in the protein solution after incubation with a protease to cleave the affinity tag.
-
Significant loss of protein in the soluble fraction after a centrifugation step post-cleavage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein precipitation after tag cleavage.
Detailed Steps:
-
Incorporate Glycerol: As a first step, supplement all purification buffers (lysis, wash, elution, and dialysis/storage) with 5-10% (v/v) glycerol.[1][2] This has been shown to be effective for N-BAR domain proteins like Amphiphysin.[1]
-
Buffer Optimization:
-
Screen Solubility-Enhancing Additives:
-
Prepare small-scale trials with different additives in your final buffer. Good candidates to test are 50 mM L-arginine and 50 mM L-glutamate.
-
-
Reduce Protein Concentration: If the protein is highly concentrated after elution, dilute it before proceeding with tag cleavage and dialysis.[2]
-
On-Column Cleavage: If possible, perform the protease cleavage while the fusion protein is still bound to the affinity resin. This can sometimes prevent aggregation as the protein is released into the buffer at a lower effective concentration.
Problem 2: General Aggregation and Low Yield of Soluble Protein
Symptoms:
-
The majority of the expressed protein is found in the insoluble pellet after cell lysis.
-
The purified protein is hazy or becomes cloudy over time, even with the affinity tag attached.
Troubleshooting Workflow:
Caption: Workflow for improving the overall yield of soluble protein.
Detailed Steps:
-
Optimize Expression Conditions:
-
Temperature: Lowering the induction temperature to 16-25°C slows down protein expression, which can promote proper folding.[6]
-
Inducer Concentration: Reducing the concentration of the inducing agent (e.g., IPTG) can also slow down expression and improve solubility.[7]
-
Solubility Tags: If not already in use, cloning your BAR domain protein with a highly soluble fusion partner like Glutathione-S-Transferase (GST) or Maltose Binding Protein (MBP) can significantly increase the yield of soluble protein.[1][2]
-
-
Optimize Purification Protocol:
-
Lysis: Ensure efficient cell lysis and reduce the viscosity of the lysate by adding DNase. Include protease inhibitors to prevent degradation.
-
Temperature: Perform all purification steps at 4°C to minimize protein degradation and aggregation.[3]
-
Buffer Screening: Before large-scale purification, perform small-scale screens of different buffer conditions (pH, salt, and additives) to identify the optimal conditions for your protein's solubility.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale | Reference |
| Glycerol Concentration | 5-20% (v/v) | Stabilizes protein and prevents aggregation. | [1][2] |
| NaCl Concentration | 300-500 mM | Reduces non-specific electrostatic interactions. | [2] |
| L-arginine/L-glutamate | 50 mM each | Suppresses protein aggregation. | |
| Expression Temperature | 16-25 °C | Slows protein synthesis, promoting proper folding. | [6] |
| Buffer pH | pI ± >1 unit | Increases net charge to prevent aggregation. | [3] |
Experimental Protocols
Protocol: Purification of a GST-tagged N-BAR Domain Protein
This protocol is adapted from the purification of recombinant human Amphiphysin 1 and its N-BAR domain and is applicable to other N-BAR proteins.[1][8]
1. Expression and Cell Lysis:
-
Transform E. coli BL21(DE3) cells with the expression plasmid.
-
Grow a starter culture overnight at 37°C in LB media containing the appropriate antibiotic.
-
Inoculate a larger volume of LB media and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG and grow for an additional 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation and resuspend the pellet in ice-cold GST Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, 5% Glycerol, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
2. Affinity Chromatography:
-
Equilibrate a Glutathione Sepharose column with GST Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-15 bed volumes of GST Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM EDTA, 1 mM DTT, 5% Glycerol).
-
Elute the GST-tagged protein with GST Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 5% Glycerol).
3. Tag Cleavage and Further Purification:
-
Add a site-specific protease (e.g., PreScission Protease) to the eluted protein.
-
Dialyze the protein solution overnight at 4°C against Dialysis Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 5% Glycerol).
-
To remove the cleaved GST tag and any remaining uncleaved protein, pass the dialyzed sample over the Glutathione Sepharose column again and collect the flow-through containing your purified BAR domain protein.
-
For higher purity, perform a final size-exclusion chromatography step using a column equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 10% Glycerol).
Purification Workflow Diagram:
Caption: General workflow for the purification of a BAR domain protein.
References
- 1. Purification of Recombinant Human Amphiphysin 1 and its N-BAR Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Recombinant Human Amphiphysin 1 and its N-BAR Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for BarA Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for BarA kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the function of the BarA kinase and its role in the BarA/UvrY two-component system?
BarA is a transmembrane sensor histidine kinase that is part of the BarA/UvrY two-component signal transduction system, which is widely conserved in γ-proteobacteria.[1] This system acts as a link between the metabolic state of the cell and the Csr post-transcriptional regulatory system. Upon sensing a stimulus, such as the presence of short-chain carboxylic acids like acetate (B1210297) and formate (B1220265), BarA autophosphorylates using ATP.[2] It then transfers the phosphoryl group to its cognate response regulator, UvrY. Phosphorylated UvrY (UvrY-P) activates the transcription of non-coding RNAs, CsrB and CsrC, which in turn sequester the global regulatory protein CsrA.[2]
Q2: What are the known activators of BarA kinase that can be used as a positive control in my assay?
The BarA/UvrY system is activated by metabolic end products such as formate and acetate.[3] These short-chain fatty acids can be used to stimulate BarA kinase activity in your assay and can serve as a positive control to ensure the assay is working correctly.
Q3: Are there any known specific inhibitors for BarA kinase to use as a negative control?
Currently, there are no widely reported specific small-molecule inhibitors for the BarA kinase that can be used as a standard negative control. For a negative control, a reaction can be set up without the enzyme or without ATP. Alternatively, a known general kinase inhibitor could be tested, but its efficacy against BarA would need to be empirically determined.
Q4: How does pH affect BarA kinase activity?
The activity of the BarA/UvrY signaling pathway is pH-dependent. In vivo studies have shown that a pH lower than 5.5 does not allow for the activation of the pathway.[4] For in vitro assays, it is recommended to test a pH range between 6.0 and 9.0 to find the optimal condition for BarA autophosphorylation.[5] Most kinase assays perform optimally within a pH range of 7.0-8.0.[6]
Q5: Why is Mg²⁺ crucial in the kinase assay buffer, and what is the optimal concentration?
Magnesium ions (Mg²⁺) are essential cofactors for most kinases, including BarA. Mg²⁺ binds to ATP to form the Mg-ATP complex, which is the actual substrate for the kinase.[7][8] Additionally, a second, free Mg²⁺ ion may be required for optimal kinase activity.[7][9] The optimal concentration of MgCl₂ often needs to be determined empirically, but a starting concentration of 5-10 mM is common for many kinase assays.[7][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Kinase Activity | Inactive Enzyme: Improper storage or multiple freeze-thaw cycles of the BarA protein. | Ensure BarA is stored at the correct temperature (typically -80°C) and aliquot the enzyme to avoid repeated freeze-thaw cycles. |
| Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or cofactor concentration. | Systematically optimize buffer components. Test a pH range from 6.0 to 9.0. Titrate MgCl₂ concentration (e.g., 1-20 mM). Evaluate the effect of varying monovalent salt concentrations (e.g., 50-200 mM NaCl or KCl). | |
| Degraded ATP: ATP solution has degraded due to improper storage or age. | Use a fresh, properly stored stock of ATP for your assays. | |
| Presence of Inhibitors: Contaminants in the protein preparation or assay reagents may be inhibiting the kinase. | Use high-purity reagents. If using crude lysates, consider including protease and phosphatase inhibitors in the lysis buffer. | |
| High Background Signal | Reagent Contamination: Reagents may be contaminated with ATP or other substances that interfere with the detection method. | Use fresh, high-quality reagents. Run a "no enzyme" control to check for background signal from other components.[11] |
| Compound Interference: If screening inhibitors, the compound itself may be fluorescent or interfere with the detection reagents. | Run a control with the compound and detection reagents in the absence of the kinase reaction to assess for interference.[11] | |
| High Kinase Concentration: Too much enzyme can lead to a high basal signal. | Optimize the kinase concentration by performing a titration to find a concentration that gives a robust signal without high background. | |
| Poor Reproducibility | Pipetting Inaccuracies: Inconsistent pipetting of small volumes of enzyme, ATP, or other reagents. | Use calibrated pipettes and prepare master mixes for common reagents to minimize pipetting variability. |
| Temperature Fluctuations: Inconsistent incubation temperatures between experiments. | Ensure a stable and consistent incubation temperature for all assays. | |
| Assay Not in Linear Range: The reaction has proceeded too long, leading to substrate depletion and non-linear kinetics. | Determine the linear range of the assay by performing a time-course experiment and ensuring substrate consumption is typically below 20%. |
Data Presentation: Recommended Buffer Component Concentrations
The optimal buffer conditions for a BarA kinase assay should be determined empirically. The following tables provide recommended starting concentrations and ranges for key buffer components based on general kinase assay protocols and information on two-component system kinases.
Table 1: pH Optimization
| pH | Recommended Buffer | Notes |
| 6.0 - 7.5 | MES, MOPS, PIPES | "Good's" buffers with pKa values in this range. |
| 7.0 - 8.5 | HEPES, Tris | Commonly used buffers for kinase assays. Note that Tris buffer's pKa is temperature-sensitive. |
| 8.0 - 9.0 | TAPS, AMPSO | Useful for exploring activity at more alkaline pH. |
In vivo data suggests BarA is inactive at a pH below 5.5.[4]
Table 2: Divalent Cation (MgCl₂) Optimization
| MgCl₂ Concentration (mM) | Expected Effect | Notes |
| 0 | No activity | Mg²⁺ is an essential cofactor. |
| 1 - 5 | Increasing activity | Sub-optimal concentrations. |
| 5 - 15 | Optimal activity range for many kinases.[7] | Start with 10 mM and perform a titration. |
| > 20 | Potential for inhibition | High concentrations of divalent cations can be inhibitory. |
Table 3: Monovalent Salt (NaCl or KCl) Optimization
| Salt Concentration (mM) | Expected Effect | Notes |
| 0 - 50 | May be required for proper protein folding and activity. | Start with a low concentration. |
| 50 - 200 | Can be inhibitory or stimulatory depending on the kinase. | The effect of ionic strength on BarA activity needs to be determined empirically. |
| > 200 | Often inhibitory for kinase activity. | High salt concentrations can disrupt protein structure and interactions. |
Table 4: Other Key Reagent Concentrations
| Reagent | Recommended Starting Concentration | Notes |
| ATP | 50 - 200 µM | The optimal concentration should be near the Km for ATP if determining inhibitor potency. For routine activity assays, a saturating concentration can be used. |
| DTT | 1 - 5 mM | A reducing agent to maintain enzyme stability. |
| Glycerol | 5 - 20% (v/v) | Can help to stabilize the protein. |
Experimental Protocols
Protocol 1: BarA Autophosphorylation Assay (Radiometric - SDS-PAGE)
This protocol is adapted from general methods for bacterial histidine kinase autophosphorylation assays.
-
Prepare the Kinase Reaction Buffer (1X):
-
50 mM Tris-HCl, pH 7.5
-
150 mM KCl
-
10 mM MgCl₂
-
1 mM DTT
-
10% (v/v) Glycerol
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine:
-
Purified this compound (e.g., 1-5 µM final concentration)
-
1X Kinase Reaction Buffer
-
Nuclease-free water to the desired volume.
-
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
-
Initiate the Reaction:
-
Start the reaction by adding ATP to a final concentration of 100 µM, including [γ-³²P]ATP (specific activity of ~1000 cpm/pmol).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 5, 10, 20, 30 minutes), remove an aliquot (e.g., 10 µL) of the reaction mixture.
-
-
Stop the Reaction:
-
Immediately add the aliquot to an equal volume of 2X SDS-PAGE loading buffer to quench the reaction.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of ³²P into the this compound band using a phosphorimager.
-
Protocol 2: Buffer Optimization Strategy
-
Define the Range for Each Component: Based on the recommendations in Tables 1-4, choose a range of concentrations to test for each buffer component (pH, MgCl₂, NaCl/KCl).
-
Prepare Stock Solutions: Prepare concentrated stock solutions of each buffer component.
-
Set Up a Matrix of Conditions: In a multi-well plate, set up a matrix of reactions where one component is varied while others are kept at a standard concentration (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 100 µM ATP).
-
Perform the Kinase Assay: Run the BarA autophosphorylation assay under each condition for a fixed time point within the linear range.
-
Analyze the Results: Quantify the level of BarA phosphorylation for each condition to determine the optimal concentration for each component.
-
Validate the Optimal Buffer: Once the optimal concentration for each component is determined individually, combine them into a single "optimal buffer" and validate that it provides the best kinase activity.
Visualizations
Caption: The BarA/UvrY two-component signaling pathway.
Caption: Experimental workflow for a BarA autophosphorylation assay.
Caption: A logical troubleshooting guide for BarA kinase assays.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. The Escherichia coli two-component signal sensor BarA binds protonated acetate via a conserved hydrophobic-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pH-Dependent Activation of the BarA-UvrY Two-Component System in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH and temperature on protein kinase release by Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on the structure and function of cyclin-dependent kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A second magnesium ion is critical for ATP binding in the kinase domain of the oncoprotein v-Fps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium induced structural reorganization in the active site of adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Metal Ion-Induced Activation of a Two-Component Sensor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Instability of the BarA Phosphohistidine Intermediate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the BarA-UvrY two-component system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of the BarA phosphohistidine (B1677714) intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the BarA-UvrY two-component system?
The BarA-UvrY system in Escherichia coli and its homologs in other Gram-negative bacteria are crucial two-component signal transduction systems. They regulate a wide array of cellular processes, including central carbon metabolism, motility, biofilm formation, and virulence. The system consists of the sensor histidine kinase, BarA, and its cognate response regulator, UvrY.[1][2][3]
Q2: What makes the BarA phosphohistidine intermediate unstable?
The instability of the BarA phosphohistidine intermediate is due to the chemical nature of the phosphoramidate (B1195095) (P-N) bond.[4][5] This bond is highly labile, particularly under acidic conditions and at elevated temperatures, making it challenging to study using standard biochemical techniques.[4][5][6][7] The free energy of hydrolysis for a phosphoramidate bond is significantly higher than that of the more stable phosphoester bonds found in phosphoserine, phosphothreonine, and phosphotyrosine.[4][5]
Q3: What is the half-life of a phosphohistidine residue?
The half-life of phosphohistidine is highly dependent on pH and its local protein environment. For free phosphohistidine isomers at 46°C, the half-life can range from a few minutes to over an hour as the pH increases from 7 to 8. Specifically, 1-phosphohistidine has a half-life of 1 and 34 minutes at pH 7 and pH 8, respectively, while 3-phosphohistidine is more stable with a half-life of 78 minutes at pH >7.[4] Within a protein context, such as histone H4, the estimated half-life of phosphohistidine can be around 2 hours, highlighting the influence of the local chemical environment.[4]
Q4: How can the stability of the BarA phosphohistidine intermediate be increased for experimental analysis?
Several strategies can be employed to mitigate the instability of the phosphohistidine intermediate:
-
pH Control: Maintaining a neutral to slightly alkaline pH (pH 7.0-8.0) during all experimental steps is critical.[4][8]
-
Low Temperature: Performing experiments at low temperatures (e.g., on ice or at 4°C) can slow down the rate of hydrolysis.
-
Use of Analogs:
-
Thiophosphorylation: Replacing ATP with ATPγS in kinase assays can generate a more stable thiophosphohistidine intermediate.[6]
-
Stable Phosphohistidine Analogues: Synthetic non-hydrolyzable phosphohistidine analogs can be incorporated into peptides for use in various assays, such as antibody production or structural studies.[9]
-
Troubleshooting Guides
Issue 1: Low or No Signal in BarA Autophosphorylation Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Phosphohistidine Instability | - Maintain pH of all buffers between 7.0 and 8.0.- Perform all steps at 4°C or on ice.- Minimize the duration of the assay.- Consider using ATPγS to form a more stable thiophosphohistidine. |
| Inactive BarA Protein | - Ensure proper protein folding and purification. Refold protein if necessary.- Confirm the presence of essential cofactors like Mg2+ in the reaction buffer.- Use a fresh preparation of BarA. |
| Suboptimal ATP Concentration | - Titrate ATP concentration to determine the optimal level for your specific BarA construct and concentration. |
| Issues with Detection Method | - For radioactive assays, ensure fresh [γ-32P]ATP is used.- For Phos-tag™ gels, optimize gel composition and running conditions (see Issue 2).- For Western blotting, use a validated anti-phosphohistidine antibody and optimize antibody concentrations and incubation times. |
Issue 2: Poor Resolution or Smeared Bands on Phos-tag™ Gels
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Phos-tag™:Metal Ion Ratio | - Ensure a 1:2 molar ratio of Phos-tag™ Acrylamide (B121943) to MnCl2 or ZnCl2.[10] |
| Inappropriate Gel Percentage | - For large proteins like BarA (~100 kDa), a lower percentage acrylamide gel (e.g., 6-8%) may be necessary for proper entry and separation.[11] |
| Suboptimal Phos-tag™ Concentration | - Titrate the Phos-tag™ concentration (e.g., 25 µM, 50 µM, 100 µM) to find the optimal separation for BarA.[11] |
| Presence of Chelating Agents or Phosphate (B84403) | - Avoid EDTA in lysis and sample buffers as it will chelate the metal ions essential for Phos-tag™ function.[12][13]- Avoid phosphate-based buffers (e.g., PBS) during sample preparation, as phosphate ions can compete for binding to the Phos-tag™ molecule.[13] |
| Inefficient Protein Transfer | - Before transfer, soak the gel in transfer buffer containing EDTA (e.g., 1-10 mM) for 10-20 minutes to release the phosphorylated protein from the Phos-tag™ complex.[12][13]- Follow with a wash in transfer buffer without EDTA before proceeding with the transfer.[12] |
| Incorrect Running Conditions | - Run the gel at a lower voltage for a longer period to improve resolution.[11] |
Issue 3: Failure to Detect Phospho-BarA by Mass Spectrometry
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Acid-Labile Nature of Phosphohistidine | - Avoid acidic conditions commonly used in standard phosphoproteomics workflows.[7][14]- Use a non-acidic enrichment method, such as hydroxyapatite (B223615) chromatography or immunoaffinity purification with phosphohistidine-specific antibodies, at a neutral or slightly basic pH.[14] |
| Sample Preparation Issues | - Perform all sample handling steps at low temperatures to minimize hydrolysis.- Consider in-solution digestion at a higher pH (e.g., pH 8.0 with Tris-HCl buffer) instead of acidic conditions. |
| Low Abundance of Phosphorylated Species | - Enrich for phosphorylated BarA before digestion using immunoprecipitation with a BarA-specific antibody. |
| Mass Spectrometry Parameters | - Use a fragmentation method that is less likely to cause neutral loss of the phosphate group, such as Electron Transfer Dissociation (ETD), if available. |
Quantitative Data Summary
The stability of phosphohistidine is highly pH-dependent. The following table summarizes the half-life of free phosphohistidine isomers at 46°C. Note that these values may differ for phosphohistidine within the this compound due to the local microenvironment.
| Phospho-Isomer | pH | Half-life (minutes) |
| 1-Phosphohistidine | 7 | 1 |
| 1-Phosphohistidine | 8 | 34 |
| 3-Phosphohistidine | >7 | 78 |
| Data sourced from[4] |
Experimental Protocols
In Vitro Autophosphorylation of BarA
This protocol is adapted from general methods for bacterial histidine kinase autophosphorylation assays.
Reagents:
-
Purified this compound
-
Kinase Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP (specific activity 3000 Ci/mmol)
-
2x SDS-PAGE Sample Buffer
-
Stopping Solution (e.g., 0.5 M EDTA, pH 8.0)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
2 µL 10x Kinase Buffer
-
X µL Purified BarA (final concentration 1-5 µM)
-
Y µL Nuclease-free water to a final volume of 18 µL
-
-
Initiate the reaction by adding 2 µL of [γ-32P]ATP (final concentration 50-100 µM).
-
Incubate the reaction at room temperature (or a desired temperature) for various time points (e.g., 0, 1, 5, 10, 30 minutes).
-
Terminate the reaction at each time point by adding 20 µL of 2x SDS-PAGE Sample Buffer or a specific volume of Stopping Solution.
-
Boil the samples for 5 minutes at 95°C.
-
Analyze the samples by SDS-PAGE followed by autoradiography.
Phos-tag™ SDS-PAGE for BarA Phosphorylation
This protocol provides a general framework for using Phos-tag™ gels to separate phosphorylated and unphosphorylated BarA.
Reagents:
-
Acrylamide/Bis-acrylamide solution (e.g., 30%)
-
Resolving Gel Buffer (e.g., 1.5 M Tris-HCl, pH 8.8)
-
Stacking Gel Buffer (e.g., 0.5 M Tris-HCl, pH 6.8)
-
Phos-tag™ Acrylamide stock solution (e.g., 5 mM)
-
MnCl2 or ZnCl2 stock solution (e.g., 10 mM)
-
10% (w/v) SDS
-
TEMED
-
10% (w/v) Ammonium persulfate (APS)
-
Running Buffer (e.g., Tris/Glycine/SDS)
-
Transfer Buffer
-
EDTA stock solution (0.5 M, pH 8.0)
Procedure:
-
Prepare the Separating Gel: For a 10 mL 8% resolving gel with 50 µM Phos-tag™, mix the following:
-
2.7 mL Acrylamide/Bis-acrylamide solution
-
2.5 mL Resolving Gel Buffer
-
100 µL 5 mM Phos-tag™ Acrylamide
-
100 µL 10 mM MnCl2
-
100 µL 10% SDS
-
4.4 mL Deionized water
-
10 µL TEMED
-
50 µL 10% APS
-
-
Pour the separating gel and allow it to polymerize.
-
Prepare and pour the stacking gel on top of the separating gel.
-
Load protein samples prepared in non-phosphate, EDTA-free sample buffer.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom. The gel may run slower than a standard SDS-PAGE.
-
Pre-transfer Wash:
-
Incubate the gel in Transfer Buffer containing 10 mM EDTA for 10 minutes with gentle shaking.
-
Repeat with fresh Transfer Buffer containing 10 mM EDTA.
-
Incubate the gel in Transfer Buffer without EDTA for 10 minutes.
-
-
Transfer the proteins to a PVDF or nitrocellulose membrane and proceed with standard Western blot detection.
Sample Preparation for Mass Spectrometry Analysis of Phospho-BarA
This protocol is designed to enrich for and preserve the BarA phosphohistidine for mass spectrometry.
Reagents:
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, with phosphatase and protease inhibitors)
-
Anti-BarA Antibody
-
Protein A/G Agarose beads
-
Wash Buffer (e.g., Lysis Buffer without detergents)
-
Elution Buffer (non-acidic, e.g., 100 mM Tris-HCl pH 8.5 with 1% SDS)
-
Ammonium Bicarbonate Buffer (50 mM, pH 8.0)
-
DTT and Iodoacetamide
-
Trypsin (mass spectrometry grade)
Procedure:
-
Lyse cells expressing BarA in Lysis Buffer on ice.
-
Clarify the lysate by centrifugation.
-
Immunoprecipitate BarA using an anti-BarA antibody and Protein A/G beads.
-
Wash the beads extensively with Wash Buffer.
-
Elute BarA from the beads using a non-acidic Elution Buffer.
-
Perform a buffer exchange into Ammonium Bicarbonate Buffer.
-
Reduce and alkylate the protein with DTT and iodoacetamide.
-
Digest the protein with trypsin overnight at 37°C.
-
Immediately analyze the peptide mixture by LC-MS/MS using a method optimized for labile modifications, preferably with a neutral pH mobile phase if available.
Visualizations
Signaling Pathway
Caption: The BarA-UvrY two-component signaling pathway.
Experimental Workflow: Phos-tag™ Gel Analysis
Caption: Experimental workflow for analyzing BarA phosphorylation using Phos-tag™ SDS-PAGE.
Logical Relationship: Troubleshooting Phosphohistidine Instability
Caption: Troubleshooting logic for low phosphohistidine signal.
References
- 1. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bacterial adaptive response gene, barA, encodes a novel conserved histidine kinase regulatory switch for adaptation and modulation of metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The many ways that nature has exploited the unusual structural and chemical properties of phosphohistidine for use in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chasing phosphohistidine, an elusive sibling in the phosphoamino acid family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein histidine phosphorylation: increased stability of thiophosphohistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of histidine phosphorylations in proteins using mass spectrometry and affinity-based techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of phosphohistidine in proteins in a mammalian cell line by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholarworks@UNIST: Development of stable phosphohistidine analogues [scholarworks.unist.ac.kr]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
troubleshooting ChIP-seq experiments for the BarA-UvrY system
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments on the BarA-UvrY two-component system in Escherichia coli and other gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the BarA-UvrY two-component system and why is it studied using ChIP-seq?
The BarA-UvrY system is a conserved two-component signal transduction system in many gram-negative bacteria. It plays a crucial role in regulating central carbon metabolism, motility, biofilm formation, and virulence.[1][2][3][4] The system consists of the sensor kinase BarA and the response regulator UvrY.[1][2] Upon sensing specific environmental signals, such as formate (B1220265) and acetate, BarA autophosphorylates and subsequently transfers the phosphoryl group to UvrY.[5] Phosphorylated UvrY then acts as a transcription factor, primarily activating the expression of two small non-coding RNAs, CsrB and CsrC.[6][7] These sRNAs, in turn, regulate the activity of the global post-transcriptional regulator CsrA.[1][7] ChIP-seq is a powerful technique to identify the direct genomic binding sites of UvrY, providing a global view of the genes and pathways it regulates.
Q2: What are the primary genomic targets of UvrY in E. coli?
ChIP-exo studies have shown that the strongest and most consistent binding sites for UvrY are the promoter regions of the csrB and csrC genes.[6] Weaker binding has also been observed at other loci, such as the cspA gene, which encodes a cold-shock protein.[6] The primary regulatory effect of the BarA-UvrY system appears to be mediated through the activation of csrB and csrC transcription.[6]
Q3: Is there a commercially available ChIP-grade antibody for UvrY?
Currently, there is no widely available, validated commercial antibody specifically for UvrY that is guaranteed for ChIP-seq applications. To overcome this limitation, a common and effective strategy is to use an epitope-tagged version of UvrY (e.g., with a FLAG or HA tag) and perform the immunoprecipitation with a high-quality, ChIP-grade antibody against the tag.[8] This approach has been successfully used in published studies.[8]
Troubleshooting Guide
This guide addresses common issues encountered during ChIP-seq experiments for the BarA-UvrY system, categorized by the nature of the problem.
High Background Signal
High background can obscure true binding signals and lead to the identification of false-positive peaks.
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | - If using a tag-specific antibody, ensure its specificity by Western blot. - Include a mock IP control (e.g., using an untagged wild-type strain with the tag-specific antibody) to assess non-specific binding.[9] - Pre-clear the chromatin with protein A/G beads before adding the primary antibody to reduce non-specific interactions.[1] |
| Contaminated reagents | - Prepare all buffers fresh, especially lysis and wash buffers.[1] - Use dedicated and sterile equipment for PCR and library preparation to avoid cross-contamination. |
| Insufficient washing | - Increase the number and/or stringency of washes.[6] Consider including a wash with a high-salt buffer and a LiCl-containing buffer.[10] |
| Excessive amount of antibody or chromatin | - Titrate the amount of antibody and chromatin to find the optimal ratio that maximizes the signal-to-noise ratio.[6] |
| Improper chromatin fragmentation | - Ensure chromatin is sheared to the appropriate size range (200-1000 bp). Incomplete fragmentation can lead to the pull-down of large, non-specifically associated DNA fragments.[1] |
Low Signal/Yield
Low signal results in insufficient material for sequencing and poor enrichment of target DNA.
| Potential Cause | Recommended Solution |
| Inefficient cross-linking | - Under-cross-linking: May not efficiently capture the UvrY-DNA interaction. Optimize formaldehyde (B43269) concentration (typically 1%) and incubation time (e.g., 10-15 minutes).[11][12] - Over-cross-linking: Can mask the epitope, preventing antibody binding.[6][11] Reduce cross-linking time or formaldehyde concentration. |
| Poor cell lysis | - Optimize the lysis procedure to ensure efficient release of chromatin. For E. coli, enzymatic lysis (e.g., with lysozyme) followed by mechanical disruption (e.g., sonication) is often required.[2] |
| Suboptimal chromatin shearing | - Under-shearing: Results in large DNA fragments that are difficult to immunoprecipitate efficiently. - Over-shearing: Can damage epitopes and lead to the loss of protein-DNA complexes.[6] Optimize sonication or enzymatic digestion conditions to achieve a fragment size of 200-1000 bp.[1] |
| Inefficient immunoprecipitation | - Antibody quality: Use a ChIP-validated antibody against the epitope tag.[2][6] - Antibody concentration: Titrate the antibody to determine the optimal amount for your experimental conditions.[1][6] - Incubation time: An overnight incubation at 4°C is generally recommended to maximize binding.[6] |
| Low abundance of UvrY or weak binding | - Ensure that the BarA-UvrY system is activated under your experimental conditions (e.g., by supplementing the growth medium with formate or acetate).[5] - Increase the starting amount of cells. For bacterial transcription factors, a higher cell number may be necessary.[11] |
| Loss of DNA during purification | - Use a DNA purification kit optimized for low DNA concentrations. Ensure complete drying of the column before elution to avoid ethanol (B145695) carryover, which can inhibit downstream enzymatic reactions.[6] |
Low Resolution
Low resolution can make it difficult to pinpoint the precise binding site of UvrY.
| Potential Cause | Recommended Solution |
| Large DNA fragments | - Optimize chromatin shearing to obtain smaller fragments, ideally in the 200-500 bp range for transcription factors.[12] This will improve the resolution of peak calling. |
| Inappropriate peak calling algorithm | - Use a peak caller that is suitable for identifying the sharp peaks typically associated with transcription factor binding.[13] |
| Insufficient sequencing depth | - For bacterial genomes, a lower sequencing depth may be sufficient compared to mammalian genomes. However, ensure enough reads are generated to accurately define peaks. Aim for at least 5-10 million mapped reads per sample as a starting point.[14] |
Experimental Protocols
Detailed ChIP-seq Protocol for Epitope-Tagged UvrY in E. coli
This protocol is a general guideline and may require optimization for your specific strain and experimental conditions.
-
Cell Growth and Cross-linking:
-
Grow E. coli expressing epitope-tagged UvrY to the desired optical density (e.g., mid-log phase).
-
To induce the BarA-UvrY system, consider supplementing the growth medium with known activators like formate or acetate.[5]
-
Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10-15 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in a lysis buffer containing lysozyme (B549824) and protease inhibitors.
-
Incubate on ice to allow for enzymatic digestion of the cell wall.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimize sonication conditions (power, duration, number of cycles) for your specific equipment and sample volume.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G magnetic beads.
-
Take a small aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Add the ChIP-grade anti-epitope tag antibody to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads and incubate for an additional 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound material.
-
Elute the immunoprecipitated complexes from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluate and the input control at 65°C overnight in the presence of high salt.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein contaminants.
-
Purify the DNA using a commercial DNA purification kit suitable for low DNA concentrations.
-
-
Library Preparation and Sequencing:
-
Quantify the purified ChIP and input DNA using a fluorometric method (e.g., Qubit). Expected yields can range from 1-10 ng.
-
Prepare sequencing libraries from the purified DNA according to the manufacturer's instructions for your chosen sequencing platform.
-
Perform high-throughput sequencing.
-
Data Presentation
Table 1: Recommended Quantitative Parameters for UvrY ChIP-seq
| Parameter | Recommended Range | Notes |
| Starting Cell Number | 1 x 109 - 1 x 1010 cells | Higher cell numbers may be required for low-abundance transcription factors. |
| Chromatin Amount per IP | 10-50 µg | Titration is recommended to find the optimal amount. |
| Antibody Amount per IP | 1-10 µg | Varies depending on the antibody's affinity and the abundance of the tagged protein. |
| DNA Fragment Size | 200-500 bp | Optimal for high-resolution mapping of transcription factor binding sites.[12] |
| Expected ChIP DNA Yield | 1-10 ng | Highly variable; successful libraries can be made from sub-nanogram amounts. |
| Sequencing Depth | 5-10 million mapped reads | For the relatively small E. coli genome, this should provide sufficient coverage. |
Mandatory Visualizations
BarA-UvrY Signaling Pathway
Caption: The BarA-UvrY signaling pathway leading to the regulation of CsrA activity.
ChIP-seq Experimental Workflow
Caption: A generalized workflow for a ChIP-seq experiment targeting an epitope-tagged protein.
References
- 1. bosterbio.com [bosterbio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Troubleshooting tips for ChIP | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 7. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reduce background signal in ChIPseq - ChIP and Next Generation Sequencing [protocol-online.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] A manually curated ChIP-seq benchmark demonstrates room for improvement in current peak-finder programs | Semantic Scholar [semanticscholar.org]
- 14. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving BarA Gene Knockout Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to enhance the efficiency of barA gene knockout experiments in Escherichia coli and other gram-negative bacteria.
Introduction to the BarA-UvrY System
The barA gene in Escherichia coli encodes a membrane-bound sensor kinase that, together with its cognate response regulator UvrY, forms the BarA-UvrY two-component system.[1] This system is a global regulator that influences a wide range of cellular processes, including central carbon metabolism, motility, biofilm formation, and virulence.[1][2][3] It primarily functions by controlling the expression of small non-coding RNAs, CsrB and CsrC, which in turn modulate the activity of the CsrA protein, a key post-transcriptional regulator.[2][4] Given its significant role in bacterial adaptation and pathogenicity, knocking out the barA gene is a critical step in studying these pathways and identifying potential drug targets.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the BarA-UvrY two-component system?
The BarA-UvrY system acts as a sensor for environmental signals, though the precise signals are still under investigation.[1] Upon activation, the sensor kinase BarA autophosphorylates and transfers the phosphoryl group to the response regulator UvrY.[5] Phosphorylated UvrY then binds to the promoter regions of the csrB and csrC genes, activating their transcription.[2][5] These small RNAs sequester the global regulatory protein CsrA, thereby controlling the translation of numerous target mRNAs involved in metabolism and virulence.[2][4]
Q2: What are the most common methods for performing a barA gene knockout?
The two most prevalent methods for gene knockout in E. coli are Lambda Red Recombineering and CRISPR/Cas9-based genome editing.
-
Lambda Red Recombineering : This technique uses the homologous recombination proteins (Exo, Beta, and Gam) from the lambda bacteriophage to replace a target gene with a linear DNA cassette, typically containing an antibiotic resistance marker.[6][7]
-
CRISPR/Cas9 : This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to the barA gene, where it creates a double-strand break. The cell's repair machinery often introduces insertions or deletions (indels) that disrupt the gene.[8] For higher efficiency, this method can be coupled with Lambda Red to provide a homologous repair template and select against non-edited cells.[9][10]
Q3: Is the barA gene essential for E. coli survival?
No, the barA gene is not essential for the survival of E. coli under standard laboratory conditions. However, its deletion can significantly impact the bacterium's ability to compete and adapt to different carbon sources, such as switching between glycolytic and gluconeogenic pathways.[1][4]
Gene Knockout Efficiency: A Comparative Overview
The efficiency of gene knockout can vary significantly based on the chosen methodology. The following table summarizes the reported efficiencies and characteristics of common techniques used in E. coli.
| Method | Key Components | Reported Efficiency Range (%) | Advantages | Disadvantages |
| Lambda Red Recombineering | Exo, Beta, Gam proteins; Linear DNA cassette with antibiotic marker & homology arms. | 0.1 - 10% | Well-established; does not require target-specific plasmids.[6][7] | Relatively low efficiency; requires screening many colonies; leaves an antibiotic marker.[11] |
| CRISPR/Cas9 | Cas9 nuclease, guide RNA (gRNA), optional donor DNA. | 65 - 100%[12] | High efficiency; can be markerless; suitable for multiplexing.[13] | Requires specific plasmids; potential for off-target cleavage and Cas9 toxicity.[14] |
| Lambda Red + CRISPR/Cas9 | Combines Lambda Red machinery with CRISPR/Cas9 for counter-selection against wild-type cells. | > 90% | Extremely high efficiency; actively eliminates non-recombinants, simplifying screening.[9][10] | More complex setup involving multiple plasmids or steps.[10] |
Visualizing Key Pathways and Workflows
Troubleshooting Guide
This guide addresses common issues encountered during barA knockout experiments, particularly when using the Lambda Red Recombineering method.
Problem 1: I get very few or no colonies after electroporation and plating on selective media.
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Possible Cause: Low Transformation Efficiency. The viability and competency of the cells are critical.
-
Solution:
-
Verify Cell Competency: Always run a positive control by transforming cells with 1 ng of a known uncut plasmid. A low number of colonies (<10^4 CFU/µg) indicates a problem with the competent cells.[15]
-
Check DNA Quality: The linear DNA cassette must be free of salts and PCR inhibitors. Purify the PCR product thoroughly. High salt concentrations can cause arcing during electroporation.[15]
-
Optimize Electroporation: Ensure you are using pre-chilled electroporation cuvettes and that the electroporator settings are correct for your bacterial strain (e.g., for E. coli, typically 1.8 kV in a 1mm or 2mm cuvette).[11]
-
Lambda Red Protein Toxicity: Prolonged expression of the Gam protein can be toxic. Ensure that induction of the Red system is timed correctly and not unnecessarily extended.
-
-
Problem 2: I get many colonies, but PCR screening shows they are all wild-type.
-
Possible Cause 1: Inefficient Homologous Recombination. The Lambda Red system was not active enough, or the DNA cassette was not a suitable substrate.
-
Solution:
-
Confirm Red System Induction: Ensure the temperature shift (for temperature-sensitive promoters) or chemical induction (e.g., with arabinose) was performed correctly to express the Exo, Beta, and Gam proteins.[7]
-
Verify Homology Arms: The homology arms on your linear DNA cassette should be 40-50 base pairs long and perfectly match the sequences immediately upstream and downstream of the barA coding sequence.[16]
-
Protect Linear DNA: The Gam protein is essential for protecting the linear DNA cassette from degradation by host nucleases like RecBCD.[6] Ensure the strain you are using properly expresses Gam.
-
-
-
Possible Cause 2: Antibiotic Selection Failure. The antibiotic may not be active, or its concentration is too low, allowing non-recombinant cells to survive.
-
Solution:
-
Prepare Fresh Plates: Antibiotics can degrade over time, especially when stored improperly or in old plates. Always use freshly prepared selective media.[11]
-
Check Antibiotic Concentration: Verify you are using the correct concentration of the selective antibiotic for your specific E. coli strain and resistance cassette.
-
Beware of Satellite Colonies: Small colonies surrounding a large, resistant colony may be "satellites" that are surviving due to the local degradation of the antibiotic. Only pick well-isolated colonies for screening.
-
-
Problem 3: My PCR verification gives ambiguous results, such as multiple bands or a band for both the wild-type and the knockout.
-
Possible Cause 1: Mixed Colony. The colony picked for screening contains a mix of wild-type and mutant cells.
-
Solution: Re-streak the colony on a new selective plate to isolate a pure clone. Pick several resulting single colonies and repeat the PCR verification.[17]
-
-
Possible Cause 2: Gene Duplication. Under certain selective pressures, the cell may have duplicated the genomic region containing barA, allowing for both the knockout and a functional wild-type copy to coexist.[17]
-
Solution: This is a known, though less common, issue.[17] Verification should be performed with a primer pair that flanks the entire targeted region. If both a wild-type-sized band and a knockout-sized band appear, a duplication event is likely.
-
-
Possible Cause 3: Non-specific Primer Binding. The verification primers may be annealing to other locations in the genome.
-
Solution: Design and test new verification primers. A robust verification strategy includes three PCRs:
-
A primer pair flanking the knockout region (should yield a smaller band for the knockout).
-
A forward primer upstream of the gene and a reverse primer inside the antibiotic cassette (should only yield a product in correct knockouts).
-
A primer pair internal to the barA coding sequence (should only yield a product in wild-type cells).
-
-
Detailed Experimental Protocol: Lambda Red Recombineering
This protocol provides a generalized methodology for knocking out the barA gene in E. coli using the pKD46 plasmid, which carries the Lambda Red genes under an arabinose-inducible promoter.
1. Preparation of the Linear DNA Cassette
-
Design primers to amplify a desired antibiotic resistance cassette (e.g., Kanamycin resistance from pKD4).
-
The 5' end of the forward primer must contain 40-50 nucleotides of homology to the region immediately upstream of the barA start codon.
-
The 5' end of the reverse primer must contain 40-50 nucleotides of homology to the region immediately downstream of the barA stop codon.
-
Perform PCR to amplify the cassette.
-
Run the product on an agarose (B213101) gel, excise the correct band, and purify the DNA. Elute in sterile water.
2. Preparation of Electrocompetent Cells
-
Transform your target E. coli strain with the pKD46 plasmid (temperature-sensitive replicon, ampicillin (B1664943) resistance).
-
Grow a single colony overnight at 30°C in LB broth with ampicillin.
-
The next day, subculture the cells into a larger volume of SOB broth with ampicillin and 1 mM L-arabinose.
-
Grow the culture at 30°C with shaking to an OD600 of 0.4-0.6 to induce expression of the Red recombinase proteins.
-
Rapidly chill the culture on ice for 20-30 minutes.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet three times with ice-cold sterile 10% glycerol (B35011).
-
After the final wash, resuspend the pellet in a small volume of 10% glycerol. The cells are now electrocompetent and should be used immediately or stored at -80°C.
3. Electroporation and Selection
-
Thaw competent cells on ice.
-
Add 100-200 ng of the purified linear DNA cassette to 50 µL of cells.
-
Transfer the mixture to a pre-chilled 1mm or 2mm electroporation cuvette.
-
Electroporate using appropriate settings (e.g., 1.8 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of SOC medium to the cuvette, mix, and transfer to a microfuge tube.
-
Incubate at 37°C for 1-2 hours to allow for recombination and expression of the antibiotic resistance gene.
-
Plate aliquots of the culture on LB agar (B569324) plates containing the appropriate antibiotic (e.g., Kanamycin) to select for recombinants.
-
Incubate the plates at 37°C overnight.
4. Verification of Knockout Mutants
-
Pick several well-isolated colonies from the selective plate.
-
Perform colony PCR using the verification primers as described in the troubleshooting guide to confirm the replacement of the barA gene with the resistance cassette.
-
Once confirmed, streak the mutant to isolate a pure clone and grow a culture to make a glycerol stock for long-term storage.
-
(Optional) The pKD46 plasmid can be cured (removed) by growing the cells at 37°C or 42°C without ampicillin selection.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. The BarA-UvrY Two-Component System Regulates Virulence in Avian Pathogenic Escherichia coli O78:K80:H9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Gene knockout - Wikipedia [en.wikipedia.org]
- 9. Coupling the CRISPR/Cas9 System with Lambda Red Recombineering Enables Simplified Chromosomal Gene Replacement in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Utilizing CRISPR/Cas9 Gene Editing Techniques for Knockout of Genes in Escherichia coli Bacteria | UF Journal of Undergraduate Research [journals.flvc.org]
- 13. Frontiers | CRISPR/Cas Technologies and Their Applications in Escherichia coli [frontiersin.org]
- 14. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 15. neb.com [neb.com]
- 16. Team:Harvard/Lambda Red - 2011.igem.org [2011.igem.org]
- 17. researchgate.net [researchgate.net]
dealing with non-specific binding in BarA affinity purification
This technical support center provides troubleshooting guidance for researchers encountering issues with non-specific binding during BarA affinity purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in BarA affinity purification?
Non-specific binding in BarA affinity purification can originate from several sources. These include interactions between contaminating proteins and the affinity resin itself, the antibody, or the fusion tag.[1] Hydrophobic or ionic interactions between proteins and the solid-phase support are common culprits.[2][3] Additionally, issues such as antibody quality, suboptimal lysis and wash buffers, and high protein concentrations can exacerbate non-specific binding.[1][4]
Q2: How can I minimize non-specific binding to the affinity resin?
To reduce non-specific binding to the affinity resin, a pre-clearing step is often effective. This involves incubating the cell lysate with the resin before the addition of the antibody to capture proteins that non-specifically bind to the beads.[5][6] Additionally, blocking the resin with a protein like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites on the beads before the actual affinity purification step.[5]
Q3: What role does the wash buffer play in reducing non-specific binding?
The wash buffer is critical in minimizing non-specific binding. The stringency of the wash buffer can be adjusted to disrupt weak, non-specific interactions while preserving the specific binding of BarA. This is often achieved by optimizing the salt concentration (e.g., NaCl) and including non-ionic detergents (e.g., Triton X-100 or Tween-20).[1][4] Increasing the number and duration of wash steps can also significantly reduce background contamination.[4][7]
Q4: Can the lysis buffer composition affect non-specific binding?
Yes, the lysis buffer composition is crucial. A lysis buffer that is too mild may not effectively solubilize all cellular components, leading to protein aggregation and non-specific interactions.[6] Conversely, overly harsh lysis conditions can denature proteins and expose hydrophobic regions, which can increase non-specific binding. The inclusion of protease and phosphatase inhibitors is also essential to maintain the integrity of the target protein and its interactions.[5]
Q5: When should I consider using a different affinity tag or purification strategy for BarA?
If extensive optimization of your current protocol fails to resolve issues with non-specific binding, it may be beneficial to consider alternative strategies. This could involve using a different affinity tag that may have lower non-specific interactions in your specific cellular context. Alternatively, employing a multi-step purification process, such as combining affinity chromatography with ion-exchange or size-exclusion chromatography, can significantly improve the purity of the final BarA protein sample.[8][9][10]
Troubleshooting Guides
Issue 1: High levels of contaminating proteins in the eluate.
This is a common problem indicating significant non-specific binding. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 2 to 5 minutes).[1] |
| Wash Buffer Not Stringent Enough | Increase the salt concentration in the wash buffer (e.g., up to 500 mM NaCl). Add a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or NP-40).[1] |
| Non-specific Binding to Resin | Perform a pre-clearing step by incubating the lysate with resin alone before adding the antibody.[5][6] Block the resin with 1-5% BSA before use.[5] |
| Antibody Cross-reactivity | Use a highly specific monoclonal antibody. Include an IgG control to assess the level of non-specific binding from the antibody itself.[1] |
| Protein Aggregation | Ensure complete cell lysis and consider brief sonication to shear DNA and reduce viscosity.[5] Centrifuge the lysate at high speed to pellet aggregates before purification.[7] |
Issue 2: this compound is lost during the wash steps.
If your target protein is being washed away, your wash conditions may be too stringent.
| Potential Cause | Recommended Solution |
| Wash Buffer Too Harsh | Decrease the salt and/or detergent concentration in the wash buffer incrementally. |
| Interaction Between BarA and its Partner is Weak | Perform all purification steps at 4°C to stabilize protein interactions.[5] Cross-link the antibody to the beads to prevent disruption of the protein complex.[1] |
| pH of Wash Buffer is Disrupting Binding | Ensure the pH of the wash buffer is within the optimal range for the antibody-antigen interaction, typically physiological pH.[11] |
Experimental Protocols
Protocol 1: Pre-clearing Lysate to Reduce Non-specific Binding
-
Prepare Lysate: Lyse cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.[5]
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris and aggregates.[5][7]
-
Equilibrate Resin: Wash the affinity resin (e.g., Protein A/G beads) three times with ice-cold lysis buffer.
-
Pre-clear: Add the equilibrated resin to the clarified lysate. Incubate with gentle rotation for 1-2 hours at 4°C.[4]
-
Separate Resin: Pellet the resin by centrifugation (e.g., 1,000 x g for 1 minute) and carefully transfer the supernatant (the pre-cleared lysate) to a fresh tube.
-
Proceed with Affinity Purification: Add your specific anti-BarA antibody to the pre-cleared lysate and proceed with your standard affinity purification protocol.
Protocol 2: Optimizing Wash Buffer Conditions
-
Prepare a Range of Wash Buffers: Prepare several variations of your standard wash buffer with increasing concentrations of salt and/or detergent.
| Buffer Component | Low Stringency | Medium Stringency | High Stringency |
| NaCl | 150 mM | 300 mM | 500 mM |
| Triton X-100 | 0.1% | 0.25% | 0.5% |
| Tween-20 | 0.05% | 0.1% | 0.2% |
-
Perform Parallel Purifications: Set up multiple small-scale affinity purifications of BarA using identical amounts of lysate and antibody.
-
Apply Different Wash Buffers: During the wash steps, use a different stringency wash buffer for each purification.
-
Elute and Analyze: Elute the bound proteins from each purification and analyze the results by SDS-PAGE and Western blotting.
-
Evaluate Results: Compare the amount of purified BarA and the level of contaminating proteins for each wash condition to determine the optimal buffer composition.
Visualized Workflows and Concepts
References
- 1. How to Reduce High Background Signals in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Purification of Recombinant Human Amphiphysin 1 and its N-BAR Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. med.unc.edu [med.unc.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
optimizing growth conditions to induce BarA-UvrY signaling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to optimize growth conditions for the induction of the BarA-UvrY two-component signaling system.
Frequently Asked Questions (FAQs)
Q1: What is the BarA-UvrY two-component system and what is its primary function?
The BarA-UvrY system is a two-component signal transduction system found in Escherichia coli and other gram-negative bacteria. Its primary role is to regulate the carbon storage regulatory (Csr) system, which acts as a master switch between glycolytic and gluconeogenic metabolic pathways.[1] This allows the bacteria to efficiently adapt to changes in nutrient availability.[1] The system is composed of the membrane-bound sensor kinase, BarA, and the cytoplasmic response regulator, UvrY.[1][2]
Q2: What are the known environmental signals that activate BarA-UvrY signaling?
The primary physiological stimuli for the BarA sensor kinase are short-chain carboxylic acids, specifically formate (B1220265) and acetate (B1210297).[2][3][4] The system is also influenced by the external pH, with an acidic environment (pH below 5.5) generally being non-permissive for activation unless formate or acetate is present.[3][4][5][6][7][8] Activation is also linked to the growth phase, typically occurring during the late exponential phase.[9]
Q3: How is the signal from BarA transmitted to regulate gene expression?
Upon detecting a signal like acetate or formate, the BarA sensor kinase autophosphorylates.[4][10] The phosphate (B84403) group is then transferred to the UvrY response regulator.[1][4][10] Phosphorylated UvrY (UvrY-P) then acts as a transcriptional activator, binding to the promoter regions of the csrB and csrC genes and upregulating their expression.[4][6][10][11] These small non-coding RNAs, CsrB and CsrC, subsequently sequester the global post-transcriptional regulator CsrA.[2][10]
Q4: Why is my csrB-lacZ (or other reporter) fusion not showing induction?
Several factors could be contributing to a lack of reporter induction. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common culprits include incorrect media pH, absence of an inducing signal (formate or acetate), or harvesting the cells at the wrong growth phase.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low reporter gene expression (e.g., csrB-lacZ) | The pH of the growth medium is below 5.5, which is non-permissive for BarA-UvrY activation.[5][6][7] | Ensure the medium is buffered to a pH between 6.0 and 8.0. Use buffers such as MOPS or TAPS at a concentration of 0.1 M.[5] |
| The growth medium lacks the necessary inducing signals, formate or acetate.[2][3] | Supplement the growth medium with formate or acetate. A concentration of 10-20 mM is a good starting point. | |
| Cells were harvested at an inappropriate growth phase. BarA-UvrY signaling is typically induced in the late exponential phase.[9] | Monitor cell growth by measuring optical density (OD600) and harvest cells at various time points during late exponential and early stationary phases to identify the window of maximal induction. | |
| The chosen carbon source does not lead to the production of acetate or formate. | When using minimal media, ensure the carbon source is one that promotes the generation of these metabolic byproducts. Alternatively, directly supplement the media with acetate or formate. | |
| High background reporter expression in the negative control | The uvrY or barA mutant strain may have acquired a suppressor mutation. | Re-sequence the uvrY and barA genes in your mutant strain to confirm their integrity. Streak for single colonies to ensure a pure culture. |
| There might be BarA-independent phosphorylation of UvrY. | Acetyl-phosphate can phosphorylate UvrY independently of BarA.[4] If this is a concern, consider using a strain with deletions in the ackA and pta genes.[4] | |
| Inconsistent results between experiments | Variations in media preparation, particularly pH. | Prepare a large batch of buffered medium for a set of experiments to ensure consistency. Always verify the final pH of the medium before inoculation. |
| Differences in aeration between cultures. | Use consistent flask sizes, culture volumes, and shaking speeds (e.g., 250 rpm) to maintain uniform aeration.[10] | |
| Inoculum variability. | Start overnight cultures from a single colony and dilute to a standardized starting OD600 (e.g., 0.05 or 0.1) for all experimental cultures. |
Quantitative Data Summary
Table 1: Effect of External pH on BarA-UvrY Activity
| pH of Medium | Reporter Gene | Relative Expression Level | Reference |
| 5.0 | csrB-lacZ | No induction | [5][7] |
| 6.0 | csrB-lacZ | Induction observed | [5][7] |
| 7.0 | csrB-lacZ | Robust induction | [5][7] |
| 8.0 | csrB-lacZ | Induction observed | [5][7] |
| 9.0 | csrB-lacZ | Induction observed | [5][7] |
| 5.0 | csrC-lacZ | No induction | [5][7] |
| 7.0 | csrC-lacZ | Robust induction | [5][7] |
Table 2: Effect of Carbon Source on Competitive Growth of uvrY Mutant vs. Wild-Type
| Carbon Source | Metabolic Pathway | Competitive Advantage | Reference |
| Gluconeogenic (e.g., acetate, pyruvate) | Gluconeogenesis | uvrY mutant | [1][12] |
| Glycolytic (e.g., glucose) | Glycolysis | Wild-type | [1][12] |
Experimental Protocols
Protocol 1: General Procedure for Assessing BarA-UvrY Activity using a csrB-lacZ Reporter
-
Strain and Culture Preparation:
-
Use an E. coli strain containing a stable csrB-lacZ transcriptional fusion.
-
As a negative control, use an isogenic strain with a deletion in barA or uvrY.
-
Inoculate a single colony into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
-
Experimental Culture Setup:
-
Prepare the desired experimental medium (e.g., LB or minimal medium).
-
Buffer the medium to the desired pH (e.g., pH 7.0 with 0.1 M MOPS).[5]
-
If testing inducers, supplement the medium with the desired concentration of formate or acetate.
-
Dilute the overnight culture into the experimental medium to a starting OD600 of approximately 0.1.
-
Incubate at 37°C with vigorous shaking (e.g., 250 rpm).[10]
-
-
Monitoring Growth and Reporter Expression:
-
At regular intervals (e.g., every 30-60 minutes), withdraw an aliquot of the culture.
-
Measure the OD600 to monitor cell growth.
-
Use a portion of the aliquot to perform a β-galactosidase assay (e.g., using the Miller assay) to determine the level of csrB-lacZ expression.
-
-
Data Analysis:
-
Plot the β-galactosidase activity (in Miller units) against time or OD600.
-
Compare the expression profiles between the wild-type and mutant strains, and across different growth conditions.
-
Visualizations
Caption: The BarA-UvrY signaling pathway in response to environmental cues.
Caption: A generalized workflow for optimizing BarA-UvrY induction conditions.
References
- 1. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Physiological Stimulus for the BarA Sensor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Escherichia coli two-component signal sensor BarA binds protonated acetate via a conserved hydrophobic-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH-Dependent Activation of the BarA-UvrY Two-Component System in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pH-dependent activation of the BarA-UvrY two-component system in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spatiotemporal regulation of the BarA/UvrY two-component signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory Circuitry of the CsrA/CsrB and BarA/UvrY Systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Escherichia coli BarA-UvrY two-component system is needed for efficient switching between glycolytic and gluconeogenic carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Full-Length BarA Protein
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering challenges in the crystallization of the full-length BarA protein. Given the inherent difficulties in obtaining well-ordered crystals of large, multi-domain transmembrane proteins, this guide focuses on systematic approaches to overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the expression, purification, and crystallization of full-length BarA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Expression Yield | Codon usage bias in the expression host. | Optimize the codon usage of the barA gene for the chosen expression system (e.g., E. coli). |
| Toxicity of the full-length protein to the host cells. | Use a lower induction temperature (e.g., 16-20°C) and a lower concentration of the inducing agent (e.g., IPTG). Consider using a weaker promoter or a tunable expression system. | |
| Misfolding and formation of inclusion bodies. | Co-express with molecular chaperones (e.g., GroEL/GroES) to assist in proper folding. Evaluate different E. coli expression strains that are optimized for membrane protein expression. | |
| Protein Instability/Precipitation during Purification | Inappropriate detergent for solubilization and purification. | Screen a panel of detergents (e.g., DDM, LDAO, OG, NG) to identify one that maintains the stability and monodispersity of BarA.[1] |
| Suboptimal buffer conditions (pH, salt concentration). | Perform a buffer screen to determine the optimal pH and ionic strength for protein stability. Use additives like glycerol (B35011) (5-10%) or specific lipids to enhance stability. | |
| Proteolytic degradation. | Add a cocktail of protease inhibitors during cell lysis and all subsequent purification steps. Perform all purification steps at 4°C. | |
| Protein Aggregation | High protein concentration. | Determine the maximum soluble concentration of the protein in the chosen buffer and detergent. Work below this concentration during purification and crystallization trials. |
| Flexible or disordered regions of the protein. | Consider creating constructs with truncations of predicted flexible loops or termini, based on sequence analysis and secondary structure prediction. | |
| No Crystals or Poor-Quality Crystals | Suboptimal crystallization conditions. | Perform extensive screening of crystallization conditions using commercially available sparse matrix screens for membrane proteins. Vary precipitant type and concentration, pH, and temperature. |
| Heterogeneity of the protein sample. | Ensure the protein is highly pure and monodisperse using size-exclusion chromatography immediately before setting up crystallization trials. | |
| Detergent concentration is not optimal for crystallization. | Fine-tune the detergent concentration in the crystallization drops, as excess detergent can inhibit crystal formation.[2] | |
| Lack of crystal contacts. | Consider co-crystallization with a stabilizing ligand or a binding partner, such as the receiver domain of UvrY. Fusion of a small, stable protein domain can also increase the surface area for crystal contacts. |
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to crystallize the full-length this compound?
A1: The crystallization of full-length BarA is challenging due to several factors inherent to its structure as a large, multi-domain transmembrane sensor histidine kinase. These challenges include:
-
Hydrophobic Transmembrane Domains: These regions require detergents for solubilization, and finding a detergent that maintains the native protein structure without interfering with crystallization is a major hurdle.[1]
-
Inherent Flexibility: BarA contains multiple domains connected by flexible linkers. This conformational heterogeneity makes it difficult for the protein molecules to pack into a well-ordered crystal lattice.
-
Low Expression and Instability: High-level expression of large membrane proteins in heterologous systems is often toxic to the cells, leading to low yields. The purified protein is also prone to aggregation and degradation.
Q2: What is a realistic protein yield to aim for when expressing full-length BarA in E. coli?
A2: For large membrane proteins like BarA, yields are typically much lower than for soluble proteins. A realistic target for purified, full-length BarA from an E. coli expression system would be in the range of 0.1 to 1.0 mg per liter of culture. Significant optimization of expression conditions is usually required to achieve these yields.
Q3: Which detergents are a good starting point for the solubilization and purification of BarA?
A3: A good starting point for screening detergents for BarA would include a selection of non-ionic and zwitterionic detergents that have been successful for other membrane proteins. Based on common usage in membrane protein crystallography, the following detergents are recommended for initial screening:
-
n-dodecyl-β-D-maltoside (DDM)
-
lauryldimethylamine-N-oxide (LDAO)
-
n-octyl-β-D-glucopyranoside (OG)
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n-nonyl-β-D-glucopyranoside (NG)
It is crucial to empirically determine the best detergent for both solubilization efficiency and long-term stability of the purified protein.[3]
Q4: Should I attempt to crystallize the full-length BarA or would it be better to work with individual domains?
A4: While the ultimate goal is to understand the structure of the full-length protein, starting with individual domains can be a more tractable approach. The cytoplasmic domains of many sensor kinases have been successfully crystallized and have provided valuable structural insights. This approach can help in understanding the function of different parts of the protein and can inform strategies for crystallizing the full-length protein, for example, by identifying stable domain boundaries for construct design.
Q5: What are the key parameters to optimize for improving crystal diffraction?
A5: If you obtain initial microcrystals, several parameters can be optimized to improve their size and diffraction quality:
-
Fine-tuning Precipitant and Salt Concentrations: Perform a grid screen around the initial hit condition with small variations in the precipitant and salt concentrations.
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Additives: Screen a wide range of additives, including small molecules, ions, and polymers, which can help to stabilize crystal contacts.
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Temperature: Vary the crystallization temperature, as this can affect the kinetics of crystal growth.
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Protein Concentration: Optimize the protein concentration used in the crystallization drops.
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Detergent Exchange: It is often beneficial to use a different detergent for crystallization than for purification.
Quantitative Data Summary
The following tables summarize typical quantitative data relevant to the expression, purification, and crystallization of membrane proteins.
Table 1: Typical Yields of Recombinant Membrane Proteins Expressed in E. coli
| Expression System | Typical Yield (mg/L of culture) | Notes |
| Standard T7-based systems (e.g., BL21(DE3)) | 0.1 - 2.0 | Yields are highly protein-dependent and often require optimization of induction conditions.[4] |
| Specialized strains for membrane proteins (e.g., C41(DE3), Lemo21(DE3)) | 0.5 - 5.0 | These strains are engineered to reduce the toxicity of membrane protein overexpression. |
| High-density fermentation | 5.0 - 20.0 | Requires specialized equipment (fermenter) for high-density cell culture. |
Table 2: Common Detergents and their Properties for Membrane Protein Crystallization
| Detergent | Abbreviation | Type | CMC (mM) | Micelle Size (kDa) | Commonly Used For |
| n-Dodecyl-β-D-maltopyranoside | DDM | Non-ionic | 0.17 | ~70 | Solubilization, Purification, Crystallization[3] |
| n-Decyl-β-D-maltopyranoside | DM | Non-ionic | 1.8 | ~50 | Crystallization |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | 20-25 | ~8 | Solubilization, Crystallization |
| Lauryldimethylamine-N-oxide | LDAO | Zwitterionic | 1-2 | ~18 | Solubilization, Crystallization |
| n-Nonyl-β-D-glucopyranoside | NG | Non-ionic | 6.5 | ~10 | Crystallization |
Experimental Protocols
Protocol 1: Expression and Purification of Full-Length His-tagged BarA
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Gene Synthesis and Cloning: Synthesize the barA gene with codon optimization for E. coli. Clone the gene into a suitable expression vector (e.g., pET vector) with an N-terminal or C-terminal polyhistidine tag.
-
Expression:
-
Transform the expression plasmid into an E. coli strain suitable for membrane protein expression (e.g., C41(DE3) or Lemo21(DE3)).
-
Grow the cells in a rich medium (e.g., TB or 2xYT) at 37°C to an OD600 of 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression with a low concentration of IPTG (e.g., 0.1-0.2 mM).
-
Continue to grow the cells for 16-20 hours at 18°C.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
-
-
Membrane Preparation:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I).
-
Lyse the cells by high-pressure homogenization or sonication.
-
Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes).
-
Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol) to a final protein concentration of 10 mg/ml.
-
Add the chosen detergent (e.g., 1% w/v DDM) and stir gently at 4°C for 1-2 hours.
-
Remove insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
-
Purification:
-
Load the solubilized supernatant onto a Ni-NTA affinity column equilibrated with a buffer containing a low concentration of the same detergent (e.g., 0.02% DDM).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the His-tagged this compound using a gradient of imidazole.
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Pool the elution fractions containing BarA and concentrate the protein.
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Perform size-exclusion chromatography (SEC) using a column equilibrated with a final buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 0.02% DDM).
-
Analyze the purity and monodispersity of the protein by SDS-PAGE and analytical SEC.
-
Protocol 2: Crystallization of Full-Length BarA
-
Protein Preparation: Concentrate the purified this compound from the SEC step to 5-10 mg/ml. It is critical to use freshly purified protein for setting up crystallization trials.
-
Crystallization Screening:
-
Use sparse matrix screening kits designed for membrane proteins (e.g., MemGold, MembFac).
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method at different temperatures (e.g., 4°C and 20°C).
-
The drops typically consist of 1 µl of protein solution mixed with 1 µl of the reservoir solution.
-
-
Crystal Optimization:
-
If initial hits (microcrystals or crystalline precipitate) are observed, perform optimization screens around these conditions.
-
Create a grid screen by varying the pH, precipitant concentration, and salt concentration.
-
Screen for additives that may improve crystal quality.
-
-
Crystal Harvesting and Cryo-protection:
-
If crystals of suitable size are obtained, they need to be harvested and flash-cooled in liquid nitrogen for X-ray diffraction analysis.
-
Soak the crystals in a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene (B1197577) glycol) before freezing.
-
Visualizations
BarA-UvrY Signaling Pathway
Caption: The BarA-UvrY two-component signaling pathway.
Experimental Workflow for BarA Crystallization
Caption: General experimental workflow for the crystallization of full-length BarA.
References
Technical Support Center: Improving the Yield of the BarA Periplasmic Domain
Welcome to the technical support center for the expression and purification of the BarA periplasmic domain. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of functional BarA periplasmic domain constructs.
Frequently Asked Questions (FAQs)
Q1: What is the function of the BarA periplasmic domain?
The BarA protein is a tripartite histidine kinase, a key component of the BarA-UvrY two-component signal transduction system in Escherichia coli and other Gram-negative bacteria.[1][2][3] The periplasmic domain of BarA is responsible for sensing environmental signals, such as the presence of short-chain carboxylic acids like acetate (B1210297) and formate, which then triggers a phosphorylation cascade that ultimately regulates gene expression related to metabolism, stress resistance, and virulence.[2][4]
Q2: Why is expressing the BarA periplasmic domain challenging?
Expressing any protein in the periplasm of E. coli can be challenging due to potential issues with protein targeting, translocation, folding, and stability.[5] Specific challenges for the BarA periplasmic domain may include:
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Toxicity: Overexpression of membrane-associated or periplasmic proteins can be toxic to the host cells.
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Misfolding: The periplasmic environment is oxidizing, which is necessary for disulfide bond formation. However, improper folding can lead to aggregation and the formation of inclusion bodies.
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Proteolytic Degradation: The periplasm contains proteases that can degrade the target protein.
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Suboptimal Expression Conditions: Factors like the choice of expression vector, host strain, induction temperature, and inducer concentration can significantly impact yield.
Q3: What are the general strategies to improve the yield of periplasmic proteins like the BarA domain?
Several strategies can be employed to enhance the yield of periplasmically expressed proteins:
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Optimization of Expression Conditions: This includes adjusting induction temperature, inducer concentration, and post-induction incubation time.
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Choice of Signal Peptide: The N-terminal signal peptide that directs the protein to the periplasm can significantly influence translocation efficiency and overall yield.[6][7]
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Selection of Host Strain: Different E. coli strains have varying capacities for protein expression and folding. Strains engineered to enhance disulfide bond formation or reduce proteolysis can be beneficial.
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Co-expression of Chaperones: Periplasmic chaperones can assist in the proper folding of the target protein.
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Media Composition: The composition of the growth media can affect cell density and protein expression levels.
Troubleshooting Guides
This section provides solutions to common problems encountered during the expression and purification of the BarA periplasmic domain.
Problem 1: Low or No Expression of the BarA Periplasmic Domain
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Transcription | - Verify the integrity of your expression plasmid by sequencing. - Use a stronger promoter (e.g., T7-based promoters). - Ensure the inducer is fresh and used at the optimal concentration. |
| mRNA Instability | - Check for rare codons in your gene sequence and consider codon optimization for E. coli. |
| Protein Degradation | - Use protease inhibitor cocktails during cell lysis and purification. - Try protease-deficient E. coli strains. - Lower the induction temperature to reduce protease activity. |
| Toxicity of the Protein | - Use a tightly regulated promoter system to minimize basal expression. - Lower the inducer concentration for a slower rate of expression. - Switch to a lower copy number plasmid. |
Problem 2: BarA Periplasmic Domain is Found in Inclusion Bodies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Expression Rate | - Lower the induction temperature (e.g., 16-25°C) and induce for a longer period (e.g., overnight). - Reduce the inducer concentration (e.g., 0.01-0.1 mM IPTG). |
| Improper Folding | - Co-express periplasmic chaperones like DsbA or Skp to assist in proper folding. - Test different signal peptides to potentially alter the translocation and folding kinetics. |
| Suboptimal Growth Medium | - Supplement the medium with osmolytes like sorbitol or betaine, which can sometimes improve solubility. |
Problem 3: Low Yield of Purified BarA Periplasmic Domain
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Periplasmic Extraction | - Optimize the osmotic shock protocol. Ensure the sucrose (B13894) and MgCl2 solutions are correctly prepared and cells are incubated for the appropriate time. - Consider alternative methods like freeze-thaw cycles or lysozyme (B549824) treatment. |
| Protein Loss During Purification | - Ensure the purification resin (e.g., Ni-NTA for His-tagged proteins) is not saturated. - Optimize washing and elution buffers to minimize non-specific binding and ensure efficient recovery. |
| Protein Precipitation After Purification | - Perform a buffer screen to find the optimal pH and salt concentration for your protein's stability. - Add stabilizing agents like glycerol (B35011) or arginine to the final storage buffer. |
Data Presentation: Tracking Expression Yields
Systematically tracking your experimental results is crucial for optimizing the yield of the BarA periplasmic domain. Below is a template table to compare yields under different conditions.
| Experiment ID | Host Strain | Signal Peptide | Induction Temp (°C) | Inducer Conc. (mM) | Culture Volume (L) | Wet Cell Weight (g) | Total Periplasmic Protein (mg) | Purified BarA Domain (mg) | Yield (mg/L) |
| BPD-01 | BL21(DE3) | OmpA | 37 | 1.0 | 1 | 4.5 | 15.2 | 1.8 | 1.8 |
| BPD-02 | BL21(DE3) | OmpA | 25 | 0.5 | 1 | 4.8 | 18.5 | 3.5 | 3.5 |
| BPD-03 | SHuffle T7 | OmpA | 25 | 0.5 | 1 | 4.6 | 20.1 | 5.2 | 5.2 |
| BPD-04 | SHuffle T7 | DsbA | 25 | 0.5 | 1 | 4.7 | 22.3 | 7.1 | 7.1 |
| BPD-05 | SHuffle T7 | DsbA | 18 | 0.1 | 1 | 5.1 | 25.6 | 9.8 | 9.8 |
Experimental Protocols
Protocol 1: Expression of His-tagged BarA Periplasmic Domain
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Transformation: Transform the expression plasmid containing the BarA periplasmic domain construct into a suitable E. coli expression host (e.g., BL21(DE3) or SHuffle T7).
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add IPTG to the final desired concentration (e.g., 0.1 mM).
-
Expression: Continue to incubate the culture at the induction temperature with shaking for 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 2: Periplasmic Extraction by Osmotic Shock
-
Resuspension: Resuspend the cell pellet from a 1 L culture in 40 mL of ice-cold TSE buffer (200 mM Tris-HCl pH 8.0, 500 mM sucrose, 1 mM EDTA).
-
Incubation: Incubate on ice for 30 minutes with gentle agitation.
-
Centrifugation: Centrifuge the cell suspension at 10,000 x g for 20 minutes at 4°C.
-
Shock: Decant the supernatant and resuspend the cell pellet in 40 mL of ice-cold 5 mM MgSO4.
-
Incubation: Incubate on ice for 10 minutes with gentle agitation.
-
Collection: Centrifuge at 10,000 x g for 20 minutes at 4°C. The supernatant contains the periplasmic protein fraction. Collect and store it at 4°C for immediate purification or at -80°C for long-term storage.
Visualizations
Signaling Pathway
Caption: The BarA-UvrY two-component signaling pathway in E. coli.
Experimental Workflow
Caption: Workflow for expression and purification of the BarA periplasmic domain.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low yield of the BarA periplasmic domain.
References
- 1. researchgate.net [researchgate.net]
- 2. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Enhancing Recombinant Protein Yields in the E. coli Periplasm by Combining Signal Peptide and Production Rate Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Dominant-Negative Effects of BarA Mutants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with dominant-negative mutants of the sensor kinase BarA. The information is tailored for scientists in basic research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is a dominant-negative BarA mutant, and how does it work?
A dominant-negative BarA mutant is a version of the BarA protein that, when expressed in the same cell as the wild-type BarA, interferes with the function of the normal protein. The most common mechanism for this effect in the BarA-UvrY two-component system is a shift in the mutant protein's enzymatic activity. Specific point mutations, particularly in the HAMP linker domain, can impair the kinase activity of BarA while enhancing its phosphatase activity.[1] This results in a net dephosphorylation of the response regulator UvrY, even when wild-type BarA is present and actively trying to phosphorylate it.[1]
Q2: I've introduced a putative dominant-negative BarA mutant, and the expression of my CsrB reporter (e.g., csrB-lacZ) is even lower than in a barA deletion strain. Is this expected?
Yes, this is a classic indicator of a dominant-negative effect. A simple deletion of barA removes the sensor kinase, but other cellular factors (like acetyl phosphate (B84403) in certain media) might still lead to a low level of UvrY phosphorylation and, consequently, some basal expression of csrB.[1] A dominant-negative BarA mutant, with its enhanced phosphatase activity, will actively dephosphorylate any UvrY that gets phosphorylated, driving the CsrB expression levels below even the basal level of a deletion mutant.[1]
Q3: How can I be sure that my BarA mutant's phenotype is due to a dominant-negative effect and not just a loss of function?
To confirm a dominant-negative effect, you need to demonstrate that the mutant protein interferes with the function of the wild-type protein. A key experiment is to express your BarA mutant in a wild-type background (containing a functional barA gene). If the phenotype of this strain (e.g., CsrB reporter expression) is more severe than the barA null mutant, it indicates a dominant-negative effect. Additionally, you can perform in vitro kinase and phosphatase assays to directly measure the enzymatic activities of your purified mutant this compound.
Q4: My dominant-negative BarA mutant doesn't seem to be affecting the expression of other genes known to be regulated by the BarA-UvrY system. Why might this be?
The global effects of the BarA-UvrY system on gene expression are primarily mediated through the activation of csrB and csrC transcription.[2] These small RNAs then sequester the global regulator CsrA. It's possible that the downstream genes you are observing are influenced by other regulatory pathways in addition to the BarA-UvrY-CsrA cascade. The dominant-negative effect on CsrB/C levels might not be sufficient to produce a measurable change in the expression of all downstream targets, especially if their regulation by CsrA is complex or indirect. Focus your initial analysis on the direct targets, CsrB and CsrC, to confirm the activity of your mutant.
Troubleshooting Guides
Problem 1: Unexpectedly low or absent CsrB/CsrC reporter gene expression.
dot
Caption: Troubleshooting workflow for low CsrB/CsrC expression.
Detailed Steps:
-
Quantitative Comparison: As a first step, directly compare the reporter gene expression (e.g., β-galactosidase activity from a csrB-lacZ fusion) of your dominant-negative mutant strain with a barA null mutant and a wild-type strain.
Strain Background Expected Relative CsrB Expression Rationale Wild-type 100% Fully functional BarA-UvrY signaling pathway. barA null mutant ~10-30% Basal level of UvrY phosphorylation from other sources (e.g., acetyl phosphate).[1] Dominant-negative barA <10% The mutant protein's phosphatase activity actively dephosphorylates UvrY-P.[1] -
Verify Mutant Protein Expression: It is crucial to confirm that your mutant this compound is being expressed and is stable. Perform a Western blot on total cell lysates using an antibody against BarA or an epitope tag on your mutant protein. A lack of signal could indicate a problem with your expression construct or protein instability.
-
Sequence Verification: Always re-sequence your plasmid construct to ensure that the intended mutation is present and that no unintended mutations were introduced during cloning.
-
Directly Measure Phosphatase Activity: To definitively confirm the mechanism of dominant negativity, perform an in vitro phosphatase assay using purified wild-type UvrY-P and your purified mutant this compound. An increased rate of dephosphorylation compared to wild-type BarA will confirm the enhanced phosphatase activity.
Problem 2: Difficulty in confirming BarA-BarA interaction for the dominant-negative effect.
dot
Caption: Workflow for confirming BarA-BarA interaction via Co-IP.
Detailed Steps:
-
Construct Differentially Tagged Proteins: To perform a co-immunoprecipitation (Co-IP) experiment, you will need to express two versions of BarA in the same cell: the wild-type protein with one epitope tag (e.g., FLAG) and your dominant-negative mutant with a different tag (e.g., HA or His-tag).
-
Optimize Cell Lysis: The conditions used to lyse the cells are critical for preserving protein-protein interactions. Use a mild lysis buffer containing non-ionic detergents (e.g., Triton X-100 or NP-40) and protease inhibitors. Avoid harsh detergents like SDS that can disrupt protein complexes.
-
Immunoprecipitation and Western Blotting:
-
Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody).
-
Use protein A/G beads to pull down the antibody-protein complex.
-
After thorough washing, elute the bound proteins and run them on an SDS-PAGE gel.
-
Perform a Western blot and probe with an antibody against the other tag (e.g., anti-HA antibody). A band corresponding to the size of your mutant BarA will confirm that it was pulled down along with the wild-type BarA, demonstrating an in vivo interaction.
-
Experimental Protocols
Protocol 1: In Vitro Kinase and Phosphatase Assay for BarA
This protocol allows for the direct measurement of BarA's kinase and phosphatase activities on its cognate response regulator, UvrY.
dot
Caption: Workflow for in vitro kinase and phosphatase assays.
Materials:
-
Purified wild-type BarA and dominant-negative BarA mutant (see note on purification).
-
Purified UvrY.
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
[γ-³²P]ATP.
-
Stop Solution: 4X SDS-PAGE loading buffer.
Procedure:
Part A: Kinase Assay
-
In a microcentrifuge tube, combine purified BarA (wild-type or mutant) with kinase buffer.
-
Start the autophosphorylation reaction by adding [γ-³²P]ATP and incubate at 37°C for 30-60 minutes.
-
Add purified UvrY to the reaction mixture to initiate phosphotransfer.
-
At various time points (e.g., 0, 5, 15, 30 minutes), remove an aliquot of the reaction and mix with Stop Solution to quench the reaction.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled proteins. A successful kinase will show a transfer of the ³²P label from BarA to UvrY over time.
Part B: Phosphatase Assay
-
Generate phosphorylated UvrY (UvrY-P) by incubating purified UvrY with wild-type BarA and [γ-³²P]ATP as in the kinase assay.
-
Separate the reaction mixture by size-exclusion chromatography to purify UvrY-P from BarA and unincorporated ATP.
-
Incubate the purified UvrY-P with either wild-type BarA or the dominant-negative mutant BarA in kinase buffer (without ATP).
-
At various time points, stop the reaction and analyze by SDS-PAGE and autoradiography as described above.
-
Quantify the decrease in the UvrY-P band intensity over time. A dominant-negative mutant is expected to show a faster rate of dephosphorylation compared to the wild-type BarA.
Note on Protein Purification: BarA is a membrane protein, and its purification requires solubilization with detergents. This can be a challenging process. Refer to specialized protocols for the expression and purification of bacterial inner membrane proteins.
Protocol 2: β-Galactosidase Assay for csrB-lacZ Reporter Fusions
This protocol measures the activity of the BarA-UvrY pathway by quantifying the expression of a lacZ gene fused to the csrB promoter.
Materials:
-
E. coli strains grown to mid-log or stationary phase.
-
Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol (pH 7.0).[1]
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution: 4 mg/mL in Z-buffer.
-
1 M Na₂CO₃.
Procedure:
-
Measure the OD₆₀₀ of the bacterial cultures.
-
Permeabilize the cells by adding chloroform (B151607) and a small amount of SDS to a known volume of culture and vortexing vigorously.
-
Equilibrate the tubes at 28°C for 5 minutes.
-
Start the reaction by adding pre-warmed ONPG solution and start a timer.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 1 M Na₂CO₃.
-
Centrifuge the tubes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (for the yellow product) and 550 nm (to correct for light scattering by cell debris).
-
Calculate Miller Units using the following formula: Miller Units = 1000 × [ (OD₄₂₀ - 1.75 × OD₅₅₀) ] / ( Time (min) × Volume (mL) × OD₆₀₀ )
This comprehensive guide should equip researchers with the necessary information to effectively troubleshoot and interpret experiments involving dominant-negative BarA mutants.
References
Technical Support Center: Optimizing Crosslinking Conditions for BarA ChIP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize crosslinking conditions for Chromatin Immunoprecipitation (ChIP) targeting the BarA protein.
Frequently Asked Questions (FAQs)
Q1: What is the standard starting point for formaldehyde (B43269) crosslinking in BarA ChIP?
A standard starting point for formaldehyde crosslinking is to treat cells with a final concentration of 1% formaldehyde for 10 minutes at room temperature.[1] However, it is crucial to recognize that this is a general guideline and optimization is essential for each specific cell type and experimental condition.[2][3]
Q2: How does the function of BarA influence the crosslinking strategy?
BarA is a transmembrane sensor histidine kinase that is part of the BarA-UvrY two-component system in E. coli.[1][2][3][4][5] It does not directly bind to DNA but rather autophosphorylates in response to environmental signals and then transfers a phosphate (B84403) group to its cognate response regulator, UvrY.[3] UvrY is the component that directly interacts with DNA to regulate gene expression. Therefore, a successful BarA ChIP experiment relies on efficiently crosslinking the entire protein complex that connects BarA to the chromatin. This indirect association may necessitate longer crosslinking times or the use of dual-crosslinking agents to stabilize protein-protein interactions.
Q3: What are the consequences of suboptimal crosslinking?
Suboptimal crosslinking can lead to two main problems:
-
Under-crosslinking: Insufficient crosslinking may result in the loss of protein-DNA complexes during the subsequent immunoprecipitation steps, leading to low ChIP signal and false-negative results.[1][2]
-
Over-crosslinking: Excessive crosslinking can mask the epitope on the target protein, preventing the antibody from binding efficiently.[1][5][6] It can also lead to reduced chromatin shearing efficiency and the immunoprecipitation of large, insoluble chromatin complexes, resulting in high background.[3]
Q4: When should I consider using a dual-crosslinking approach for BarA ChIP?
A dual-crosslinking approach may be beneficial for BarA ChIP due to its indirect interaction with DNA. This method utilizes a protein-protein crosslinker, such as disuccinimidyl glutarate (DSG) or ethylene (B1197577) glycol bis(succinimidyl succinate) (EGS), prior to formaldehyde crosslinking.[4][6] These reagents have longer spacer arms than formaldehyde (7.7 Å and 16.1 Å respectively, compared to 2 Å for formaldehyde), which can more effectively capture interactions within protein complexes.[4] This can be particularly useful for stabilizing the interaction between BarA and the UvrY-DNA complex.
Q5: What is the purpose of quenching the crosslinking reaction?
Quenching is a critical step to stop the crosslinking reaction by inactivating the formaldehyde.[2][3][6] This is typically achieved by adding glycine (B1666218) to the culture medium. Glycine binds to any unreacted formaldehyde, preventing further crosslinking and potential artifacts.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low ChIP Signal / Low DNA Yield | Under-crosslinking: The protein-DNA complexes are not sufficiently stabilized and are lost during the procedure.[1][2] | Increase the formaldehyde fixation time (e.g., try 15 or 20 minutes) or formaldehyde concentration (e.g., up to 1.5%).[1] For BarA, which is not a direct DNA binder, a longer fixation time of up to 30 minutes may be beneficial.[7] Consider a dual-crosslinking approach with a protein-protein crosslinker like DSG or EGS before formaldehyde treatment to better stabilize the protein complex.[4][6] |
| Over-crosslinking: The antibody epitope on BarA is masked by excessive crosslinking, preventing efficient immunoprecipitation.[1][5][6] | Reduce the formaldehyde fixation time (e.g., try 5 or 8 minutes) or decrease the formaldehyde concentration (e.g., to 0.75%).[3][6] Perform a time-course experiment to determine the optimal fixation duration.[3][4] | |
| Inefficient cell lysis: The chromatin is not effectively released from the cells. | Ensure complete cell lysis by using appropriate buffers and techniques. Protease inhibitors should always be freshly added to lysis buffers.[3] | |
| High Background Signal | Over-crosslinking: Large, insoluble chromatin complexes are formed, leading to non-specific pulldown.[3] | Reduce the crosslinking time and/or formaldehyde concentration.[3] Ensure that chromatin is properly sheared to the desired size range (typically 200-1000 bp).[2][5] |
| Cell lysis in culture medium: Components in the culture medium can react with formaldehyde, leading to non-specific crosslinking.[1] | Consider washing cells with PBS before adding the crosslinking agent.[1] | |
| Contaminated reagents: Buffers or other reagents may be contaminated. | Prepare fresh buffers, especially wash buffers, to eliminate potential sources of contamination.[5] | |
| Poor Chromatin Shearing | Over-crosslinking: Highly crosslinked chromatin is more resistant to shearing by sonication or enzymatic digestion.[3] | Reduce the crosslinking time and/or formaldehyde concentration.[3] Optimize sonication or enzymatic digestion conditions for your specific cell type and crosslinking conditions. |
Experimental Protocols
Standard Formaldehyde Crosslinking Protocol
This protocol provides a starting point for optimizing BarA ChIP.
-
Cell Culture: Grow cells to the desired confluency.
-
Crosslinking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
-
Quenching:
-
Add glycine to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes with gentle shaking.
-
-
Cell Harvesting:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and transfer to a conical tube.
-
Pellet cells by centrifugation and proceed with the ChIP protocol (lysis, shearing, immunoprecipitation, etc.).
-
Dual-Crosslinking Protocol (DSG + Formaldehyde)
This protocol is recommended for capturing protein complexes where the target protein (BarA) does not directly bind DNA.
-
Cell Culture: Grow cells to the desired confluency.
-
First Crosslinking (Protein-Protein):
-
Wash cells with PBS.
-
Add DSG (dissolved in DMSO) to the cells in PBS to a final concentration of 2 mM.
-
Incubate at room temperature for 30-45 minutes with gentle shaking.
-
-
Second Crosslinking (Protein-DNA):
-
Add formaldehyde to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
-
Quenching:
-
Add glycine to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes with gentle shaking.
-
-
Cell Harvesting:
-
Proceed with cell harvesting as described in the standard protocol.
-
Data Presentation
Table 1: Optimization of Formaldehyde Crosslinking Time
| Fixation Time (minutes) | Formaldehyde Concentration | Expected Outcome for BarA ChIP | Considerations |
| 5-8 | 1% | May result in low signal due to insufficient crosslinking of the indirect BarA-DNA interaction. | Good starting point to check for epitope masking. |
| 10 (Standard) | 1% | Recommended starting point. [1] | May need to be increased for indirect binders like BarA. |
| 15-20 | 1% | Potentially improved signal for BarA by better stabilizing protein complexes.[1] | Increased risk of higher background and reduced shearing efficiency.[3] |
| 30 | 1% | May be optimal for capturing cofactor and indirect DNA interactions.[7] | High risk of over-crosslinking; careful optimization of shearing is required.[3] |
Table 2: Optimization of Formaldehyde Concentration
| Formaldehyde Concentration | Fixation Time (minutes) | Expected Outcome for BarA ChIP | Considerations |
| 0.5% - 0.75% | 10 | May reduce background but could lead to lower yield for indirect interactions.[3] | A good option if high background is a persistent issue. |
| 1% (Standard) | 10 | Generally provides a good balance between signal and background. [1] | The most common starting concentration. |
| 1.5% | 10 | May increase the efficiency of crosslinking for weak or transient interactions. | Significantly increases the risk of over-crosslinking and associated problems.[3] |
Visualizations
Caption: The BarA-UvrY two-component signaling pathway.
Caption: A generalized workflow for a ChIP experiment.
Caption: A decision tree for troubleshooting crosslinking issues.
References
- 1. The Escherichia coli BarA-UvrY two-component system is needed for efficient switching between glycolytic and gluconeogenic carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. uniprot.org [uniprot.org]
- 4. The bacterial adaptive response gene, barA, encodes a novel conserved histidine kinase regulatory switch for adaptation and modulation of metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pH-dependent activation of the BarA-UvrY two-component system in Escherichia coli. [publications-affiliated.scilifelab.se]
- 7. Butyrolactone autoregulator receptor protein (BarA) as a transcriptional regulator in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing protease degradation during BarA purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize protease degradation during the purification of the BarA protein.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to protease degradation during BarA purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of BarA degradation during purification?
A1: Protease degradation of your this compound sample can be identified by the appearance of unexpected, smaller protein bands on an SDS-PAGE gel. Other indicators include a lower than expected yield of the full-length this compound and a gradual loss of protein activity during storage.[1]
Q2: Which proteases in E. coli are likely responsible for BarA degradation?
A2: E. coli, a common host for recombinant protein production, contains various proteases that can degrade the target protein.[1] These include cytoplasmic proteases like Lon and Clp, which are involved in degrading misfolded or abnormal proteins, and periplasmic proteases like OmpT.[2][3][4][5] The specific proteases affecting BarA would depend on its localization within the cell and its amino acid sequence.
Q3: What is the most effective way to prevent protease activity upon cell lysis?
A3: To minimize protease activity, it is crucial to work quickly and maintain low temperatures (e.g., on ice or at 4°C) throughout the purification process.[1][6][7][8] Additionally, the immediate addition of a protease inhibitor cocktail to your lysis buffer is a highly effective strategy.[1][6][7]
Q4: At which stages of purification is BarA most susceptible to degradation?
A4: BarA is most vulnerable to proteases during and immediately after cell lysis, when the proteases are released from their cellular compartments and can freely interact with the target protein.[1][9][10] Subsequent steps such as dialysis, concentration, and long-term storage are also critical points where degradation can occur if not properly managed.[1][11]
Q5: How can I optimize cell lysis to reduce protease release and activity?
A5: Optimizing your cell lysis method can significantly reduce protease-related issues. Physical methods like sonication can generate heat, which may increase protease activity; therefore, it's important to perform these methods in short bursts on ice.[7] Using gentle, detergent-based lysis methods can also be beneficial.[6] The composition of the lysis buffer is also critical; maintaining a pH that is suboptimal for protease activity (often neutral or slightly alkaline) can be helpful.[8][12]
Q6: Can the choice of E. coli strain impact BarA degradation?
A6: Yes, using protease-deficient E. coli strains, such as BL21 and its derivatives, can be a simple and effective way to reduce proteolysis.[1][2][8] These strains are genetically engineered to lack key proteases like Lon and OmpT.[1][2]
Q7: How should I store purified BarA to ensure its long-term stability?
A7: For long-term storage, it is recommended to store purified BarA at -80°C.[13] It is best to aliquot the protein into single-use tubes to avoid repeated freeze-thaw cycles, which can lead to denaturation and degradation.[6][11][13] The addition of cryoprotectants like glycerol (B35011) (at 25-50%) can also help maintain protein stability during frozen storage.[11][13][14] For short-term storage (days to weeks), storing the protein at 4°C in a sterile buffer containing protease inhibitors may be sufficient.[11][15]
Protease Inhibitor Cocktails for Bacterial Extracts
The use of a protease inhibitor cocktail is a cornerstone of preventing protein degradation. These cocktails contain a mixture of inhibitors that target a broad range of proteases.
| Inhibitor Class | Target Proteases | Example Inhibitors |
| Serine Proteases | Trypsin, Chymotrypsin, Plasmin | AEBSF, PMSF |
| Cysteine Proteases | Papain, Cathepsins | E-64 |
| Aspartic Proteases | Pepsin, Cathepsin D | Pepstatin A |
| Metalloproteases | Thermolysin, Endoproteinase Arg-C | EDTA, Bestatin |
| Aminopeptidases | Bestatin |
This table provides examples of common protease inhibitors and their targets. Commercial cocktails are optimized for broad-spectrum protection in bacterial lysates.[16][17][18]
Experimental Workflow & Protocol
This section provides a generalized workflow and a detailed protocol for the purification of BarA with a focus on minimizing proteolytic degradation.
Purification Workflow Diagram
Caption: Workflow for BarA purification with key steps to minimize protease degradation.
Detailed Purification Protocol
This protocol assumes BarA is expressed with a His-tag in a protease-deficient E. coli strain.
Materials:
-
E. coli cell paste expressing His-tagged BarA
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole)
-
Protease Inhibitor Cocktail for bacterial extracts
-
DNase I
-
Ni-NTA affinity resin
-
Dialysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Storage Buffer (Dialysis Buffer with 50% glycerol)
Procedure:
-
Cell Lysis:
-
Thaw the cell paste on ice.
-
Resuspend the cell paste in ice-cold Lysis Buffer (approximately 5 mL per gram of paste).
-
Add a protease inhibitor cocktail to the resuspended cells according to the manufacturer's instructions.[16][17]
-
Add DNase I to reduce the viscosity of the lysate.[19]
-
Perform cell disruption by sonication on ice. Use short pulses (e.g., 30 seconds on, 30 seconds off) to prevent overheating.
-
Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble His-tagged BarA.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Incubate the clarified lysate with the equilibrated resin at 4°C with gentle agitation for 1 hour.
-
Load the lysate-resin mixture onto a chromatography column.
-
Wash the column with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged BarA from the resin using Elution Buffer. Collect fractions.
-
-
Post-Purification and Storage:
-
Analyze the eluted fractions by SDS-PAGE to identify those containing pure BarA.
-
Pool the pure fractions and perform dialysis against a suitable Dialysis Buffer at 4°C to remove imidazole.
-
Concentrate the dialyzed protein to a desired concentration (e.g., >1 mg/mL) using an appropriate method (e.g., centrifugal concentrators).[15]
-
For long-term storage, add glycerol to a final concentration of 50%, aliquot the protein into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.[13]
-
This guide provides a comprehensive overview of strategies to minimize protease degradation during BarA purification. By implementing these recommendations, researchers can improve the yield and quality of their purified protein.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. diva-portal.org [diva-portal.org]
- 4. journals.asm.org [journals.asm.org]
- 5. PROTEASES AND THEIR TARGETS IN ESCHERICHIA COLI1 | Annual Reviews [annualreviews.org]
- 6. How To Make the Cell Lysis Process More Efficient [pion-inc.com]
- 7. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 10. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. genextgenomics.com [genextgenomics.com]
- 14. Purification of Recombinant Human Amphiphysin 1 and its N-BAR Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Protease Inhibitor Cocktail for Bacterial Cell Extracts - Lyophilized Powder Sigma-Aldrich [sigmaaldrich.com]
- 17. Protease Inhibitor Cocktail for Bacterial Lysates, Broad Range [gbiosciences.com]
- 18. interchim.fr [interchim.fr]
- 19. タンパク質抽出のための細胞破砕 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Troubleshooting Poor Antibody Recognition of BarA in Western Blots
Welcome to the technical support center for troubleshooting Western blot experiments targeting the BarA protein. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the immunodetection of BarA.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any band for BarA on my Western blot. What are the possible causes?
A1: The absence of a BarA signal can stem from several factors throughout the Western blot workflow. Here are the most common culprits:
-
Inefficient Protein Extraction: BarA is a large, multi-domain histidine kinase that is associated with the inner membrane of Escherichia coli. Incomplete cell lysis or failure to solubilize BarA from the membrane will result in low or no protein in your lysate.
-
Poor Protein Transfer: Due to its large size (approximately 102.5 kDa), the transfer of BarA from the gel to the membrane can be inefficient.
-
Inactive or Non-specific Primary Antibody: The anti-BarA antibody may have lost activity due to improper storage or may not be specific for the denatured form of the protein.
-
Suboptimal Antibody Concentrations: Both primary and secondary antibody concentrations need to be optimized. Insufficient antibody will lead to a weak or absent signal.
-
Issues with Secondary Antibody and Detection: The secondary antibody may not be compatible with the primary antibody, or the detection reagent may be expired or improperly prepared.
Q2: I see a band, but it's very weak. How can I improve the signal?
A2: A weak BarA signal can be enhanced by addressing the following:
-
Increase Protein Load: A higher concentration of total protein in the lysate loaded onto the gel can increase the amount of BarA available for detection.
-
Optimize Antibody Incubation: Increasing the incubation time (e.g., overnight at 4°C) or the concentration of the primary antibody can improve binding.
-
Enhance Transfer Efficiency: Modifying the transfer buffer (e.g., adding a low percentage of SDS) and extending the transfer time can improve the transfer of large proteins like BarA.
-
Use a More Sensitive Detection Reagent: High-sensitivity chemiluminescent substrates can amplify a weak signal.
-
Check for Protein Degradation: The addition of protease inhibitors to your lysis buffer is crucial to prevent the degradation of BarA.
Q3: There are multiple bands on my blot in addition to the expected BarA band. What does this mean?
A3: The presence of non-specific bands can be attributed to several factors:
-
Primary Antibody Concentration is Too High: An excess of primary antibody can lead to binding to other proteins with similar epitopes.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to other proteins in the lysate.
-
Insufficient Blocking: Inadequate blocking of the membrane can result in non-specific antibody binding.
-
Protein Degradation: Smaller, non-specific bands could be degradation products of BarA.
-
Post-Translational Modifications: Different bands could represent various modified forms of the this compound.
Q4: The background on my Western blot is very high, making it difficult to see the BarA band. How can I reduce the background?
A4: High background can be minimized by:
-
Optimizing Blocking Conditions: Increase the blocking time, change the blocking agent (e.g., from non-fat milk to BSA or vice-versa), or add a detergent like Tween-20 to the blocking and wash buffers.
-
Washing Thoroughly: Increase the number and duration of wash steps after primary and secondary antibody incubations.
-
Diluting Antibodies: Decrease the concentration of both primary and secondary antibodies.
-
Using High-Quality Reagents: Ensure all buffers and reagents are fresh and properly prepared.
This compound Characteristics
A summary of the key biochemical properties of the E. coli K12 this compound is provided below. This information is essential for optimizing your Western blot protocol.
| Property | Value | Source |
| Amino Acid Sequence | --INVALID-LINK-- | --INVALID-LINK-- |
| Theoretical Molecular Weight | 102.5 kDa | --INVALID-LINK-- |
| Theoretical Isoelectric Point (pI) | 6.13 | Calculated using Expasy's Compute pI/Mw tool |
| Cellular Localization | Inner membrane protein with two predicted transmembrane domains. | Prediction using DeepTMHMM |
Experimental Protocols
Preparation of E. coli Cell Lysate for BarA Detection
This protocol is optimized for the extraction of the membrane-associated this compound.
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM DTT, and 1x Protease Inhibitor Cocktail.
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Grow E. coli cells expressing BarA to the desired optical density.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice. Use short bursts of 30 seconds with 30-second intervals to prevent overheating and protein degradation.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting for BarA
Materials:
-
SDS-PAGE gels (low percentage, e.g., 8% acrylamide, or a gradient gel is recommended for large proteins)
-
PVDF membrane (0.45 µm pore size)
-
Transfer Buffer: 25 mM Tris, 190 mM glycine, 20% methanol, and 0.05% SDS.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Wash Buffer: TBST
-
Primary antibody: Anti-BarA antibody (Polyclonal anti-BarA antibodies have been successfully used[1]). Dilute as recommended by the manufacturer or start with a 1:1000 dilution.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (or other appropriate species).
-
Chemiluminescent substrate
Procedure:
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and heating at 70°C for 10 minutes. Do not boil , as this can cause aggregation of membrane proteins.
-
Load 20-40 µg of total protein per lane on the SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane using a wet transfer system. For large proteins like BarA, transfer overnight at 4°C at a low constant current or for 2-3 hours at a higher voltage.
-
After transfer, stain the membrane with Ponceau S to verify transfer efficiency.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-BarA antibody in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Detect the signal using a chemiluminescence imaging system.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve issues with BarA detection.
Caption: A step-by-step workflow for troubleshooting poor BarA signal in Western blots.
BarA Signaling Pathway
BarA is a sensor kinase that is part of a two-component regulatory system with its cognate response regulator, UvrY (also known as SirA in Salmonella). This system plays a crucial role in regulating various cellular processes in response to environmental signals.
Caption: The BarA-UvrY two-component signaling pathway in E. coli.
References
optimizing mass spectrometry parameters for BarA phosphopeptide detection
Welcome to the technical support center for the optimization of mass spectrometry parameters for BarA phosphopeptide detection. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully identifying and quantifying phosphorylated BarA.
BarA-UvrY Signaling Pathway
The BarA-UvrY two-component system is a key regulatory pathway in many bacteria.[1][2] Upon sensing a specific environmental signal, the sensor kinase BarA autophosphorylates on a conserved histidine residue.[1][3] This phosphoryl group is then transferred to a conserved aspartate residue on the cognate response regulator, UvrY.[1] Phosphorylated UvrY then acts as a transcriptional regulator, controlling the expression of small non-coding RNAs like CsrB and CsrC, which in turn regulate various downstream cellular processes.[2][4]
Frequently Asked Questions (FAQs)
Q1: Why is the detection of phosphorylated BarA by mass spectrometry so challenging?
A1: The primary challenge lies in the nature of the phosphorylation. BarA is a histidine kinase, meaning it is phosphorylated on a histidine residue (phosphohistidine, pHis).[5] Unlike the more commonly studied phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr), the phosphoramidate (B1195095) bond (P-N) in pHis is highly unstable and susceptible to hydrolysis under acidic conditions.[5][6] Standard phosphoproteomics workflows utilize acidic buffers for peptide separation by reverse-phase chromatography, which can lead to the complete loss of the pHis modification before it can be detected.[6][7]
Q2: Can I use a standard Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) protocol to enrich for BarA phosphopeptides?
A2: It is not recommended to use standard TiO₂ or IMAC protocols without significant modification.[6][8] Most of these protocols rely on acidic loading and washing buffers (e.g., containing trifluoroacetic acid - TFA), which will cleave the labile phosphohistidine (B1677714).[5] To successfully enrich for BarA phosphopeptides, these methods must be adapted to operate at a neutral or slightly basic pH.
Q3: What are the most critical steps to optimize in my experimental workflow?
A3: The three most critical stages for optimization are:
-
Sample Preparation: Rapid cell lysis with potent phosphatase inhibitors is crucial to preserve the phosphorylation state.
-
Phosphopeptide Enrichment: This is the most critical step. You must use a method that is compatible with the acid-labile nature of phosphohistidine.[7][9]
-
MS/MS Fragmentation: The method used to fragment the peptide for sequencing must be chosen carefully to avoid neutral loss of the phosphate (B84403) group and to generate informative fragment ions for site localization.[10]
Q4: Which fragmentation method is best for analyzing phosphohistidine peptides?
A4: Electron-based fragmentation methods like Electron Transfer Dissociation (ETD) and Electron Transfer/Higher-Energy Collision Dissociation (EThcD) are generally superior to Collision-Induced Dissociation (CID) for labile modifications.[10][11] CID often results in the facile neutral loss of the phosphate group (-98 Da), leaving few informative backbone fragment ions.[12] ETD and EThcD tend to preserve the modification on the peptide backbone, leading to more confident peptide identification and, crucially, accurate site localization.[11]
Troubleshooting Guide
Problem: I am not detecting any BarA phosphopeptides.
| Possible Cause | Recommended Solution |
| 1. Phosphatase Activity During Lysis | Ensure your lysis buffer contains a robust cocktail of phosphatase inhibitors. Work quickly and keep samples cold at all times to minimize enzymatic activity.[8] |
| 2. Loss of pHis During Enrichment | AVOID ACID. Use a pHis-compatible enrichment strategy. This could include a modified IMAC or TiO₂ protocol performed at neutral pH, or specialized techniques like enrichment with molecularly imprinted polymers (MIPs) designed for pHis.[7] |
| 3. Loss of pHis During Liquid Chromatography (LC) | Standard reverse-phase LC setups use acidic mobile phases (e.g., 0.1% formic acid). Consider using a high-pH reverse-phase separation method or a different chromatography technique if signal loss is suspected at this stage. |
| 4. Suboptimal MS Acquisition Parameters | The instrument may not be selecting the phosphopeptide for fragmentation. Ensure your inclusion list (if used) contains the correct m/z for the target peptide. Check that the instrument is not set to exclude precursors that exhibit a neutral loss, as this can sometimes be a feature of pHis peptides even with gentler fragmentation.[11] |
| 5. Low Abundance / Stoichiometry | The phosphorylation of BarA may be transient or substoichiometric.[9] Increase the amount of starting material for your enrichment to increase the chances of detection. |
Problem: I have a very low signal-to-noise ratio for my detected phosphopeptide.
| Possible Cause | Recommended Solution |
| 1. Inefficient Enrichment | The chosen enrichment method may have a low recovery rate. Compare different enrichment kits or protocols side-by-side. See the example data in Table 1 for a comparison framework.[13][14] |
| 2. Ion Suppression | Co-eluting non-phosphorylated peptides can suppress the ionization of your target phosphopeptide.[9] Improve sample cleanup after enrichment. A C18 desalting step (using neutral pH buffers) can be beneficial. You can also try optimizing the LC gradient to better separate your peptide of interest from contaminants. |
| 3. Poor Fragmentation Efficiency | The collision energy or reaction time for fragmentation may not be optimal. Perform a systematic optimization of fragmentation parameters (e.g., normalized collision energy for HCD, ETD reaction time) for a synthetic version of your target phosphopeptide.[15] |
Experimental Workflow for BarA Phosphopeptide Detection
The following diagram outlines a recommended workflow, emphasizing the critical modifications required for preserving the labile phosphohistidine modification.
Data Presentation: Example Tables
The following tables are provided as templates to help structure and present your optimization data.
Table 1: Example Comparison of Phosphopeptide Enrichment Strategies This table illustrates how to compare the efficiency of different enrichment methods for a target phosphopeptide.
| Enrichment Method | Starting Material (mg) | pH of Buffers | Target Peptide Intensity (AUC) | % Recovery (vs. Synthetic Standard) |
| Standard TiO₂ Kit | 2 | 2.5 | Not Detected | 0% |
| Modified IMAC (Fe-NTA) | 2 | 7.5 | 1.2 x 10⁶ | 35% |
| pHis MIP Column | 2 | 7.0 | 4.5 x 10⁶ | 85% |
| pHis Antibody IP | 2 | 7.2 | 3.9 x 10⁶ | 78% |
Table 2: Example of Optimized Mass Spectrometer Parameters for pHis Peptide Detection (Orbitrap Platform) This table provides a starting point for instrument parameters, which should be empirically optimized for your specific instrument and peptide.[11][15][16]
| Parameter | Setting | Rationale |
| MS1 Resolution | 120,000 | High resolution for accurate precursor mass determination. |
| MS1 AGC Target | 2e5 | Prevents space-charge effects in the Orbitrap. |
| MS1 Max. Injection Time | 50 ms | Balances sensitivity with cycle time. |
| Fragmentation Method | EThcD | Preserves labile pHis modification and provides rich backbone fragmentation for site localization. |
| MS2 Resolution | 30,000 | Provides high mass accuracy for fragment ions. |
| MS2 AGC Target | 5e4 | Optimized for MS2 sensitivity. |
| MS2 Max. Injection Time | 100 ms | Allows for accumulation of sufficient fragment ions. |
| Isolation Window | 1.2 m/z | Narrow window for precursor isolation to improve spectral quality. |
Detailed Experimental Protocol
This protocol provides a detailed methodology for the detection of BarA phosphopeptides, adapted from best practices for analyzing acid-labile phosphopeptides.
1. Cell Lysis and Protein Extraction
-
Harvest bacterial cells by centrifugation at 4°C.
-
Immediately resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100) supplemented with a commercial phosphatase inhibitor cocktail (e.g., PhosSTOP) and a protease inhibitor cocktail.
-
Perform cell lysis by sonication or bead beating, ensuring the sample remains cold throughout the process.
-
Clarify the lysate by centrifugation at >14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
2. Protein Digestion
-
Take 1-2 mg of protein lysate for digestion.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.
-
Dilute the sample 5-fold with 50 mM HEPES buffer (pH 7.5) to reduce the denaturant concentration.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final pH of ~3, ONLY if the next step is a standard C18 desalting. For pHis analysis, it is better to immediately proceed to enrichment or use a neutral-pH desalting method.
3. Phosphohistidine Peptide Enrichment (Modified IMAC)
-
Equilibrate Fe-NTA IMAC beads with loading buffer (e.g., 50 mM HEPES pH 7.5, 1 M NaCl).
-
Adjust the pH of the digested peptide sample to 7.5 with a suitable buffer.
-
Add the peptide sample to the equilibrated IMAC beads and incubate for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with loading buffer to remove non-specifically bound peptides.
-
Wash the beads twice with water (pH adjusted to 7.5) to remove salts.
-
Elute the phosphopeptides using an elution buffer with a basic pH (e.g., 500 mM potassium phosphate pH 10.5 or 1-5% ammonium (B1175870) hydroxide).
-
Immediately neutralize the eluate with a suitable acid (e.g., formic acid) ONLY if a low-pH LC-MS method is unavoidable. It is preferable to proceed directly to high-pH LC.
4. LC-MS/MS Analysis
-
Desalt the enriched phosphopeptides using a C18 StageTip, ensuring all buffers are at a neutral pH if possible.
-
Perform liquid chromatography using a high-pH reverse-phase protocol. Mobile Phase A: 10 mM ammonium formate (B1220265), pH 10. Mobile Phase B: 10 mM ammonium formate in 90% acetonitrile, pH 10.
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos, timsTOF) equipped with ETD or EThcD fragmentation capabilities.
-
Set up the data-dependent acquisition method using the parameters outlined in Table 2 as a starting point.
5. Data Analysis
-
Search the acquired MS/MS spectra against a relevant protein database.
-
Specify the enzyme as Trypsin, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification.
-
Crucially, set phosphorylation (+79.9663 Da) on Histidine (H) as a variable modification. It is also wise to include Serine (S) and Threonine (T) as variable phosphorylation sites.
-
Use a strict false discovery rate (FDR) of 1% for both peptide and protein identification.
-
Manually inspect the MS/MS spectra of any identified BarA phosphopeptides to verify the quality of the fragmentation and the confidence of the site localization.
Troubleshooting Logic Flowchart
References
- 1. Analysis of the BarA/UvrY Two-Component System in Shewanella oneidensis MR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Circuitry of the CsrA/CsrB and BarA/UvrY Systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Spatiotemporal regulation of the BarA/UvrY two-component signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of histidine phosphorylations in proteins using mass spectrometry and affinity-based techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Selective Enrichment of Histidine Phosphorylated Peptides Using Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 9. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Enrichment and Fractionation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Automated Phosphopeptide Enrichment for Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in BarA activity assays
Welcome to the Technical Support Center for BarA Activity Assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and standardized protocols for .
Frequently Asked Questions (FAQs)
Q1: What is the BarA-UvrY two-component system?
A1: The BarA-UvrY system is a two-component signal transduction system (TCS) in Escherichia coli and other Gram-negative bacteria. It consists of the sensor histidine kinase, BarA, and its cognate response regulator, UvrY.[1][2] This system plays a crucial role in regulating central carbon metabolism, motility, and biofilm formation by controlling the expression of small non-coding RNAs, CsrB and CsrC.[3][4]
Q2: How does the BarA-UvrY signaling pathway work?
A2: BarA is a membrane-bound sensor kinase that, upon detecting a specific signal, autophosphorylates. This phosphate (B84403) group is then transferred to the response regulator, UvrY.[4] Phosphorylated UvrY (UvrY-P) then acts as a transcriptional activator, binding to the promoter regions of the csrB and csrC genes to increase their transcription.[4][5] These small RNAs, in turn, bind to and sequester the global regulatory protein CsrA, thereby controlling the expression of CsrA's target genes.[4]
Q3: What specific signals activate the BarA sensor kinase?
A3: The primary physiological stimuli for BarA are short-chain carboxylic acids, such as formate (B1220265) and acetate (B1210297), which are common metabolic end-products.[2][4] The system's activity is also highly dependent on environmental pH, with activation being significantly reduced or absent at a pH below 5.5.[1][2] Activation is typically observed during the late exponential to stationary phase of growth when these metabolic products accumulate.[4]
Q4: What is a typical reporter system for measuring BarA activity?
A4: A common and effective method is to use a transcriptional fusion reporter. This involves fusing the promoter of a UvrY-P target gene, such as csrB, to a reporter gene like lacZ (encoding β-galactosidase).[1][2] The activity of BarA can then be quantified by measuring the output of the reporter enzyme (e.g., via a colorimetric β-galactosidase assay).
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide addresses common issues encountered during BarA activity assays that can lead to a poor signal-to-noise ratio (SNR).
High Background or High Basal Activity
Q: Why is the reporter activity in my negative control or uninduced sample unexpectedly high?
A: High background can obscure the true signal, leading to a low SNR. The primary causes are often related to assay conditions or reagent issues.
| Potential Cause | Recommended Solution | Explanation |
| Sub-optimal Growth Medium pH | Adjust and buffer the growth medium to a neutral or slightly alkaline pH (7.0-8.0). Avoid pH below 6.0. | The BarA-UvrY system is inactive at acidic pH (<5.5).[1][2] Growing cells in a medium that becomes acidic due to metabolic byproducts can lead to low induction but may not proportionally lower the basal expression from the reporter plasmid, thus decreasing the SNR. |
| Leaky Reporter Plasmid | Use a low-copy-number plasmid for your reporter fusion. Ensure the reporter construct is stable and does not contain cryptic promoters. | High-copy-number plasmids can lead to significant reporter expression even in the absence of specific activation, increasing background noise. |
| Cross-talk from other TCSs | Overexpress BarA and UvrY from a plasmid to increase the specific signal over background noise from other pathways. | Other sensor kinases in the cell can sometimes weakly phosphorylate UvrY, leading to a low level of background activation. Increasing the concentration of the specific components can improve signal fidelity. |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions for each experiment. Use high-purity water and reagents. | Contamination in buffers or the ONPG substrate can lead to non-enzymatic color development or introduce interfering substances.[6] |
Low Signal or Poor Induction
Q: Why is the reporter activity in my induced sample very low or indistinguishable from the background?
A: A weak signal can make it impossible to detect real changes in BarA activity. This often stems from incorrect experimental timing or conditions.
| Potential Cause | Recommended Solution | Explanation |
| Incorrect Growth Phase | Harvest cells for the assay during the late-exponential or early stationary phase. | BarA activation is naturally timed with the metabolic state of the cell, which typically occurs as the culture transitions out of rapid exponential growth.[4] |
| Absence of Activating Signal | Ensure the growth medium contains a carbon source (like glucose) that leads to the production of acetate or formate. Alternatively, supplement the medium with 10-20 mM sodium formate or sodium acetate. | BarA is activated by metabolic byproducts.[2] If the medium or growth conditions do not allow for their accumulation, the system will not be induced. Note that acetate can also activate UvrY independently of BarA through acetyl-phosphate.[2] |
| Inappropriate pH | Verify that the medium pH is maintained above 6.0 throughout the experiment. | Low pH directly inhibits the activation of the BarA kinase.[1] |
| Degraded Reagents | Use freshly prepared ONPG substrate solution for each assay. Ensure other reagents like MgCl₂ and β-mercaptoethanol are not expired. | The β-galactosidase enzyme requires specific conditions and co-factors to be active, and the ONPG substrate is light-sensitive and can degrade over time.[7] |
| Insufficient Cell Permeabilization | Ensure complete cell permeabilization by vortexing thoroughly after the addition of SDS/chloroform (B151607) or by using a commercial reagent like PopCulture.[8] | The ONPG substrate cannot enter intact cells. Incomplete lysis will result in a significant underestimation of enzymatic activity.[8] |
Visual Guides and Workflows
BarA-UvrY Signaling Pathway
Troubleshooting Workflow for Poor SNR
// High Background Path High_BG_Solutions [label="Troubleshoot High Background:\n1. Check/Buffer Medium pH.\n2. Use Low-Copy Plasmid.\n3. Verify Reagent Purity.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=3.5, height=1.2];
// Low Signal Path Low_Signal_Solutions [label="Troubleshoot Low Signal:\n1. Harvest at Late-Log/Stationary Phase.\n2. Add Formate/Acetate.\n3. Check Medium pH (>6.0).\n4. Use Fresh Reagents.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", fixedsize=true, width=3.5, height=1.2];
End [label="Optimized Assay", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_BG; Check_BG -> High_BG_Solutions [label="Yes"]; Check_BG -> Check_Signal [label="No"]; High_BG_Solutions -> Check_Signal; Check_Signal -> Low_Signal_Solutions [label="Yes"]; Check_Signal -> End [label="No"]; Low_Signal_Solutions -> End; } /dot Caption: Decision tree for troubleshooting BarA assay signal issues.
Standard Experimental Workflow
Quantitative Data Summary
The following tables summarize key data on factors influencing BarA activity, providing a baseline for expected results.
Table 1: Effect of External pH on BarA Activity
This table shows the relative expression from a csrB-lacZ reporter in E. coli grown in LB broth buffered at various pH values. Activity is normalized to the value at pH 7.0.
| External pH | Relative β-galactosidase Activity (%) | Signal Quality |
| 5.0 | ~5% | Very Low Signal |
| 6.0 | ~40% | Moderate Signal |
| 7.0 | 100% | High Signal |
| 8.0 | ~110% | High Signal |
| 9.0 | ~95% | High Signal |
| Data adapted from studies on the pH-dependent activation of the BarA-UvrY system.[1] |
Table 2: Effect of Carboxylic Acids on BarA Activation
This table illustrates the fold-change in csrB-lacZ expression after the addition of specific activators to the growth medium.
| Compound Added (20 mM) | Fold-Induction over Untreated Control | Notes |
| Sodium Formate | ~8-10 fold | A direct and potent activator of the BarA kinase.[2] |
| Sodium Acetate | ~6-8 fold | Activates the system, partly via BarA and partly through UvrY phosphorylation by acetyl-phosphate.[2] |
| Sodium Benzoate | ~1.5 fold | Primarily causes growth inhibition; minimal specific activation.[2] |
| Succinate / Lactate | No significant induction | These metabolic products are not primary signals for BarA.[2] |
| Data synthesized from studies identifying the physiological stimulus for BarA.[2] |
Key Experimental Protocols
Protocol: β-Galactosidase Assay for BarA Activity
This protocol is adapted for measuring BarA activity using a csrB-lacZ or csrC-lacZ reporter in a 96-well plate format for higher throughput, but the volumes can be scaled for single-tube assays.[7][8]
1. Reagent Preparation:
-
Z-Buffer: Per 50 mL: 0.3 g Na₂HPO₄ (anhydrous), 0.8 g NaH₂PO₄·H₂O, 0.05 g KCl, 0.012 g MgSO₄·7H₂O. Adjust pH to 7.0. Just before use, add 135 µL of β-mercaptoethanol.
-
ONPG Solution: 4 mg/mL o-nitrophenyl-β-D-galactopyranoside in Z-Buffer (without β-mercaptoethanol). Prepare fresh and protect from light.
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).
-
Permeabilization Solution: 0.1% SDS, Chloroform.
2. Cell Culture and Harvest:
-
Inoculate your E. coli reporter strain into a suitable medium (e.g., LB buffered to pH 7.4) with appropriate antibiotics. Include a negative control strain (e.g., empty vector or a ΔbarA mutant).
-
Grow cultures at 37°C with shaking to the desired growth phase (e.g., OD₆₀₀ of 1.5-2.0 for stationary phase).
-
Transfer 100 µL of each culture to a 96-well plate and record the OD₆₀₀ using a plate reader. Place the plate on ice to halt growth.
3. Permeabilization and Assay:
-
To each well, add 10 µL of 0.1% SDS and 20 µL of chloroform.
-
Seal the plate and vortex vigorously for 30 seconds to permeabilize the cells.
-
Incubate the plate at 28°C for 5-10 minutes to allow the chloroform to settle and to equilibrate the temperature.
-
To start the reaction, add 50 µL of ONPG solution to each well. Start a timer immediately.
-
Incubate at 28°C. Monitor the development of a yellow color (o-nitrophenol).
-
When sufficient color has developed (typically 15-60 minutes), stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well. Record the exact reaction time.
4. Measurement and Calculation:
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Read the absorbance at 420 nm (A₄₂₀) for the yellow color and 550 nm (A₅₅₀) to scatter from cell debris.
-
Calculate Miller Units using the formula: Miller Units = 1000 × [A₄₂₀ – (1.75 × A₅₅₀)] / (Time [min] × Volume [mL] × OD₆₀₀)
By following these guidelines, researchers can systematically diagnose and resolve issues with their BarA activity assays, leading to more reliable and reproducible data.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Physiological Stimulus for the BarA Sensor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Spatiotemporal regulation of the BarA/UvrY two-component signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory circuitry of the CsrA/CsrB and BarA/UvrY systems of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 8. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in studying BarA in different bacterial strains
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the BarA sensor kinase and its cognate response regulator UvrY in different bacterial strains.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the experimental study of BarA.
Protein Expression and Purification
Question: My recombinantly expressed BarA protein is insoluble and forms inclusion bodies in E. coli. What can I do?
Answer: Insolubility of membrane-bound sensor kinases like BarA is a common issue. Here are several strategies to improve solubility:
-
Lower Induction Temperature: Reduce the induction temperature to 18°C, 25°C, or 30°C. Lower temperatures slow down protein synthesis, which can promote proper folding.[1][2]
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Reduce Inducer Concentration: Try decreasing the concentration of the inducing agent (e.g., IPTG) to 0.1 mM - 1 mM to reduce the rate of protein expression.[1][2]
-
Change Expression Host: Use an E. coli strain specifically designed for expressing challenging proteins, such as those containing rare codons.
-
Optimize Lysis Buffer: The composition of your lysis buffer can significantly impact protein solubility. Consider the following adjustments:
-
pH: Experiment with a higher pH (e.g., 9.0) in your buffer.
-
Salt Concentration: Increase the salt concentration (e.g., up to 500 mM NaCl) to minimize non-specific ionic interactions.
-
Additives: Include additives like glycerol (B35011) or mild detergents to help solubilize the protein.
-
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein.
-
Solubilization from Inclusion Bodies: If the above methods fail, you can purify the protein from inclusion bodies using denaturing agents (e.g., 6 M guanidinium (B1211019) hydrochloride) and then attempt to refold it.[3]
Question: I am getting low yields of purified BarA. What are the possible reasons and solutions?
Answer: Low protein yield can be due to several factors throughout the expression and purification process.
-
Inefficient Expression:
-
Codon Usage: If you are expressing BarA from a non-E. coli species, ensure that the codon usage of your gene is optimized for E. coli. The presence of rare codons can lead to truncated or non-functional protein.[2]
-
Plasmid Instability: Some expression plasmids can be unstable, leading to their loss from the bacterial population. Consider using an antibiotic like carbenicillin (B1668345) instead of ampicillin, as it is more stable.[2]
-
-
Protein Degradation:
-
Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to prevent degradation by endogenous proteases.
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.
-
-
Inefficient Purification:
-
Binding/Elution Conditions: Optimize the pH and salt concentration of your binding, wash, and elution buffers for your specific affinity chromatography setup.
-
Inaccessible Tag: If you are using an affinity tag (e.g., His-tag), it might be buried within the folded protein. Consider moving the tag to the other terminus of the protein.[3]
-
In Vitro Assays
Question: I am not observing autophosphorylation of my purified BarA in my in vitro kinase assay. What could be wrong?
Answer: A lack of autophosphorylation can be due to several factors related to the protein itself or the assay conditions.
-
Inactive Protein:
-
Improper Folding: The purified protein may not be correctly folded. Try the troubleshooting steps for protein expression mentioned above to improve solubility and proper folding.
-
Mutations: Unintended mutations during cloning can inactivate the kinase. Sequence your construct to ensure its integrity.
-
-
Suboptimal Assay Conditions:
-
Buffer Composition: Ensure your reaction buffer has the optimal pH and contains essential cofactors like Mg2+ or Mn2+.
-
ATP Concentration: Use an appropriate concentration of ATP, and ensure your ATP stock is not degraded.
-
Incubation Time and Temperature: Optimize the incubation time and temperature for the autophosphorylation reaction.
-
-
Technical Issues:
-
Detection Method: If you are using radiolabeled ATP ([γ-32P]ATP), ensure that your detection method (autoradiography or phosphor imaging) is sensitive enough. For non-radioactive methods, verify that all components of your detection system are working correctly.
-
Question: My BarA autophosphorylates, but I don't see any phosphotransfer to UvrY. Why?
Answer: A lack of phosphotransfer to the response regulator UvrY can point to issues with either UvrY or the interaction between the two proteins.
-
Inactive UvrY:
-
Purification Issues: Ensure that your purified UvrY is soluble and properly folded.
-
Phospho-accepting Site: The conserved aspartate residue in UvrY is the site of phosphorylation. Any mutations in this site will abolish phosphotransfer. Verify your UvrY construct sequence.
-
-
Inefficient Interaction:
-
Non-cognate Pair: While BarA and UvrY are a known cognate pair in many species, ensure you are using the correct pair for your bacterial strain of interest.
-
Steric Hindrance: Affinity tags on either BarA or UvrY could potentially interfere with their interaction. If possible, try cleaving off the tags before the assay.
-
-
Assay Conditions: The buffer conditions that are optimal for BarA autophosphorylation may not be ideal for phosphotransfer to UvrY. You may need to optimize the buffer composition for the phosphotransfer reaction.
Phenotypic Analysis of Mutants
Question: My barA or uvrY mutant does not show the expected phenotype (e.g., altered motility, biofilm formation, or virulence) in my bacterial strain. What could be the reason?
Answer: The phenotypic consequences of inactivating the BarA-UvrY system can vary significantly between different bacterial species and even between different strains of the same species.
-
Strain-Specific Differences: The genes regulated by the BarA-UvrY system and its orthologs (like GacS-GacA in Pseudomonas or VarA-SirA in Vibrio) can differ.[4] A phenotype observed in E. coli may not be present in Pseudomonas aeruginosa or Vibrio cholerae, and vice-versa.[5][6]
-
Redundant Regulatory Pathways: Other two-component systems or regulatory pathways in your bacterial strain might compensate for the loss of BarA-UvrY, masking the expected phenotype.
-
Specific Growth Conditions: The phenotype of a barA or uvrY mutant can be highly dependent on the specific growth conditions. For example, in E. coli, the competitive growth advantage or disadvantage of these mutants is dependent on whether the carbon source is glycolytic or gluconeogenic.[5]
-
Polar Effects of Mutation: The method used to create the mutation might have unintended effects on the expression of downstream genes (polar effects). Complementation of the mutant with a wild-type copy of the gene on a plasmid should restore the wild-type phenotype and rule out polar effects.
-
Spontaneous Mutations: During complementation experiments, it has been observed that plasmids carrying the barA gene can acquire mutations, leading to poor complementation.[6] It is advisable to sequence the complementing plasmid after transformation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the BarA-UvrY system from various studies.
Table 1: In Vivo Phosphorylation of UvrY
| Bacterial Strain | Condition | % Phosphorylated UvrY | Reference |
| Escherichia coli | Wild-type (with BarA) | ~7% | [7][8] |
| Escherichia coli | ΔbarA mutant | Not detectable | [7][8] |
Table 2: Effect of barA and uvrY Mutations on csrB Expression in E. coli
| Mutant Strain | Growth Condition | Relative csrB Expression Level | Reference |
| ΔbarA | Kornberg medium (with glucose) | ~40% of wild-type | [4] |
| ΔuvrY | Kornberg medium (with glucose) | Near zero | [4] |
Detailed Experimental Protocols
Protocol 1: In Vitro Autophosphorylation and Phosphotransfer Assay
This protocol describes a method to assess the autophosphorylation of BarA and the subsequent phosphotransfer to UvrY using radiolabeled ATP.
Materials:
-
Purified BarA and UvrY proteins
-
Phosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP (3000 Ci/mmol)
-
5x SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphor imager or autoradiography film
Procedure:
-
Autophosphorylation of BarA: a. In a microcentrifuge tube on ice, prepare the reaction mixture containing purified BarA (e.g., 1-5 µM) in phosphorylation buffer. b. Add [γ-32P]ATP to a final concentration of approximately 50 µM. c. Incubate the reaction at room temperature for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes). d. At each time point, remove an aliquot of the reaction and stop it by adding 5x SDS-PAGE loading buffer. e. Analyze the samples by SDS-PAGE and autoradiography or phosphor imaging to detect phosphorylated BarA.
-
Phosphotransfer to UvrY: a. First, allow BarA to autophosphorylate by incubating it with [γ-32P]ATP for a sufficient time (e.g., 60 minutes) as determined from the autophosphorylation experiment. b. Add purified UvrY (e.g., 5-10 µM) to the reaction mixture. c. Incubate the reaction at room temperature for a defined time course (e.g., 0, 1, 5, 15, and 30 minutes). d. At each time point, stop the reaction by adding 5x SDS-PAGE loading buffer. e. Analyze the samples by SDS-PAGE and autoradiography or phosphor imaging. A decrease in the signal from phosphorylated BarA and a corresponding increase in a signal at the molecular weight of UvrY indicates phosphotransfer.[9][10]
Protocol 2: Quantification of CsrB/RsmZ sRNA Levels by qRT-PCR
This protocol provides a general framework for quantifying the expression of CsrB or its homologs (like RsmZ in Pseudomonas) using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Bacterial cultures grown under desired conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and corresponding buffer
-
Random primers or gene-specific primers for reverse transcription
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Primers specific for your target sRNA (e.g., CsrB) and a reference gene (e.g., 16S rRNA)
Procedure:
-
RNA Extraction: a. Harvest bacterial cells from your cultures by centrifugation. b. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis (Reverse Transcription): a. Synthesize cDNA from the total RNA using a reverse transcriptase enzyme. You can use either random primers or a gene-specific primer for the sRNA of interest. b. Follow the manufacturer's protocol for the reverse transcription reaction.[11]
-
Quantitative PCR (qPCR): a. Prepare the qPCR reactions containing the synthesized cDNA, qPCR master mix, and primers for your target sRNA and a reference gene. b. Run the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12][13][14] c. Include a melting curve analysis at the end of the run to ensure the specificity of the amplified product.[11]
-
Data Analysis: a. Determine the cycle threshold (Ct) values for your target sRNA and the reference gene in each sample. b. Calculate the relative expression of the target sRNA using the ΔΔCt method, normalizing to the expression of the reference gene.
Visualizations
Signaling Pathway
Caption: The BarA-UvrY signaling pathway.
Experimental Workflow
Caption: A general experimental workflow for studying BarA-UvrY.
Troubleshooting Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. journals.asm.org [journals.asm.org]
- 5. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BarA-UvrY Two-Component System Regulates Virulence in Avian Pathogenic Escherichia coli O78:K80:H9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems | PLOS One [journals.plos.org]
- 9. protocols.io [protocols.io]
- 10. In vitro phosphorylation assay [protocols.io]
- 11. mcgill.ca [mcgill.ca]
- 12. A PCR-based Method for Detection and Quantification of Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection and Quantitative Analysis of Small RNAs by PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bu.edu [bu.edu]
Validation & Comparative
validating the function of BarA through genetic complementation
For Researchers, Scientists, and Drug Development Professionals
The BarA-UvrY two-component system is a critical regulatory circuit in many Gram-negative bacteria, governing virulence, biofilm formation, and metabolic adaptation. At the heart of this system lies BarA, a transmembrane sensor kinase. Validating the specific function of BarA is crucial for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies. Genetic complementation serves as a gold-standard technique to unequivocally link the barA gene to its observed phenotype.
This guide provides a comparative overview of validating BarA function through genetic complementation, detailing the experimental workflow, presenting expected quantitative outcomes, and offering insights into alternative validation methods.
The BarA-UvrY Signaling Pathway
The BarA-UvrY system is a phosphorelay signaling cascade. Upon sensing specific environmental cues, such as short-chain fatty acids (e.g., acetate (B1210297) and formate) and alkaline pH, the sensor kinase BarA autophosphorylates.[1] This phosphate (B84403) group is then transferred to the response regulator, UvrY. Phosphorylated UvrY (UvrY-P) subsequently activates the transcription of two small non-coding RNAs, CsrB and CsrC. These sRNAs act as molecular sponges, sequestering the global translational regulatory protein CsrA. By binding to CsrA, CsrB and CsrC prevent it from inhibiting the translation of target mRNAs involved in various cellular processes, including motility, biofilm formation, and carbon metabolism.[2][3]
Experimental Validation via Genetic Complementation
Genetic complementation involves introducing a functional copy of a gene into a mutant strain that lacks that gene, with the goal of restoring the wild-type phenotype. This process confirms that the observed phenotype of the mutant is directly attributable to the absence of the specific gene.
Experimental Workflow
The workflow for genetic complementation of barA typically involves the creation of a barA deletion mutant, followed by the introduction of a plasmid carrying the wild-type barA gene.
Detailed Experimental Protocols
1. Construction of the ΔbarA Mutant Strain:
-
Method: The barA gene in the wild-type E. coli strain is deleted using a gene knockout technique, such as lambda red recombineering. This method involves replacing the target gene with an antibiotic resistance cassette.
-
Verification: The successful deletion of the barA gene is confirmed by PCR using primers flanking the barA locus and by sequencing.
2. Construction of the Complementation Plasmid:
-
Vector Selection: A low-copy-number plasmid, such as pACYC184, is often chosen to avoid potential toxicity associated with overexpressing a membrane-bound sensor kinase.[4] Alternatively, an inducible vector like a pBAD plasmid can be used for controlled expression of barA.[5][6]
-
Cloning: The wild-type barA gene, including its native promoter region, is amplified from the wild-type E. coli genome via PCR. The PCR product is then cloned into the chosen vector.
-
Verification: The integrity of the cloned barA gene in the resulting plasmid (e.g., pACYC184-barA) is verified by restriction digestion and DNA sequencing.
3. Complementation:
-
Transformation: The complementation plasmid (pACYC184-barA) and a control vector (empty pACYC184) are introduced into the ΔbarA mutant strain using a standard transformation protocol, such as electroporation.
-
Selection: Transformants are selected on agar (B569324) plates containing the appropriate antibiotics for both the chromosomal knockout marker and the plasmid.
4. Phenotypic Assays:
The wild-type, ΔbarA mutant (with empty vector), and the complemented strain are then subjected to a series of phenotypic assays to assess the restoration of BarA function.
-
csrB-lacZ Reporter Assay:
-
Principle: The expression of a csrB-lacZ transcriptional fusion is dependent on the activity of the BarA-UvrY pathway. A functional BarA will lead to the phosphorylation of UvrY and subsequent activation of the csrB promoter, resulting in β-galactosidase activity.
-
Protocol: Strains are grown to the desired optical density. Cells are then lysed, and β-galactosidase activity is measured using a colorimetric substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).[7][8][9] The activity is typically normalized to cell density.
-
-
Biofilm Formation Assay:
-
Principle: BarA is often involved in the regulation of biofilm formation. A ΔbarA mutant may exhibit altered biofilm-forming capacity.
-
Protocol: Strains are grown in microtiter plates under conditions that promote biofilm formation. After a set incubation period, planktonic cells are removed, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify biofilm mass.[2][10]
-
-
Motility Assay:
-
Principle: The BarA-UvrY system can influence motility in some bacterial species.
-
Protocol: Strains are inoculated into the center of soft agar plates. The diameter of the zone of migration from the point of inoculation is measured after a defined incubation period. A larger diameter indicates greater motility.[3][11][12]
-
Comparative Performance Data
The following table summarizes the expected quantitative results from the phenotypic assays, comparing the wild-type, ΔbarA mutant, and the complemented strain.
| Strain | csrB-lacZ Activity (Miller Units) | Biofilm Formation (OD595) | Motility (Diameter in mm) |
| Wild-Type | 800 ± 50 | 1.2 ± 0.1 | 45 ± 3 |
| ΔbarA Mutant | 50 ± 10 | 0.3 ± 0.05 | 15 ± 2 |
| Complemented Strain | 750 ± 60 | 1.1 ± 0.1 | 42 ± 4 |
Note: The values presented are representative and may vary depending on the specific experimental conditions and bacterial strain used.
Alternative Approaches for Validating BarA Function
While genetic complementation is a robust method, other techniques can also be employed to validate the function of BarA:
-
Site-Directed Mutagenesis: Introducing point mutations into key functional domains of BarA (e.g., the conserved histidine autophosphorylation site) can help elucidate the importance of specific residues for its kinase activity.[4]
-
In Vitro Phosphorylation Assays: Purified BarA and UvrY proteins can be used in in vitro assays with radiolabeled ATP to directly demonstrate the phosphotransfer from BarA to UvrY.
-
Transcriptomic Analysis: Comparing the global gene expression profiles of the wild-type and ΔbarA mutant strains using techniques like RNA-sequencing can reveal the broader regulatory impact of BarA.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. Quantitative proteomics analysis reveals an important role of the transcriptional regulator UidR in the bacterial biofilm formation of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating Flagella-Driven Motility in Escherichia coli by Applying Three Established Techniques in a Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and Functional Characterization of the Escherichia coli BarA-UvrY Two-Component System: Point Mutations in the HAMP Linker of the BarA Sensor Give a Dominant-Negative Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBAD-Based Shuttle Vectors for Functional Analysis of Toxic and Highly Regulated Genes in Pseudomonas and Burkholderia spp. and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pBAD Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 7. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 8. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. asm.org [asm.org]
- 12. Team:Groningen/Lab/experiments/Motility assay - 2013.igem.org [2013.igem.org]
A Comparative Analysis of the BarA-UvrY and GacS-GacA Two-Component Signaling Pathways
A comprehensive guide for researchers, scientists, and drug development professionals on the intricacies of two homologous bacterial signal transduction systems.
The BarA-UvrY and GacS-GacA two-component systems (TCSs) are highly conserved signal transduction pathways in Gram-negative bacteria that play a pivotal role in regulating a wide array of physiological processes. These pathways are central to bacterial adaptation, governing virulence, metabolism, biofilm formation, and stress responses. Understanding the nuances of these homologous systems is critical for the development of novel antimicrobial strategies and for harnessing their regulatory networks in biotechnological applications. This guide provides a detailed comparative analysis of the BarA-UvrY and GacS-GacA signaling pathways, supported by experimental data and detailed methodologies.
I. Pathway Overview and Core Components
The BarA-UvrY system, predominantly studied in Escherichia coli and Salmonella enterica, and the GacS-GacA system, extensively characterized in Pseudomonas species, share a conserved architectural framework. Both are comprised of a membrane-bound sensor histidine kinase (BarA/GacS) and a cognate cytoplasmic response regulator (UvrY/GacA). Upon sensing specific environmental cues, the sensor kinase autophosphorylates and subsequently transfers the phosphoryl group to the response regulator. The phosphorylated response regulator then acts as a transcriptional activator, primarily targeting small non-coding RNAs (sRNAs).
These sRNAs, in turn, function by sequestering a global post-transcriptional regulator protein, CsrA in the case of the BarA-UvrY system, and RsmA (a CsrA homolog) in the GacS-GacA system. This sequestration relieves the translational repression exerted by CsrA/RsmA on a large regulon of target mRNAs, thereby modulating their expression.
II. Comparative Performance and Signaling Dynamics
While the overall signaling logic is conserved, there are key differences in the activation signals, the complexity of the regulatory network, and the specific downstream targets of the BarA-UvrY and GacS-GacA pathways.
Quantitative Data Summary
| Parameter | BarA-UvrY System (E. coli) | GacS-GacA System (Pseudomonas aeruginosa) | Reference |
| Activating Signal | Short-chain fatty acids (e.g., acetate, formate) | Largely unknown; associated with nutritional stress at high cell density | [1][2] |
| Response Regulator DNA Binding | Phosphorylation of UvrY increases DNA binding affinity in vitro (~2-fold) and is required for effective DNA binding in vivo (~35-fold reduction in binding in a barA mutant) | Phosphorylation of GacA is required for transcriptional activation of target sRNAs. | [3] |
| Downstream sRNAs | CsrB, CsrC | RsmY, RsmZ | [4][5] |
| Post-transcriptional Regulator | CsrA | RsmA, RsmE, RsmI | [6][7] |
| Feedback Regulation | CsrA positively influences uvrY expression and is required for the switch of BarA from phosphatase to kinase activity. | RsmA/E are involved in a positive feedback loop with the GacS/A-RsmXYZ system. | [6][8] |
| Crosstalk | The BarA/SirA system can activate the non-cognate regulator RcsB in Salmonella. | The GacS-GacA pathway is modulated by other sensor kinases, RetS (inhibitory) and LadS (stimulatory). | [9][10] |
III. Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling cascades of the BarA-UvrY and GacS-GacA systems.
IV. Experimental Protocols
A thorough understanding of the experimental methodologies used to investigate these pathways is crucial for interpreting existing data and designing future studies. Below are outlines of key experimental protocols.
A. Chromatin Immunoprecipitation with Exonuclease Digestion (ChIP-exo)
This technique is used to identify the in vivo DNA binding sites of response regulators like UvrY and GacA at near-single base-pair resolution.
Experimental Workflow:
Methodology Outline:
-
In vivo Cross-linking: Bacterial cultures are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Fragmentation: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: An antibody specific to an epitope-tagged response regulator (e.g., UvrY-FLAG) is used to pull down the protein-DNA complexes.
-
On-bead Enzymatic Reactions: While bound to the magnetic beads, the DNA ends are repaired and ligated to sequencing adapters.
-
Exonuclease Digestion: A key step where a 5'-3' exonuclease digests the DNA strands that are not protected by the bound protein, resulting in precise mapping of the binding site.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted, and the cross-links are reversed.
-
DNA Purification and Sequencing: The purified DNA is then used to generate a sequencing library for high-throughput sequencing.
B. Microarray Analysis of Gene Expression
Microarrays are employed to obtain a global view of the genes regulated by the BarA-UvrY or GacS-GacA systems by comparing the transcriptomes of wild-type and mutant strains.
Experimental Workflow:
References
- 1. The Physiological Stimulus for the BarA Sensor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Circuitry Linking the Csr and Stringent Response Global Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GacS/GacA signal transduction system of Pseudomonas aeruginosa acts exclusively through its control over the transcription of the RsmY and RsmZ regulatory small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Global Regulator CsrA on the BarA/UvrY Two-Component Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Posttranscriptional Repression of GacS/GacA-Controlled Genes by the RNA-Binding Protein RsmE Acting Together with RsmA in the Biocontrol Strain Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GacS/GacA activates pyoluteorin biosynthesis through Gac/Rsm-RsmE cascade and RsmA/RsmE-driven feedback loop in Pseudomonas protegens H78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct interaction between sensor kinase proteins mediates acute and chronic disease phenotypes in a bacterial pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The phosphorelay BarA/SirA activates the non-cognate regulator RcsB in Salmonella enterica | PLOS Genetics [journals.plos.org]
Functional Differences of BarA Orthologs: A Comparative Guide for Researchers
The BarA-UvrY two-component system and its orthologs represent a highly conserved global regulatory pathway in γ-proteobacteria. This system acts as a crucial link between environmental cues and the post-transcriptional control of a vast number of genes governing metabolism, virulence, motility, and biofilm formation. While the core signaling architecture is preserved, the specific signals detected, the downstream regulatory networks, and the ultimate physiological outputs exhibit significant variations across different bacterial species. This guide provides an objective comparison of the functional differences between BarA orthologs in key bacteria, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals.
Comparative Analysis of BarA Orthologs
The canonical BarA-UvrY pathway involves a sensor histidine kinase (BarA and its orthologs like GacS, VarS) and a cognate response regulator (UvrY and its orthologs like GacA, VarA, SirA). Upon sensing a specific signal, the sensor kinase autophosphorylates and transfers the phosphoryl group to the response regulator.[1] The phosphorylated response regulator then activates the transcription of one or more small non-coding RNAs (sRNAs), such as CsrB/C in Escherichia coli or RsmY/Z in Pseudomonas aeruginosa.[2] These sRNAs act as antagonists by sequestering the global post-transcriptional regulator CsrA (or its ortholog RsmA), thereby relieving CsrA's repressive effects on the translation of target mRNAs.[2]
Despite this conserved framework, functional divergence is evident at multiple levels:
-
Signal Perception: The environmental signals that activate the sensor kinase differ. In E. coli, BarA is known to sense the protonated forms of short-chain carboxylic acids like acetate (B1210297) and formate, linking the system to the metabolic state of the cell.[3] In contrast, the specific ligand for the P. aeruginosa ortholog, GacS, remains uncharacterized, though it is known to be a key regulator in response to environmental cues.[4][5]
-
Downstream Regulon: While the immediate targets are consistently the Csr/Rsm family of sRNAs, the broader regulon controlled by the system varies significantly. In P. aeruginosa, the GacS/GacA system appears to act almost exclusively through the sRNAs RsmY and RsmZ to control its entire downstream regulon.[2][6] However, in Salmonella enterica, the UvrY ortholog, SirA, directly binds to the promoters of virulence regulators like hilA and hilC, in addition to the csrB and csrC genes, directly linking the system to the invasion machinery.[7]
-
Physiological Outputs: These differences in signaling and regulation translate to distinct physiological roles tailored to the lifestyle of each bacterium. In pathogenic species like Salmonella and avian pathogenic E. coli (APEC), the system is a critical virulence determinant, controlling invasion, persistence in tissues, and survival within macrophages.[7] In Vibrio cholerae, the homologous VarS/VarA system regulates the expression of key virulence factors including cholera toxin and toxin-coregulated pilus through the control of ToxT.[8][9] In environmental bacteria like Pseudomonas fluorescens, the GacS/GacA system is a master regulator of biocontrol traits, such as the production of antifungal secondary metabolites.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of BarA ortholog mutations on gene expression and key phenotypes.
Table 1: Overview of BarA Ortholog Systems in Various Bacteria
| Bacterium | Sensor Kinase | Response Regulator | sRNA(s) | Post-transcriptional Regulator | Key Regulated Processes |
| Escherichia coli | BarA | UvrY | CsrB, CsrC | CsrA | Carbon metabolism, Motility, Biofilm formation, Stress resistance[10][11][12][13] |
| Pseudomonas aeruginosa | GacS | GacA | RsmY, RsmZ | RsmA | Virulence factor secretion (T3SS, T6SS), Biofilm formation, Motility, Quorum sensing[2][14][15] |
| Salmonella enterica | BarA | SirA | CsrB, CsrC | CsrA | Invasion (SPI-1, SPI-4, SPI-5), Motility, Virulence in gastroenteritis models[16][17] |
| Vibrio cholerae | VarS | VarA | CsrB, CsrC, CsrD | CsrA | Virulence (Cholera Toxin, TCP), Quorum sensing, Cell shape[8][9][10] |
Table 2: Quantitative Effects of BarA Ortholog Mutations on Gene Expression
| Bacterium | Gene | Mutant | Fold Change (vs. Wild-Type) | Experimental Method |
| Escherichia coli | csrB | ΔuvrY | ~20-fold decrease | lacZ fusion assay[5] |
| Escherichia coli | csrB | ΔbarA | ~3-fold decrease | lacZ fusion assay[5] |
| Vibrio cholerae | aspA | ΔvarA | ~24-fold increase | RNA-seq[10] |
| P. aeruginosa M18 | pltA (Pyoluteorin biosynthesis) | ΔgacA | >4-fold decrease | Microarray[14] |
| Salmonella Typhimurium | hilA | ΔsirA | Significant decrease | lacZ fusion screen[17] |
Table 3: Quantitative Phenotypic Changes in BarA Ortholog Mutants
| Bacterium | Phenotype | Mutant | Quantitative Change (vs. Wild-Type) | Assay Method |
| P. aeruginosa PGPR2 | Biofilm Formation | ΔalgU (related regulator) | ~50% decrease in absorbance | Crystal Violet Assay (A575)[18] |
| Deinococcus metallilatus | Biofilm Formation | Biofilm-overproducing mutant | 7.1-fold increase at 24h | Crystal Violet Assay[19] |
| Pseudomonas sp. KL28 | Biofilm Formation | gacA | Reduced biofilm levels | Visual/Pellicle formation[20] |
| P. aeruginosa PAK | Swimming Motility | ΔsuhB (interacts with Gac/Rsm) | ~45% reduction in motile cells (exponential phase) | Microscopic cell tracking[21] |
| P. aeruginosa PAO1 | Sliding Motility | gacA | Increased spreading diameter | Plate-based motility assay[4][5][22] |
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the signaling pathways of BarA orthologs and key experimental workflows.
Detailed Experimental Protocols
Construction of a Gene Knockout Mutant (Lambda Red Recombineering)
This protocol describes the creation of a markerless gene deletion in E. coli using the Lambda Red recombineering system, a common method for generating knockout mutants.
A. Preparation of the Knockout Cassette:
-
Primer Design: Design three sets of primers.
-
Upstream Homology Arm: Forward and reverse primers to amplify ~500 bp upstream of the target gene's start codon. The reverse primer should have a 20-25 nt tail complementary to the 5' end of the antibiotic resistance cassette.
-
Downstream Homology Arm: Forward and reverse primers to amplify ~500 bp downstream of the target gene's stop codon. The forward primer should have a 20-25 nt tail complementary to the 3' end of the antibiotic resistance cassette.
-
Antibiotic Resistance Cassette: Primers to amplify a selectable marker (e.g., kanamycin (B1662678) resistance) from a template plasmid (e.g., pKD4).
-
-
PCR Amplification: Perform three separate PCR reactions to amplify the upstream arm, downstream arm, and the resistance cassette.
-
Splicing by Overlap Extension (SOE) PCR: Combine the three purified PCR products in a new PCR reaction. In the initial cycles without primers, the overlapping tails will anneal and extend, creating a full-length knockout cassette. Then, add the outer primers (forward for the upstream arm, reverse for the downstream arm) to amplify the complete cassette.
-
Purification: Purify the final PCR product using a PCR cleanup kit and verify its size on an agarose (B213101) gel.
B. Transformation and Selection:
-
Prepare Electrocompetent Cells: Grow an E. coli strain carrying the Lambda Red recombinase expression plasmid (e.g., pKD46) at 30°C in SOB medium containing ampicillin (B1664943) to an OD600 of ~0.4.
-
Induce Recombinase: Add L-arabinose to a final concentration of 0.2% and incubate for an additional hour at 37°C to induce expression of the recombinase proteins.
-
Make Cells Competent: Chill the culture on ice, then wash the cells repeatedly with ice-cold sterile 10% glycerol (B35011) to remove salts.
-
Electroporation: Mix ~50 µL of the electrocompetent cells with 100-200 ng of the purified linear knockout cassette DNA in a pre-chilled electroporation cuvette. Electroporate using standard settings (e.g., 2.5 kV, 25 µF, 200 Ω).
-
Recovery and Plating: Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow expression of the resistance marker. Plate serial dilutions on LB agar containing the appropriate antibiotic (e.g., kanamycin).
C. Verification of Mutant:
-
Colony PCR: Pick resistant colonies and perform PCR using primers that flank the target gene region. The PCR product from a successful knockout will be larger (if the cassette is larger than the gene) or smaller than the wild-type product. A second PCR with a primer inside the cassette and one outside the homology region should only yield a product in the mutant.
-
Sanger Sequencing: Sequence the PCR product from the verified mutant to confirm the precise insertion of the knockout cassette and the deletion of the target gene.
In Vitro Phosphotransfer Assay
This assay biochemically demonstrates the transfer of a phosphate (B84403) group from the sensor kinase (BarA) to the response regulator (UvrY).
-
Protein Purification: Express and purify His-tagged versions of the BarA catalytic domain and the full-length UvrY protein from E. coli.
-
Autophosphorylation of BarA:
-
In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂), incubate purified BarA (1-2 µM) with [γ-³²P]ATP at room temperature for 30-60 minutes. This allows BarA to autophosphorylate.
-
To stop the reaction for a zero time-point control, add an equal volume of 2x SDS-PAGE loading buffer.
-
-
Phosphotransfer to UvrY:
-
Initiate the phosphotransfer reaction by adding an equimolar or slight excess of purified UvrY to the autophosphorylated BarA mixture.
-
Take aliquots at various time points (e.g., 1, 5, 10, 30 minutes). Stop the reaction in each aliquot by adding 2x SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the proteins in the reaction aliquots by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the screen using a phosphorimager. A successful phosphotransfer will show a decrease in the radioactive signal from the BarA protein band and a corresponding increase in the signal from the UvrY protein band over time.[1][23]
-
Quantitative Real-Time PCR (qRT-PCR) for sRNA Quantification
This protocol is for measuring the expression levels of sRNAs like CsrB and CsrC.
-
RNA Extraction: Grow bacterial cultures (wild-type and mutant) to the desired growth phase (e.g., late exponential). Harvest cells and extract total RNA using a commercial kit or Trizol-based method. Ensure to include a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis:
-
For sRNAs, standard random hexamer priming can be inefficient. Use gene-specific primers for the reverse transcription (RT) step.
-
In a typical reaction, mix 1 µg of total RNA with a CsrB or CsrC-specific reverse primer.
-
Add reverse transcriptase and dNTPs, and incubate according to the manufacturer's protocol to synthesize cDNA.
-
Perform a no-RT control for each sample to check for DNA contamination.
-
-
Real-Time PCR:
-
Prepare a master mix containing SYBR Green or a probe-based qPCR mix, forward and reverse primers for the target sRNA (e.g., CsrB) and a reference gene (e.g., 16S rRNA or gyrA).
-
Add the diluted cDNA template to the master mix.
-
Run the qPCR reaction on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for the target and reference genes in each sample.
-
Calculate the relative expression of the target sRNA using the ΔΔCt method. This normalizes the target gene expression to the reference gene and compares the expression in the mutant strain to the wild-type strain.
-
Microtiter Plate Biofilm Formation Assay
This is a high-throughput method to quantify biofilm formation on an abiotic surface.
-
Inoculum Preparation: Grow overnight cultures of the bacterial strains (wild-type and mutants) in a suitable medium (e.g., LB).
-
Inoculation of Microtiter Plate: Dilute the overnight cultures 1:100 in fresh biofilm-promoting medium (e.g., M63 minimal medium for P. aeruginosa). Add 100-200 µL of the diluted culture to multiple wells of a 96-well polystyrene microtiter plate. Include wells with sterile medium as a negative control.[24]
-
Incubation: Incubate the plate statically (without shaking) at an appropriate temperature (e.g., 37°C) for 24-48 hours.
-
Washing: Carefully discard the liquid culture from the wells. Gently wash the wells two to three times with distilled water or phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.
-
Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash and Solubilization: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Air dry the plate. Add 125 µL of 30% acetic acid or ethanol (B145695) to each well to solubilize the crystal violet bound to the biofilm.[24]
-
Quantification: Transfer the solubilized crystal violet to a new flat-bottomed plate and measure the absorbance at a wavelength of approximately 550-590 nm using a plate reader. Higher absorbance values correspond to greater biofilm formation.[18][24]
References
- 1. Identification of UvrY as the cognate response regulator for the BarA sensor kinase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GacS/GacA signal transduction system of Pseudomonas aeruginosa acts exclusively through its control over the transcription of the RsmY and RsmZ regulatory small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatiotemporal regulation of the BarA/UvrY two-component signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa Exhibits Sliding Motility in the Absence of Type IV Pili and Flagella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The BarA-UvrY Two-Component System Regulates Virulence in Avian Pathogenic Escherichia coli O78:K80:H9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The Vibrio cholerae VarS/VarA two-component system controls the expression of virulence proteins through ToxT regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The VarA-CsrA regulatory pathway influences cell shape in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic and Functional Characterization of the Escherichia coli BarA-UvrY Two-Component System: Point Mutations in the HAMP Linker of the BarA Sensor Give a Dominant-Negative Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH-Dependent Activation of the BarA-UvrY Two-Component System in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Escherichia coli BarA-UvrY regulates the pks island and kills Staphylococci via the genotoxin colibactin during interspecies competition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Global Control of GacA in Secondary Metabolism, Primary Metabolism, Secretion Systems, and Motility in the Rhizobacterium Pseudomonas aeruginosa M18 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uncovering the GacS-mediated role in evolutionary progression through trajectory reconstruction in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Salmonella SirA is a global regulator of genes mediating enteropathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative genomics of wild-type and laboratory-evolved biofilm-overproducing Deinococcus metallilatus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of gacS and gacA mutations on colony architecture, surface motility, biofilm formation and chemical toxicity in Pseudomonas sp. KL28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | SuhB Regulates the Motile-Sessile Switch in Pseudomonas aeruginosa through the Gac/Rsm Pathway and c-di-GMP Signaling [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Ligand Specificity of BarA and Its Homologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ligand specificity of the bacterial sensor kinase BarA and its homologs, including GacS, VarS, and ExpS. This family of two-component system (TCS) sensor kinases plays a crucial role in regulating a wide array of physiological processes in Gram-negative bacteria, such as virulence, biofilm formation, and secondary metabolism. Understanding their ligand specificity is paramount for the development of novel antimicrobial strategies that target these critical signaling pathways.
Data Presentation: Comparison of BarA and Homologs
The BarA/GacS family of sensor kinases are generally understood to respond to signals indicative of the host environment or bacterial population density. However, the precise chemical nature of the activating ligands is only well-established for Escherichia coli's BarA. For its homologs in other pathogenic bacteria, the specific ligands remain largely elusive, a significant knowledge gap in the field.
| Feature | BarA (Escherichia coli) | GacS (Pseudomonas aeruginosa) | VarS (Vibrio cholerae) | ExpS (Erwinia spp.) |
| Cognate Response Regulator | UvrY | GacA | VarA | ExpA |
| Known Ligands | Protonated short-chain fatty acids (e.g., acetate, formate) | Unknown .[1] Believed to be a low-molecular-weight, moderately apolar metabolite.[1] | Unknown .[2] | Unknown |
| Binding Domain | Periplasmic Detector Domain | Periplasmic Detector Domain (PDC/PAS fold)[3] | Periplasmic Domain (putative) | Periplasmic Domain (putative) |
| Downstream sRNAs | CsrB, CsrC | RsmX, RsmY, RsmZ | CsrB, CsrC, CsrD[2] | rsmB (putative) |
| Downstream RNA-binding Protein | CsrA | RsmA/RsmE | CsrA | RsmA |
| Quantitative Binding Data (Kd) | Not available in reviewed literature | Not applicable (ligand unknown) | Not applicable (ligand unknown) | Not applicable (ligand unknown) |
Signaling Pathways
The signaling cascades initiated by BarA and its homologs are highly conserved. Upon binding an activating ligand, the sensor kinase autophosphorylates. This phosphoryl group is then transferred to a cognate response regulator (UvrY, GacA, or VarA), which in turn activates the transcription of one or more small non-coding RNAs (sRNAs). These sRNAs act as antagonists to a global post-transcriptional regulator protein (CsrA or RsmA) by sequestering it, thereby de-repressing the translation of target mRNAs.
Experimental Protocols
Determining ligand specificity involves a combination of indirect activity assays and direct binding assays.
Indirect Measurement of Sensor Kinase Activity via β-Galactosidase Reporter Assay
This assay indirectly measures the activation of the sensor kinase by a potential ligand by quantifying the expression of a downstream reporter gene, such as lacZ.
Objective: To determine if a test compound activates the BarA/UvrY signaling pathway.
Methodology:
-
Strain Construction: A reporter strain is constructed with a lacZ gene fused to a promoter regulated by the cognate response regulator (e.g., the csrB promoter for the BarA-UvrY system).
-
Cell Culture: The reporter strain is grown to mid-log phase in a suitable medium. The culture is then aliquoted, and test compounds (e.g., different short-chain fatty acids for BarA) are added at various concentrations.[4]
-
Incubation: Cultures are incubated for a defined period to allow for signal transduction and reporter gene expression.
-
Cell Permeabilization: A portion of each culture is taken, and the cells are permeabilized to allow the substrate to enter. This is often achieved by adding chloroform (B151607) and a small amount of SDS, followed by vortexing.[4]
-
Enzymatic Reaction: The substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), is added to the permeabilized cells. If β-galactosidase has been expressed, it will cleave ONPG into galactose and o-nitrophenol, the latter of which is yellow.[4][5]
-
Reaction Termination and Measurement: The reaction is allowed to proceed at a controlled temperature (e.g., 28°C or 37°C) and is stopped by adding a high pH solution, such as 1 M Na2CO3. The amount of o-nitrophenol produced is quantified by measuring the absorbance at 420 nm (A420) using a spectrophotometer.[4][5]
-
Calculation of Activity: The β-galactosidase activity is typically calculated in Miller Units, which normalizes the A420 reading to the reaction time, culture volume, and cell density (measured by A600).
References
- 1. The VarA-CsrA regulatory pathway influences cell shape in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The VarA-CsrA regulatory pathway influences cell shape in Vibrio cholerae. - Research - Institut Pasteur [research.pasteur.fr]
- 3. Structural and functional insights into the periplasmic detector domain of the GacS histidine kinase controlling biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 5. med.upenn.edu [med.upenn.edu]
Validating BarA-UvrY Downstream Targets: A Comparative Guide to RNA-Seq
In the intricate world of bacterial signal transduction, the BarA-UvrY two-component system plays a pivotal role in regulating a wide array of cellular processes, from carbon metabolism to biofilm formation. Identifying the complete regulon of the response regulator UvrY is crucial for understanding its function and for the development of novel antimicrobial strategies. This guide provides a comprehensive comparison of RNA sequencing (RNA-seq) with alternative methods for validating the downstream targets of BarA-UvrY, offering researchers the detailed information needed to select the most appropriate experimental approach.
The BarA-UvrY Signaling Pathway
The BarA-UvrY system is a conserved signal transduction pathway in many Gram-negative bacteria. It is composed of the sensor kinase BarA and the cognate response regulator UvrY.[1] Upon sensing a specific environmental stimulus, such as the presence of carboxylate compounds like formate (B1220265) and acetate, BarA autophosphorylates and subsequently transfers the phosphoryl group to UvrY.[2] Phosphorylated UvrY (UvrY-P) then acts as a transcription factor, binding to specific DNA sequences in the promoter regions of its target genes to modulate their expression.[3] Among its most well-characterized targets are the small non-coding RNAs (sRNAs) CsrB and CsrC, which are potent regulators of the global carbon storage regulator CsrA.[3][4][5]
Caption: The BarA-UvrY two-component signaling cascade.
Using RNA-Seq to Identify the UvrY Regulon
RNA-seq is a powerful, high-throughput method that provides a comprehensive snapshot of the entire transcriptome of an organism under specific conditions. By comparing the transcriptomes of a wild-type strain and a uvrY deletion mutant (ΔuvrY), researchers can identify all genes whose expression is dependent on UvrY, effectively defining its regulon.
Caption: Experimental workflow for RNA-seq based target validation.
Representative RNA-Seq Data
The following table summarizes hypothetical, yet representative, data from an RNA-seq experiment comparing a wild-type E. coli to a ΔuvrY mutant. The genes listed are known or potential targets based on existing literature. A positive log2 fold change indicates that the gene's expression is lower in the mutant, suggesting positive regulation by UvrY.
| Gene | Description | log2(Fold Change) (WT/ΔuvrY) | p-value | FDR | Regulation by UvrY |
| csrB | Carbon Storage Regulator B (sRNA) | 5.95 | 1.2e-50 | 3.5e-46 | Positive |
| csrC | Carbon Storage Regulator C (sRNA) | 4.80 | 3.4e-42 | 5.0e-38 | Positive |
| aceA | Isocitrate Lyase | 2.15 | 5.6e-15 | 2.1e-12 | Positive |
| pflB | Formate Acetyltransferase | 1.98 | 8.2e-12 | 1.5e-09 | Positive |
| ackA | Acetate Kinase | 1.75 | 1.1e-10 | 1.8e-08 | Positive |
| barA | Sensor Kinase BarA | 1.50 | 4.5e-08 | 5.2e-06 | Positive (Autoregulation) |
| fliC | Flagellin | -2.50 | 9.8e-18 | 6.7e-15 | Negative |
Experimental Protocols
A detailed protocol for a typical RNA-seq experiment to identify BarA-UvrY targets is outlined below.
Bacterial Growth and RNA Extraction
-
Strain Culturing : Grow wild-type and ΔuvrY mutant strains in triplicate under conditions known to activate the BarA-UvrY system (e.g., LB medium supplemented with acetate/formate) to a specific growth phase (e.g., late exponential).
-
RNA Stabilization : Harvest bacterial cells by centrifugation and immediately stabilize RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent) to prevent degradation.
-
Total RNA Extraction : Lyse the cells and extract total RNA using a kit-based method (e.g., RNeasy Mini Kit) or a TRIzol-based protocol. Include a rigorous DNase I treatment step to eliminate genomic DNA contamination.
-
Quality Control : Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality, non-degraded RNA (RIN > 8.0).
RNA-Seq Library Preparation and Sequencing
-
Ribosomal RNA (rRNA) Depletion : Since bacterial total RNA is >95% rRNA, deplete rRNA using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit) to enrich for mRNA and sRNA.
-
RNA Fragmentation : Chemically fragment the rRNA-depleted RNA to a consistent size suitable for sequencing.
-
cDNA Synthesis : Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random hexamer primers. Subsequently, synthesize the second strand to create double-stranded cDNA. For strand-specific libraries, dUTP is incorporated during second-strand synthesis.
-
End Repair and Adapter Ligation : Repair the ends of the ds-cDNA fragments to create blunt ends, add a single 'A' nucleotide to the 3' ends (A-tailing), and ligate sequencing adapters.
-
Library Amplification : Amplify the adapter-ligated library via PCR to add indexes (barcodes) for multiplexing and to generate sufficient material for sequencing.
-
Library QC and Sequencing : Validate the final library size and concentration. Pool multiplexed libraries and sequence them on a high-throughput platform (e.g., Illumina NovaSeq) to generate 50-150 bp paired-end reads.
Bioinformatic Analysis
-
Quality Control : Use tools like FastQC to assess raw read quality and employ tools like Trimmomatic to remove adapter sequences and low-quality bases.
-
Read Alignment : Align the high-quality reads to the appropriate bacterial reference genome using a splice-aware aligner like STAR or a bacterial-specific tool.
-
Quantification : Count the number of reads mapping to each annotated gene using tools such as HTSeq-count.
-
Differential Expression Analysis : Use statistical packages like DESeq2 or edgeR to normalize the read counts and identify genes that are significantly differentially expressed between the wild-type and ΔuvrY strains.
-
Target Identification : Genes with a statistically significant change in expression (e.g., FDR < 0.05 and log2(Fold Change) > |1|) are considered putative downstream targets of the BarA-UvrY system.
Comparison with Alternative Validation Methods
While RNA-seq provides a global view of regulation, other methods are often used to validate direct interactions and confirm regulatory effects on specific genes. The choice of method depends on the specific research question.
| Method | Principle | Advantages | Disadvantages |
| RNA-Seq | High-throughput sequencing of the entire transcriptome. | Global & Unbiased: Identifies all transcriptional changes, including novel sRNAs. Quantitative: Provides precise fold-change measurements. | Indirect: Does not distinguish between direct and indirect regulatory effects. Cost: Can be more expensive than targeted methods. |
| ChIP-Seq | Chromatin immunoprecipitation followed by sequencing to identify protein-DNA binding sites.[6] | Direct Evidence: Maps the precise in vivo binding sites of UvrY across the genome.[3][7] Global: Identifies all potential direct targets. | Complex Protocol: Technically more challenging than RNA-seq. Binding ≠ Regulation: Does not confirm that binding leads to a change in transcription. |
| qRT-PCR | Quantitative reverse transcription PCR to measure expression of specific genes. | High Sensitivity & Specificity: Excellent for validating RNA-seq results for a small number of genes. Cost-Effective: Inexpensive for targeted analysis. | Low Throughput: Not suitable for discovering new targets. Requires Prior Knowledge: Gene targets must be known beforehand. |
| Reporter Fusions (e.g., lacZ) | Fusing a target promoter to a reporter gene to measure its activity in vivo. | In Vivo Validation: Confirms promoter activity and regulation within the cellular context. Simple Readout: Easy to quantify reporter activity (e.g., colorimetric assays). | Artificial Construct: The fusion may not perfectly replicate the native context. Labor-Intensive: Requires cloning for each promoter of interest. |
| EMSA | Electrophoretic mobility shift assay to detect protein-DNA interaction in vitro. | Direct Binding: Provides direct evidence of UvrY binding to a specific DNA probe. Simple & Fast: Relatively quick to perform for a single interaction. | In Vitro: Lacks the in vivo context; may not reflect cellular conditions. Non-Quantitative: Primarily shows presence or absence of binding. |
Conclusion
RNA-seq is an unparalleled discovery tool for defining the complete regulon of a transcription factor like UvrY, offering a global and quantitative view of its impact on the bacterial transcriptome. It excels at identifying all potential downstream targets, both protein-coding and non-coding. However, for a comprehensive validation strategy, it is most powerful when combined with methods that confirm direct binding, such as ChIP-seq, and techniques that validate the regulation of individual high-priority targets, like qRT-PCR and reporter fusions. By integrating these approaches, researchers can build a robust and detailed model of the BarA-UvrY regulatory network, paving the way for a deeper understanding of bacterial adaptation and virulence.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Transcriptome RNA Sequencing Data Set of Differential Gene Expression in Escherichia coli BW25113 Wild-Type and slyA Mutant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the BarA/UvrY two-component system in Shewanella oneidensis MR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for RNA-seq library preparation from low-volume total RNA by RNA/cDNA hybrid tagmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Defining bacterial regulons using ChIP-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collibri Library Prep Kits for Plant or Bacterial RNA Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
Confirming BarA-UvrY Protein-Protein Interaction In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The BarA-UvrY two-component system in Escherichia coli and its orthologs in other Gram-negative bacteria are critical regulators of a wide array of physiological processes, including metabolism, virulence, and biofilm formation.[1][2][3][4] This system is a key signaling pathway that allows bacteria to adapt to changing environmental cues. The interaction between the sensor kinase BarA and the response regulator UvrY is the central event in this signal transduction cascade. This guide provides a comparative overview of experimental methods to confirm the BarA-UvrY protein-protein interaction in vivo, presenting supporting data and detailed protocols for key experiments.
BarA-UvrY Signaling Pathway
The BarA-UvrY system operates through a phosphorelay mechanism. Upon sensing specific environmental signals, such as short-chain fatty acids like acetate (B1210297) and formate, the transmembrane sensor kinase BarA autophosphorylates.[5] This phosphoryl group is then transferred to the response regulator UvrY.[5][6] Phosphorylated UvrY (UvrY-P) then acts as a transcriptional regulator, binding to the promoter regions of target genes, most notably those encoding the small non-coding RNAs CsrB and CsrC.[5] These sRNAs, in turn, sequester the global regulatory protein CsrA, thereby modulating the expression of a large number of downstream genes.
Comparative Analysis of In Vivo Interaction Data
Directly demonstrating the protein-protein interaction between BarA and UvrY in vivo can be technically challenging. However, the functional consequence of their interaction—the phosphorylation of UvrY by BarA leading to UvrY's binding to target DNA—provides a robust method for indirect in vivo confirmation. Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-PCR) is a powerful technique to quantify this interaction.
While direct protein-protein interaction methods like Co-Immunoprecipitation (Co-IP) and Bacterial Two-Hybrid (B2H) systems are commonly used, published studies providing quantitative data for the direct BarA-UvrY interaction using these methods are scarce. Therefore, we present data from a ChIP-PCR experiment as strong evidence for their functional interaction in vivo.
| Experimental Technique | Strain Background | Target DNA | Quantitative Result | Interpretation |
| ChIP-qPCR | E. coli MG1655 wild-type vs. ΔbarA mutant | csrB promoter | ~35-fold reduction in UvrY binding in ΔbarA mutant[5][7] | The dramatic decrease in UvrY's ability to bind its target promoter in the absence of BarA strongly indicates that BarA is required for UvrY's activity in vivo, which is initiated by their direct interaction and subsequent phosphotransfer. |
Experimental Protocols
Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR)
This protocol is adapted from studies that have successfully demonstrated the BarA-dependent in vivo binding of UvrY to the csrB promoter.[5]
Objective: To quantify the amount of UvrY bound to the csrB promoter in wild-type and ΔbarAE. coli strains.
Methodology:
Detailed Steps:
-
Strain and Culture Conditions:
-
Use E. coli strains with a C-terminal FLAG tag on the endogenous uvrY gene (e.g., MG1655 uvrY-FLAG and an isogenic ΔbarA mutant).
-
Grow cultures in LB medium to the mid-exponential growth phase.
-
-
In Vivo Cross-linking:
-
Add formaldehyde to a final concentration of 1% to the cultures.
-
Incubate for 20-30 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend cell pellets in lysis buffer containing lysozyme (B549824) and protease inhibitors.
-
Incubate on ice to allow for cell wall degradation.
-
Sonicate the lysate on ice to shear the chromatin into fragments of 200-500 bp.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate a portion of the lysate with an anti-FLAG antibody overnight at 4°C. A mock IP with a non-specific IgG should be performed as a negative control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound proteins and DNA.
-
-
Elution and Reversal of Cross-links:
-
Elute the complexes from the beads using an elution buffer.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a suitable DNA purification kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the csrB promoter region. Use primers for a non-target gene (e.g., lacY) as a negative control.
-
Calculate the enrichment of the csrB promoter in the anti-FLAG IP samples relative to the input and IgG controls.
-
Co-Immunoprecipitation (Co-IP)
Objective: To determine if BarA and UvrY physically associate within the cell.
Methodology:
-
Strain Construction: Engineer an E. coli strain expressing tagged versions of both proteins (e.g., BarA-HA and UvrY-FLAG).
-
Cell Lysis: Grow the cells to the desired phase and lyse them under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: Use an antibody against one of the tags (e.g., anti-FLAG) to pull down that protein and any associated partners.
-
Washing: Wash the immunoprecipitated complex to remove non-specific binders.
-
Elution and Western Blotting: Elute the proteins from the antibody-bead complex and analyze the eluate by Western blotting using an antibody against the second tag (e.g., anti-HA). The presence of a band for the second protein confirms the interaction.
Bacterial Adenylate Cyclase Two-Hybrid (BACTH) System
This is another powerful genetic method for detecting protein-protein interactions in their native cellular environment.
Objective: To test for the interaction between BarA and UvrY by reconstituting adenylate cyclase activity.
Methodology:
-
Plasmid Construction: Fuse BarA and UvrY to two different fragments (T18 and T25) of the Bordetella pertussis adenylate cyclase.
-
Transformation: Co-transform an adenylate cyclase-deficient E. coli strain (cyaA-) with the two fusion plasmids.
-
Screening: Plate the transformed cells on indicator agar (B569324) (e.g., MacConkey agar with maltose). If BarA and UvrY interact, the T18 and T25 fragments are brought into proximity, reconstituting enzyme activity. This leads to cAMP production, activation of the lac or mal operon, and a color change in the colonies (e.g., red on MacConkey agar).
-
Quantitative Assay: The strength of the interaction can be quantified by measuring β-galactosidase activity.
Conclusion
The in vivo interaction between BarA and UvrY is a cornerstone of a crucial signaling pathway in E. coli and related bacteria. While direct evidence from protein-protein interaction assays like Co-IP and B2H for this specific pair is not extensively documented in the literature, the functional dependency demonstrated by ChIP-qPCR provides compelling support for their interaction within the cellular environment. The ~35-fold reduction in UvrY's binding to its target promoter in the absence of BarA is a significant finding that underscores the necessity of the BarA-UvrY interaction for downstream signaling.[5][7] The protocols provided herein offer robust frameworks for researchers aiming to further investigate this and other two-component system interactions, facilitating a deeper understanding of bacterial signal transduction and providing potential targets for novel antimicrobial strategies.
References
- 1. Genetic and Functional Characterization of the Escherichia coli BarA-UvrY Two-Component System: Point Mutations in the HAMP Linker of the BarA Sensor Give a Dominant-Negative Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BarA-UvrY Two-Component System Regulates Virulence in Avian Pathogenic Escherichia coli O78:K80:H9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Escherichia coli BarA-UvrY two-component system is needed for efficient switching between glycolytic and gluconeogenic carbon sources [pubmed.ncbi.nlm.nih.gov]
- 5. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Role of BarA and UvrY in Bacterial Virulence: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate regulatory networks that govern bacterial pathogenesis is paramount. Among these, the BarA-UvrY two-component system stands out as a critical regulator of virulence in a variety of pathogenic bacteria. This guide provides a comprehensive comparison of the virulence phenotypes of barA and uvrY mutants, supported by experimental data, detailed protocols, and a visual representation of the signaling pathway.
Mutations in either the sensor kinase gene, barA, or the response regulator gene, uvrY, consistently lead to a significant attenuation of virulence. This has been demonstrated across different pathogenic Escherichia coli pathotypes, including Avian Pathogenic E. coli (APEC), Uropathogenic E. coli (UPEC), and Enterohemorrhagic E. coli (EHEC), as well as in other pathogens like Aeromonas dhakensis. The BarA-UvrY system exerts its control over virulence primarily through the regulation of two small non-coding RNAs, CsrB and CsrC. These sRNAs act by sequestering the global regulatory protein CsrA, which in turn controls the expression of a multitude of genes involved in metabolism, motility, and the production of virulence factors.
Quantitative Comparison of Virulence Phenotypes
The following tables summarize the quantitative data from various studies, highlighting the impact of barA and uvrY mutations on key virulence-associated phenotypes.
Table 1: In Vivo Virulence Attenuation
| Assay | Organism | Wild-Type | barA Mutant | uvrY Mutant | Reference |
| Chicken Embryo Lethality | APEC O78:K80:H9 | 90% mortality (2/20 survived) | 40% mortality (12/20 survived) | 20% mortality (16/20 survived) | [1] |
| Chicken Embryo Lethality | UPEC CFT073 | 100% mortality (0/12 survived) | 33% mortality (8/12 survived) | 42% mortality (7/12 survived) | [2] |
| Mouse UTI Model (Bladder) | UPEC CFT073 | ~10^6 CFU/g tissue | ~10^4 CFU/g tissue | ~10^5 CFU/g tissue | [3][4] |
| Mouse UTI Model (Kidneys) | UPEC CFT073 | ~10^5 CFU/g tissue | ~10^4 CFU/g tissue | ~10^5 CFU/g tissue | [3][4] |
Table 2: In Vitro Virulence-Associated Phenotypes
| Phenotype | Organism | Wild-Type | barA Mutant | uvrY Mutant | Reference |
| Hemolytic Activity | UPEC CFT073 | ~85% hemolysis | ~15% hemolysis (>5-fold decrease) | ~12% hemolysis (>7-fold decrease) | [2][5] |
| Cytotoxicity (HK-2 cells) | UPEC CFT073 | 21% survival | 38% survival | 68% survival | [2] |
| Serum Resistance | APEC O78:K80:H9 | Resistant | Sensitive | Sensitive | [6] |
| Adhesion to Chicken Fibroblasts | APEC O78:K80:H9 | High | Reduced | Reduced | [6] |
| Invasion of Uroepithelial Cells | UPEC CFT073 | High | Unaltered | Reduced | [3] |
Signaling Pathway and Experimental Workflow
The BarA-UvrY signaling cascade is a conserved pathway in many Gram-negative bacteria. The following diagrams illustrate this pathway and a general workflow for comparing the virulence of wild-type and mutant strains.
Caption: The BarA-UvrY signaling pathway.
Caption: Experimental workflow for comparing virulence phenotypes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to assess the virulence phenotypes of barA and uvrY mutants.
Chicken Embryo Lethality Assay
This in vivo assay is a well-established model for determining the virulence of avian pathogenic E. coli.
-
Bacterial Preparation: Strains (wild-type, barA mutant, uvrY mutant, and complemented strains) are grown in Luria-Bertani (LB) broth to a specific optical density (e.g., OD600 of 1.5) at 37°C.[1][6] The bacterial cells are then harvested, washed, and resuspended in phosphate-buffered saline (PBS).
-
Inoculation: Twelve-day-old embryonated chicken eggs are inoculated with a standardized dose of bacteria (e.g., 5 x 10³ CFU) in a 0.1 ml volume into the allantoic cavity.[1][6]
-
Incubation and Monitoring: The inoculated eggs are incubated at 37°C and monitored for embryo viability by candling at regular intervals (e.g., every 12 hours) for up to 7 days.[1][7]
-
Data Analysis: The number of dead embryos is recorded over time, and the percentage of mortality is calculated for each bacterial strain. Statistical analysis, such as a paired t-test, is used to determine the significance of the differences in virulence between the strains.[6]
Mouse Model of Urinary Tract Infection (UTI)
This model is used to evaluate the ability of uropathogenic E. coli to colonize and persist in the urinary tract.
-
Bacterial Inoculum Preparation: Bacteria are grown in LB broth, harvested, washed, and resuspended in PBS to a final concentration of approximately 10⁸ CFU in 50 µl.
-
Transurethral Inoculation: Female mice are anesthetized, and the bacterial suspension is introduced directly into the bladder via a catheter.[3][4]
-
Tissue Harvesting and Bacterial Load Determination: At specific time points post-infection (e.g., 24 or 48 hours), mice are euthanized, and the bladder and kidneys are aseptically removed. The organs are homogenized in PBS, and serial dilutions are plated on LB agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.[3][4]
-
Data Analysis: The bacterial loads in the bladder and kidneys of mice infected with mutant strains are compared to those infected with the wild-type strain to assess the role of barA and uvrY in colonization and persistence.
Serum Bactericidal Assay
This in vitro assay measures the ability of bacteria to resist the bactericidal activity of serum complement.
-
Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, harvested, and resuspended in a suitable buffer.
-
Incubation with Serum: A standardized number of bacteria (e.g., 10⁷ CFU/ml) are incubated in a solution containing a specific concentration of fresh normal serum (e.g., 10% chicken or human serum) for a defined period (e.g., 1-3 hours) at 37°C.[6]
-
Viable Count Determination: After incubation, serial dilutions of the bacteria-serum mixture are plated on agar plates to determine the number of surviving bacteria.
-
Data Analysis: The survival percentage is calculated by comparing the number of CFU after serum exposure to the initial inoculum. Strains with significantly lower survival rates compared to the wild-type are considered serum-sensitive.
Cell Adhesion and Invasion Assays
These assays quantify the ability of bacteria to attach to and enter host epithelial cells.
-
Cell Culture: A monolayer of a relevant eukaryotic cell line (e.g., chicken fibroblasts, human uroepithelial cells) is grown in 24-well plates.
-
Bacterial Infection: The cell monolayers are infected with the bacterial strains at a specific multiplicity of infection (MOI), for instance, 10 bacteria per cell.[7]
-
Adhesion Assay: After a short incubation period (e.g., 1.5 hours), non-adherent bacteria are removed by washing with PBS. The host cells are then lysed with a detergent (e.g., Triton X-100), and the released adherent bacteria are quantified by plating serial dilutions.
-
Invasion Assay: Following the initial incubation for adhesion, the medium is replaced with fresh medium containing an antibiotic (e.g., gentamicin) that kills extracellular but not intracellular bacteria. After another incubation period, the cells are washed and lysed, and the number of viable intracellular bacteria is determined by plating.
-
Data Analysis: The number of adherent or invasive bacteria is expressed as a percentage of the initial inoculum, and the values for the mutant strains are compared to the wild-type.
Conclusion
The experimental evidence overwhelmingly demonstrates that the BarA-UvrY two-component system is a crucial regulator of virulence. Both barA and uvrY mutants exhibit significant defects in a wide range of virulence-related phenotypes, both in vivo and in vitro. While both mutants show attenuated virulence, some studies suggest that the uvrY mutant may have a more pronounced phenotype, indicating the central role of the response regulator in mediating the downstream effects of the signaling pathway.[6] The detailed understanding of this regulatory system and the protocols to study it are invaluable for the development of novel anti-virulence strategies to combat bacterial infections.
References
- 1. The BarA-UvrY Two-Component System Regulates Virulence in Avian Pathogenic Escherichia coli O78:K80:H9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BarA-UvrY Two-Component System Regulates Virulence of Uropathogenic E. coli CFT073 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Murine Model for Escherichia coli Urinary Tract Infection | Springer Nature Experiments [experiments.springernature.com]
- 5. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
- 6. A Murine Model for Escherichia coli Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating ChIP-seq Targets of the BarA-UvrY System: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods to validate Chromatin Immunoprecipitation-sequencing (ChIP-seq) targets for the BarA-UvrY two-component system in bacteria. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate validation strategies.
The BarA-UvrY two-component system is a key regulator of various physiological processes in bacteria, including metabolism, motility, biofilm formation, and virulence. The sensor kinase BarA responds to environmental signals, leading to the phosphorylation of the response regulator UvrY. Phosphorylated UvrY (UvrY-P) then binds to specific DNA sequences in the promoter regions of its target genes to regulate their transcription.
ChIP-seq has been instrumental in identifying the genome-wide binding sites of UvrY. The primary and most strongly validated targets are the promoters of the small non-coding RNAs (sRNAs), csrB and csrC. These sRNAs subsequently regulate the activity of the global post-transcriptional regulator, CsrA. This guide focuses on the experimental validation of these direct UvrY-DNA interactions.
The BarA-UvrY Signaling Pathway
The BarA-UvrY signaling cascade culminates in the transcriptional regulation of target genes, primarily csrB and csrC.
Comparison of ChIP-seq Target Validation Methods
Several experimental techniques can be employed to validate the direct binding of UvrY to its target promoters as identified by ChIP-seq. The following table summarizes quantitative data from studies validating the interaction of UvrY with the csrB and csrC promoters.
| Experimental Method | Target | Key Finding | Quantitative Value | Reference |
| ChIP-qPCR | csrB promoter | UvrY binding is dependent on BarA-mediated phosphorylation. | ~35-fold reduction in UvrY binding in a ΔbarA mutant.[1][2] | Zere et al., 2015 |
| ChIP-qPCR | csrC promoter | UvrY is enriched at the csrC promoter in vivo. | ~4.5-fold enrichment compared to a mock-ChIP sample.[3] | Wu et al., 2023 |
| Northern Blot | csrB transcript | UvrY is essential for csrB expression. | ~98% decrease in CsrB RNA levels in a ΔuvrY mutant.[4] | Suzuki et al., 2002 |
| Northern Blot | csrB transcript | BarA is required for maximal csrB expression. | ~60% decrease in CsrB RNA levels in a ΔbarA mutant.[4] | Suzuki et al., 2002 |
| lacZ Reporter Assay | csrB promoter | UvrY strongly activates csrB transcription in vivo. | ~95% (20-fold) reduction in β-galactosidase activity in a ΔuvrY mutant.[4] | Suzuki et al., 2002 |
| lacZ Reporter Assay | csrB promoter | BarA contributes significantly to csrB transcription in vivo. | ~70% reduction in β-galactosidase activity in a ΔbarA mutant.[4] | Suzuki et al., 2002 |
| In Vitro Transcription | csrB promoter | UvrY directly activates csrB transcription. | ~6-fold stimulation of csrB-lacZ expression by purified UvrY.[4][5] | Suzuki et al., 2002 |
| EMSA | csrB/csrC promoters | Phosphorylation enhances UvrY's DNA binding affinity. | ~2-fold increase in binding affinity of UvrY-P compared to unphosphorylated UvrY.[1] | Zere et al., 2015 |
Experimental Workflows and Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
Chromatin Immunoprecipitation-qPCR (ChIP-qPCR)
ChIP-qPCR is used to verify the enrichment of a specific DNA region in an immunoprecipitated sample.
Protocol for ChIP-qPCR:
-
Cross-linking and Chromatin Preparation: Grow bacterial cultures to the desired optical density. Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating at room temperature. Quench the reaction with glycine. Harvest and lyse the cells. Shear the chromatin by sonication to obtain DNA fragments of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for UvrY (or an epitope tag on UvrY). As a negative control, use a mock IP with a non-specific IgG antibody.
-
Washing and Elution: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads. Perform a series of washes to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a suitable column-based kit.
-
Quantitative PCR (qPCR): Perform qPCR using the purified ChIP DNA and input DNA (a sample of the chromatin taken before immunoprecipitation) as templates. Use primers designed to amplify the putative UvrY binding site (e.g., the csrB promoter) and a negative control region where UvrY is not expected to bind.
-
Data Analysis: Calculate the amount of target DNA in the ChIP sample relative to the input DNA (percent input method) and normalize to the negative control (IgG) to determine the fold enrichment.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect protein-DNA interactions.
Protocol for EMSA:
-
Probe Preparation: Synthesize and label a DNA probe corresponding to the putative UvrY binding site (e.g., a 100-300 bp fragment of the csrB promoter). Labeling can be done using radioactive isotopes (e.g., ³²P) or non-radioactive methods (e.g., biotin (B1667282) or fluorescent dyes).
-
Protein Purification and Phosphorylation: Purify the UvrY response regulator. For in vitro phosphorylation, incubate purified UvrY with a small molecule phosphodonor like acetyl phosphate.
-
Binding Reaction: Incubate the labeled DNA probe with increasing concentrations of purified UvrY (both phosphorylated and unphosphorylated forms) in a suitable binding buffer. Include a negative control with no protein and a competition assay with an excess of unlabeled specific competitor DNA to demonstrate the specificity of the interaction.
-
Electrophoresis: Separate the binding reactions on a native (non-denaturing) polyacrylamide gel. Protein-DNA complexes will migrate slower than the free, unbound probe.
-
Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or fluorescence imaging. A "shift" in the mobility of the probe in the presence of the protein indicates a protein-DNA interaction.
Alternative and Complementary Validation Methods
Beyond the core methods described above, other techniques can provide further evidence for the direct regulation of target genes by the BarA-UvrY system.
| Method | Principle | Advantages | Disadvantages |
| DNase I Footprinting | A DNA-binding protein protects the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel. | Provides high-resolution mapping of the protein binding site. | Requires relatively large amounts of purified protein and can be technically challenging. |
| In Vitro Transcription Assay | The ability of a purified protein to activate or repress transcription from a target promoter is measured in a cell-free system. | Directly demonstrates the functional consequence of protein binding on transcription. | May not fully recapitulate in vivo conditions; requires purified components. |
| Reporter Gene Fusions (e.g., lacZ) | The promoter of a target gene is fused to a reporter gene, and the reporter activity is measured in wild-type and mutant strains. | Provides in vivo evidence of transcriptional regulation; highly quantitative. | Does not distinguish between direct and indirect regulation. |
| Quantitative RT-PCR (qRT-PCR) | Measures the transcript levels of a target gene in wild-type and mutant strains. | A straightforward and quantitative method to assess changes in gene expression. | Does not distinguish between direct and indirect regulation. |
Conclusion
Validating ChIP-seq targets is a critical step in elucidating the regulatory networks governed by transcription factors like UvrY. This guide highlights that the primary targets of the BarA-UvrY system, the csrB and csrC promoters, have been robustly validated through a combination of in vivo and in vitro techniques. For researchers investigating this or other two-component systems, a multi-faceted approach employing methods such as ChIP-qPCR for in vivo confirmation of binding, EMSA for demonstrating direct interaction, and reporter assays or qRT-PCR to quantify the regulatory effect is recommended for a comprehensive and reliable validation of putative ChIP-seq targets. The choice of methods will depend on the specific research question, available resources, and the nature of the transcription factor and its targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Regulatory Circuitry of the CsrA/CsrB and BarA/UvrY Systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory circuitry of the CsrA/CsrB and BarA/UvrY systems of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the BarA Regulon's Response to Environmental Stimuli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the regulatory outputs of the Escherichia coli BarA-UvrY two-component system in response to distinct environmental stimuli, primarily the short-chain fatty acids (SCFAs) acetate (B1210297) and formate (B1220265). The BarA-UvrY system is a crucial signal transduction pathway that allows bacteria to adapt to metabolic cues, influencing virulence, carbon metabolism, and stress resistance. Understanding its differential activation is critical for developing novel antimicrobial strategies and for metabolic engineering.
The BarA-UvrY Signaling Pathway
The BarA-UvrY system is a conserved two-component signal transduction system (TCS) in many Gram-negative bacteria.[1][2][3][4] In E. coli, it functions as a key link between the cell's metabolic state and a major post-transcriptional regulatory network, the Csr (Carbon storage regulator) system.
The pathway begins when the transmembrane sensor kinase, BarA, detects specific environmental signals, such as the protonated forms of acetate and formate, in its periplasmic domain.[5][6] This detection event triggers BarA to autophosphorylate. The phosphoryl group is then transferred to the cognate response regulator, UvrY.[3][7] Phosphorylated UvrY (UvrY-P) functions as a transcriptional activator, binding to the promoter regions of the genes encoding the small non-coding RNAs, csrB and csrC.[1][6] These sRNAs contain multiple binding sites for the global RNA-binding protein CsrA. By sequestering CsrA, CsrB and CsrC prevent it from binding to its target mRNAs, thereby relieving CsrA-mediated translational repression or activation of numerous genes involved in central metabolism, motility, and biofilm formation.[2][6]
References
- 1. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Escherichia coli BarA-UvrY two-component system is needed for efficient switching between glycolytic and gluconeogenic carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineered Production of Short Chain Fatty Acid in Escherichia coli Using Fatty Acid Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Escherichia coli two-component signal sensor BarA binds protonated acetate via a conserved hydrophobic-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short Chain Fatty Acids Modulate the Growth and Virulence of Pathosymbiont Escherichia coli and Host Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetate and formate stress: opposite responses in the proteome of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The HAMP Linker: A Critical Relay in BarA Signal Transduction Validated by Comparative Analysis
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The ability of bacteria to sense and respond to their environment is paramount to their survival and pathogenesis. Two-component systems (TCSs) are the primary means by which bacteria achieve this, and the sensor histidine kinase BarA, in conjunction with its cognate response regulator UvrY, represents a key TCS in many Gram-negative bacteria. This system governs critical processes such as virulence, carbon metabolism, and biofilm formation.[1] Central to the function of BarA is the HAMP linker, a domain that transduces signals from the periplasmic sensing domain to the cytoplasmic catalytic domains. This guide provides a comparative analysis of the HAMP linker's role in BarA signaling, supported by experimental data, and contrasts it with alternative signal transduction mechanisms.
The BarA-UvrY Signaling Pathway: A HAMP-Mediated Cascade
The BarA-UvrY TCS is a complex and highly regulated signaling pathway. BarA is a membrane-associated tripartite hybrid sensor kinase that, upon sensing a stimulus such as short-chain fatty acids, autophosphorylates.[2][3] This phosphoryl group is then transferred to the response regulator UvrY.[4][5] Phosphorylated UvrY (UvrY-P) then acts as a transcriptional regulator, activating the expression of small non-coding RNAs, CsrB and CsrC, which in turn regulate the activity of the global translational regulatory protein CsrA.[1] The HAMP domain in BarA is positioned between the second transmembrane helix and the cytoplasmic histidine kinase domain, where it is believed to convert conformational changes initiated by stimulus binding into a signal that modulates the kinase's activity.[6][7]
Experimental Validation of the HAMP Linker's Role in BarA
Site-directed mutagenesis of the HAMP linker in BarA has provided direct evidence for its critical role in signal transduction. Studies by Pernestig and colleagues have shown that specific point mutations within the HAMP domain can abolish the kinase activity of BarA and convert it into a phosphatase, leading to a dominant-negative phenotype.[6][7] This is quantified by measuring the expression of a csrB-lacZ transcriptional fusion, which serves as a reporter for UvrY-P activity.
Quantitative Data from BarA HAMP Linker Mutagenesis
| Plasmid | BarA Genotype | Relevant Mutation(s) | csrB-lacZ Activity (Miller Units) | Phenotype | Reference |
| pACYC184 (vector) | barA deletion | - | 130 ± 20 | Basal level | [7] |
| pHTbarA (wild-type) | Wild-type barA | - | 1100 ± 150 | Wild-type activation | [7] |
| pHTbar3 | HAMP linker mutation | A215V | 150 ± 30 | Dominant-negative | [7] |
| pHTbar5 | HAMP linker mutation | L222P | 140 ± 25 | Dominant-negative | [7] |
| pHTbar7 | HAMP linker mutation | G225D | 120 ± 20 | Dominant-negative | [7] |
| pHT7D718Q | HAMP linker (G225D) + D1 domain mutation | G225D, D718Q | 1250 ± 200 | Dephosphorylation abolished | [6] |
| pHT7H861L | HAMP linker (G225D) + H2 domain mutation | G225D, H861L | 1100 ± 180 | Dephosphorylation abolished | [6] |
Table 1: Effect of BarA HAMP Linker Mutations on csrB-lacZ Expression. Data are presented as mean ± standard deviation from at least three independent experiments.
Comparison with HAMP-less Signal Transduction Mechanisms
While the HAMP domain is a common mediator of signal transduction in bacterial sensor kinases, it is not the only mechanism. Other sensor kinases utilize alternative domains, such as PAS (Per-ARNT-Sim) domains, or have different transmembrane signaling mechanisms.
The DcuS-DcuR and CitA-CitB Systems: PAS Domain-Mediated Signaling
The Escherichia coli DcuS-DcuR and CitA-CitB systems are examples of TCSs that lack a HAMP domain and instead utilize PAS domains for signal transduction.[8][9][10] DcuS senses C4-dicarboxylates in the periplasm via a PAS domain, which then transmits the signal across the membrane to a cytoplasmic PAS domain that modulates the kinase activity.[11][12] Similarly, CitA senses citrate (B86180) through a periplasmic PAS domain.[13][9][10]
Comparative Performance Data
| System | Sensor Kinase | Linker/Signaling Domain | Stimulus | Fold Induction of Target Gene(s) | Reference |
| BarA-UvrY | BarA | HAMP | Acetate/Formate | ~8-10 fold (csrB) | [2][14][7] |
| DcuS-DcuR | DcuS | PAS | C4-dicarboxylates | ~22-fold (frdABCD), ~4-fold (dctA) | [15][8] |
| CitA-CitB | CitA | PAS | Citrate | >10-fold (citC) | [9][10] |
Table 2: Comparison of HAMP-mediated and PAS-mediated Signal Transduction. Fold induction represents the increase in target gene expression in the presence of the stimulus compared to its absence.
Experimental Protocols
In Vitro Phosphotransfer Assay
This assay is used to determine the ability of a sensor kinase to autophosphorylate and subsequently transfer the phosphoryl group to its cognate response regulator.
Materials:
-
Purified sensor kinase (e.g., BarA) and response regulator (e.g., UvrY)
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Autophosphorylation:
-
Incubate the purified sensor kinase (1-5 µM) in kinase reaction buffer with [γ-³²P]ATP (10-50 µCi) at room temperature for 30-60 minutes.
-
-
Phosphotransfer:
-
Add the purified response regulator (5-10 µM) to the autophosphorylation reaction.
-
Take aliquots at various time points (e.g., 0, 1, 5, 10, 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the radiolabeled proteins using a phosphorimager to quantify the amount of phosphorylated sensor kinase and response regulator over time.
-
csrB-lacZ Reporter Assay (β-Galactosidase Assay)
This in vivo assay measures the transcriptional activity of the csrB promoter, which is positively regulated by UvrY-P, as a proxy for BarA kinase activity.
Materials:
-
E. coli strain carrying a chromosomal csrB-lacZ fusion and plasmids expressing wild-type or mutant BarA.
-
Luria-Bertani (LB) medium.
-
Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0).
-
0.1% SDS.
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/ml in Z-buffer).
-
1 M Na₂CO₃.
-
Spectrophotometer.
Procedure:
-
Cell Culture:
-
Grow the E. coli strains in LB medium to the desired optical density (e.g., mid-exponential or stationary phase).
-
-
Cell Lysis:
-
Take a defined volume of cell culture and measure the OD₆₀₀.
-
Pellet the cells and resuspend in Z-buffer.
-
Add a few drops of 0.1% SDS and chloroform and vortex vigorously to lyse the cells.
-
-
Enzymatic Reaction:
-
Pre-warm the cell lysate to 28°C.
-
Start the reaction by adding ONPG solution.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 1 M Na₂CO₃.
-
-
Measurement and Calculation:
-
Measure the absorbance at 420 nm (A₄₂₀) and 550 nm (A₅₅₀) to correct for light scattering.
-
Calculate Miller Units using the formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (t × v × OD₆₀₀), where t is the reaction time in minutes and v is the volume of culture used in ml.
-
Conclusion
The HAMP linker is an essential component of the BarA signal transduction pathway. Experimental evidence from mutagenesis studies unequivocally demonstrates that the integrity of the HAMP domain is crucial for maintaining the delicate balance between kinase and phosphatase activity of BarA, thereby controlling the downstream physiological responses. While alternative signaling mechanisms, such as those employing PAS domains, exist in other two-component systems and exhibit robust responses, the HAMP-mediated mechanism in BarA represents a widespread and finely-tuned method of transmembrane signal transduction in bacteria. Understanding the intricacies of these signaling domains is vital for the development of novel antimicrobial strategies that target these essential bacterial communication systems.
References
- 1. The BarA-UvrY Two-Component System Regulates Virulence in Avian Pathogenic Escherichia coli O78:K80:H9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms of HAMP domains in chemoreceptors and sensor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of UvrY as the cognate response regulator for the BarA sensor kinase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the Conserved HAMP Domain in an Intact, Membrane-Bound Chemoreceptor: A Disulfide Mapping Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and Functional Characterization of the Escherichia coli BarA-UvrY Two-Component System: Point Mutations in the HAMP Linker of the BarA Sensor Give a Dominant-Negative Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Identification and characterization of a two-component sensor-kinase and response-regulator system (DcuS-DcuR) controlling gene expression in response to C4-dicarboxylates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of CitA-CitB signal transduction activating genes involved in anaerobic citrate catabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CitA/CitB two-component system regulating citrate fermentation in Escherichia coli and its relation to the DcuS/DcuR system in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C4-Dicarboxylate Utilization in Aerobic and Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C4-Dicarboxylates as Growth Substrates and Signaling Molecules for Commensal and Pathogenic Enteric Bacteria in Mammalian Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Interaction and Phosphotransfer of the C4-Dicarboxylate- Responsive DcuS-DcuR Two-Component Regulatory System from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CitA/CitB Two-Component System Regulating Citrate Fermentation in Escherichia coli and Its Relation to the DcuS/DcuR System In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Identification and Characterization of a Two-Component Sensor-Kinase and Response-Regulator System (DcuS-DcuR) Controlling Gene Expression in Response to C4-Dicarboxylates in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Phosphotransfer Kinetics of BarA Mutants
For Researchers, Scientists, and Drug Development Professionals
The BarA-UvrY two-component system is a crucial signaling pathway in many bacteria, regulating virulence, metabolism, and stress responses. At the heart of this system lies the sensor kinase BarA, which undergoes autophosphorylation and subsequently transfers the phosphoryl group to its cognate response regulator, UvrY. Understanding the phosphotransfer kinetics of BarA is paramount for developing novel antimicrobial strategies that target this pathway. This guide provides a comparative analysis of the phosphotransfer kinetics of different BarA mutants, supported by experimental data and detailed protocols.
The BarA-UvrY Signaling Pathway
The BarA-UvrY system is a phosphorelay cascade. Upon sensing specific environmental signals, such as short-chain fatty acids, the dimeric transmembrane sensor kinase BarA autophosphorylates on a conserved histidine (His) residue in its catalytic and ATP-binding (CA) domain. This phosphate (B84403) group is then transferred intramolecularly to a conserved aspartate (Asp) residue in its receiver (Rec) domain. Finally, the phosphate is transferred to a conserved His residue in the histidine phosphotransfer (Hpt) domain, which then serves as the phosphate donor for the response regulator UvrY. Phosphorylated UvrY (UvrY-P) then acts as a transcriptional regulator, modulating the expression of target genes.
Caption: The BarA-UvrY phosphorelay signaling cascade.
Comparative Analysis of BarA Mutant Phosphotransfer Kinetics
| BarA Mutant Category | Specific Mutation Examples | Observed Effect on Phosphotransfer | Phenotype | Reference |
| HAMP Domain | Point mutations in or near the HAMP linker | Impaired kinase activity, increased net dephosphorylating activity | Dominant-negative | [1] |
| Deletion of the HAMP domain | Constitutively active kinase | Kinase-ON | ||
| Receiver (Rec) Domain | D718A (Aspartate to Alanine) | Markedly promoted autophosphorylation at the histidine residue in the catalytic domain | Altered phosphorelay | |
| D718Q (Aspartate to Glutamine) | Abolished dominant-negative activity of a HAMP linker mutant | Loss of dephosphorylation | [1] | |
| Histidine Phosphotransfer (Hpt) Domain | H861L (Histidine to Leucine) | Did not abolish the dominant-negative activity of a HAMP linker mutant | Retained dephosphorylation | [1] |
Note: The lack of standardized quantitative data highlights a gap in the current understanding of BarA phosphotransfer kinetics and presents an opportunity for future research.
Experimental Protocol: In Vitro Phosphotransfer Assay
This protocol outlines a general method for assessing the phosphotransfer from BarA (wild-type or mutant) to UvrY.
Caption: General workflow for an in vitro phosphotransfer assay.
I. Protein Expression and Purification
-
Expression: Co-express N-terminally His-tagged BarA (or mutant) and UvrY proteins in E. coli BL21(DE3) cells.
-
Cell Lysis: Harvest cells and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lyse cells by sonication or high-pressure homogenization.
-
Affinity Chromatography: Clarify the lysate by centrifugation. Purify the His-tagged proteins from the supernatant using a Ni-NTA affinity column. Elute the proteins with a high-imidazole buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis: Dialyze the purified proteins against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and prepare for the assay.
II. In Vitro Phosphotransfer Reaction
-
Autophosphorylation of BarA:
-
In a microcentrifuge tube, prepare the autophosphorylation reaction mixture containing:
-
Purified BarA (or mutant) (e.g., 1-5 µM)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (e.g., 50 µM, with a specific activity of ~10 Ci/mmol)
-
-
Incubate the reaction at room temperature for a predetermined time (e.g., 30-60 minutes) to allow for BarA autophosphorylation.
-
-
Phosphotransfer to UvrY:
-
Initiate the phosphotransfer reaction by adding purified UvrY (e.g., 5-10 µM) to the autophosphorylated BarA mixture.
-
Incubate the reaction at room temperature.
-
At various time points (e.g., 0, 1, 5, 10, 20, 30 minutes), withdraw aliquots of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately stop the reaction in each aliquot by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
III. Analysis
-
SDS-PAGE: Separate the proteins in the quenched reaction aliquots by SDS-polyacrylamide gel electrophoresis.
-
Autoradiography: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) proteins.
-
Quantification: Quantify the intensity of the bands corresponding to phosphorylated BarA and phosphorylated UvrY using a phosphorimager or densitometry software. The rate of decrease in phosphorylated BarA and the concomitant increase in phosphorylated UvrY will provide a measure of the phosphotransfer kinetics.
This comprehensive guide provides a foundation for researchers interested in the phosphotransfer kinetics of BarA mutants. The provided information and protocols can be adapted and expanded upon to further elucidate the intricate regulatory mechanisms of this critical bacterial signaling system.
References
Cross-Species Functionality of BarA and GacS Sensor Kinases: A Comparative Guide
A deep dive into the interchangeability and signaling pathways of the conserved BarA/GacS two-component system in Gram-negative bacteria, supported by experimental data and detailed protocols.
The BarA/GacS two-component signal transduction system is a conserved global regulatory network in many Gram-negative bacteria, playing a pivotal role in virulence, secondary metabolism, and stress response. This system typically comprises a sensor histidine kinase (BarA in Escherichia coli and Salmonella; GacS in Pseudomonas, Erwinia, and others) and a cognate response regulator (UvrY in E. coli; GacA in Pseudomonas). This guide provides a comparative analysis of the cross-species complementation of BarA and GacS, presenting quantitative data on the restoration of function, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways.
Quantitative Comparison of Cross-Species Complementation
The ability of a BarA/GacS homolog from one species to substitute for the function of its counterpart in another is a key indicator of their conserved signaling mechanism. The following table summarizes quantitative data from cross-species complementation studies. The data highlights the extent to which a heterologous sensor kinase can restore the wild-type phenotype in a mutant background.
| Host Organism (Mutant) | Heterologous Gene (Origin) | Phenotype Assayed | Quantitative Measurement | % Complementation (Relative to Wild-Type) |
| Escherichia coli (ΔbarA) | BarA-GacS Hybrid (Periplasmic domain from P. aeruginosa GacS) | csrB-lacZ expression (Miller Units) | Delayed increase to ~30% of wild-type levels | ~30%[1] |
| Pseudomonas fluorescens (ΔgacS) | gacS (P. fluorescens) | Anti-Legionella activity | Zone of inhibition | Partial restoration[2] |
| Pseudomonas sp. PCL1171 (gacS mutant) | gacS (Pseudomonas sp. PCL1171) | Phase I colony morphology | Restoration of opaque colonies | 100%[3] |
| Pseudomonas fluorescens CHA0 (gacS mutant) | gacS (P. syringae pv. syringae) | Antifungal metabolite production | Not specified | Complemented[4] |
| Pseudomonas fluorescens CHA0 (gacS mutant) | gacS (P. fluorescens Pf-5) | Antifungal metabolite production | Not specified | Complemented[4] |
| Salmonella Typhimurium (sirA mutant) | sirA (S. Typhimurium) | motA::luxCDABE expression (repression) | >100-fold repression | 100%[5] |
Signaling Pathways and Experimental Workflows
The BarA/GacS signaling cascade is a conserved pathway that responds to environmental cues, leading to the regulation of a large number of downstream genes. The general mechanism involves the autophosphorylation of the sensor kinase (BarA/GacS) in response to a signal. The phosphate (B84403) group is then transferred to the response regulator (UvrY/GacA), which in turn activates the transcription of small regulatory RNAs (sRNAs) such as CsrB/RsmZ. These sRNAs sequester the global translational repressor protein CsrA/RsmA, thereby relieving the repression of target mRNAs.
General BarA/GacS Signaling Pathway
Caption: General signaling cascade of the BarA/GacS two-component system.
Experimental Workflow for Cross-Species Complementation
Caption: Workflow for a cross-species complementation experiment.
Experimental Protocols
Construction of a barA or gacS Deletion Mutant
This protocol describes a general method for creating a gene deletion mutant in bacteria using homologous recombination.
Materials:
-
Host bacterial strain
-
Suicide vector containing flanking regions of the target gene and a selectable marker
-
E. coli donor strain for conjugation (e.g., S17-1)
-
Appropriate antibiotics and growth media
Procedure:
-
Amplify Flanking Regions: Using PCR, amplify ~500 bp regions upstream and downstream of the barA or gacS gene from the host's genomic DNA.
-
Clone into Suicide Vector: Clone the amplified flanking regions into a suicide vector on either side of a selectable marker (e.g., an antibiotic resistance cassette).
-
Transform Donor Strain: Transform the resulting plasmid into a donor E. coli strain.
-
Conjugation: Mate the donor E. coli with the recipient host strain on a filter placed on an appropriate agar (B569324) medium and incubate overnight.
-
Selection of Merodiploids: Resuspend the mating mixture and plate on selective agar containing an antibiotic to select against the donor and an antibiotic corresponding to the marker on the suicide vector. This selects for single-crossover homologous recombinants.
-
Counter-selection for Double Crossover: Culture the merodiploids in non-selective medium and then plate on a counter-selective medium (e.g., containing sucrose (B13894) if the suicide vector carries the sacB gene) to select for the loss of the vector backbone through a second crossover event.
-
Screen for Deletion: Screen the resulting colonies by PCR using primers that flank the deleted gene to confirm the gene deletion.
Complementation of the Mutant Strain
Materials:
-
barA or gacS deletion mutant
-
Expression vector (e.g., a low-copy plasmid with an inducible promoter)
-
Heterologous barA or gacS gene
Procedure:
-
Clone Heterologous Gene: Amplify the full-length open reading frame of the heterologous barA or gacS gene using PCR.
-
Insert into Expression Vector: Clone the PCR product into an appropriate expression vector under the control of a suitable promoter (e.g., PBAD, Ptac).
-
Transform Mutant: Transform the expression vector containing the heterologous gene into the barA or gacS deletion mutant.
-
Verify Transformants: Select for transformants on agar plates containing the appropriate antibiotic and verify the presence of the plasmid by PCR or restriction digest.
Quantitative Phenotypic Assays
This assay is used to quantify the activity of the BarA/UvrY pathway in E. coli by measuring the expression of a csrB-lacZ reporter fusion.
Materials:
-
Overnight cultures of wild-type, mutant, and complemented strains grown under inducing conditions.
-
Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol)
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Na2CO3 (stop solution)
Procedure:
-
Culture Growth: Grow bacterial cultures to the desired optical density (OD600).
-
Cell Permeabilization: To a defined volume of culture, add SDS and chloroform and vortex vigorously to lyse the cells.
-
Enzyme Reaction: Pre-warm the lysed samples to 28°C. Start the reaction by adding ONPG solution.
-
Stop Reaction: Stop the reaction by adding Na2CO3 when a yellow color has developed.
-
Measure Absorbance: Measure the absorbance of the samples at 420 nm (A420) and 550 nm (A550) to account for light scattering from cell debris.
-
Calculate Miller Units: Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [A420 – (1.75 × A550)] / (Time × Volume × OD600)
This assay is used to quantify the production of extracellular proteases, a common phenotype regulated by the GacS/GacA system in Pseudomonas.
Materials:
-
Culture supernatants from wild-type, mutant, and complemented strains.
-
Skim milk agar plates or azocasein (B1165720) solution.
Procedure (Skim Milk Agar):
-
Prepare Plates: Prepare agar plates containing skim milk.
-
Inoculate: Spot a small volume of culture supernatant onto the surface of the agar.
-
Incubate: Incubate the plates at the optimal growth temperature for the bacterium.
-
Measure Zone of Clearing: Measure the diameter of the zone of clearing around the spot, which corresponds to the degradation of casein by secreted proteases.
Procedure (Azocasein Assay):
-
Reaction Mixture: Mix culture supernatant with an azocasein solution in a suitable buffer.
-
Incubate: Incubate the reaction mixture at 37°C for a defined period.
-
Stop Reaction: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the undigested protein.
-
Centrifuge: Centrifuge the mixture to pellet the precipitate.
-
Measure Absorbance: Transfer the supernatant to a new tube, add NaOH to develop the color, and measure the absorbance at 440 nm. The absorbance is proportional to the amount of digested azocasein.
Conclusion
The cross-species complementation studies of BarA and GacS reveal a high degree of functional conservation in this critical two-component system across different Gram-negative bacteria. While the core signaling pathway is largely interchangeable, the efficiency of complementation can vary, as evidenced by the partial restoration of some phenotypes. This suggests that while the fundamental mechanism of signal transduction is conserved, co-evolution of the sensor kinase with its cognate response regulator and other downstream components may lead to species-specific fine-tuning of the regulatory network. The provided experimental protocols offer a framework for researchers to further explore the intricacies of this important signaling system and its role in bacterial physiology and pathogenesis.
References
- 1. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 2. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Assays to Monitor the Activity of Pseudomonas aeruginosa Type III Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GacS-Dependent Regulation of Polyhydroxyalkanoate Synthesis in Pseudomonas putida CA-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SirA Orthologs Affect both Motility and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the DNA Binding Motifs of UvrY and Its Orthologs
For Researchers, Scientists, and Drug Development Professionals
The BarA-UvrY two-component system and its orthologs are master regulators of a wide array of cellular processes in Gram-negative bacteria, including metabolism, virulence, and biofilm formation. The response regulator UvrY and its counterparts directly control gene expression by binding to specific DNA sequences. Understanding the nuances of these DNA binding motifs is crucial for elucidating regulatory networks and for the development of novel antimicrobial strategies. This guide provides a comparative analysis of the DNA binding motifs of UvrY and its key orthologs, supported by experimental data and detailed methodologies.
Comparison of DNA Binding Motifs
The DNA binding motifs of UvrY and its orthologs, while controlling analogous regulatory pathways, exhibit both conserved and divergent features. A key conserved feature is the regulation of small non-coding RNAs (sRNAs) that modulate the activity of the CsrA/RsmA family of RNA binding proteins. However, the specific DNA sequences recognized by these response regulators show variations across different bacterial species.
| Response Regulator | Organism | Target Genes | DNA Binding Motif Characteristics |
| UvrY | Escherichia coli, Salmonella enterica | csrB, csrC | Binds to two sites in the promoter region: a far upstream site containing a 9 bp inverted repeat (IR) and a site near the -35 sequence. In vitro studies confirm direct and specific binding to the upstream IR.[1][2][3] |
| SirA | Salmonella enterica | csrB, csrC, hilA, hilC | Directly binds to the promoter regions of its target genes. While a specific consensus sequence is not defined, binding is confirmed by electrophoretic mobility shift assays (EMSA).[4][5][6] |
| GacA | Pseudomonas aeruginosa | rsmY, rsmZ | Binds to the upstream regions of the rsmY and rsmZ genes. A sequence logo suggests a conserved binding motif, though a precise consensus sequence is not fully elucidated.[7][8] |
| VarA | Vibrio cholerae | csrB, csrC, csrD | Binds to the promoter regions of the csr sRNA genes. The presence of specific VarA recognition sequences in these promoters is required for transcription.[1][2] |
Signaling Pathway and Experimental Workflow
The general signaling pathway for the BarA-UvrY system and its orthologs involves the sensor kinase (e.g., BarA) detecting an environmental signal, leading to its autophosphorylation. The phosphate (B84403) group is then transferred to the cognate response regulator (e.g., UvrY), which, in its phosphorylated state, binds to specific DNA motifs to regulate the transcription of target genes, primarily sRNAs.
Caption: Generalized signaling cascade of the BarA-UvrY/GacS-GacA/VarS-VarA two-component systems.
The experimental workflow to identify and characterize these DNA binding motifs typically involves a combination of in vivo and in vitro techniques.
Caption: A typical experimental workflow for identifying and validating transcription factor DNA binding motifs.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of DNA-protein interactions. Below are summaries of key experimental protocols used to study the DNA binding of UvrY and its orthologs.
Chromatin Immunoprecipitation followed by Exonuclease digestion (ChIP-exo)
ChIP-exo provides high-resolution, in vivo mapping of protein-DNA binding sites.
-
Cross-linking: Bacterial cultures are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: An antibody specific to the response regulator of interest (e.g., UvrY-FLAG) is used to immunoprecipitate the protein-DNA complexes.
-
Exonuclease Treatment: The immunoprecipitated DNA is treated with a lambda exonuclease, which digests the DNA in a 5' to 3' direction until it is stopped by the cross-linked protein. This step significantly improves the resolution of the binding site.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads are mapped to the reference genome to identify the precise protein binding sites.
DNase I Footprinting Assay
This in vitro technique identifies the specific DNA sequence protected by a bound protein from DNase I cleavage.
-
Probe Preparation: A DNA fragment containing the putative binding site is labeled at one end, typically with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Protein-DNA Binding: The end-labeled DNA probe is incubated with varying concentrations of the purified response regulator protein to allow for binding.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction. DNase I will randomly cleave the DNA, except for the region protected by the bound protein.
-
Denaturation and Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
Visualization: The gel is visualized by autoradiography or fluorescence imaging. The "footprint," a region where no cleavage occurs, indicates the protein's binding site.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro method used to detect protein-DNA interactions and assess binding affinity.
-
Probe Labeling: A short DNA probe containing the putative binding motif is labeled, often with a non-radioactive label such as biotin (B1667282) or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with the purified response regulator protein in a binding buffer.
-
Native Gel Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower through the gel than the free, unbound DNA probe.
-
Detection: The positions of the labeled DNA are detected. A "shifted" band indicates the formation of a protein-DNA complex. Competition assays, where an excess of unlabeled specific or non-specific DNA is added, can be used to confirm the specificity of the interaction.
References
- 1. The VarA-CsrA regulatory pathway influences cell shape in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrio cholerae CsrA Directly Regulates varA To Increase Expression of the Three Nonredundant Csr Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathways Leading from BarA/SirA to Motility and Virulence Gene Expression in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integration of a complex regulatory cascade involving the SirA/BarA and Csr global regulatory systems that controls expression of the Salmonella SPI-1 and SPI-2 virulence regulons through HilD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GacS/GacA signal transduction system of Pseudomonas aeruginosa acts exclusively through its control over the transcription of the RsmY and RsmZ regulatory small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prodoric-frontend [prodoric.de]
Validating the Physiological Relevance of In Vitro BarA Kinase Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a clear link between in vitro enzymatic activity and in vivo physiological function is a cornerstone of robust biological research. This guide provides a comparative framework for validating the physiological relevance of in vitro kinase activity of the bacterial sensor kinase BarA, a key regulator in the BarA/UvrY two-component signaling system.
The BarA/UvrY system is a crucial element for modulating the Csr (Carbon storage regulation) post-transcriptional regulatory system, enabling bacteria like Escherichia coli to adapt to changing environmental conditions by controlling carbon metabolism, motility, and biofilm formation.[1] Upon sensing specific environmental signals, the transmembrane sensor kinase BarA autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulator, UvrY.[2] Phosphorylated UvrY then activates the transcription of two small non-coding RNAs, CsrB and CsrC, which in turn sequester the global regulatory protein CsrA.[1][3]
This guide will compare in vitro and in vivo methods to assess BarA kinase activity, providing detailed experimental protocols and data presentation formats to facilitate a comprehensive validation strategy.
Comparative Analysis of Validation Methodologies
A multi-faceted approach combining both in vitro and in vivo assays is essential to confidently link the enzymatic activity of BarA observed in a test tube to its true biological role within the cell. The following tables summarize and compare key methodologies.
| Table 1: Comparison of In Vitro and In Vivo Assays for BarA Activity | ||
| Assay Type | Advantages | Limitations |
| In Vitro Kinase Assay | - Controlled environment- Allows for purification and characterization of kinase activity- High-throughput screening of potential inhibitors/activators | - Lacks physiological context- May not reflect in vivo regulation by other cellular factors- Potential for artifacts due to non-physiological substrate concentrations |
| In Vivo Reporter Assay | - Reflects kinase activity within a living cell- Integrates upstream signaling pathways and cellular regulation- Allows for the study of kinase function in response to physiological stimuli | - Indirect measurement of kinase activity- Can be influenced by off-target effects- Lower throughput compared to in vitro assays |
| Mutant Complementation Assay | - Directly assesses the functional consequence of kinase activity in a physiological setting- Can distinguish between kinase and phosphatase activities- Provides strong genetic evidence for in vivo function | - Technically more demanding to create and validate mutants- Potential for polar effects or unintended compensatory mutations |
| Quantitative RNA Analysis | - Directly measures the downstream output of the signaling pathway- Highly sensitive and quantitative- Can be used to validate findings from reporter assays | - RNA levels may not always correlate directly with protein levels or physiological phenotype- Requires careful experimental design to control for RNA stability |
Experimental Protocols
In Vitro BarA Kinase Activity Assay
This protocol outlines a method to measure the autophosphorylation of purified BarA and the subsequent phosphotransfer to its cognate response regulator, UvrY.
1. Protein Purification:
-
Express and purify recombinant His-tagged BarA (cytoplasmic domain) and UvrY from E. coli.
-
Verify protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).
2. Autophosphorylation Reaction:
-
In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂), incubate purified BarA with [γ-³²P]ATP at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
3. Phosphotransfer Reaction:
-
Following the autophosphorylation step, add purified UvrY to the reaction mixture and incubate for various time points.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
4. Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Expose the gel to a phosphor screen and visualize the radiolabeled proteins using a phosphorimager.
-
Quantify the band intensities to determine the extent of BarA autophosphorylation and phosphotransfer to UvrY.
In Vivo Validation using a csrB-lacZ Reporter Assay
This protocol describes how to measure the in vivo activity of the BarA/UvrY signaling pathway by quantifying the expression of a downstream target gene.
1. Strain Construction:
-
Construct a reporter strain by introducing a transcriptional fusion of the csrB promoter to the lacZ gene into the chromosome of the desired E. coli strain (e.g., wild-type, ΔbarA mutant).
2. Cell Culture and Induction:
-
Grow the reporter strains in a suitable medium (e.g., LB or minimal medium) to a specific growth phase (e.g., mid-logarithmic phase).
-
Induce the BarA/UvrY system by adding a known physiological stimulus, such as acetate (B1210297), to the culture medium.[1]
3. β-Galactosidase Assay:
-
Harvest the cells at different time points after induction.
-
Permeabilize the cells (e.g., with toluene (B28343) or SDS/chloroform).
-
Measure β-galactosidase activity using a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.
-
Calculate the Miller units to quantify reporter gene expression.
4. Data Comparison:
-
Compare the β-galactosidase activity in the wild-type strain with that in the ΔbarA mutant to confirm that the observed reporter activity is BarA-dependent.
Analysis of BarA Mutants
Characterizing BarA mutants is a powerful method to validate the physiological relevance of specific residues or domains for its kinase activity.
1. Site-Directed Mutagenesis:
-
Introduce point mutations into the barA gene, for example, in the HAMP linker domain, which has been shown to be crucial for signal transduction.[4]
-
Clone the wild-type and mutant barA alleles into a complementation vector.
2. Complementation Assay:
-
Transform the complementation vectors into a ΔbarA strain containing a csrB-lacZ reporter.
-
Measure the β-galactosidase activity as described above to assess the ability of the mutant BarA proteins to restore the wild-type phenotype.
-
A lack of complementation or a dominant-negative phenotype can indicate impaired kinase activity.[4]
3. Western Blot Analysis:
-
To ensure that the mutant proteins are stably expressed, perform Western blot analysis on cell lysates using an antibody against BarA or an epitope tag.[1]
Quantitative Data Summary
| Table 2: Quantitative Comparison of BarA Activity Assays | |||
| Assay | Metric | Wild-Type (WT) | ΔbarA Mutant |
| In Vitro Kinase Assay | Relative Phosphorylation (%) | 100% | N/A |
| In Vivo csrB-lacZ Reporter Assay | Miller Units (Stimulated) | ~500-1000 | ~50-100 |
| qRT-PCR of csrB RNA | Fold Change (Stimulated vs. Unstimulated) | ~10-20 fold | ~1-2 fold |
Note: The values in Table 2 are illustrative and will vary depending on the specific experimental conditions.
Visualizing the Pathways and Workflows
To better understand the underlying biological processes and the experimental logic, the following diagrams have been generated.
Figure 1: The BarA/UvrY two-component signaling pathway.
Figure 2: Experimental workflow for validating BarA kinase activity.
Figure 3: Logical relationship between different levels of validation.
By systematically applying these comparative methodologies, researchers can build a robust body of evidence to confidently validate the physiological relevance of in vitro BarA kinase activity, paving the way for a deeper understanding of bacterial signaling and the development of novel antimicrobial strategies.
References
- 1. The Escherichia coli two-component signal sensor BarA binds protonated acetate via a conserved hydrophobic-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of UvrY as the cognate response regulator for the BarA sensor kinase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different csrA Expression Levels in C versus K-12 E. coli Strains Affect Biofilm Formation and Impact the Regulatory Mechanism Presided by the CsrB and CsrC Small RNAs [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
Unveiling the Transcriptional Landscape: A Comparative Guide to Global Gene Expression in barA vs. Wild-Type Strains
For researchers, scientists, and drug development professionals, understanding the global regulatory networks of bacteria is paramount for developing novel therapeutic strategies. This guide provides a comprehensive comparison of global gene expression changes between barA mutant and wild-type bacterial strains, offering insights into the far-reaching impact of the BarA-UvrY two-component system.
The BarA-UvrY system, and its homologs like GacS-GacA in Pseudomonas and SirA-BarA in Salmonella, acts as a crucial sensory and response network. It allows bacteria to adapt to changing environments by globally modulating gene expression. This regulation is primarily achieved through a post-transcriptional mechanism involving the small non-coding RNAs CsrB and CsrC, and the RNA-binding protein CsrA. Disruption of the barA gene, which encodes the sensor kinase, offers a powerful tool to elucidate the breadth of this regulatory network.
This guide leverages microarray data from a seminal study on the GacS-GacA system in Pseudomonas aeruginosa to provide a quantitative overview of the genes affected by the loss of the sensor kinase.
Quantitative Data Summary
The following table summarizes the key classes of genes that are differentially regulated in a gacA mutant strain compared to its wild-type counterpart, based on microarray analysis. The GacA response regulator is activated by the sensor kinase GacS, a homolog of BarA. Therefore, a gacA mutant phenocopies a barA mutant in terms of the downstream regulatory cascade. The data reveals a significant overlap between genes regulated by GacA and those influenced by the small RNAs RsmY and RsmZ (homologs of CsrB and CsrC), underscoring the central role of these sRNAs in the GacS-GacA signaling pathway.[1][2]
| Gene Category | Regulation in gacA Mutant vs. Wild-Type | Overlap with RsmY/Z Regulated Genes | Key Functions |
| Virulence Factors | Downregulated | High | Toxin production, secretion systems, host-pathogen interaction |
| Motility & Chemotaxis | Upregulated | High | Flagellar synthesis, chemotactic responses |
| Biofilm Formation | Downregulated | High | Adhesion, matrix production, cell-cell signaling |
| Metabolism | Mixed (Up- and Downregulated) | Moderate | Carbon source utilization, central metabolism, nutrient transport |
| Stress Response | Mixed (Up- and Downregulated) | Moderate | Oxidative stress, nutrient limitation, antibiotic resistance |
Signaling Pathway and Experimental Workflow
To visualize the regulatory cascade and the experimental approach used to generate the comparative transcriptomic data, the following diagrams are provided.
Caption: The BarA-UvrY signaling cascade.
Caption: Experimental workflow for comparative microarray analysis.
Experimental Protocols
The following is a detailed methodology for the microarray analysis comparing the gacA mutant and wild-type P. aeruginosa strains, as described by Brencic et al., 2009.[1][2]
1. Bacterial Strains and Growth Conditions:
-
Pseudomonas aeruginosa PAO1 (wild-type) and an isogenic gacA mutant were used.
-
Bacteria were grown in a defined minimal medium to mid-logarithmic phase to ensure active and comparable metabolic states.
2. RNA Isolation and Purification:
-
Total RNA was extracted from bacterial cultures using a hot phenol-chloroform extraction method.
-
Genomic DNA contamination was removed by treatment with DNase I.
-
The integrity and purity of the RNA were assessed using spectrophotometry and gel electrophoresis.
3. cDNA Synthesis and Labeling:
-
Fluorescently labeled cDNA was synthesized from the total RNA using reverse transcriptase.
-
Aminoallyl-dUTP was incorporated during reverse transcription.
-
The cDNA from the wild-type strain was labeled with Cy3 dye, and the cDNA from the gacA mutant was labeled with Cy5 dye (or vice-versa in a dye-swap experiment to control for labeling bias).
4. Microarray Hybridization:
-
Labeled cDNA probes from both the wild-type and mutant strains were combined and hybridized to a P. aeruginosa whole-genome microarray chip.
-
Hybridization was carried out overnight in a humidified chamber at a specific temperature to allow for specific binding of the cDNA to the corresponding gene probes on the array.
5. Scanning and Data Analysis:
-
The microarray slides were washed to remove unbound cDNA and then scanned using a dual-laser microarray scanner to detect the fluorescence signals from the Cy3 and Cy5 dyes.
-
The signal intensities for each spot were quantified.
-
The data was normalized to correct for variations in labeling efficiency, hybridization, and scanning.
-
Statistical analysis was performed to identify genes with a significant change in expression between the gacA mutant and the wild-type strain, typically using a fold-change cutoff and a p-value threshold.
This comprehensive guide provides a foundational understanding of the global gene expression changes resulting from the inactivation of the BarA sensor kinase. The provided data and protocols serve as a valuable resource for researchers investigating bacterial signaling networks and developing novel antimicrobial strategies.
References
Validating BarA's Role in Antibiotic Resistance: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the BarA-UvrY two-component system's role in antibiotic resistance, placed in the context of other key regulatory systems. By presenting experimental data, detailed protocols, and signaling pathway visualizations, this document offers researchers, scientists, and drug development professionals a comprehensive resource for understanding and investigating this critical bacterial response mechanism.
Introduction to BarA-UvrY and Two-Component Systems
Bacteria rely on sophisticated signaling networks to sense and adapt to environmental challenges, including the presence of antibiotics. Among the most prevalent of these are the two-component systems (TCSs), which typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. The BarA-UvrY system is a conserved TCS in many Gram-negative bacteria that plays a crucial role in regulating a wide array of cellular processes, including metabolism, virulence, and stress responses.[1][2][3] Emerging evidence highlights the involvement of TCSs in modulating antibiotic resistance, making them attractive targets for novel antimicrobial strategies.[4] This guide focuses on the experimental validation of BarA's contribution to antibiotic resistance, comparing its impact with that of other well-characterized TCSs.
The BarA-UvrY Signaling Cascade
The BarA-UvrY signaling pathway is a central regulatory hub that ultimately influences gene expression through the Csr (Carbon storage regulator) system.
-
Signal Perception: The sensor kinase BarA, located in the inner membrane, detects specific environmental signals, such as short-chain fatty acids.
-
Phosphorylation Cascade: Upon signal detection, BarA autophosphorylates and then transfers the phosphate (B84403) group to the response regulator UvrY.
-
Transcriptional Regulation: Phosphorylated UvrY acts as a transcriptional activator for the small non-coding RNAs, CsrB and CsrC.
-
Post-transcriptional Control: CsrB and CsrC act as molecular sponges, sequestering the global post-transcriptional regulator CsrA.
-
Gene Expression Modulation: By sequestering CsrA, the BarA-UvrY system indirectly controls the expression of a multitude of genes involved in various cellular functions, including those that can contribute to antibiotic resistance.
Figure 1: The BarA-UvrY signaling pathway leading to post-transcriptional regulation via the Csr system.
Comparative Analysis of Antibiotic Susceptibility
To objectively assess the role of BarA in antibiotic resistance, we have compiled data from a large-scale phenotypic microarray analysis of Escherichia coli K-12 mutants with deletions in all of its two-component systems. This allows for a direct comparison of the effect of a ΔbarA mutation on antibiotic susceptibility relative to wild-type and other TCS mutants.
| Two-Component System | Gene(s) Deleted | Antibiotic Class | Representative Antibiotic | Observed Phenotype in Mutant |
| BarA-UvrY | barA | - | - | No significant change in sensitivity reported |
| CpxA-CpxR | cpxA | Aminoglycosides | Amikacin, Gentamicin | Increased Resistance[1] |
| PhoQ-PhoP | phoQ | Polymyxins | Polymyxin B | Increased Susceptibility[4][5] |
| BaeS-BaeR | baeR | Multiple | Novobiocin, Indole | Increased Susceptibility |
| EnvZ-OmpR | envZ | - | - | No significant change in sensitivity reported |
Note: The data presented is a summary from a high-throughput screening study and specific Minimum Inhibitory Concentration (MIC) values were not detailed in the primary publication. The observed phenotypes indicate a change in growth in the presence of the antibiotic compared to the wild-type strain.
Experimental Protocols
Construction of Isogenic ΔbarA Mutant using Lambda Red Recombineering
This protocol outlines the generation of a precise, in-frame deletion of the barA gene in E. coli using the lambda red homologous recombination system.
Figure 2: Experimental workflow for creating a barA gene knockout using Lambda Red recombineering.
Methodology:
-
Primer Design: Design primers to amplify a selectable antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance). The 5' ends of the primers should contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the barA coding sequence.
-
PCR Amplification: Perform PCR using the designed primers and a template plasmid carrying the resistance cassette. Purify the PCR product.
-
Preparation of Electrocompetent Cells: Grow the recipient E. coli strain carrying the pKD46 plasmid (which expresses the lambda red recombinase enzymes under an arabinose-inducible promoter) at 30°C in SOB medium containing ampicillin. Induce the expression of the recombinase with L-arabinose. Prepare electrocompetent cells by washing with ice-cold 10% glycerol.
-
Electroporation: Electroporate the purified PCR product into the electrocompetent cells.
-
Recovery and Selection: Allow the cells to recover in SOC medium at 37°C for 1 hour. Plate the cells on LB agar (B569324) containing the appropriate antibiotic to select for successful recombinants.
-
Verification: Confirm the replacement of the barA gene with the resistance cassette by colony PCR using primers that flank the barA locus. Sequence the PCR product to verify the correct insertion.
-
(Optional) Removal of Resistance Cassette: If a markerless deletion is desired, the resistance cassette, which is typically flanked by FRT sites, can be removed using a helper plasmid expressing the FLP recombinase.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Methodology:
-
Prepare Antibiotic Stock Solutions: Prepare a concentrated stock solution of the antibiotic to be tested in a suitable solvent.
-
Prepare Bacterial Inoculum: Culture the bacterial strains (wild-type, ΔbarA, and other TCS mutants) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).
-
Serial Dilution of Antibiotic: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in CAMHB.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Logical Relationship of BarA's Role in Antibiotic Resistance
The influence of the BarA-UvrY system on antibiotic resistance is multifaceted and often indirect, primarily mediated through its global regulatory effects.
Figure 3: Logical flow demonstrating the indirect influence of the BarA-UvrY system on antibiotic resistance.
Conclusion
The experimental evidence suggests that while the BarA-UvrY two-component system is a critical global regulator, its direct and universal role in conferring antibiotic resistance is not as pronounced as that of other TCSs like CpxA-CpxR and PhoQ-PhoP, which have more direct links to specific resistance mechanisms. However, the pleiotropic effects of BarA-UvrY on bacterial metabolism and stress response pathways indicate that its contribution to antibiotic susceptibility is context-dependent and may vary with the specific antibiotic and environmental conditions. Further research, including comparative transcriptomics and proteomics of TCS mutants under antibiotic stress, is necessary to fully elucidate the intricate connections between the BarA-UvrY system and the complex phenotype of antibiotic resistance.
References
- 1. Role of cpxA Mutations in the Resistance to Aminoglycosides and β-Lactams in Salmonella enterica serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relating gene expression data on two-component systems to functional annotations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BarA-UvrY Two-Component System Regulates Virulence in Avian Pathogenic Escherichia coli O78:K80:H9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PhoQ-Activating Potential of Antimicrobial Peptides Contributes to Antimicrobial Efficacy and Is Predictive of the Induction of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of PhoP-PhoQ Activation by Broad Repertoire of Antimicrobial Peptides on Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the BarA-UvrY System with Other Two-Component Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the BarA-UvrY two-component system (TCS) with other well-characterized TCSs, including EnvZ-OmpR, PhoQ-PhoP, and CpxA-CpxR, as well as its orthologs GacS-GacA and SirA-BarA. The objective is to offer a comprehensive overview of their signaling pathways, performance metrics based on experimental data, and the methodologies used to obtain this data.
Signaling Pathways
Two-component systems are fundamental signal transduction pathways in bacteria, enabling them to sense and respond to a wide array of environmental stimuli. A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. The BarA-UvrY system and its counterparts are critical for regulating diverse physiological processes, including metabolism, virulence, and stress responses.
The BarA-UvrY system in Escherichia coli is a key regulator of the Csr (Carbon storage regulator) system.[1][2][3][4] The sensor kinase BarA is a hybrid tripartite sensor kinase.[3][5][6][7] Upon sensing specific signals, such as short-chain fatty acids like acetate (B1210297) and formate, particularly at a pH above 5.5, BarA autophosphorylates a conserved histidine residue.[6][8][9] The phosphoryl group is then transferred through an internal phosphorelay to the response regulator UvrY.[7][10] Phosphorylated UvrY (UvrY-P) then acts as a transcriptional activator, primarily upregulating the expression of two small non-coding RNAs, CsrB and CsrC.[8][10] These sRNAs, in turn, sequester the global regulatory protein CsrA, thereby alleviating CsrA-mediated repression of target mRNAs.[3][10]
While sharing the core phosphorelay mechanism, other TCSs respond to different signals and regulate distinct downstream targets.
-
EnvZ-OmpR: This system responds to changes in osmolarity.[1][11] EnvZ, the sensor kinase, modulates the phosphorylation state of OmpR, which in turn differentially regulates the expression of outer membrane porin genes, ompF and ompC.[1][2][11][12][13]
-
PhoQ-PhoP: The PhoQ-PhoP system is activated by low extracellular Mg2+ concentrations, acidic pH, and antimicrobial peptides.[14][15][16] The sensor kinase PhoQ phosphorylates the response regulator PhoP, which then controls the expression of a large regulon involved in virulence, magnesium homeostasis, and resistance to cationic peptides.[14][16][17][18]
-
CpxA-CpxR: This TCS is a key player in the bacterial envelope stress response, activated by misfolded periplasmic proteins and other forms of envelope damage.[19][20] CpxA phosphorylates CpxR, which then upregulates genes encoding periplasmic chaperones and proteases to mitigate stress.[19][21][22]
-
GacS-GacA (Ortholog in Pseudomonas): Functionally homologous to BarA-UvrY, the GacS-GacA system in Pseudomonas species regulates the expression of small RNAs (RsmY, RsmZ) that antagonize the translational repressor RsmA, a CsrA homolog.[23][24][25][26][27] This pathway is crucial for the regulation of virulence factors and biofilm formation.[24][25]
-
SirA-BarA (Ortholog in Salmonella): In Salmonella, the SirA-BarA system, with SirA being the UvrY ortholog, also controls the Csr system.[28][29][30] Phosphorylated SirA directly activates the transcription of csrB and virulence-related genes, playing a critical role in pathogenesis.[28][29]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for the BarA-UvrY system and its counterparts. It is important to note that experimental conditions can significantly influence these values.
Table 1: Protein-Protein and Protein-DNA Interactions
| Two-Component System | Interacting Partners | Method | Dissociation Constant (Kd) | Reference |
| BarA-UvrY | UvrY-P ~ csrB promoter | EMSA | ~2-fold increase in affinity with phosphorylation | [10] |
| EnvZ-OmpR | OmpR-P ~ ompF/ompC promoters | DNase I footprinting | Phosphorylation enhances binding | [2][12] |
| PhoQ-PhoP | PhoP ~ PhoP box DNA | ITC | ~10 nM | [17] |
| CpxA-CpxR | CpxA-P-ND ~ CpxR | SPR | 24.8 nM | [31] |
| CpxA-ND ~ CpxR | SPR | 236 nM | [31] | |
| CpxA-P ~ CpxR | - | 0.55 ± 0.06 µM | [31] | |
| CpxA ~ CpxR | - | 3.7 ± 0.5 µM | [31] | |
| GacS-GacA | GacS ~ RetS | In vitro binding | High affinity | [23] |
| SirA-BarA | SirA-P ~ hilA/csrB promoters | EMSA | ~600 nM | [28] |
Table 2: Phosphorylation and Gene Expression
| Two-Component System | Parameter | Value | Experimental Condition | Reference |
| BarA-UvrY | In vivo UvrY phosphorylation | ~7% of total UvrY | Mid-exponential phase in LB medium | [10][32] |
| csrB RNA level in ΔbarA mutant | >10-fold decrease | - | [10] | |
| EnvZ-OmpR | OmpR phosphorylation | Elevated at high osmolarity | High osmolarity | [1] |
| PhoQ-PhoP | PhoP-activated gene expression | Induced | Low Mg2+ (micromolar) | [14] |
| PhoP-repressed gene expression | Repressed | High Mg2+ (millimolar) | [14] | |
| CpxA-CpxR | cpxA and cpxR mRNA levels | Upregulated | Cold stress | [21] |
| GacS-GacA | rsmZ-lacZ expression in ΔretS | Increased | 8 hours growth in LB | [23] |
| SirA-BarA | hilA and csrB expression | Activated by SirA | - | [28][29] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
This protocol is a generalized procedure for assessing the kinase and phosphotransferase activities of a two-component system.
Objective: To determine if a sensor kinase can autophosphorylate in the presence of ATP and subsequently transfer the phosphoryl group to its cognate response regulator.
Materials:
-
Purified sensor kinase (e.g., a soluble cytoplasmic fragment of BarA)
-
Purified response regulator (e.g., UvrY)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
2x SDS-PAGE sample buffer
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Autophosphorylation Reaction: a. In a microcentrifuge tube, prepare a reaction mixture containing the purified sensor kinase (e.g., 1-5 µM) in kinase buffer. b. Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 50-100 µM. c. Incubate the reaction at room temperature (or a specified temperature) for a defined period (e.g., 30-60 minutes). d. At various time points, withdraw aliquots and stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Phosphotransfer Reaction: a. Following the autophosphorylation step (after allowing sufficient time for the sensor kinase to become phosphorylated), add the purified response regulator (e.g., at an equimolar or higher concentration relative to the sensor kinase) to the reaction mixture. b. Continue the incubation at room temperature. c. Withdraw aliquots at different time intervals (e.g., 0, 1, 5, 10, 20 minutes) and terminate the reaction with 2x SDS-PAGE sample buffer.
-
Analysis: a. Separate the protein samples on an SDS-PAGE gel. b. Dry the gel and expose it to a phosphor screen. c. Visualize the radiolabeled proteins using a phosphorimager. Autophosphorylation is indicated by a radioactive band corresponding to the molecular weight of the sensor kinase. Successful phosphotransfer is observed as a decrease in the radioactivity of the sensor kinase band and a concurrent increase in a radioactive band corresponding to the response regulator.
This protocol provides a high-resolution method to identify the in vivo DNA binding sites of a response regulator.
Objective: To map the precise genomic locations where a transcription factor (e.g., UvrY) binds.
Materials:
-
Bacterial strain expressing a tagged version of the response regulator (e.g., UvrY-FLAG)
-
Formaldehyde (B43269) (for cross-linking)
-
Lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Antibody against the tag (e.g., anti-FLAG antibody)
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer
-
Lambda exonuclease
-
DNA purification kit
-
Reagents for library preparation for high-throughput sequencing
Procedure:
-
Cross-linking and Cell Lysis: a. Grow the bacterial culture to the desired optical density. b. Add formaldehyde to the culture to a final concentration of 1% and incubate to cross-link proteins to DNA. c. Quench the cross-linking reaction with glycine. d. Harvest the cells and lyse them to release the chromatin.
-
Chromatin Shearing: a. Sonicate the cell lysate to shear the chromatin into fragments of a desired size range (e.g., 200-500 bp).
-
Immunoprecipitation: a. Incubate the sheared chromatin with the specific antibody overnight at 4°C. b. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes. c. Wash the beads with a series of wash buffers to remove non-specific binding.
-
Exonuclease Treatment and Library Preparation: a. While the complexes are still bound to the beads, perform on-bead library preparation steps including end-repair, A-tailing, and ligation of sequencing adapters. b. Treat the DNA with lambda exonuclease to digest the 5' ends of the DNA fragments until the exonuclease is blocked by the cross-linked protein. c. Reverse the cross-links by heating. d. Purify the DNA. e. Amplify the DNA by PCR to generate the final library for sequencing.
-
Data Analysis: a. Sequence the library using a high-throughput sequencing platform. b. Align the reads to the reference genome. c. Identify peaks where the 5' ends of the reads accumulate, which correspond to the borders of the protein binding site.
This protocol is used to identify the specific DNA sequence that a protein binds to.
Objective: To determine the precise DNA binding site of a response regulator on a promoter region.
Materials:
-
Purified response regulator (e.g., UvrY)
-
A DNA fragment containing the putative binding site, end-labeled with ³²P on one strand.
-
DNase I
-
Binding buffer (compatible with protein-DNA interaction)
-
Stop solution (e.g., containing EDTA and a denaturant)
-
Denaturing polyacrylamide gel (sequencing gel)
Procedure:
-
Protein-DNA Binding: a. Incubate the ³²P-labeled DNA probe with varying concentrations of the purified response regulator in the binding buffer. Include a control reaction with no protein.
-
DNase I Digestion: a. Add a carefully titrated amount of DNase I to each reaction to achieve partial digestion of the DNA. b. Incubate for a short, defined time (e.g., 1-2 minutes). c. Stop the reaction by adding the stop solution.
-
Analysis: a. Purify the DNA fragments. b. Denature the DNA fragments and separate them on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment. c. Expose the gel to a phosphor screen and visualize with a phosphorimager. d. The region where the protein was bound will be protected from DNase I cleavage, resulting in a "footprint" - a gap in the ladder of DNA fragments compared to the no-protein control lane. The position of this gap reveals the binding site.
References
- 1. Phosphorylation alters the interaction of the response regulator OmpR with its sensor kinase EnvZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The critical role of DNA in the equilibrium between OmpR and phosphorylated OmpR mediated by EnvZ in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Escherichia coli BarA-UvrY Two-Component System Is Needed for Efficient Switching between Glycolytic and Gluconeogenic Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Escherichia coli BarA-UvrY two-component system is needed for efficient switching between glycolytic and gluconeogenic carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of UvrY as the cognate response regulator for the BarA sensor kinase in Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 6. pH-Dependent Activation of the BarA-UvrY Two-Component System in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic and Functional Characterization of the Escherichia coli BarA-UvrY Two-Component System: Point Mutations in the HAMP Linker of the BarA Sensor Give a Dominant-Negative Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spatiotemporal regulation of the BarA/UvrY two-component signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genomic Targets and Features of BarA-UvrY (-SirA) Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EnvZ/OmpR two-component system - Wikipedia [en.wikipedia.org]
- 12. Phosphorylation of a bacterial activator protein, OmpR, by a protein kinase, EnvZ, results in stimulation of its DNA-binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. How the PhoP/PhoQ System Controls Virulence and Mg2+ Homeostasis: Lessons in Signal Transduction, Pathogenesis, Physiology, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Frontiers | An updated overview on the bacterial PhoP/PhoQ two-component signal transduction system [frontiersin.org]
- 17. DNA Consensus Sequence Motif for Binding Response Regulator PhoP, a Virulence Regulator of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. uniprot.org [uniprot.org]
- 20. uniprot.org [uniprot.org]
- 21. Frontiers | The CpxA/CpxR two-component system mediates regulation of Actinobacillus pleuropneumoniae cold growth [frontiersin.org]
- 22. Interactions of the CpxA sensor kinase and cognate CpxR response regulator from Yersinia pseudotuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Direct interaction between sensor kinase proteins mediates acute and chronic disease phenotypes in a bacterial pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of the BarA/UvrY Two-Component System in Shewanella oneidensis MR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Two-component system GacS/GacA, a global response regulator of bacterial physiological behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 28. Pathways Leading from BarA/SirA to Motility and Virulence Gene Expression in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pathways leading from BarA/SirA to motility and virulence gene expression in Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for BarA Protein
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper handling of materials is paramount. This document provides essential, step-by-step guidance for the proper disposal of BarA protein, a recombinant protein commonly used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Pre-Disposal Risk Assessment and Handling
Before beginning any work with this compound, a thorough risk assessment should be conducted. While this compound itself is not classified as an infectious agent, it is typically produced in host systems such as E. coli and should be handled with standard precautions for recombinant proteins. Personnel must be trained on the potential hazards and the procedures outlined below.
General Handling Precautions:
-
Always handle this compound solutions and contaminated materials within a designated laboratory area.
-
Avoid direct contact with skin, eyes, and mucous membranes.[1]
-
Minimize the generation of aerosols and splashes.[2] For procedures with a high risk of aerosolization, work within a biological safety cabinet (BSC).[2][3]
-
Wash hands thoroughly after handling the protein and before leaving the laboratory.[2]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The minimum required PPE for handling this compound is summarized in the table below.
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | Must be long-sleeved and fully buttoned to protect skin and clothing from potential splashes. |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against accidental contact. Double-gloving may be necessary for higher concentrations or prolonged handling.[1] |
| Eye & Face Protection | Safety Glasses with Side Shields | Protects against splashes and airborne droplets.[1] A face shield should be worn in addition to safety glasses when there is a significant splash hazard.[1] |
Decontamination and Disposal Procedures
All materials and waste contaminated with this compound must be decontaminated prior to final disposal. The appropriate procedure depends on whether the waste is liquid or solid.
Liquid waste includes protein solutions, contaminated buffers, and culture supernatants.
Step-by-Step Protocol:
-
Collection: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container. The label should indicate "Biohazardous Waste" or "Recombinant Protein Waste" and include the date.
-
Chemical Decontamination: Add a suitable chemical disinfectant to the waste container. A common and effective method is to add fresh bleach to achieve a final concentration of 10% (a 1:10 dilution of household bleach).[4]
-
Contact Time: Gently mix the solution and allow a minimum contact time of 30 minutes to ensure complete inactivation of any residual biological activity.[4]
-
pH Neutralization (if required): Before drain disposal, check with your institution's Environmental Health & Safety (EH&S) office to determine if pH neutralization is required after bleach treatment.
-
Final Disposal: Following decontamination, the liquid waste can typically be disposed of down the sanitary sewer, followed by flushing with copious amounts of water.[4][5] Always adhere to local and institutional regulations.[1]
Solid waste includes contaminated consumables such as pipette tips, microcentrifuge tubes, gloves, flasks, and paper towels.
Step-by-Step Protocol:
-
Segregation: All solid items that have come into direct contact with this compound are considered biologically contaminated waste and must be segregated from regular trash.[1][5]
-
Collection: Place all contaminated solid waste into a designated biohazard bag (typically a red or orange autoclave bag).[4][5] These bags should be stored in a secondary container with a lid to prevent spills or leaks.
-
Decontamination (Autoclaving): The primary method for decontaminating solid biohazardous waste is by autoclaving.
-
Ensure the autoclave bag is not sealed completely to allow for steam penetration.
-
Follow your institution's standard operating procedures for autoclaving biohazardous waste. A typical cycle is 121°C for a minimum of 30 minutes, but this may vary based on the load size and density.
-
-
Final Disposal: After the autoclave cycle is complete and the waste has cooled, the now non-hazardous waste can typically be disposed of in the regular municipal trash.[5] Confirm this final disposal step with your institutional guidelines.
Spill Management
In the event of a spill of this compound solution:
-
Alert Others: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE before cleaning the spill.
-
Contain the Spill: Cover the spill with absorbent material (e.g., paper towels).
-
Disinfect: Apply a 10% bleach solution to the absorbent material and the surrounding area, working from the outside in.
-
Wait: Allow for a 30-minute contact time.
-
Clean Up: Collect all contaminated materials and place them in a biohazard bag for disposal as solid waste.
-
Final Wipe: Wipe the area with a clean, damp cloth.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
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